molecular formula C10H9NO3 B1349374 Isoquinoline-3-carboxylic Acid Hydrate CAS No. 203626-75-9

Isoquinoline-3-carboxylic Acid Hydrate

Cat. No.: B1349374
CAS No.: 203626-75-9
M. Wt: 191.18 g/mol
InChI Key: IXFLTVWYYQIVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline-3-carboxylic Acid Hydrate is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2.H2O/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-6H,(H,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFLTVWYYQIVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371541
Record name Isoquinoline-3-carboxylic Acid Hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203626-75-9, 207399-25-5
Record name Isoquinoline-3-carboxylic Acid Hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ISOQUINOLINECARBOXYLIC ACID HYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoquinoline-3-carboxylic Acid Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Isoquinoline-3-carboxylic acid hydrate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Isoquinoline-3-carboxylic Acid Hydrate

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural alkaloids and synthetic compounds with profound pharmacological significance.[1][2][3] From the potent analgesic properties of morphine to the vasorelaxant effects of papaverine, isoquinoline derivatives have long been a cornerstone of medicinal chemistry. Isoquinoline-3-carboxylic acid, a key derivative, serves not only as a versatile building block for the synthesis of more complex, biologically active molecules but also presents its own intriguing profile for investigation.[4][5]

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the chemical properties of this compound. Moving beyond a simple recitation of data, this document offers insights into the causality behind its behavior, provides robust protocols for its characterization, and contextualizes its utility in modern chemical and pharmaceutical research.

Section 1: Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a molecule is the bedrock of its successful application in any research endeavor. These properties dictate its solubility, reactivity, and interaction with biological systems.

Identification and Nomenclature
  • IUPAC Name: isoquinoline-3-carboxylic acid

  • Synonyms: 3-Carboxyisoquinoline, 3-Isoquinaldic acid[4][6]

  • CAS Number:

    • Hydrate: 203626-75-9[7][8]

    • Anhydrous: 6624-49-3[4][6][9]

  • Molecular Formula (Anhydrous): C₁₀H₇NO₂[6][7][10]

  • Molecular Weight (Anhydrous): 173.17 g/mol [6][7][10]

Molecular Structure

Isoquinoline-3-carboxylic acid consists of a fused benzopyridine ring system (the isoquinoline core) with a carboxylic acid functional group at the C-3 position. The presence of both a basic nitrogen atom within the aromatic system and an acidic carboxylic acid group confers a unique amphoteric character to the molecule.

Caption: Chemical structure of Isoquinoline-3-carboxylic acid.

Summary of Physical Properties

The quantitative physical data for this compound are summarized below. These values are critical for handling, formulation, and experimental design.

PropertyValueReference(s)
Appearance Off-white to light yellow/orange crystalline powder[7][8]
Melting Point 166-168 °C[4][7][9][11]
Density ~1.339 g/cm³[4]
Storage Temperature 2-8 °C[4][8]
Acidity, Basicity, and Solubility: The Amphoteric Nature

The most defining chemical characteristic of this molecule is its amphoterism. It possesses two ionizable centers:

  • The Carboxylic Acid Group (-COOH): This group is acidic, with a predicted pKa of approximately 1.20.[4] It will readily donate a proton to form a carboxylate anion (-COO⁻) in neutral to basic conditions.

  • The Isoquinoline Nitrogen: This nitrogen atom is basic, analogous to pyridine. The pKa of the conjugate acid (the protonated nitrogen) is approximately 5.14.[5][12] This means the nitrogen will be protonated in acidic conditions (pH < 5).

This dual nature governs its solubility. While the parent isoquinoline molecule has low solubility in water, it dissolves in dilute acids.[12][13] Isoquinoline-3-carboxylic acid extends this behavior:

  • In Acidic Solution (pH < 1): The nitrogen is protonated (-NH⁺), and the carboxyl group is neutral (-COOH), resulting in a net positive charge and good aqueous solubility.

  • In Basic Solution (pH > 6): The carboxyl group is deprotonated (-COO⁻), and the nitrogen is neutral, resulting in a net negative charge and good aqueous solubility.

  • At Isoelectric Point (pH ≈ 3-4): The molecule exists predominantly as a zwitterion, with both a positive and negative charge. At this pH, it typically exhibits its minimum aqueous solubility.

G Cation Cationic Form (Soluble in Strong Acid) Zwitterion Zwitterionic Form (Poorly Soluble) Cation->Zwitterion + OH⁻ - H₂O Zwitterion->Cation + H₃O⁺ - H₂O Anion Anionic Form (Soluble in Base) Zwitterion->Anion + OH⁻ - H₂O Anion->Zwitterion + H₃O⁺ - H₂O

Caption: pH-dependent ionization states of Isoquinoline-3-carboxylic acid.

Section 2: Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity, purity, and structure of any chemical compound. A multi-technique spectroscopic approach provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show a complex multiplet pattern in the aromatic region (typically 7.5-9.0 ppm) corresponding to the protons on the isoquinoline ring system. A key diagnostic signal is the acidic proton of the carboxyl group, which appears as a broad singlet significantly downfield, often beyond 12 ppm.[14] Its position is highly dependent on solvent and concentration due to hydrogen bonding.

  • ¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, with the carboxyl carbon being the most downfield, typically in the 165-185 ppm range.[14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups present:

  • O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[14]

  • C=O Stretch: A strong, sharp absorption between 1710 and 1760 cm⁻¹. The exact position can indicate whether the acid is in a dimeric (lower frequency, ~1710 cm⁻¹) or monomeric state.[14][15]

  • C=C/C=N Stretches: Multiple sharp absorptions in the 1450-1650 cm⁻¹ region corresponding to the aromatic isoquinoline core.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. For the anhydrous form, the molecular ion peak (M⁺) would be expected at m/z 173. Key fragmentation pathways would likely include the loss of the carboxyl group (-COOH, Δm/z = 45) or the loss of carbon dioxide (-CO₂, Δm/z = 44).

Analytical Workflow for Quality Control

A robust quality control (QC) process ensures the material meets the required specifications for downstream applications.

Caption: A typical Quality Control (QC) workflow for chemical identity and purity.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Rationale: This reversed-phase HPLC method provides a reliable and quantitative assessment of the purity of Isoquinoline-3-carboxylic acid and can resolve it from potential synthetic impurities or degradation products. The acidic mobile phase ensures the carboxyl group is protonated, leading to consistent retention and sharp peak shapes.

  • Methodology:

    • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 254 nm.

      • Gradient Program:

        • 0-2 min: 5% B

        • 2-15 min: 5% to 95% B

        • 15-17 min: 95% B

        • 17-18 min: 95% to 5% B

        • 18-20 min: 5% B

    • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Section 3: Chemical Reactivity and Stability

The utility of Isoquinoline-3-carboxylic acid as a synthetic intermediate is defined by its reactivity at its three key sites: the carboxylic acid, the basic nitrogen, and the aromatic core.

Reactivity Profile
  • At the Carboxylic Acid: This is the most versatile handle for derivatization. It undergoes standard carboxylic acid reactions, including:

    • Esterification: Reaction with an alcohol under acidic conditions.

    • Amide Bond Formation: Activation (e.g., with a carbodiimide like EDC or conversion to an acid chloride) followed by reaction with an amine. This is a cornerstone of medicinal chemistry for creating diverse libraries.

    • Reduction: Can be reduced to the corresponding alcohol (isoquinoline-3-methanol) using strong reducing agents like LiAlH₄.

  • At the Isoquinoline Nitrogen: The lone pair of electrons on the nitrogen makes it nucleophilic and basic. It can be:

    • Protonated: By acids to form salts.

    • Alkylated: With alkyl halides to form quaternary isoquinolinium salts.

  • At the Aromatic Core: The isoquinoline ring can undergo electrophilic aromatic substitution. However, the carboxylic acid group is electron-withdrawing and deactivating, which will direct incoming electrophiles and make the reaction more challenging compared to unsubstituted isoquinoline.

G cluster_COOH Carboxylic Acid Reactions cluster_N Nitrogen Reactions cluster_Ring Ring Reactions IQCA Isoquinoline-3-carboxylic Acid Ester Ester IQCA->Ester R-OH, H⁺ Amide Amide IQCA->Amide 1. SOCl₂ 2. R-NH₂ Alcohol Primary Alcohol IQCA->Alcohol LiAlH₄ Salt Isoquinolinium Salt IQCA->Salt R-X or H⁺ Subst Substituted Ring IQCA->Subst Electrophile (e.g., Br₂)

Caption: Key reaction pathways for Isoquinoline-3-carboxylic acid.

Stability and Degradation

Understanding a compound's stability is critical for ensuring its quality during storage and for predicting its shelf-life in formulated products.

  • Thermal Stability: The compound is a solid with a relatively high melting point, indicating good thermal stability. While many carboxylic acids can undergo thermal decarboxylation, this process typically requires very high temperatures unless facilitated by other functional groups (e.g., a β-keto group), which are absent here.[16]

  • pH and Photostability: As an aromatic heterocyclic compound, it may be susceptible to degradation upon prolonged exposure to UV light. It is generally stable across a range of pH values, though extreme pH combined with heat can promote hydrolysis of derivatives or other degradation pathways.

  • Forced Degradation: In a drug development context, forced degradation studies are performed to intentionally degrade the compound under harsh conditions (heat, humidity, acid, base, light, oxidation).[17] This is not done to destroy the compound, but to generate its likely degradation products. This information is invaluable for developing "stability-indicating" analytical methods—methods that can separate the intact compound from all its potential degradants.

Protocol 2: A Framework for Forced Degradation Studies
  • Rationale: To identify potential degradation pathways and develop a stability-indicating analytical method in accordance with ICH guidelines.[17] This protocol establishes the conditions to generate a low level of degradation (typically 5-20%) to ensure the primary degradation products are formed without being subsequently degraded themselves.

  • Methodology:

    • Preparation: Prepare five separate solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • Acid Hydrolysis: To one solution, add 1M HCl to a final concentration of 0.1M. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: To a second solution, add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 8 hours.

    • Oxidative Degradation: To a third solution, add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep a fourth solution at 60 °C for 48 hours, protected from light.

    • Photolytic Degradation: Expose the fifth solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in foil and stored under the same conditions.

    • Analysis: After the designated time, neutralize the acid and base samples. Analyze all samples, including an untreated control, by the HPLC method described in Protocol 1. Compare the chromatograms to identify new peaks (degradants) and a decrease in the main peak area.

Section 4: Applications in Research and Drug Development

Role as a Synthetic Building Block

Isoquinoline-3-carboxylic acid is a valuable starting material for creating more elaborate molecules. The carboxylic acid group provides a reliable anchor point for building out molecular complexity, enabling the synthesis of targeted libraries for screening.[2][18][19] Its derivatives are explored as ligands for coordination chemistry and as precursors to novel heterocyclic systems.[18]

Biological and Pharmacological Context

The broader class of isoquinoline alkaloids exhibits an impressive array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][5][20] While Isoquinoline-3-carboxylic acid itself may have modest activity, it serves as a template for new drug candidates. For instance, modifying the carboxylic acid to an amide can dramatically alter a molecule's properties. Furthermore, the pKa of the molecule can be strategically tuned through derivatization to enhance selective uptake into the acidic microenvironment of tumor cells, a known strategy for improving the therapeutic index of anticancer agents.[21]

Conclusion

This compound is more than a simple chemical reagent; it is a molecule of significant potential defined by its amphoteric nature, versatile reactivity, and membership in the pharmacologically vital isoquinoline family. Its properties—from its pH-dependent solubility to its specific spectroscopic signatures—provide a clear roadmap for its use. By understanding its fundamental chemistry and employing robust analytical and synthetic protocols, researchers can effectively leverage this compound as a key building block in the development of novel materials, ligands, and next-generation therapeutics.

References

  • Isoquinoline-3-carboxylic acid hydr
  • Isoquinoline-3-carboxylic acid | CAS#:6624-49-3. Chemsrc.
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI.
  • Isoquinoline-3-carboxylic acid | C10H7NO2 | CID 124656. PubChem - NIH.
  • Cas 6624-49-3,Isoquinoline-3-carboxylic acid. LookChem.
  • ISOQUINOLINE-3-CARBOXYLIC ACID HYDR
  • Isoquinoline CAS#: 119-65-3. ChemicalBook.
  • Isoquinoline. Wikipedia.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • 3-isoquinolinecarboxylic acid. ChemSynthesis.
  • Isoquinoline-3-carboxylic acid(6624-49-3)IR1. ChemicalBook.
  • Showing Compound Isoquinoline (FDB012557). FooDB.
  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. MDPI.
  • Synthesis and Investigation of Tricyclic Isoquinoline Deriv
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing.
  • Isoquinoline-3-carboxylic acid | CAS 6624-49-3. Santa Cruz Biotechnology.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Product Class 5: Isoquinolines. Science of Synthesis.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • (PDF) Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies.
  • Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incub
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition.
  • ISOQUINOLINE-3-CARBOXYLIC ACID. Chongqing Chemdad Co., Ltd.
  • isoquinoline-3-carboxylic acid hydr
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chrom
  • Decarboxyl
  • ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency.

Sources

Elucidating the Structure of Isoquinoline-3-carboxylic Acid Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Hydration in Pharmaceutical Isoquinolines

Isoquinoline and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1] Isoquinoline-3-carboxylic acid, in particular, serves as a valuable building block in the synthesis of novel therapeutic agents. The presence of water in the crystal lattice, forming a hydrate, can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, and bioavailability. Therefore, the precise characterization of the hydrated form of isoquinoline-3-carboxylic acid is of paramount importance for drug development professionals, ensuring the quality, safety, and efficacy of the final drug product.

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of isoquinoline-3-carboxylic acid hydrate. As a self-validating system, the described protocols emphasize the synergy between different analytical techniques to provide a holistic and unambiguous structural assignment. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry who are engaged in the structural characterization of organic molecules.

Physicochemical Properties and Synthesis Overview

This compound is typically an off-white solid with a melting point in the range of 166-168 °C.[2] Its molecular formula is C10H9NO3, with a molecular weight of 191.186 g/mol .[3] The anhydrous form has the CAS number 6624-49-3, while the hydrate is registered under CAS number 203626-75-9.[3][4]

The synthesis of the isoquinoline core can be achieved through various established methods, including the Pomeranz–Fritsch reaction, the Bischler-Napieralski synthesis, and the Pictet-Spengler synthesis. The subsequent carboxylation at the 3-position can be accomplished through various synthetic routes, often followed by crystallization from an aqueous solvent to yield the hydrate.

A Multi-faceted Approach to Structure Elucidation

The definitive structural elucidation of this compound necessitates a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive understanding of the molecule's three-dimensional arrangement, including the role and location of the water molecule(s).

The logical workflow for the structure elucidation is depicted in the following diagram:

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Isoquinoline-3-carboxylic Acid Crystallization Crystallization (Hydrate Formation) Synthesis->Crystallization Spectroscopy Spectroscopic Analysis (NMR, FTIR, MS) Crystallization->Spectroscopy Thermal_Analysis Thermal Analysis (TGA, DSC) Crystallization->Thermal_Analysis Xray_Crystallography Single-Crystal X-ray Diffraction (Definitive Structure) Crystallization->Xray_Crystallography Data_Integration Data Integration & Interpretation Spectroscopy->Data_Integration Thermal_Analysis->Data_Integration Xray_Crystallography->Data_Integration Final_Structure Final Hydrate Structure Data_Integration->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Spectroscopic Characterization: Unveiling the Molecular Framework

Spectroscopic techniques provide fundamental information about the molecular structure, functional groups, and connectivity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of the molecule.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical to ensure good solubility and minimize interference from solvent peaks. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton of the carboxylic acid is often observable.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. A spectral width of 200-220 ppm is typical.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to assign the signals to the respective protons and carbons of the isoquinoline ring and the carboxylic acid group. The presence of a water molecule may be indicated by a broad, exchangeable proton signal in the ¹H NMR spectrum, although its chemical shift can be highly variable depending on the solvent and concentration.

Expected Spectral Features:

  • ¹H NMR (in DMSO-d₆): Aromatic protons of the isoquinoline ring are expected to appear in the range of δ 7.5-9.0 ppm. The proton of the carboxylic acid group will likely be a broad singlet at a downfield chemical shift (δ > 10 ppm). A broad signal for the water of hydration may also be present.

  • ¹³C NMR (in DMSO-d₆): Aromatic carbons will resonate in the region of δ 120-150 ppm. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift, typically in the range of δ 165-175 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, it is particularly useful for confirming the presence of the carboxylic acid and the water of hydration.

Experimental Protocol (FTIR):

  • Sample Preparation: Prepare the sample using the KBr pellet method or as a mull in Nujol. For the KBr method, mix a small amount of the sample (approx. 1 mg) with dry KBr powder (approx. 100 mg) and press into a transparent pellet.

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

  • Spectral Interpretation: Analyze the characteristic absorption bands to identify the functional groups.

Expected Spectral Features:

  • O-H Stretching: A broad absorption band in the region of 3500-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often with superimposed C-H stretching bands. The presence of water of hydration will contribute to the broadness of this band and may give rise to a distinct, sharper peak around 3600-3500 cm⁻¹ for the free O-H stretch of the water molecule, or broader bands if it is involved in strong hydrogen bonding.

  • C=O Stretching: A strong absorption band in the region of 1720-1680 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.

  • C-O Stretching and O-H Bending: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O stretching and O-H bending vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Experimental Protocol (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

  • Spectral Interpretation: Analyze the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the anhydrous molecule (173.17 g/mol ).[5] The water molecule is typically lost during the ionization process and is not observed in the mass spectrum. Fragmentation patterns can provide additional structural information.

Data Presentation: Summary of Expected Spectroscopic Data

TechniqueExpected Key Features
¹H NMR Aromatic protons (δ 7.5-9.0 ppm), Carboxylic acid proton (δ > 10 ppm, broad), Water proton (broad, variable shift)
¹³C NMR Aromatic carbons (δ 120-150 ppm), Carbonyl carbon (δ 165-175 ppm)
FTIR Broad O-H stretch (3500-2500 cm⁻¹), Strong C=O stretch (1720-1680 cm⁻¹)
MS Molecular ion peak corresponding to the anhydrous molecule (m/z 174.05 for [M+H]⁺)

Thermal Analysis: Quantifying and Characterizing the Hydration State

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the amount of water in the hydrate and for studying its thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For a hydrate, this technique can precisely determine the number of water molecules per molecule of the compound.

Experimental Protocol (TGA):

  • Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into a TGA pan.

  • Instrument: A calibrated TGA instrument.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the temperature range over which mass loss occurs. The percentage of mass loss corresponding to the dehydration step can be used to calculate the number of water molecules.

Expected TGA Profile:

A TGA thermogram of a monohydrate of isoquinoline-3-carboxylic acid (MW = 191.19 g/mol ) would be expected to show a weight loss of approximately 9.42% (the molar mass of water divided by the molar mass of the hydrate) at a temperature below the decomposition point of the anhydrous compound.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point, enthalpy of fusion, and to study phase transitions, including dehydration.

Experimental Protocol (DSC):

  • Sample Preparation: Seal a small amount of the sample (2-5 mg) in an aluminum pan.

  • Instrument: A calibrated DSC instrument.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

  • Data Analysis: Analyze the DSC thermogram for endothermic or exothermic events. A sharp endotherm will correspond to the melting of the compound. A broader endotherm at a lower temperature may indicate the loss of water of hydration.

Expected DSC Profile:

The DSC thermogram of this compound would be expected to show an endothermic event corresponding to the dehydration process, followed by a sharp endotherm at the melting point of the anhydrous compound (around 166-168 °C).

Single-Crystal X-ray Diffraction: The Definitive Structure

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. For a hydrate, this technique can unambiguously determine the location of the water molecule(s) within the crystal lattice and reveal the hydrogen bonding network.

Experimental Protocol (Single-Crystal X-ray Diffraction):

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening of various crystallization conditions (solvents, temperature, etc.).

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

Expected Structural Information:

While a crystal structure for this compound is not publicly available, a successful structure determination would provide:

  • The precise atomic coordinates of all atoms in the isoquinoline-3-carboxylic acid molecule and the water molecule.

  • The bond lengths, bond angles, and torsion angles.

  • The crystal packing arrangement.

  • A detailed map of the hydrogen bonding interactions between the carboxylic acid, the isoquinoline nitrogen, and the water molecule.

The interplay of these analytical techniques is visualized in the following diagram:

analytical_synergy NMR NMR (Connectivity) FTIR FTIR (Functional Groups) NMR->FTIR Confirms functional groups MS MS (Molecular Weight) NMR->MS Confirms molecular formula Thermal Thermal Analysis (Water Content) FTIR->Thermal Identifies O-H of water Xray X-ray Crystallography (3D Structure) Thermal->Xray Confirms stoichiometry Xray->NMR Validates connectivity Xray->FTIR Explains H-bonding

Caption: Synergy of analytical techniques in structure elucidation.

Conclusion: A Unified Approach to Structural Integrity

The comprehensive structural elucidation of this compound is a critical step in its development as a pharmaceutical intermediate. By employing a synergistic combination of spectroscopic, thermal, and crystallographic techniques, researchers can gain a complete and unambiguous understanding of its molecular and crystal structure. This in-depth knowledge is essential for ensuring the quality, consistency, and performance of this important building block in the pharmaceutical industry. The protocols and principles outlined in this guide provide a robust framework for the structural characterization of not only this compound but also a wide range of other hydrated organic molecules.

References

  • BuyersGuideChem. (n.d.). This compound | 203626-75-9. Retrieved January 12, 2026, from [Link]

  • LookChem. (n.d.). Cas 6624-49-3,Isoquinoline-3-carboxylic acid. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124656, Isoquinoline-3-carboxylic acid. Retrieved January 12, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95489, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved January 12, 2026, from [Link].

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H-NMR (DMSO-d6, 400 MHz) δ (ppm). Retrieved January 12, 2026, from [Link]

  • Vertex AI Search. (n.d.). This compound | CAS 203626-75-9. Retrieved January 12, 2026, from [Link]

  • Wiley-VCH. (2005). Supporting Information. Retrieved January 12, 2026, from [Link]

  • MDPI. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2. Retrieved January 12, 2026, from [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved January 12, 2026, from [Link]

  • ACS Publications. (2023). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Retrieved January 12, 2026, from [Link]

  • SpectraBase. (n.d.). Isoquinoline - Optional[FTIR] - Spectrum. Retrieved January 12, 2026, from [Link]

  • SpectraBase. (n.d.). Isoquinoline - Optional[MS (GC)] - Spectrum. Retrieved January 12, 2026, from [Link]

  • BuyersGuideChem. (n.d.). This compound | 203626-75-9. Retrieved January 12, 2026, from [Link]

  • Chemsrc. (n.d.). Isoquinoline-3-carboxylic acid | CAS#:6624-49-3. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved January 12, 2026, from [Link]

  • American Pharmaceutical Review. (2001). X-ray Diffraction III: Pharmaceutical Applications. Retrieved January 12, 2026, from [Link]

  • MDPI. (2016). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Retrieved January 12, 2026, from [Link]

  • MDPI. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). The thermogravimetric analysis (TGA) curves of 1–5. Retrieved January 12, 2026, from [Link]

  • MDPI. (2021). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Retrieved January 12, 2026, from [Link]

  • Chemdad. (n.d.). ISOQUINOLINE-3-CARBOXYLIC ACID. Retrieved January 12, 2026, from [Link]

Sources

Isoquinoline-3-carboxylic Acid Hydrate: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoquinoline-3-carboxylic acid and its hydrated form are pivotal heterocyclic compounds within the realms of medicinal chemistry and materials science. This guide provides a comprehensive technical examination of the molecular characteristics, synthesis, and analytical validation of isoquinoline-3-carboxylic acid hydrate. It delves into the critical influence of hydration on its solid-state properties and solubility, outlines robust analytical methodologies for its precise quantification, and explores its utility as a foundational scaffold in the synthesis of novel therapeutic agents. This document is intended to serve as an essential resource, offering field-proven insights and meticulous protocols to empower researchers and professionals engaged in the multifaceted process of drug development.

Core Concepts: The Strategic Importance of Isoquinoline-3-Carboxylic Acid

The isoquinoline framework is a privileged structural motif, prominently featured in a vast array of natural products and synthetic molecules exhibiting a wide spectrum of pharmacological activities.[1][2] As a key derivative, isoquinoline-3-carboxylic acid functions as a versatile precursor for the elaboration of more complex molecular architectures, including potential next-generation therapeutics.[1][3] Its inherent rigidity, planarity, and capacity to act as a coordinating ligand render it exceptionally valuable in the rational design of enzyme inhibitors and sophisticated metal-organic frameworks. A granular understanding of the fundamental properties of its commonly available hydrated form is, therefore, a prerequisite for its judicious and effective application in research and development endeavors.

Molecular Properties and the Critical Role of Hydration

Molecular Structure and Stoichiometric Considerations

The chemical architecture of isoquinoline-3-carboxylic acid is characterized by a fused isoquinoline ring system bearing a carboxylic acid moiety at the 3-position. The anhydrous molecule possesses the chemical formula C₁₀H₇NO₂.

Table 1: Molecular Weight Calculation

FormMolecular FormulaCalculationMolecular Weight ( g/mol )
AnhydrousC₁₀H₇NO₂(10 * 12.011) + (7 * 1.008) + (1 * 14.007) + (2 * 15.999)173.17[4][5][6]
MonohydrateC₁₀H₇NO₂ · H₂O173.17 + ((2 * 1.008) + 15.999)191.19[7][8]

This compound is most frequently supplied and utilized as a monohydrate, signifying that it co-crystallizes with a single molecule of water.[7][8] The presence of this water of hydration profoundly influences the compound's solid-state characteristics, including its crystal lattice energy, melting point, and dissolution kinetics. It is imperative for researchers to meticulously account for this additional mass in all stoichiometric calculations to ensure accuracy in reaction molar ratios and solution preparations.

Physicochemical Characteristics

A synopsis of the key physicochemical properties for both the anhydrous and monohydrate forms of isoquinoline-3-carboxylic acid is provided below.

Table 2: Comparative Physicochemical Properties

PropertyIsoquinoline-3-carboxylic acid (Anhydrous)Isoquinoline-3-carboxylic acid monohydrate
Appearance White to off-white crystalline powderWhite to light yellow or light orange crystalline powder[7][8]
Melting Point 166-167 °C[5][9]~167 °C[8]
Solubility Sparingly soluble in waterSlightly enhanced solubility in polar solvents
Storage Room Temperature2 - 8 °C recommended for long-term stability[8]

The water of hydration can be removed by drying under vacuum at elevated temperatures. However, the resulting anhydrous material may be hygroscopic and readily reabsorb atmospheric moisture. Therefore, careful handling and storage in a desiccated environment are crucial.

Synthesis and Purification: A Methodological Overview

The synthesis of isoquinoline-3-carboxylic acid is often achieved through established named reactions in organic chemistry, such as the Pomeranz-Fritsch or Bischler-Napieralski synthesis, which provide access to the core isoquinoline scaffold.[10][11][12]

Generalized Synthetic Workflow

Caption: High-level workflow for the synthesis of isoquinoline-3-carboxylic acid.

Step-by-Step Purification Protocol: Recrystallization

Causality: Recrystallization is the gold standard for the purification of crystalline solids. The underlying principle is the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An optimal solvent will fully dissolve the compound at its boiling point but exhibit poor solubility at lower temperatures, thereby allowing for the selective crystallization of the pure product upon cooling.

  • Solvent System Selection: A binary solvent system, such as ethanol/water, is often highly effective for the recrystallization of this compound.

  • Dissolution: The crude material is dissolved in a minimal volume of the hot solvent mixture to achieve saturation.

  • Decolorization (If Necessary): For colored impurities, a small quantity of activated charcoal can be added to the hot solution to adsorb them.

  • Hot Filtration: The hot solution is rapidly filtered through a pre-warmed funnel to remove any insoluble impurities and charcoal. This step is crucial to prevent premature crystallization.

  • Crystallization: The clear filtrate is allowed to cool slowly to ambient temperature, followed by further cooling in an ice bath to maximize crystal yield.

  • Isolation: The resulting purified crystals are collected via vacuum filtration.

  • Washing: The filter cake is washed with a small aliquot of the cold solvent to remove any residual soluble impurities.

  • Drying: The final product is dried under reduced pressure at a temperature that does not induce the loss of the water of hydration (typically < 50°C).

Analytical Characterization: Ensuring Identity and Purity

A multi-technique analytical approach is essential for the unambiguous confirmation of the structure and purity of this compound.

Table 3: Key Analytical Techniques

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural ElucidationConfirms the carbon-hydrogen framework and the presence of the carboxylic acid proton.
FTIR Spectroscopy Functional Group IdentificationShows characteristic stretches for O-H (broad), C=O, and the aromatic system.
Mass Spectrometry Molecular Weight ConfirmationProvides the mass-to-charge ratio of the parent ion.
HPLC Purity AssessmentA single major peak indicates high purity.[7][8]
TGA Determination of Hydration StateA weight loss step corresponding to one water molecule confirms the monohydrate.
DSC Thermal Behavior AnalysisDetermines the melting point and other thermal transitions.

Applications in Drug Discovery and Development

The isoquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives being investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][13]

The Isoquinoline Core as a Pharmacophore

The rigid isoquinoline nucleus serves as an excellent scaffold for orienting functional groups in three-dimensional space to achieve optimal interactions with biological targets. The carboxylic acid group at the 3-position is particularly significant, as it can act as a hydrogen bond donor/acceptor or as a metal-chelating group within the active site of metalloenzymes.

Illustrative Example: A Building Block for Enzyme Inhibitors

While isoquinoline-3-carboxylic acid itself may not be a potent drug, it is a critical starting material for the synthesis of more complex and highly active molecules. For instance, derivatives of quinoline-3-carboxylic acid have been studied as inhibitors of protein kinase CK2, a target in cancer therapy.[14] The general principle involves using the carboxylic acid as a handle for further chemical elaboration to enhance binding affinity and selectivity for the target enzyme.

G cluster_0 Drug Design & Synthesis cluster_1 Biological Action StartMat Isoquinoline-3- carboxylic acid Synth Chemical Modification StartMat->Synth  Functionalization Inhibitor Potent & Selective Inhibitor Synth->Inhibitor Enzyme Target Enzyme (e.g., Kinase) Inhibitor->Enzyme  Inhibition Pathway Disease Pathway Enzyme->Pathway Block Therapeutic Effect Pathway->Block

Caption: Logical workflow from starting material to therapeutic action.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[15][16] It may also cause respiratory irritation.[15] Standard laboratory safety protocols should be strictly followed.

Precautionary Measures:

  • Handling: Use only in a well-ventilated area. Avoid breathing dust.[15][17]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16]

  • First Aid:

    • Skin Contact: Wash with plenty of water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

    • Inhalation: Remove person to fresh air.[15]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[15]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block in the design and synthesis of functional molecules with significant potential in drug discovery. A comprehensive understanding of its molecular properties, particularly the influence of its hydration state, is paramount for its effective and accurate use. The synthetic, purification, and analytical protocols detailed in this guide provide a robust framework for researchers. As the pursuit of novel and more effective therapeutics intensifies, the importance of meticulously characterized and high-purity starting materials like this compound will continue to grow.

References

  • BuyersGuideChem. (n.d.). This compound | 203626-75-9. Retrieved from [Link]

  • Chemsrc. (2025). Isoquinoline-3-carboxylic acid | CAS#:6624-49-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoquinoline-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • LookChem. (n.d.). Cas 6624-49-3,Isoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Chemeof. (2024). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]

  • Química Organica.org. (2010). Isoquinoline synthesis. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of Isoquinoline-3-Carboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Crucial Terrain of Solubility

In the landscape of drug discovery and development, solubility is a cornerstone property that dictates the very feasibility of a therapeutic candidate. Poor aqueous solubility is a primary contributor to inadequate bioavailability, leading to variable and suboptimal drug exposure. This guide, crafted from the perspective of a Senior Application Scientist, delves into the comprehensive solubility profile of isoquinoline-3-carboxylic acid hydrate. Our focus extends beyond mere data presentation; we aim to elucidate the underlying principles and experimental considerations that are paramount for a thorough understanding of this molecule's behavior in solution. The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds, making a detailed analysis of its derivatives essential for future drug design.[1][2]

Physicochemical Characterization: The Molecular Blueprint

A molecule's inherent physical and chemical properties are the primary determinants of its solubility. This compound is an organic compound featuring a fused bicyclic aromatic system containing a nitrogen atom, and a carboxylic acid group at the 3-position. The presence of the hydrate form indicates that water molecules are incorporated into the crystal lattice structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[3]
Synonyms 3-Isoquinolinecarboxylic acid hydrate[3]
CAS Number 203626-75-9[3]
Molecular Formula C₁₀H₇NO₂ · H₂O[3]
Molecular Weight 191.18 g/mol (Hydrate) / 173.17 g/mol (Anhydrous)[3][4]
Appearance Off-white to pale yellow crystalline powder or solid[3][5]
Melting Point 166-168 °C[3]
Predicted pKa (Carboxylic Acid) ~1.20 ± 0.30[6]
Predicted pKa (Isoquinolinium ion) ~5.14 (for parent isoquinoline)[2]

Note: The predicted pKa values serve as estimations and should be experimentally verified for the hydrate form.

The presence of both a weakly basic nitrogen atom in the isoquinoline ring and an acidic carboxylic acid group makes isoquinoline-3-carboxylic acid an amphoteric molecule. This dual functionality suggests a strong dependence of its solubility on the pH of the medium.

The Impact of Crystal Form: Anhydrous vs. Hydrate

The solid-state form of an active pharmaceutical ingredient (API) can significantly influence its solubility and dissolution rate. Generally, anhydrous forms of a compound are more soluble than their hydrated counterparts.[7] This is because the hydrate's crystal lattice is already stabilized by the incorporated water molecules, making the energetic cost of breaking the lattice for dissolution higher. However, this is not a universal rule, and the specific crystal packing and intermolecular interactions determine the ultimate solubility.[1][8] For this compound, it is crucial to recognize that solubility data for the anhydrous form may not be directly translatable.

Solubility Profile: A Multifaceted Analysis

A comprehensive solubility profile requires assessment in various solvents and under different environmental conditions. Due to a lack of specific experimental data for this compound in the public domain, the following sections will outline the expected solubility behavior based on its chemical structure and the properties of related compounds, alongside established methodologies for its determination.

Aqueous Solubility

The aqueous solubility of this compound is expected to be low in neutral pH. The molecule possesses a relatively large, hydrophobic aromatic core which will limit its interaction with water. However, the presence of the polar carboxylic acid group and the nitrogen atom allows for hydrogen bonding with water, imparting some degree of solubility.

pH-Dependent Solubility

As an amphoteric substance, the solubility of this compound is anticipated to be highly pH-dependent.

  • In acidic conditions (low pH): The nitrogen atom of the isoquinoline ring will become protonated, forming a cationic species. This increase in polarity is expected to significantly enhance aqueous solubility.

  • In alkaline conditions (high pH): The carboxylic acid group will deprotonate to form a carboxylate anion. This ionization will also lead to a substantial increase in aqueous solubility.

  • At the isoelectric point (pI): The molecule will exist predominantly as a neutral zwitterion, where both the acidic and basic groups are ionized. At this pH, the net charge is zero, and the aqueous solubility is expected to be at its minimum.

The relationship between pH, pKa, and solubility is a critical consideration in pre-formulation studies, as it dictates how a drug will dissolve in the varying pH environments of the gastrointestinal tract.

Caption: Predicted pH-solubility relationship for this compound.

Solubility in Organic Solvents

Based on the general principle of "like dissolves like," this compound is expected to exhibit higher solubility in polar organic solvents compared to non-polar ones. The presence of the carboxylic acid group and the nitrogen atom allows for interactions with polar solvent molecules.

Table 2: Predicted Solubility of Isoquinoline-3-Carboxylic Acid in Select Organic Solvents

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) HighAprotic, highly polar solvent capable of strong hydrogen bond acceptance.
Ethanol Moderate to HighProtic, polar solvent that can act as both a hydrogen bond donor and acceptor.
Methanol Moderate to HighSimilar to ethanol, but with higher polarity.
Acetone Low to ModerateAprotic, polar solvent with weaker hydrogen bonding capabilities than DMSO.
Acetonitrile Low to ModerateAprotic, polar solvent.
Dichloromethane (DCM) LowNon-polar aprotic solvent.
Hexane Very LowNon-polar solvent.

Note: This table is predictive and requires experimental verification for the hydrate form.

Temperature-Dependent Solubility

For most solid solutes, solubility increases with temperature.[9][10] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. An increase in temperature provides the energy needed to overcome the lattice energy of the crystal and promote the dissolution process. The relationship between temperature and solubility can be described by the van't Hoff equation. It is crucial to experimentally determine the temperature-solubility profile, especially for processes like crystallization and formulation.

Experimental Determination of Solubility: Protocols and Methodologies

To ensure scientific rigor, the solubility of this compound must be determined using validated experimental methods. The choice between kinetic and thermodynamic solubility assays depends on the stage of drug development.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (usually in DMSO). While fast, this method may overestimate solubility as it can favor the formation of metastable amorphous precipitates.[11]

  • Thermodynamic Solubility: This method determines the equilibrium solubility of the most stable crystalline form of a compound in a given solvent. It is a more time-consuming but more accurate representation of the true solubility and is the gold standard for pre-formulation studies.[12]

Solubility_Assay_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility DMSO_Stock DMSO_Stock Buffer_Addition Buffer_Addition DMSO_Stock->Buffer_Addition Rapid Precipitation Precipitation Buffer_Addition->Precipitation Quantification_K Quantification (e.g., Nephelometry, HPLC) Precipitation->Quantification_K Short Incubation Solid_Compound Excess Solid Solvent_Addition Solvent_Addition Solid_Compound->Solvent_Addition Equilibration Equilibration Solvent_Addition->Equilibration Long Incubation (e.g., 24-72h) Phase_Separation Phase_Separation Equilibration->Phase_Separation Filtration/Centrifugation Quantification_T Quantification (e.g., HPLC-UV) Phase_Separation->Quantification_T

Caption: Workflow for kinetic versus thermodynamic solubility determination.

Shake-Flask Method for Thermodynamic Solubility

This is the most common method for determining thermodynamic solubility.[13]

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH, or organic solvent) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[14]

  • Solid-State Analysis: It is crucial to analyze the remaining solid to confirm that no phase transformation (e.g., dehydration or conversion to a different polymorph) has occurred during the experiment. Techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can be used for this purpose.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet detection is a robust and widely used method for quantifying the concentration of dissolved analytes in solubility studies.[15]

Illustrative HPLC-UV Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound, which needs to be experimentally determined.

  • Quantification: A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

Implications for Drug Development

A thorough understanding of the solubility profile of this compound is critical for:

  • Lead Optimization: Guiding medicinal chemistry efforts to design analogs with improved solubility and pharmacokinetic properties.

  • Formulation Development: Selecting appropriate excipients and formulation strategies (e.g., salt formation, co-solvents, amorphous solid dispersions) to enhance the dissolution and bioavailability of poorly soluble compounds.[16][17]

  • Biopharmaceutical Assessment: Predicting the in vivo performance of the drug and its absorption characteristics in different segments of the gastrointestinal tract.

  • Process Chemistry: Designing robust crystallization processes and controlling the solid-state form of the final API.

Conclusion and Future Perspectives

The solubility of this compound is a complex interplay of its molecular structure, solid-state form, and the surrounding environment. While theoretical predictions provide a valuable starting point, rigorous experimental determination of its thermodynamic solubility in various aqueous and organic media, as a function of pH and temperature, is indispensable for its successful development as a pharmaceutical agent. The methodologies and principles outlined in this guide provide a robust framework for undertaking such a comprehensive characterization. Further research should focus on generating and publishing this critical experimental data to aid the broader scientific community in the ongoing exploration of isoquinoline-based therapeutics.

References

  • BuyersGuideChem. This compound | 203626-75-9. Available from: [Link]

  • LookChem. Cas 6624-49-3,Isoquinoline-3-carboxylic acid. Available from: [Link]

  • Sciencemadness.org. Solubility of hydrated salts compared to their anhydrates. Available from: [Link]

  • PubChem. Isoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Blake, C. T., et al. (2012). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Pharmaceutical Research, 29(10), 2776–2784. Available from: [Link]

  • Quora. Is there any difference between anhydrous and hydrated compounds when in aqueous solution?. Available from: [Link]

  • SlidePlayer. Types of solutions. Available from: [Link]

  • Oreate AI Blog. Hydrate vs. Anhydrous: Understanding the Differences and Implications. Available from: [Link]

  • MDPI. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Available from: [Link]

  • ResearchGate. Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water. Available from: [Link]

  • European Journal of Pharmaceutical Sciences. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Available from: [Link]

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • ChemSrc. Isoquinoline-3-carboxylic acid | CAS#:6624-49-3. Available from: [Link]

  • Molecules. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • University of Calgary. Solubility of Organic Compounds. Available from: [Link]

  • ResearchGate. Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Available from: [Link]

  • SciTechnol. Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Available from: [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. Available from: [Link]

  • AJPO JOURNALS. Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. Available from: [Link]

Sources

Isoquinoline-3-carboxylic acid hydrate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Isoquinoline-3-Carboxylic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar isoquinoline core, combined with the versatile functionality of a carboxylic acid group, makes it a valuable scaffold for the design of novel therapeutic agents and functional materials.[1] The hydrate form, which incorporates one or more water molecules into its crystal lattice, is often the commercially available and stable form of this compound.

A thorough understanding of the spectroscopic properties of this compound is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and experimental best practices. The insights provided herein are intended to empower researchers to confidently utilize this important synthetic intermediate in their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton NMR (¹H NMR) provides a map of the different types of protons in a molecule. For isoquinoline-3-carboxylic acid, the spectrum is dominated by signals from the aromatic protons of the isoquinoline ring system.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and allows for the observation of the acidic proton.

    • Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.

  • Instrumental Parameters (300-500 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.

    • Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.

    • Spectral Width: 0-16 ppm.

    • Temperature: 298 K (25 °C).

Interpreting the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of isoquinoline-3-carboxylic acid is expected to show a series of multiplets corresponding to the six protons on the isoquinoline core. The exact chemical shifts and coupling patterns can be predicted based on the electronic effects of the nitrogen atom and the carboxylic acid group.

G mol <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TDCOLSPAN='2'ROWSPAN='2'BGCOLOR='#F1F3F4'><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=124656&t=l' />TD><TDBGCOLOR='#4285F4'FONTCOLOR='#FFFFFF'><B>ProtonB>TD><TDBGCOLOR='#4285F4'FONTCOLOR='#FFFFFF'><B>Expected δ (ppm)B>TD><TDBGCOLOR='#4285F4'FONTCOLOR='#FFFFFF'><B>MultiplicityB>TD>TR><TR><TD>H1TD><TD>~9.3TD><TD>sTD>TR><TR><TD>H4TD><TD>~8.5TD><TD>sTD>TR><TR><TD>H5TD><TD>~8.2TD><TD>dTD>TR><TR><TD>H8TD><TD>~8.0TD><TD>dTD>TR><TR><TD>H6, H7TD><TD>~7.7-7.9TD><TD>mTD>TR><TR><TD>COOHTD><TD>~13-14 (broad s)TD><TD>s (broad)TD>TR><TR><TD>H₂OTD><TD>Variable (~3.3 in DMSO-d₆)TD><TD>s (broad)TD>TR>TABLE>

Caption: Labeled structure and expected ¹H NMR data for Isoquinoline-3-carboxylic acid.

  • Causality Behind Chemical Shifts: The protons H1 and H4 are significantly deshielded (shifted downfield) due to their proximity to the electronegative nitrogen atom and the anisotropic effect of the ring current. The carboxylic acid proton (COOH) exhibits a very downfield and broad signal due to strong hydrogen bonding, often with the solvent or other acid molecules.[2] The presence of water of hydration will result in a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information on the number and types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • A more concentrated sample is often required for ¹³C NMR. Use 20-50 mg of the compound in 0.6-0.8 mL of deuterated solvent.

  • Instrumental Parameters (75-125 MHz Spectrometer):

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is typically needed due to the low natural abundance of ¹³C.

    • Spectral Width: 0-220 ppm.

Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the isoquinoline-3-carboxylic acid molecule.

Carbon Atom Expected Chemical Shift (δ, ppm) Rationale
C=O~165-170Carboxylic acid carbonyl carbon, typically in this range.[3]
C1~152Aromatic carbon adjacent to nitrogen.
C3~140Aromatic carbon bearing the carboxylic acid group.
C4a, C8a~128-136Aromatic carbons at the ring fusion.
C4, C5, C6, C7, C8~120-135Aromatic CH carbons, specific assignments require 2D NMR.
  • Authoritative Grounding: The chemical shift of the carboxylic acid carbon is a key diagnostic peak, typically appearing in the 165-185 ppm range.[2] Aromatic and α,β-unsaturated acids tend to be at the lower end of this range.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumental Parameters:

    • Technique: Fourier Transform Infrared (FTIR) with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • A background spectrum of the clean, empty ATR crystal should be collected prior to the sample spectrum.

Interpreting the IR Spectrum

The IR spectrum of this compound will be characterized by several key absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Significance
O-H Stretch (Carboxylic Acid & H₂O)3300-2500Very broad and strongOverlaps with C-H stretches, indicative of hydrogen-bonded dimers and water of hydration.[4][5]
C-H Stretch (Aromatic)3100-3000Sharp, medium intensityCharacteristic of sp² C-H bonds in the aromatic ring.[6]
C=O Stretch (Carboxylic Acid)1710-1690Strong and sharpConjugation with the aromatic ring and hydrogen bonding shifts this to a lower frequency.[4]
C=C and C=N Stretches1620-1450Multiple bands, medium to strongSkeletal vibrations of the isoquinoline ring system.
C-O Stretch1320-1210Medium intensityAssociated with the carboxylic acid group.[4]
O-H Bend950-910Broad, medium intensityOut-of-plane bend of the carboxylic acid O-H.[4]
  • Expertise & Experience: The most telling feature of the IR spectrum is the extremely broad O-H stretching band from 2500-3300 cm⁻¹. This breadth is a direct consequence of the strong hydrogen bonding network involving the carboxylic acid dimers and the water of hydration, a hallmark of this class of compounds.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of a modifier like formic acid may be added to promote protonation in positive ion mode.

  • Instrumental Parameters (ESI-MS):

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂): Flow rate and temperature optimized for desolvation.

    • For tandem MS (MS/MS), the protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

Interpreting the Mass Spectrum

The molecular formula of isoquinoline-3-carboxylic acid is C₁₀H₇NO₂ with a molecular weight of 173.17 g/mol .[1]

  • Molecular Ion: In ESI+ mode, the base peak is expected to be the protonated molecule, [M+H]⁺, at m/z 174.

  • Fragmentation Pattern: The fragmentation of the protonated molecule can provide valuable structural information. A primary fragmentation pathway for carboxylic acids is the loss of water and carbon monoxide.

G parent [M+H]⁺ m/z = 174 frag1 Loss of H₂O (-18) parent->frag1 ion1 [C₁₀H₆NO]⁺ m/z = 156 frag1->ion1 frag2 Loss of CO (-28) ion1->frag2 ion2 [C₉H₆N]⁺ m/z = 128 frag2->ion2

Caption: Plausible ESI-MS/MS fragmentation pathway for protonated isoquinoline-3-carboxylic acid.

  • Trustworthiness of the Protocol: The proposed fragmentation is consistent with established principles for carboxylic acids and aromatic systems.[8] The initial loss of water from the protonated carboxylic acid is a common fragmentation route. Subsequent loss of carbon monoxide from the resulting acylium-type ion leads to a stable aromatic nitrile cation.

Summary

The comprehensive spectroscopic analysis of this compound provides a unique fingerprint for its unambiguous identification.

  • ¹H NMR: Reveals the distinct proton environments of the aromatic isoquinoline core and the characteristic downfield signal of the carboxylic acid proton.

  • ¹³C NMR: Confirms the carbon skeleton, with a key diagnostic signal for the carbonyl carbon.

  • IR Spectroscopy: Identifies the crucial functional groups, with the very broad O-H stretch and the C=O stretch being the most prominent features.

  • Mass Spectrometry: Determines the molecular weight and provides structural insights through predictable fragmentation pathways.

By integrating the data from these orthogonal analytical techniques, researchers can ensure the identity and purity of this compound, enabling its confident application in drug discovery and materials science.

References

  • MDPI. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • AIP Publishing. Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations | The Journal of Chemical Physics. [Link]

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • ResearchGate. Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. [Link]

  • Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

  • National Institutes of Health. Isoquinoline-3-carboxylic acid | C10H7NO2 | CID 124656 - PubChem. [Link]

  • National Institutes of Health. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem. [Link]

  • National Institutes of Health. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem. [Link]

  • National Institute of Standards and Technology. Isoquinoline - the NIST WebBook. [Link]

  • PubMed. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • ResearchGate. Figure S11. 1 H NMR spectrum of 3f . | Download Scientific Diagram. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • National Institutes of Health. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • National Institute of Standards and Technology. Isoquinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. [Link]

  • SpectraBase. Isoquinoline-1-carboxylic acid - Optional[1H NMR] - Chemical Shifts. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • SpectraBase. Isoquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. Isoquinoline-1-carboxylic acid - Optional[FTIR] - Spectrum. [Link]

  • AMERICAN ELEMENTS®. Isoquinolines | AMERICAN ELEMENTS® | Products | Applications. [Link]

  • Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link]

Sources

The Multifaceted Biological Activities of Isoquinoline-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among its diverse derivatives, those incorporating a carboxylic acid at the 3-position have emerged as a particularly promising class of molecules in the pursuit of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of isoquinoline-3-carboxylic acid derivatives, delving into their mechanisms of action, therapeutic potential, and the experimental methodologies employed in their evaluation.

Unveiling the Therapeutic Potential: A Spectrum of Biological Activities

Isoquinoline-3-carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, positioning them as versatile scaffolds for drug design. Their therapeutic potential spans several key areas, including oncology, infectious diseases, and the modulation of specific enzymatic pathways.

Anticancer Activity: A Multi-pronged Attack on Malignancy

A significant body of research has focused on the anticancer properties of isoquinoline-3-carboxylic acid derivatives. These compounds have been shown to exert their effects through various mechanisms, often leading to the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.[2][3]

One of the key mechanisms involves the modulation of critical signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt/mTOR pathway , a central regulator of cell growth, proliferation, and survival, is a prominent target.[2][4] Activation of this pathway is a hallmark of many cancers, leading to the suppression of apoptosis.[[“]][6] Isoquinoline derivatives have been shown to inhibit this pathway, thereby promoting cancer cell death.[2]

Another crucial signaling network implicated in cancer is the NF-κB pathway , which plays a pivotal role in inflammation, immunity, and cell survival.[7][8] Constitutive activation of NF-κB is observed in many tumors and contributes to their resistance to apoptosis.[9] Certain isoquinoline-based compounds have been designed to inhibit the NF-κB signaling pathway, representing a strategic approach to cancer therapy.[2]

Furthermore, some isoquinoline derivatives have been found to downregulate the expression of Inhibitor of Apoptosis Proteins (IAPs) . IAPs are a family of endogenous proteins that block apoptosis by inhibiting caspases, the key executioners of programmed cell death.[10][11] By downregulating IAPs, these compounds can sensitize cancer cells to apoptotic stimuli.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Isoquinoline-3-Carboxylic Acid Derivatives

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth I3CA Isoquinoline-3- Carboxylic Acid Derivative I3CA->PI3K Inhibition I3CA->Akt Inhibition I3CA->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Antibacterial Activity: Combating Microbial Threats

The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Isoquinoline-3-carboxylic acid and its derivatives have demonstrated promising antibacterial activity against a range of pathogens.

For instance, isoquinoline-3-carboxylic acid (IQ3CA) has shown significant in vitro activity against several plant pathogenic bacteria, with EC50 values ranging from 8.38 to 17.35 μg/mL.[12] Mechanistic studies revealed that IQ3CA disrupts the bacterial cell membrane, leading to altered cell morphology and loss of integrity.[12] Furthermore, tricyclic isoquinoline derivatives have exhibited antibacterial properties against Gram-positive pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.

Antiviral and Enzyme Inhibitory Activities

The therapeutic utility of isoquinoline-3-carboxylic acid derivatives extends to antiviral applications and enzyme inhibition. Certain derivatives have been identified as inhibitors of viral polymerases, such as the hepatitis C virus (HCV) NS5B polymerase, with IC50 values in the low micromolar range.[13] Additionally, various isoquinoline derivatives have been investigated as inhibitors of enzymes like protein kinase CK2, which is implicated in cancer, demonstrating the potential for targeted therapeutic interventions.[14][15]

Quantitative Data Summary

The following table summarizes the reported biological activities of selected isoquinoline-3-carboxylic acid derivatives, providing a comparative overview of their potency.

Compound/Derivative ClassBiological ActivityTarget/OrganismPotency (IC50/EC50/MIC)Reference
Isoquinoline-3-carboxylic acid (IQ3CA)AntibacterialRalstonia solanacearumEC50: 8.38 μg/mL[12]
Isoquinoline-3-carboxylic acid (IQ3CA)AntibacterialAcidovorax citrulliEC50: 17.35 μg/mL[12]
2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivative (11c)Antiviral (HCV NS5B Polymerase Inhibitor)HCV Genotype 1bIC50: 5.9 μM (NTP incorporation)[13]
2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivative (11c)AntiviralHCV Genotype 1b replicon Ava.5 cellsEC50: 15.7 μM[13]
2-aminoquinoline-3-carboxylic acid derivativesEnzyme Inhibition (Protein Kinase CK2)Human Protein Kinase CK2IC50: 0.65 - 18.2 μM[14][15]
Tricyclic isoquinoline derivative 8dAntibacterialStaphylococcus aureusMIC: 16 µg/mL[16]
Tricyclic isoquinoline derivative 8fAntibacterialStreptococcus pneumoniaeMIC: 32 µg/mL[16]
Isoquinolone derivative 7cAnticancerMCF-7 (Breast Cancer)IC50: 1.73 ± 0.27 μg/mL[17]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12AnticancerNCI-60 Cell Line PanelAverage lg GI50: -5.18[18]
1-phenyl-3,4-dihydroisoquinoline derivativeAnticancerMDA-MB-231 (Breast Cancer)IC50: 22 µM[2]
Anti-IFA compound 58AntiviralInfluenza A virusEC50: 4.50 µM[2]

Experimental Protocols: A Guide to Evaluation

The biological evaluation of isoquinoline-3-carboxylic acid derivatives relies on a suite of well-established in vitro and in vivo assays. This section provides detailed, step-by-step methodologies for key experiments.

Synthesis of Isoquinoline-3-Carboxylic Acid Derivatives

The synthesis of the isoquinoline core can be achieved through several named reactions, including the Bischler-Napieralski and Pictet-Spengler reactions.

Experimental Workflow: Synthesis of a Tetrahydroisoquinoline-3-Carboxylic Acid Derivative via Pictet-Spengler Reaction

Pictet_Spengler_Workflow start Start step1 Dissolve β-arylethylamine in solvent start->step1 step2 Add aldehyde or ketone step1->step2 step3 Add acid catalyst step2->step3 step4 Heat reaction mixture (optional) step3->step4 step5 Monitor reaction progress (TLC) step4->step5 step6 Work-up: - Quench reaction - Extract with organic solvent - Dry and concentrate step5->step6 step7 Purification: - Column chromatography or - Recrystallization step6->step7 step8 Characterization: - NMR - Mass Spectrometry step7->step8 end End step8->end

Caption: A generalized workflow for the Pictet-Spengler reaction.

Step-by-Step Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline-3-Carboxylic Acid Derivative

  • Reactant Preparation: In a round-bottom flask, dissolve the starting β-arylethylamine (e.g., a substituted phenylethylamine) (1.0 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2) or methanol.

  • Aldehyde/Ketone Addition: To the stirred solution, add the corresponding aldehyde or ketone (e.g., glyoxylic acid) (1.0-1.2 equivalents) at room temperature.

  • Acid Catalysis: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid or hydrochloric acid).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If an acidic catalyst was used, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterization: Confirm the structure of the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

In Vitro Anticancer Activity Assays

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline-3-carboxylic acid derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

In Vitro Antibacterial Activity Assays

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a series of twofold dilutions of the isoquinoline-3-carboxylic acid derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

Isoquinoline-3-carboxylic acid derivatives represent a highly versatile and promising scaffold in the field of drug discovery. Their diverse biological activities, including potent anticancer, antibacterial, and enzyme inhibitory effects, underscore their potential for the development of novel therapeutics. The multi-pronged mechanisms of action, particularly in the context of cancer, offer opportunities for targeting key signaling pathways and overcoming drug resistance.

Future research in this area should focus on several key aspects. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these derivatives. Further elucidation of their molecular targets and mechanisms of action will provide a more rational basis for drug design. Additionally, in vivo studies are necessary to validate the therapeutic efficacy and assess the pharmacokinetic and toxicological profiles of lead compounds. The continued exploration of the chemical space around the isoquinoline-3-carboxylic acid core holds great promise for the discovery of next-generation drugs to address unmet medical needs.

References

  • Consensus. Interaction between PI3K/AKT and mTOR in apoptosis regulation. Available from: [Link]

  • Xia Y, Shen S, Verma IM. Role of the NFκB-signaling pathway in cancer. Oncogene. 2014;33(24):3269-3286. Available from: [Link]

  • Lalaoui N, Vaux DL. Regulation of Apoptosis by Inhibitors of Apoptosis (IAPs). Cold Spring Harb Perspect Biol. 2018;10(9):a032965. Available from: [Link]

  • Noorolyai S, Shariati M, Shapoori S, et al. PI3K/AKT/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Front Pharmacol. 2021;12:627893. Available from: [Link]

  • Frontiers. NF-κB signaling pathway in tumor microenvironment. Available from: [Link]

  • Aggarwal BB. NF-κB in Cancer: A Matter of Life and Death. Cancer Discov. 2012;2(8):676-680. Available from: [Link]

  • Goyal L. Regulation of Cell Death by IAPs and their Antagonists. Curr Top Dev Biol. 2017;125:49-80. Available from: [Link]

  • Wikipedia. Inhibitor of apoptosis. Available from: [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Available from: [Link]

  • Silke J, Vucic D. IAP family of cell death and signaling regulators. Methods Enzymol. 2014;545:35-65. Available from: [Link]

  • Karin M. Nuclear Factor-κB in Development, Prevention, and Therapy of Cancer. Cancer Res. 2007;67(4):1413-1415. Available from: [Link]

  • QIAGEN. PI3K/AKT/mTOR signaling. Available from: [Link]

  • Hoesel B, Schmid JA. The complexity of NF-κB signaling in inflammation and cancer. Mol Cancer. 2013;12:86. Available from: [Link]

  • Noorolyai S, Shariati M, Shapoori S, et al. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Front Pharmacol. 2021;12:627893. Available from: [Link]

  • Reed JC. Inhibitor of Apoptosis Proteins: Translating Basic Knowledge into Clinical Practice. Cancer Res. 2004;64(20):7217-7221. Available from: [Link]

  • Saczewski J, Spadaro A, Sutkowski K, et al. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. 2022;27(23):8415. Available from: [Link]

  • Mittal RK, Purohit P. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents Med Chem. 2021;21(13):1708-1716. Available from: [Link]

  • Chen YL, Chen YH, Chen WC, et al. 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid with inbuilt β-N-hydroxy-γ-keto-acid pharmacophore as HCV NS5B polymerase inhibitors. Bioorg Med Chem. 2012;20(22):6603-6610. Available from: [Link]

  • Wang Y, Li Y, Zhang Y, et al. Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. Molecules. 2023;28(14):5486. Available from: [Link]

  • Kumar A, Narasimhan B, Kumar D. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Indian J Pharm Sci. 2009;71(4):448-452. Available from: [Link]

  • ResearchGate. Novel isoquinoline derivatives as antimicrobial agents. Available from: [Link]

  • Chaudhary J, Kumar V, Singh P. Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. Future Med Chem. 2023;15(1):65-92. Available from: [Link]

  • Al-Suwaidan IA, Abdel-Aziz AAM, Al-Abdullah ES, et al. Synthesis and in-vitro anticancer activity of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives. Molecules. 2022;27(13):4214. Available from: [Link]

  • Lesyk R, Gzella A, Atamanyuk D, et al. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. 2021;9(1):96-107. Available from: [Link]

  • Cullen DR, Pengon J, Rattanajak R, et al. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. 2022;27(19):6617. Available from: [Link]

  • Khan K, Khan A, Wadood A, et al. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. 2022;27(15):4933. Available from: [Link]

  • Kumar A, Kumar S, Kumar V, et al. Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorg Chem. 2020;104:104230. Available from: [Link]

  • ResearchGate. The anticancer IC50 values of synthesized compounds. Available from: [Link]

  • Ndlovu H, Mosa FAL, Omoruyi SI, et al. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Int J Mol Sci. 2022;23(16):9001. Available from: [Link]

  • Golub AG, Bdzhola VG, Kyshenia YV, et al. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. J Enzyme Inhib Med Chem. 2016;31(sup4):160-169. Available from: [Link]

  • Golub AG, Bdzhola VG, Kyshenia YV, et al. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. J Enzyme Inhib Med Chem. 2016;31(sup4):160-169. Available from: [Link]

  • Imrich J, Kois P, Gajdosova M, et al. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules. 2007;12(8):1827-1841. Available from: [Link]

  • Morris DH, Schow SR, Davidson JS, et al. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. J Med Chem. 1982;25(1):57-63. Available from: [Link]

Sources

An In-Depth Technical Guide to the Therapeutic Potential of Isoquinoline-3-Carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a prominent structural motif in a vast number of natural alkaloids and synthetic compounds, conferring a broad spectrum of pharmacological activities.[1] The strategic placement of a carboxylic acid group at the 3-position creates a unique chemical entity, isoquinoline-3-carboxylic acid, which serves as a versatile building block in medicinal chemistry. While the parent compound, often available as a hydrate, is primarily a synthetic intermediate, its hydrogenated derivatives, such as 3,4-dihydroisoquinoline-3-carboxylic acid and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), have demonstrated significant preclinical potential. This guide provides a comprehensive technical overview of the therapeutic promise of this scaffold, focusing on its neuroprotective and anticancer applications. We will delve into the underlying mechanisms of action, present detailed experimental protocols for assessing bioactivity, and explore future directions for drug development professionals.

Section 1: The Isoquinoline-3-Carboxylic Acid Scaffold: A Primer

The isoquinoline-3-carboxylic acid core is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, with a carboxylic acid substituent at the C-3 position.[2] Its properties make it an attractive starting point for generating diverse molecular libraries.

1.1 Chemical and Physical Properties

The parent compound is typically an off-white solid. Its key physicochemical properties are summarized below.[2][3][4] The hydrate form indicates the incorporation of water molecules into the crystal lattice, a common state for crystalline solids.

PropertyValueSource(s)
Molecular Formula C₁₀H₇NO₂[3][4]
Molecular Weight 173.17 g/mol [2][3][4]
Melting Point 166-168 °C[3]
Appearance Off-white solid[3]
LogP 1.13[4]
PSA (Polar Surface Area) 50.19 Ų[4]
1.2 Key Synthetic Routes

The synthesis of the isoquinoline core is a well-established area of organic chemistry. The Bischler-Napieralski reaction is one of the most prominent methods for creating 3,4-dihydroisoquinoline derivatives, which can then be aromatized if desired.[5][6][7][8] This reaction involves the intramolecular electrophilic aromatic substitution of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃).[5][9]

The general workflow involves the acylation of a β-phenylethylamine followed by acid-catalyzed cyclization. The presence of electron-donating groups on the benzene ring enhances the reaction's efficacy.[5]

G cluster_0 Bischler-Napieralski Reaction Workflow start β-phenylethylamine acyl Acylation (e.g., with Acid Chloride) start->acyl amide β-arylethylamide Intermediate acyl->amide cyclize Cyclodehydration (e.g., POCl₃, reflux) amide->cyclize dihydro 3,4-Dihydroisoquinoline Derivative cyclize->dihydro aromatize Dehydrogenation (e.g., Pd/C) dihydro->aromatize final Substituted Isoquinoline aromatize->final

Caption: General workflow for the Bischler-Napieralski synthesis.[5][9]

Other notable synthetic methods include the Pictet-Spengler, Pictet-Gams, and Pomeranz-Fritsch reactions, which provide alternative pathways to access the core isoquinoline and tetrahydroisoquinoline structures.[6][9]

Section 2: Preclinical Evaluation of Therapeutic Potential

While research on isoquinoline-3-carboxylic acid hydrate itself is limited, extensive studies on its reduced derivatives highlight significant therapeutic potential, particularly in neuroprotection and oncology.

2.1 Neuroprotective and Neuromodulatory Applications

Neuronal injury and apoptosis are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10] Isoquinoline alkaloids have been shown to exert neuroprotective effects through various mechanisms, including anti-inflammatory action, reduction of oxidative stress, and regulation of intracellular calcium.[11][12]

A study on newly synthesized derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid revealed potent free-radical scavenging activity. Dihydroxy-substituted derivatives were particularly effective scavengers of DPPH•, ABTS•+, O₂•−, and •NO radicals. This antioxidant capability suggests a potential therapeutic role in diseases related to oxidative stress. The same study also identified modest inhibitory activity against d-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), enzymes relevant to psychiatric and neurodegenerative disorders.

Furthermore, derivatives of the fully reduced scaffold, 1,2,3,4-tetrahydroisoquinoline (THIQ) , have demonstrated neuroprotective properties by inhibiting glutamate-induced excitotoxicity and suppressing the accumulation of intracellular Ca²⁺, key events in neuronal cell death.[13]

2.2 Anticancer Applications

The isoquinoline scaffold is a privileged structure in anticancer drug design.[1] Its derivatives can induce cancer cell death through multiple mechanisms, including apoptosis, cell cycle arrest, and autophagy.[14]

Specifically, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) have emerged as promising anticancer agents.

  • Peptide-Based Therapeutics: Amphipathic cationic decapeptides incorporating the Tic scaffold were synthesized and evaluated against the MCF-7 breast cancer cell line.[15] One candidate, DEC-1, exhibited a potent IC₅₀ of 3.38 µM, comparable to the standard drug tamoxifen (IC₅₀ = 2.68 µM).[15][16] This highlights the utility of Tic as a conformationally rigid analogue of phenylalanine or proline in peptide drug design.[17][18]

  • Inhibition of Anti-Apoptotic Proteins: A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were developed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[19] These proteins are crucial for cancer cell survival. The most active compounds showed potent binding affinities and induced apoptosis and caspase-3 activation in Jurkat cells, demonstrating a clear mechanism for their anti-proliferative activity.[19]

The anticancer mechanisms of isoquinolines are diverse, often targeting key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[1][20]

Section 3: Mechanistic Insights and Signaling Pathways
3.1 Neuroprotection via Antioxidant Activity

The neuroprotective effects of dihydroisoquinoline-3-carboxylic acid derivatives are strongly linked to their ability to mitigate oxidative stress.[11] Reactive oxygen species (ROS) cause damage to neurons, a key factor in neurodegeneration.[11] By scavenging free radicals, these compounds can interrupt this damaging cascade.

G cluster_0 Neuroprotective Mechanism of Action ROS Cellular Stressors (e.g., Ischemia, Toxins) OxidativeStress ↑ Reactive Oxygen Species (ROS) (DPPH•, O₂•−, •NO) ROS->OxidativeStress Damage Neuronal Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->Damage Apoptosis Neuronal Apoptosis (Cell Death) Damage->Apoptosis Compound Dihydroisoquinoline- 3-Carboxylic Acid Derivative Scavenging Radical Scavenging Compound->Scavenging Donates H• Scavenging->OxidativeStress Neutralizes Protection Neuroprotection (Increased Cell Viability) Scavenging->Protection

Caption: Proposed neuroprotective mechanism via radical scavenging.[11]
3.2 Anticancer Activity via Apoptosis Induction

A primary anticancer mechanism for 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives is the induction of apoptosis by inhibiting Bcl-2 family proteins.[19] In healthy cells, Bcl-2 and Mcl-1 prevent apoptosis. By binding to and inhibiting these proteins, the compounds release pro-apoptotic proteins (like Bax/Bak), leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in programmed cell death.[19][21]

G cluster_1 Anticancer Apoptosis Pathway Compound Tic-Derivative (Bcl-2/Mcl-1 Inhibitor) Bcl2 Anti-apoptotic Proteins (Bcl-2, Mcl-1) Compound->Bcl2 Inhibits BaxBak Pro-apoptotic Proteins (Bax, Bak) Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Permeabilizes Membrane CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Inhibition of Bcl-2/Mcl-1 by Tic-derivatives to induce apoptosis.[19]
Section 4: Experimental Protocols

To facilitate further research, this section provides validated, step-by-step protocols for assessing the key biological activities discussed.

4.1 Protocol: DPPH Radical Scavenging Assay

This protocol assesses the antioxidant potential of a compound by measuring its ability to reduce the stable DPPH radical.[16][22][23][24]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compound and positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Preparation of DPPH Working Solution (0.1 mM):

    • Dissolve an appropriate amount of DPPH in methanol/ethanol.

    • Adjust the concentration until the absorbance at 517 nm is approximately 1.0.

    • Protect the solution from light and prepare it fresh daily.[22]

  • Preparation of Test Samples:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

    • Create a series of dilutions from the stock solution.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 100 µL of each sample dilution + 100 µL of DPPH working solution.

    • Positive Control: Add 100 µL of each positive control dilution + 100 µL of DPPH working solution.

    • Blank (Negative Control): Add 100 µL of solvent + 100 µL of DPPH working solution.

    • Sample Color Control: Add 100 µL of each sample dilution + 100 µL of methanol/ethanol (to correct for sample absorbance).

  • Incubation:

    • Mix the plate gently and incubate in the dark at room temperature for 30 minutes.[24]

  • Measurement:

    • Measure the absorbance of all wells at 517 nm.[22]

  • Calculation:

    • First, correct the absorbance of the test wells by subtracting the absorbance of the corresponding sample color control.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample_corrected) / Abs_blank] * 100

    • Plot the % scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

4.2 Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, or cytotoxicity, and is widely used to determine the IC₅₀ of anticancer compounds.[25][26][27]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader (570 nm measurement, ~630 nm reference)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.[25]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (solvent only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[25]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-200 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[27]

    • Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm, using a reference wavelength of 630 nm to reduce background noise.

  • Calculation:

    • Calculate cell viability relative to the vehicle control: % Viability = (Abs_sample / Abs_vehicle_control) * 100

    • Plot the % viability against the log of the compound concentration to determine the IC₅₀ value.

G cluster_2 MTT Assay Experimental Workflow seed 1. Seed Cells in 96-well plate (Incubate 24h) treat 2. Treat Cells with Compound (Incubate 24-72h) seed->treat add_mtt 3. Add MTT Reagent (Incubate 2-4h) treat->add_mtt solubilize 4. Solubilize Formazan Crystals (with DMSO) add_mtt->solubilize read 5. Read Absorbance (570 nm) solubilize->read analyze 6. Calculate % Viability & IC₅₀ read->analyze

Caption: Standard workflow for the MTT cytotoxicity assay.[25]
Section 5: Future Directions and Drug Development Considerations

The isoquinoline-3-carboxylic acid scaffold and its derivatives represent a promising area for therapeutic development. However, several considerations are crucial for advancing these compounds toward clinical application.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to optimize potency and selectivity. For anticancer applications, modifications to the tetrahydroisoquinoline ring and the N-acyl group can be systematically explored to enhance binding affinity to targets like Bcl-2/Mcl-1. For neuroprotective agents, modulating the substitution pattern on the aromatic ring could fine-tune antioxidant capacity and enzyme inhibitory activity.

  • Library Synthesis: The core scaffold is an excellent starting point for combinatorial chemistry to generate large libraries of diverse compounds for high-throughput screening against various biological targets.[22]

  • Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical. The carboxylic acid moiety can influence solubility, cell permeability, and metabolic stability, which must be balanced to achieve favorable drug-like properties.

  • Safety and Toxicology: While derivatives have shown promise, the parent isoquinoline-3-carboxylic acid is classified as a skin, eye, and respiratory irritant.[25] A thorough toxicological evaluation of any lead compound is mandatory. This includes in vitro cytotoxicity assays against non-cancerous cell lines and subsequent in vivo toxicology studies.

Section 6: Conclusion

This compound is a valuable chemical entity, not as a direct therapeutic agent, but as a foundational scaffold for medicinal chemistry. Its hydrogenated derivatives, particularly those based on the 3,4-dihydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline core, have demonstrated compelling preclinical evidence of therapeutic potential. The documented antioxidant and radical-scavenging properties point toward applications in neurodegenerative disorders, while the potent induction of apoptosis via inhibition of key survival proteins establishes a clear path for anticancer drug development. The versatility of this scaffold, combined with established synthetic routes and clear mechanisms of action, makes it a high-priority target for researchers and drug development professionals seeking to design the next generation of targeted therapeutics.

Section 7: References
  • ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

  • ResearchGate. Neuroprotective mechanism of isoquinoline alkaloids. [Link]

  • ResearchGate. Possible modes of anticancer action of isoquinoline-based compounds. [Link]

  • Gao, H., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. International Journal of Molecular Sciences. [Link]

  • Sikora, E., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • Kim, J. H., & Chung, I. K. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. [Link]

  • BuyersGuideChem. This compound | 203626-75-9. [Link]

  • Ghiasikhou, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • Tan, J. Y., et al. (2023). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. Ageing Research Reviews. [Link]

  • Chemsrc. Isoquinoline-3-carboxylic acid | CAS#:6624-49-3. [Link]

  • Marine Biology. DPPH radical scavenging activity. [Link]

  • ResearchGate. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. [Link]

  • MDPI. DPPH Radical Scavenging Assay. [Link]

  • PubMed. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • ResearchGate. Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. [Link]

  • Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • PubChem. Isoquinoline-3-carboxylic acid. [Link]

  • Química Organica.org. (2010, May 6). Isoquinoline synthesis. [Link]

  • PubMed. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. [Link]

  • Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • ResearchGate. Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design and Discovery. [Link]

Sources

Isoquinoline-3-carboxylic acid hydrate safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Isoquinoline-3-Carboxylic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-3-carboxylic acid and its hydrate form are pivotal synthetic intermediates in the development of novel pharmaceutical compounds, including potential antitumor agents.[1] As with any active chemical reagent, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and disposal of this compound, drawing from established safety data and best practices in chemical hygiene.

Compound Identification and Hazard Profile

This compound is a white to off-white crystalline solid.[2][3] While it is a valuable building block in medicinal chemistry, it is not benign and presents several hazards that necessitate careful handling.

1.1. GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications consistently identify this compound as an irritant.[2][4][5] The primary hazards are summarized below:

Hazard ClassGHS CodeHazard Statement
Skin IrritationH315Causes skin irritation.[2][4][5]
Eye IrritationH319Causes serious eye irritation.[2][4][5]
Respiratory IrritationH335May cause respiratory irritation.[4][5]

The signal word associated with these hazards is "Warning".[2][4][5] It is crucial to internalize these warnings not merely as labels, but as indicators of potential chemical-biological interactions that must be mitigated through engineering controls and personal protective equipment.

1.2. Physical and Chemical Properties

Understanding the physical properties of a compound is the first step in designing safe handling procedures.

PropertyValueSource
Molecular FormulaC₁₀H₇NO₂·H₂O[2]
Molecular Weight191.19 g/mol [2]
AppearanceWhite to light yellow/orange powder or crystal[2]
Melting Point166-168 °C[3]
Storage TemperatureRoom temperature, recommended <15°C in a cool, dark place.[2]

The compound is a solid powder, which means the primary route of accidental exposure is through inhalation of dust or direct contact with skin and eyes.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of laboratory safety is to minimize exposure. This is achieved through a hierarchy of controls, starting with engineering controls and supplemented by robust PPE.

2.1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All weighing and handling of this compound powder must be conducted inside a certified chemical fume hood.[6] This is non-negotiable, as it directly addresses the inhalation hazard (H335) by containing dust and preventing it from entering the general laboratory environment.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7][8]

  • Emergency Stations: An emergency eyewash station and safety shower must be readily accessible, ideally within a 10-second travel distance from the work area.[6][7] This is a critical response measure for the serious eye irritation hazard (H319) and skin irritation hazard (H315).

2.2. Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to protect against direct contact.[7][9] The choice of PPE should be based on a thorough risk assessment of the procedures being performed.

Protection TypeSpecificationRationale
Eye and Face Safety goggles with side-shields or a full-face shield.[7][10]Protects against splashes and airborne particles, directly mitigating the "serious eye irritation" hazard (H319).[8]
Hand Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.[6][8][10]Prevents direct skin contact, addressing the "skin irritation" hazard (H315). Gloves must be inspected before use and changed immediately if contaminated.
Body A chemical-resistant lab coat or apron.[7][8]Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if handling large quantities or if engineering controls are insufficient.[8][10]Provides an additional layer of protection against the "respiratory irritation" hazard (H335).

Safe Handling and Storage Protocols

3.1. Workflow for Safe Handling

The following workflow is designed to minimize exposure at every step of a typical experimental procedure involving this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood is operational prep_ppe->prep_hood prep_materials Gather all necessary equipment and reagents prep_hood->prep_materials weigh Carefully weigh the solid compound prep_materials->weigh Begin experiment transfer Transfer to reaction vessel using a powder funnel weigh->transfer dissolve Add solvent slowly to dissolve transfer->dissolve decontaminate Decontaminate spatula and glassware dissolve->decontaminate Reaction complete dispose Dispose of contaminated consumables in designated hazardous waste decontaminate->dispose clean_area Wipe down fume hood sash and work surface dispose->clean_area remove_ppe Remove PPE in the correct order clean_area->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound.

3.2. Storage Requirements

Proper storage is crucial for maintaining the chemical's stability and preventing accidental exposure.

  • Container: Keep the container tightly closed.[4]

  • Location: Store in a cool, dry, and well-ventilated area.[6] A dedicated, corrosion-resistant cabinet is recommended for acidic compounds.[8]

  • Incompatibilities: Store away from bases and strong oxidizing agents to prevent potentially hazardous reactions.[8][11]

  • Access: The storage area should be locked or otherwise accessible only to qualified personnel.

Emergency and First-Aid Procedures

Accidents can happen despite the best precautions.[7] A well-rehearsed emergency plan is critical.

4.1. First-Aid Measures

The response to an exposure must be immediate and decisive.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, get medical advice.[2][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

4.2. Spill Response

A spill of this compound powder requires a controlled and systematic response.

Spill_Response_Plan start Spill Occurs evacuate Evacuate immediate area and alert others start->evacuate ppe Don appropriate PPE (respirator, gloves, goggles, suit) evacuate->ppe contain Cover spill with an inert absorbent material (e.g., vermiculite, sand) ppe->contain neutralize Slowly neutralize with a suitable base (e.g., sodium bicarbonate) contain->neutralize collect Carefully sweep or scoop the mixture into a designated hazardous waste container neutralize->collect clean Clean the affected area with soap and water collect->clean dispose Dispose of all contaminated materials as hazardous waste clean->dispose end Spill Response Complete dispose->end

Caption: A decision tree for responding to a spill of this compound.

Disposal Considerations

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated Materials: Collect all contaminated items, including gloves, absorbent materials, and disposable labware, in a clearly labeled, sealed container for hazardous waste.[6]

  • Empty Containers: Triple-rinse empty containers. The first rinse should be collected as hazardous waste.[6]

  • Disposal: Dispose of contents and containers at an approved waste disposal facility, in accordance with all local, state, and federal regulations.[4]

Conclusion

This compound is a compound with significant potential in drug discovery. Its safe use hinges on a culture of safety, a thorough understanding of its hazards, and the diligent application of the protocols outlined in this guide. By integrating these principles of engineering controls, personal protective equipment, and emergency preparedness, researchers can mitigate risks and conduct their work with confidence and security.

References

  • Essential Safety and Handling Guide for Acidic Compounds in Research. Benchchem.
  • What are the safety precautions when handling acids? - Blog. (2025-09-18).
  • ISOQUINOLINE-3-CARBOXYLIC ACID SDS, 203626-75-9 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-10-15).
  • Top 5 Safety Tips When Working with Acidic Liquids. Innoveda Chemicals. (2024-04-16).
  • Isoquinoline-3-carboxylic Acid 203626-75-9. TCI Chemicals.
  • PPE For Chemical Handling With Example. Industrial Safety Tips. (2025-06-06).
  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. (2025-01-07).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2024-09-06).
  • Isoquinoline-3-carboxylic Acid (CAS 6624-49-3). Cayman Chemical.
  • 3-Isoquinolinecarboxylic acid-SDS. MedChemExpress. (2025-08-22).
  • This compound | 207399-25-5. ChemicalBook.
  • ISO QUINOLINE TECH. CAS NO 119-65-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

Sources

A Technical Guide to the Natural Sources of Isoquinoline Alkaloids: From Biosynthesis to Isolation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Diversity and Pharmacological Significance of Isoquinoline Alkaloids

Isoquinoline alkaloids represent one of the largest and most structurally diverse families of natural products, with approximately 2,500 known compounds.[1] These nitrogen-containing heterocyclic molecules are biosynthetically derived from the amino acid tyrosine and are characterized by an isoquinoline core structure.[2][3] Their profound and varied pharmacological activities have positioned them as cornerstone molecules in medicine and drug discovery for centuries.[4]

Prominent examples include the potent analgesic morphine, the antitussive codeine, the smooth muscle relaxant papaverine, and the broad-spectrum antimicrobial agent berberine.[1][4][5] The therapeutic potential of this class of compounds is vast, spanning applications as anticancer, anti-inflammatory, antiviral, and enzyme inhibitory agents.[2][4] This guide provides a technical overview of the primary natural reservoirs of isoquinoline alkaloids, delves into their biosynthetic origins, and outlines robust methodologies for their extraction and isolation.

The major structural classes of isoquinoline alkaloids include, but are not limited to, benzylisoquinolines, aporphines, protoberberines, and benzophenanthridines, each with distinct chemical features and biological activities.[1][6]

Part 1: Principal Natural Sources of Isoquinoline Alkaloids

Isoquinoline alkaloids are predominantly found in the plant kingdom, though emerging research has identified fungi and marine organisms as novel sources.

Plant Kingdom: The Primary Reservoir

A number of flowering plant families are particularly renowned for their high concentration and diversity of isoquinoline alkaloids.[1][7] Their distribution is often lineage-specific, making them valuable chemotaxonomic markers.[8]

  • Papaveraceae (Poppy Family): This family is arguably the most famous source, with Papaver somniferum (opium poppy) producing a complex mixture of over 40 alkaloids in its latex.[9] Key compounds include the morphinans morphine and codeine, as well as the benzylisoquinoline papaverine and the phthalideisoquinoline noscapine.[10][11] Other genera like Chelidonium and Macleaya are also significant. Chelidonium majus (Greater Celandine) produces a yellow-orange latex rich in benzophenanthridine alkaloids like chelidonine and sanguinarine, and protoberberines like berberine and coptisine.[12][13][14]

  • Berberidaceae (Barberry Family): The genus Berberis, particularly Berberis vulgaris, is a primary source of protoberberine alkaloids.[1] The root and stem bark are rich in berberine, palmatine, columbamine, and jatrorrhizine.[15][16] Many of these compounds, especially berberine, exhibit strong antimicrobial and anti-inflammatory properties.[15][16]

  • Menispermaceae (Moonseed Family): This family is known for producing bisbenzylisoquinoline alkaloids, such as the muscle relaxant tubocurarine, originally isolated from Chondrodendron tomentosum.[1]

  • Ranunculaceae (Buttercup Family): Genera within this family, such as Coptis and Thalictrum, are also significant producers. Coptis chinensis is a traditional source of berberine, while Thalictrum species contain a variety of isoquinoline structures.[6][17]

Table 1: Prominent Plant Sources and Their Major Isoquinoline Alkaloids

Plant FamilySpeciesCommon NameMajor Alkaloids
Papaveraceae Papaver somniferumOpium PoppyMorphine, Codeine, Thebaine, Papaverine[9][11]
Chelidonium majusGreater CelandineSanguinarine, Chelerythrine, Berberine, Coptisine[14][18]
Berberidaceae Berberis vulgarisBarberryBerberine, Palmatine, Jatrorrhizine, Berbamine[15][19][20]
Menispermaceae Chondrodendron tomentosumCurareTubocurarine[1]
Ranunculaceae Coptis chinensisChinese GoldthreadBerberine, Coptisine, Palmatine[6]
Fungal Kingdom: An Emerging Frontier

Historically considered a hallmark of plant secondary metabolism, recent discoveries have shown that fungi, particularly endophytic and pathogenic species, also possess the genetic machinery to synthesize isoquinoline alkaloids.[21][22] This discovery opens new avenues for microbial production and drug discovery.

  • Aspergillus species: The human pathogen Aspergillus fumigatus has been shown to produce a class of isoquinolines named fumisoquins through a biosynthetic pathway analogous to that in plants.[23][24] Similarly, Aspergillus puniceus, an endophytic fungus derived from tobacco, produces several isoquinolines with potent antifungal activity.[21][22]

  • Penicillium species: The fungus Penicillium spathulatum has been found to produce novel dihydropyrrolo[1,2-b]isoquinoline alkaloids with antibacterial properties against both Gram-positive and Gram-negative bacteria.[25]

Marine Ecosystems: A Source of Novel Structures

Marine organisms, especially sponges and their associated microbes, are a source of structurally unique alkaloids.[26][27]

  • Marine Sponges: Sponges of the genus Haliclona have yielded isoquinoline alkaloids such as mimosamycin, which exhibits cytotoxic activity against tumor cell lines.[26] Other marine-derived compounds include jorunnamycin A from the Thai blue sponge Xestospongia sp., which shows antimetastatic activity.[28]

  • Marine-derived Actinobacteria: These microbes are prolific producers of bioactive secondary metabolites.[27] Research has identified isoquinoline derivatives from marine Streptomyces species, highlighting the untapped chemical diversity in marine microbial ecosystems.[27][29]

Part 2: The Biosynthetic Blueprint of Isoquinoline Alkaloids

The vast structural diversity of isoquinoline alkaloids originates from a conserved biosynthetic pathway beginning with L-tyrosine.[30] Understanding this pathway is critical for metabolic engineering efforts aimed at producing these valuable compounds in microbial systems.[31]

The pathway initiates with the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[31] This involves enzymes such as tyrosine/dopa decarboxylase (TYDC). The pivotal condensation of dopamine and 4-HPAA is catalyzed by norcoclaurine synthase (NCS) , a reaction that forms the central precursor to all isoquinoline alkaloids, (S)-norcoclaurine.[30]

From (S)-norcoclaurine, a series of methylations, hydroxylations, and oxidative cyclizations, primarily driven by O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases, generate the scaffold for different structural classes.[30] A key branch point is the formation of (S)-reticuline, which serves as a precursor to both protoberberine and benzophenanthridine alkaloids.[31] The berberine bridge enzyme (BBE) is a critical FAD-dependent oxidase that catalyzes the formation of the berberine bridge in the C-ring, leading to (S)-scoulerine, the immediate precursor to the protoberberine skeleton.[23][30]

Isoquinoline Alkaloid Biosynthesis Tyrosine L-Tyrosine mid1 Tyrosine->mid1 Dopamine Dopamine Norcoclaurine (S)-Norcoclaurine (Core Precursor) Dopamine->Norcoclaurine NCS FourHPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) FourHPAA->Norcoclaurine Reticuline (S)-Reticuline (Central Intermediate) Norcoclaurine->Reticuline Multiple Steps (Methylations, Hydroxylations) mid2 Reticuline->mid2 Scoulerine (S)-Scoulerine Berberine Berberine (Protoberberine) Scoulerine->Berberine Multiple Steps Sanguinarine Sanguinarine (Benzophenanthridine) mid1->Dopamine mid1->FourHPAA mid2->Scoulerine BBE mid2->Sanguinarine Multiple Steps mid3

Caption: Core biosynthetic pathway of major isoquinoline alkaloid classes.

Part 3: A Technical Protocol for Extraction and Isolation

The isolation of isoquinoline alkaloids from natural sources relies on their basic properties and solubility characteristics. The following protocol provides a robust, self-validating workflow for their extraction and purification from plant material.[32][33][34]

Experimental Protocol: General Workflow

Objective: To extract and isolate isoquinoline alkaloids from dried plant material.

Pillar of Trustworthiness: The protocol's integrity lies in the acid-base partitioning step, which selectively separates basic alkaloids from neutral and acidic metabolites. The efficiency of each step can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 1: Sample Preparation

  • Drying: Air-dry or oven-dry the plant material (e.g., roots, bark) at a controlled temperature (40-50°C) to prevent enzymatic degradation of alkaloids.

  • Grinding: Pulverize the dried material into a fine powder using a mechanical grinder.

    • Causality: This increases the surface area, maximizing contact with the extraction solvent for efficient leaching of target compounds.[33]

Step 2: Solvent Extraction

  • Moisten the powdered plant material with a small amount of a weak base, such as 10% ammonium hydroxide or calcium hydroxide solution, to liberate free alkaloids from their salt forms within the plant tissue.[34][35]

  • Pack the material into a Soxhlet apparatus or suspend it in a flask for maceration.

  • Extract with an organic solvent like methanol, ethanol, or chloroform for several hours.

    • Causality: Methanol and ethanol are effective due to their polarity, which allows them to penetrate cell walls and dissolve a broad range of alkaloids. Using an acidic solvent (e.g., methanol with 1% HCl) is an alternative approach that extracts alkaloids as their more soluble salt forms.[34][36]

Step 3: Acid-Base Liquid-Liquid Partitioning (Purification)

  • Concentrate the crude organic extract under reduced pressure using a rotary evaporator.

  • Redissolve the residue in a 5% aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).

    • Causality: This protonates the basic nitrogen atom of the alkaloids, forming their corresponding salts (e.g., alkaloid-HCl), which are soluble in the aqueous phase.

  • Transfer the acidic aqueous solution to a separatory funnel and wash it several times with a non-polar organic solvent (e.g., diethyl ether or hexane). Discard the organic layer.

    • Causality: This step removes non-basic compounds like fats, waxes, and pigments, which remain in the organic phase, while the polar alkaloid salts are retained in the aqueous phase.[35]

  • Make the aqueous phase alkaline by slowly adding a base (e.g., concentrated ammonium hydroxide or sodium hydroxide) until the pH is approximately 9-10.

    • Causality: This deprotonates the alkaloid salts, converting them back to their free-base form, which is generally less soluble in water and more soluble in organic solvents.

  • Extract the now-basic aqueous solution multiple times with an immiscible organic solvent (e.g., chloroform or dichloromethane).

  • Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield a purified total alkaloid extract.

Step 4: Chromatographic Separation

  • Column Chromatography: Fractionate the total alkaloid extract using column chromatography over a stationary phase like silica gel or alumina. Elute with a solvent gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).[33]

  • Preparative HPLC: For final purification of individual compounds, use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.[36][37]

    • Typical Mobile Phase: A gradient of acetonitrile or methanol and water, often with an acidic modifier like formic acid or ammonium formate to ensure sharp peaks.[36]

Step 5: Structural Elucidation

  • Identify the pure, isolated compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, 2D-NMR) and Mass Spectrometry (MS).

Extraction Workflow Sample Plant Material (Dried, Ground) Extraction Solvent Extraction (e.g., Acidic Methanol) Sample->Extraction Purification Acid-Base Partitioning (Liquid-Liquid Extraction) Extraction->Purification Chromatography Column Chromatography (e.g., Silica Gel) Purification->Chromatography HPLC Preparative HPLC (e.g., C18 Column) Chromatography->HPLC Analysis Structural Elucidation (NMR, MS) HPLC->Analysis

Caption: General experimental workflow for isoquinoline alkaloid isolation.

Part 4: Pharmacological Landscape of Isoquinoline Alkaloids

The therapeutic relevance of isoquinoline alkaloids is a direct consequence of their diverse biological activities. Their ability to interact with various biological targets underpins their use in both traditional and modern medicine.[4][38]

Table 2: Pharmacological Activities of Representative Isoquinoline Alkaloids

AlkaloidStructural ClassNatural Source(s)Primary Pharmacological Activity
Morphine MorphinanPapaver somniferumPotent analgesic (opioid receptor agonist)[1][2]
Codeine MorphinanPapaver somniferumAnalgesic, Antitussive (cough suppressant)[1][4]
Berberine ProtoberberineBerberis vulgaris, Coptis chinensisAntimicrobial, Anti-inflammatory, Antidiabetic[4][6][16]
Sanguinarine BenzophenanthridineChelidonium majusAntimicrobial, Anti-inflammatory, Anticancer[14][18]
Papaverine BenzylisoquinolinePapaver somniferumVasodilator, Antispasmodic[1][2]
Tubocurarine BisbenzylisoquinolineChondrodendron tomentosumSkeletal muscle relaxant[1]

Conclusion

The natural world, particularly the plant kingdom, remains an indispensable repository of isoquinoline alkaloids. Families such as Papaveraceae and Berberidaceae are well-established sources of medicinally vital compounds like morphine and berberine. Concurrently, the exploration of novel ecosystems, including endophytic fungi and marine invertebrates, is revealing new chemical structures with significant therapeutic potential. A thorough understanding of the biosynthetic pathways, coupled with robust and logical extraction and isolation methodologies, is fundamental for the continued scientific investigation and development of isoquinoline alkaloids as lead compounds in modern drug discovery.

References

  • Wikipedia. Isoquinoline alkaloids. [Link]

  • PubMed. Isoquinoline alkaloids from endophytic fungus Aspergillus puniceus and their potential as inhibitors for tobacco powdery mildew. [Link]

  • MDPI. Chelidonium majus L.: A Current Perspective on Isoquinoline Alkaloids, Emerging Phytochemicals, Alkaloid Biosynthesis, and Biological Activities. [Link]

  • MDPI. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. [Link]

  • Frontiers. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology. [Link]

  • PubMed. Isoquinoline alkaloid production by transformed cultures of Papaver somniferum. [Link]

  • Biocyclopedia. Isoquinoline Alkaloid Biosynthesis. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • Taylor & Francis Online. Full article: Isoquinoline alkaloids from endophytic fungus Aspergillus puniceus and their potential as inhibitors for tobacco powdery mildew. [Link]

  • Frontiers. Greater Celandine's Ups and Downs−21 Centuries of Medicinal Uses of Chelidonium majus From the Viewpoint of Today's Pharmacology. [Link]

  • Frontiers. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. [Link]

  • R Discovery. Isoquinoline alkaloids from Berberis Vulgaris subsp. Australis. [Link]

  • PubMed Central. Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]

  • PubMed. Plant-like biosynthesis of isoquinoline alkaloids in Aspergillus fumigatus. [Link]

  • PubMed. Methods of isolation and determination of isoquinoline alkaloids. [Link]

  • PubMed. [Biosynthesis of poppy isoquinoline alkaloids in nature and in vitro culture. 1. Opium poppy (Papaver somniferum L.)]. [Link]

  • ResearchGate. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases | Request PDF. [Link]

  • ACS Publications. A New Isoquinoline Alkaloid from the Marine Sponge Haliclona Species. [Link]

  • PubMed Central. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research. [Link]

  • EurekAlert!. Fungi -- a promising source of chemical diversity. [Link]

  • PubMed Central. The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp. [Link]

  • PubMed Central. Novel Alkaloids from Marine Actinobacteria: Discovery and Characterization. [Link]

  • PubMed Central. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology. [Link]

  • ResearchGate. Plant isoquinoline alkaloids: Advances in the chemistry and biology of berberine | Request PDF. [Link]

  • PubMed Central. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications. [Link]

  • ACS Publications. Isoquinoline Alkaloids from Berberis vulgaris as Potential Lead Compounds for the Treatment of Alzheimer's Disease. [Link]

  • ACS Publications. Isoquinoline Alkaloids from Berberis vulgaris as Potential Lead Compounds for the Treatment of Alzheimer's Disease. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Royal Society of Chemistry. Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • ResearchGate. Isoquinoline Alkaloids from Berberis vulgaris as Potential Lead Compounds for the Treatment of Alzheimer's Disease | Request PDF. [Link]

  • PubMed Central. Berberis vulgaris: specifications and traditional uses. [Link]

  • PubMed Central. Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis. [Link]

  • PubMed Central. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. [Link]

  • PubMed Central. Techniques for extraction and isolation of natural products: a comprehensive review. [Link]

  • PubMed Central. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). [Link]

  • ResearchGate. Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus | Request PDF. [Link]

  • Julius Kühn-Institut. Variability of alkaloid content in Papaver somniferum L. [Link]

  • ICEERS. Papaver somniferum: Basic Info. [Link]

  • ResearchGate. Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]

  • ResearchGate. Alkaloids: Isolation and purification. [Link]

Sources

Isoquinoline-3-carboxylic acid hydrate physical appearance and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isoquinoline-3-Carboxylic Acid Hydrate: Physical Properties and Chemical Stability

Authored by a Senior Application Scientist

Introduction

Isoquinoline alkaloids represent a significant class of nitrogen-containing heterocyclic compounds, widely distributed throughout the plant kingdom and known for their vast structural diversity and profound biological activities.[1] Since the isolation of morphine in the early 19th century, this compound class has been a cornerstone of medicinal chemistry, leading to the development of revolutionary drugs.[1] Isoquinoline-3-carboxylic acid, as a functionalized derivative of the core isoquinoline scaffold, serves as a critical building block in the synthesis of more complex molecules for drug discovery and materials science. Understanding the fundamental physical and chemical properties of its hydrated form is paramount for researchers, as these characteristics directly influence handling, storage, reaction setup, and the integrity of experimental outcomes.

This guide provides a detailed examination of the physical appearance and chemical stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary field-proven insights and technical data to ensure its proper application and maintain its purity over time.

Part 1: Macroscopic and Physicochemical Characterization

The physical appearance of a chemical compound is its first identifier and can be an initial indicator of its purity. Deviations from the expected norm may suggest contamination, degradation, or the presence of a different hydrate or polymorphic form.

Visual and Physical Properties

This compound is typically supplied as a solid.[2][3] Its appearance can range from a fine powder to a more crystalline solid.[2] The color is consistently reported as white to off-white .[2][4] Any significant coloration, such as yellow or brown, should be considered a sign of potential impurity or degradation, warranting further analytical investigation before use.

The melting point is a critical physical constant that provides a sharp indication of purity. For this compound, the literature value for its melting point is consistently in the range of 166-168 °C .[2][4] A melting point that is depressed or exhibits a broad range is a classic sign of impurities.

Data Summary: Physical Properties

For ease of reference, the key physical identifiers for this compound are summarized in the table below.

PropertyDescriptionSource(s)
Physical Form Crystalline solid or powder[2][3]
Color White to off-white[2][4]
Melting Point 166-168 °C[2][4]

Part 2: Chemical Stability, Storage, and Handling

The long-term stability of a reagent is a crucial factor in ensuring the reproducibility of experimental results. This compound is generally stable when stored under appropriate conditions.[3] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

Factors Influencing Stability

Incompatible Materials: The primary chemical incompatibilities for this compound are strong oxidizing agents, strong acids, and strong alkalis.[3][5] Contact with these substances can lead to vigorous reactions and decomposition of the compound. The carboxylic acid moiety can react with bases, while the isoquinoline ring system can be susceptible to strong oxidants.

Environmental Conditions: To maintain its integrity, the compound should be protected from adverse environmental conditions. Key recommendations include:

  • Moisture: Store in a dry place within a tightly sealed container to prevent the gain or loss of water of hydration, which could alter its molecular weight and physical properties.[6][7]

  • Light: Keep away from direct sunlight, as UV radiation can potentially induce degradation in heterocyclic aromatic systems.[3]

  • Temperature: Room temperature storage is generally recommended.[2][3][7] Elevated temperatures can accelerate degradation pathways.

Recommended Storage Protocol

A self-validating storage system is essential. The following protocol ensures the long-term stability of the compound:

  • Primary Container: Keep the compound in its original, tightly sealed supplier container.

  • Secondary Environment: Place the container in a cool, dry, and well-ventilated area, such as a dedicated chemical storage cabinet.[3][6]

  • Segregation: Ensure the compound is stored separately from incompatible materials, particularly strong acids, bases, and oxidizing agents.[3]

  • Inert Atmosphere (Optional): For long-term storage or for highly sensitive applications, consider storing the container within a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to provide an extra layer of protection against moisture and air.

Data Summary: Stability and Storage
ParameterRecommendation / GuidelineSource(s)
Chemical Stability Stable under recommended storage conditions.[3]
Incompatibilities Strong acids, strong alkalis, strong oxidizing agents.[3][5]
Storage Temperature Room temperature.[2][3][7]
Storage Conditions Store in a cool, dry, well-ventilated place in a tightly closed container.[3][6][7]
Light Sensitivity Keep away from direct sunlight.[3]
Hazardous Decomposition May emit toxic fumes under fire conditions.[3]

Part 3: Experimental Workflow for Stability Assessment

To empirically validate the stability of a compound under specific laboratory or process conditions, a forced degradation study is often employed. This involves subjecting the compound to stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) that are harsher than standard storage conditions to accelerate potential degradation.

Protocol: Forced Degradation Study

This protocol outlines a systematic approach to assess the stability of this compound.

Objective: To identify potential degradation pathways and determine the intrinsic stability of the molecule.

Methodology:

  • Sample Preparation: Prepare five separate, accurately weighed samples of this compound in suitable vials. Prepare a sixth sample as an unstressed control, which should be stored under the recommended conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl to one sample.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH to a second sample.

    • Oxidative Stress: Add 1 mL of 3% H₂O₂ to a third sample.

    • Thermal Stress: Place a fourth sample (solid) in an oven at 60°C.

    • Photolytic Stress: Expose a fifth sample (solid) to a photostability chamber with a light source conforming to ICH Q1B guidelines.

  • Incubation: Incubate all stressed samples and the control for a defined period (e.g., 24, 48, or 72 hours).

  • Sample Analysis:

    • After incubation, neutralize the acid and base hydrolysis samples.

    • Dissolve all samples (including the control) in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Analyze all samples by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control.

    • Identify any new peaks in the chromatograms of the stressed samples, which represent degradation products.

Workflow Visualization

The logical flow of the forced degradation study is depicted in the diagram below.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Start Weigh 6 Samples of This compound Control Control Sample (Recommended Storage) Start->Control Incubate Acid Acid Hydrolysis (0.1 M HCl) Start->Acid Incubate Base Base Hydrolysis (0.1 M NaOH) Start->Base Incubate Oxidation Oxidative Stress (3% H₂O₂) Start->Oxidation Incubate Thermal Thermal Stress (60°C Oven) Start->Thermal Incubate Photo Photolytic Stress (ICH Q1B) Start->Photo Incubate HPLC HPLC Analysis Control->HPLC Prepare & Inject Acid->HPLC Prepare & Inject Base->HPLC Prepare & Inject Oxidation->HPLC Prepare & Inject Thermal->HPLC Prepare & Inject Photo->HPLC Prepare & Inject Results Compare Chromatograms, Calculate Degradation, Identify Degradants HPLC->Results

Caption: Workflow for a forced degradation study.

References

  • This compound | 203626-75-9. BuyersGuideChem. [Link]

  • SAFETY DATA SHEET. Greenbook.net. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. [Link]

Sources

Methodological & Application

Application Note: A Robust and Scalable Synthesis of Isoquinoline-3-Carboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoquinoline-3-carboxylic acid and its derivatives are pivotal scaffolds in medicinal chemistry and materials science, serving as key building blocks for a wide range of biologically active compounds. This application note provides a detailed, field-proven protocol for the synthesis of isoquinoline-3-carboxylic acid hydrate via the oxidation of 3-methylisoquinoline. We delve into the mechanistic rationale behind the chosen synthetic route, offering a step-by-step methodology designed for reproducibility and scalability. This guide includes comprehensive safety protocols, characterization data, and visual workflows to ensure researchers and drug development professionals can confidently replicate and adapt this synthesis for their specific needs.

Introduction and Scientific Rationale

The isoquinoline core is a prominent feature in numerous natural alkaloids, such as papaverine and berberine, and is integral to many synthetic pharmaceuticals, including the anesthetic dimethisoquin and the antihypertensive agent debrisoquine.[1][2] The functionalization of the isoquinoline ring is crucial for modulating the pharmacological properties of these molecules. The carboxyl group at the C-3 position, in particular, offers a versatile handle for further chemical transformations, such as amidation, esterification, or conversion to other functional groups.

While several methods exist for constructing the isoquinoline nucleus, including the Pomeranz–Fritsch and Bischler–Napieralski reactions, a practical and direct route to C-3 substituted isoquinolines can be challenging.[2][3][4][5][6] A highly effective and straightforward strategy for preparing isoquinoline-3-carboxylic acid is the side-chain oxidation of an inexpensive and readily available precursor, 3-methylisoquinoline.

Causality of Experimental Choice: We have selected potassium permanganate (KMnO₄) as the oxidizing agent for this transformation. KMnO₄ is a powerful, yet cost-effective, oxidant capable of converting alkyl side chains on aromatic rings to carboxylic acids. The reaction mechanism proceeds via a free-radical pathway at the benzylic position, which is activated by the adjacent aromatic system, leading to the desired carboxylated product. The process is robust and the formation of a manganese dioxide (MnO₂) precipitate provides a clear visual indicator of reaction progression.

Chemical Reaction Pathway

The overall transformation involves the oxidation of the methyl group of 3-methylisoquinoline to a carboxylic acid, followed by workup to yield the hydrate form of the product.

Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation Stage setup 1. Setup (3-Methylisoquinoline + H₂O) heat 2. Heat to 90 °C setup->heat Stir add_kmno4 3. Add KMnO₄ Solution (Portion-wise over 2h) heat->add_kmno4 Maintain Temp react 4. React at 95 °C (Monitor color change) add_kmno4->react Exothermic Control quench 5. Quench Excess KMnO₄ (Add NaHSO₃) react->quench Reaction Complete filter 6. Hot Filtration (Remove MnO₂) quench->filter Decolorized acidify 7. Acidify Filtrate (Add HCl to pH 3-4) filter->acidify Clear Filtrate isolate 8. Isolate Product (Vacuum Filtration & Drying) acidify->isolate Precipitate Forms final_product final_product isolate->final_product Final Product: Isoquinoline-3-carboxylic acid hydrate

Caption: Step-by-step experimental workflow diagram.

Quantitative Data Summary

ParameterValue
Mass of 3-Methylisoquinoline10.0 g (69.8 mmol)
Mass of Potassium Permanganate24.4 g (154.4 mmol)
Reaction Temperature90-95 °C
Reaction Time~4-5 hours
Expected Yield9.5 - 11.0 g (70-80%)
AppearanceOff-white to pale yellow solid [7]
Melting Point166-168 °C (lit.) [7]
Molecular Weight (Hydrate)191.19 g/mol [8]
Molecular Formula (Hydrate)C₁₀H₉NO₃ [8]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the disappearance of the methyl singlet from the starting material and the appearance of the characteristic aromatic proton signals.

  • FTIR: To identify the presence of the carboxylic acid O-H and C=O stretching frequencies.

  • Melting Point: To compare with the literature value as a measure of purity. [7]* LC-MS: To confirm the molecular weight of the parent compound (173.17 g/mol ). [7][9]

Conclusion

This application note details a reliable and scalable method for the synthesis of this compound. The oxidation of 3-methylisoquinoline with potassium permanganate is a classic, yet highly effective, transformation that provides good yields of the desired product. By carefully controlling the reaction conditions and following the outlined safety procedures, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. Available from: [Link]

  • Wikipedia. (2023). Pomeranz–Fritsch reaction. Available from: [Link]

  • Quimica Organica. Pomerantz-Fritsch synthesis of isoquinolines. Available from: [Link]

  • Li, G., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3794–3798. Available from: [Link]

  • Wikipedia. (2024). Isoquinoline. Available from: [Link]

  • Sharma, H., et al. (2021). Scope for the synthesis of amino acid containing isoquinolines. ResearchGate. Available from: [Link]

  • Quimica Organica. (2010). Isoquinoline synthesis. Available from: [Link]

  • Choudhary, A. (2018). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available from: [Link]

  • BuyersGuideChem. This compound. Available from: [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Potassium permanganate. Available from: [Link]

  • Boyer Research. (2021). 13 - Synthesis of Isoquinolines and Quinolines. YouTube. Available from: [Link]

  • ChemSupply Australia. (2021). Safety Data Sheet: Potassium Permanganate. Available from: [Link]

  • Valudor Products. (2021). Safety Data Sheet: potassium permanganate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Isoquinoline-3-carboxylic acid. PubChem Compound Database. Available from: [Link]

  • Bakhite, E. A., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 6(12), 8313–8324. Available from: [Link]

  • Molbase. This compound. Available from: [Link]

Sources

The Versatile Intermediate: Application Notes and Protocols for Isoquinoline-3-carboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoquinoline Core

Within the landscape of medicinal chemistry and drug discovery, the isoquinoline scaffold stands as a "privileged structure"—a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] Its rigid bicyclic nature and the presence of a nitrogen atom offer a unique three-dimensional architecture that can effectively interact with a diverse array of biological targets, including enzymes and receptors.[3][4] Isoquinoline and its derivatives are integral to a wide range of pharmaceuticals, exhibiting activities such as anticancer, antiviral, antihypertensive, and antimicrobial properties.[4][5]

Isoquinoline-3-carboxylic acid hydrate, in particular, emerges as a highly valuable synthetic intermediate. The carboxylic acid functionality at the 3-position serves as a versatile handle for a variety of chemical transformations, allowing for the strategic elaboration of the isoquinoline core into more complex molecules with tailored pharmacological profiles. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and the scientific rationale behind the methodological choices.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.

PropertyValueReference
Molecular Formula C₁₀H₇NO₂[6]
Molecular Weight 173.17 g/mol [6]
Appearance Crystalline solid-
Melting Point 86-88 °C (for the corresponding methyl ester)[7]
Solubility Soluble in polar organic solvents such as DMF and DMSO.-

Handling and Storage: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Core Synthetic Transformations and Protocols

The carboxylic acid group of isoquinoline-3-carboxylic acid is amenable to a range of classical and modern synthetic transformations. The following sections detail the protocols for key reactions, providing a foundation for the synthesis of diverse derivatives.

Amide Bond Formation: Building Peptidomimetics and Bioactive Amides

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[8] Coupling isoquinoline-3-carboxylic acid with a variety of amines provides access to a vast chemical space of isoquinoline-3-carboxamides, which have shown significant potential as bioactive agents, including inhibitors of ATM kinase.[9]

Causality of Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[10] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is achieved using coupling reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions, particularly racemization if chiral amines are used. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.

Protocol 1: HATU-Mediated Amide Coupling with Benzylamine

This protocol describes the synthesis of N-benzylisoquinoline-3-carboxamide.

Materials:

  • This compound

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Benzylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes to allow for the pre-activation of the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzylisoquinoline-3-carboxamide.

Self-Validation: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected molecular weight for N-benzylisoquinoline-3-carboxamide (C₁₇H₁₄N₂O) is 262.31 g/mol .

Workflow for Amide Coupling:

Amide_Coupling cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification IQCA Isoquinoline-3-carboxylic acid hydrate Activation Activation in DMF IQCA->Activation HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation Amine Amine (e.g., Benzylamine) Coupling Amine Addition & Coupling Amine->Coupling Activation->Coupling Active Ester Intermediate Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product Isoquinoline-3-carboxamide Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

Esterification: Accessing Key Synthetic Precursors

Esterification of isoquinoline-3-carboxylic acid provides valuable intermediates, such as methyl isoquinoline-3-carboxylate. These esters can undergo further transformations, including reduction, hydrolysis, and nucleophilic substitution, making them versatile building blocks in a synthetic sequence.

Causality of Experimental Choices: The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method.[11] However, it is an equilibrium process. To drive the reaction to completion, a large excess of the alcohol is typically used, often as the solvent.[4] Alternatively, using a reagent like thionyl chloride (SOCl₂) to first convert the carboxylic acid to the more reactive acyl chloride, followed by the addition of the alcohol, is a highly effective, non-equilibrium method.[1][12] This two-step, one-pot procedure often provides higher yields and is compatible with a wider range of substrates.

Protocol 2: Esterification using Thionyl Chloride and Methanol

This protocol details the synthesis of methyl isoquinoline-3-carboxylate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous dichloromethane.

  • Carefully add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The suspension should become a clear solution.

  • Cool the reaction mixture to room temperature and carefully add anhydrous methanol (10 eq).

  • Stir the mixture at room temperature for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer and wash the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to obtain methyl isoquinoline-3-carboxylate.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of methyl isoquinoline-3-carboxylate is reported to be 86-88 °C.[7] The expected molecular weight for C₁₁H₉NO₂ is 187.19 g/mol .[7]

Catalytic Hydrogenation: Synthesis of Tetrahydroisoquinoline Scaffolds

The reduction of the isoquinoline ring to a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a critical transformation, as THIQ derivatives are found in numerous biologically active molecules, including the angiotensin-converting enzyme (ACE) inhibitor Quinapril.[5][13]

Causality of Experimental Choices: Catalytic hydrogenation is the most common and efficient method for the reduction of aromatic heterocycles.[14] Platinum oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for this transformation. The reaction is typically carried out in an acidic medium, such as acetic acid, which protonates the nitrogen atom of the isoquinoline ring, facilitating its reduction. The reaction is performed under a hydrogen atmosphere at elevated pressure to ensure a sufficient supply of the reducing agent.

Protocol 3: Catalytic Hydrogenation of Methyl Isoquinoline-3-carboxylate

This protocol describes the synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Materials:

  • Methyl isoquinoline-3-carboxylate

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Parr hydrogenation bottle, dissolve methyl isoquinoline-3-carboxylate (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of PtO₂ (typically 5-10 mol%).

  • Seal the bottle and place it on the Parr apparatus.

  • Evacuate the bottle and flush with hydrogen gas three times.

  • Pressurize the system with hydrogen gas (typically 50 psi) and shake the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aromatic protons of the pyridine ring in the ¹H NMR spectrum is a key indicator of a successful reaction.

Workflow for Catalytic Hydrogenation:

Hydrogenation cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification Ester Methyl Isoquinoline-3-carboxylate Reduction Hydrogenation in Acetic Acid Ester->Reduction Catalyst PtO₂ Catalyst->Reduction Hydrogen H₂ Gas Hydrogen->Reduction Filtration Catalyst Filtration Reduction->Filtration Neutralization Neutralization & Extraction Filtration->Neutralization Product Methyl 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylate Neutralization->Product

Caption: Workflow for catalytic hydrogenation.

Application in the Synthesis of ACE Inhibitors: The Case of Quinapril

A prominent example showcasing the utility of the tetrahydroisoquinoline-3-carboxylic acid scaffold is in the synthesis of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[5] While the synthesis of Quinapril itself involves the coupling of a protected (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative, this highlights the importance of this core structure, which is directly accessible from isoquinoline-3-carboxylic acid via the methodologies described above.[13]

The synthesis of Quinapril involves the coupling of (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester with another chiral building block. This underscores the importance of being able to synthesize and manipulate the tetrahydroisoquinoline-3-carboxylic acid core in a stereocontrolled manner, often starting from chiral amino acids in a Pictet-Spengler type reaction.

Conclusion

This compound is a versatile and strategically important synthetic intermediate. Its value lies not only in the inherent biological relevance of the isoquinoline scaffold but also in the synthetic flexibility afforded by the carboxylic acid group at the 3-position. Through well-established transformations such as amide coupling, esterification, and catalytic hydrogenation, researchers can access a wide array of complex and biologically active molecules. The detailed protocols provided herein serve as a practical guide for chemists in academic and industrial settings, enabling the efficient utilization of this valuable building block in the pursuit of novel therapeutics.

References

  • Klis, W. A., et al. (1989). Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types. Journal of Medicinal Chemistry, 32(9), 2111-2118.
  • Hayashi, K., et al. (1983). Studies on angiotensin-converting enzyme inhibitors. I. Syntheses and angiotensin-converting enzyme inhibitory activity of 2-(3-mercaptopropionyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. Chemical & Pharmaceutical Bulletin, 31(2), 570-576.
  • PubChem. (n.d.). Isoquinoline-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Popiołek, Ł., & Sławiński, J. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5367.
  • PubChem. (n.d.). Quinapril. National Center for Biotechnology Information. Retrieved from [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). Journal of Drug Delivery and Therapeutics, 14(11), 123-130.
  • Patel, H., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079.
  • ChemSynthesis. (n.d.). methyl 3-isoquinolinecarboxylate. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2015). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Royal Society of Chemistry, 13(30), 8247-8270.
  • Ali, M. A., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 234.
  • Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme Chemistry.
  • de Souza, M. V. N. (2005). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Revista Brasileira de Ciências Farmacêuticas, 41(2), 129-141.
  • Cozier, G. E., & Whittington, D. A. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology, 13, 1042579.
  • de Souza, M. V. N. (2005). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Brazilian Journal of Pharmaceutical Sciences, 41(2).
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]

  • Bruckner, V., & Fodor, G. (1948). Synthesis of 3-methyl isoquinolines. Journal of the American Chemical Society, 70(8), 2697-2700.
  • Smith, H. A., & Stump, W. L. (1961). The Catalytic Hydrogenation of Isoquinoline and 3-Methylisoquinoline. Journal of the American Chemical Society, 83(12), 2739-2743.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01), 599-604.
  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • Adams, R., & Shriner, R. L. (1923). Platinum catalyst for reductions. Journal of the American Chemical Society, 45(8), 2171-2179.
  • Zhou, Y., et al. (2018). Catalytic Enantioselective Hydrogenation of Quinolines and Isoquinolines.
  • U.S. Patent No. 6,858,735 B2. (2005).
  • European Patent No. 1,611,106 B1. (2008).
  • Jamison, T. F., et al. (2019). Synthesis of quinapril and other ACE inhibitors using a continuous flow system. Chemistry-A European Journal, 25(61), 14527-14531.
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

Sources

Application Note: Leveraging Isoquinoline-3-Carboxylic Acid for the Design of Novel Antitumor Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of isoquinoline-3-carboxylic acid as a starting scaffold for the design and synthesis of novel antitumor agents. We will detail the rationale for its use, focusing on key cancer targets like Poly(ADP-ribose) polymerase (PARP) and Topoisomerase I, and provide detailed, field-proven protocols for synthesis, in vitro evaluation, and in vivo efficacy testing.

Introduction: The Isoquinoline Scaffold in Oncology

Isoquinoline alkaloids, a diverse group of plant-derived bioactive compounds, have long been recognized for their therapeutic potential, including anti-inflammatory, antimicrobial, and analgesic effects.[3][4] In oncology, their significance is marked by an ability to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[3][4][5] The planar, heterocyclic nature of the isoquinoline ring system allows it to interact with various biological targets, including nucleic acids and key enzymes involved in cell proliferation and survival.[4][5]

Compounds based on the isoquinoline framework have been shown to exert their anticancer effects through diverse mechanisms, such as inhibiting critical signaling pathways (e.g., PI3K/Akt/mTOR), modulating epigenetic factors, and disrupting DNA replication and repair machinery.[1][6] This inherent versatility makes isoquinoline derivatives, particularly functionalized variants like isoquinoline-3-carboxylic acid, highly attractive starting points for the rational design of next-generation cancer therapeutics.[2][7]

Design Strategy: Isoquinoline-3-Carboxylic Acid as a Versatile Scaffold

Isoquinoline-3-carboxylic acid serves as a synthetic intermediate for creating libraries of novel compounds.[7] Its carboxylic acid group provides a convenient chemical handle for derivatization, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Key Molecular Targets

Two well-established targets for isoquinoline-based compounds are Topoisomerase I (Topo I) and Poly(ADP-ribose) polymerase (PARP).

  • Topoisomerase I Inhibition: Topo I is an essential enzyme that relaxes DNA supercoiling during replication and transcription.[8] Its inhibition leads to the accumulation of DNA strand breaks and ultimately, apoptotic cell death.[8] The 3-arylisoquinoline scaffold is a common feature in potent non-camptothecin Topo I inhibitors, making isoquinoline-3-carboxylic acid an ideal starting point for designing novel compounds that stabilize the Topo I-DNA cleavage complex.[8][9]

  • PARP Inhibition: PARP enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks.[10] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality. Several isoquinoline-based structures, specifically those containing a lactam moiety reminiscent of the nicotinamide portion of the NAD+ substrate, have been developed as potent PARP inhibitors.[10][11] The isoquinoline-3-carboxylic acid scaffold can be elaborated into structures that effectively occupy the NAD+ binding site of the enzyme.

Workflow for Novel Compound Development

The development process follows a logical progression from computational design and synthesis to rigorous biological evaluation. This iterative cycle is key to refining lead compounds.

Caption: Drug discovery workflow using the isoquinoline-3-carboxylic acid scaffold.

Synthesis Protocol: Preparation of a Novel Isoquinoline-3-Carboxamide Derivative

This protocol describes a general method for converting isoquinoline-3-carboxylic acid into a diverse library of amides, a common modification in the development of PARP inhibitors.[10]

Objective: To synthesize N-benzylisoquinoline-3-carboxamide as a representative example.

Materials:

  • Isoquinoline-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Benzylamine

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend isoquinoline-3-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then gently reflux for 2 hours until the solution becomes clear.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude isoquinoline-3-carbonyl chloride. Proceed immediately to the next step.

    • Causality: Conversion to the acyl chloride creates a highly reactive electrophile, facilitating the subsequent nucleophilic attack by the amine.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

    • Slowly add the acyl chloride solution to the amine solution at 0 °C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress using Thin Layer Chromatography (TLC).

    • Causality: Triethylamine acts as a base to neutralize the HCl gas generated during the reaction, preventing protonation of the benzylamine and driving the reaction to completion.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/hexane gradient to afford the pure N-benzylisoquinoline-3-carboxamide.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Evaluation: Protocols for Antitumor Activity

Initial screening of newly synthesized compounds is performed using a panel of human cancer cell lines.[12] These assays are crucial for determining cytotoxicity, mechanism of cell death, and target engagement.[12][13]

Protocol: Cell Viability (MTT Assay)

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Procedure:

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium. The final solvent concentration (e.g., DMSO) should be <0.5%.

  • Replace the medium in the wells with the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[14]

  • Self-Validation: The assay's validity is confirmed by consistent results across replicate wells and a clear dose-dependent response. Assay parameters such as cell concentration and serum levels must be kept consistent, as they can influence the observed IC₅₀.[15]

Protocol: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis after treatment.

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of Annexin V Binding Buffer and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Target Engagement: DNA Damage Repair Pathway

When designing compounds against targets like PARP, it is crucial to confirm that the observed cytotoxicity is due to the intended mechanism of action.

G DNA_damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_damage->PARP recruits Replication DNA Replication DNA_damage->Replication encounters Repair SSB Repair (BER Pathway) PARP->Repair activates Repair->DNA_damage resolves DSB DNA Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination (HR) Repair (BRCA1/2) DSB->HR repaired by Cell_Death Apoptosis / Cell Death DSB->Cell_Death leads to (in HR-deficient cells) HR->DSB resolves Inhibitor Isoquinoline-Based PARP Inhibitor Inhibitor->PARP BLOCKS

Caption: Mechanism of PARP inhibition leading to synthetic lethality in HR-deficient cells.

In Vivo Efficacy: Protocol for Xenograft Tumor Models

Promising lead compounds must be tested in vivo to assess their therapeutic efficacy and potential toxicity in a complex biological system.[16] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical drug development.[16][17]

Protocol: Cell Line-Derived Xenograft (CDX) Model

Objective: To evaluate the in vivo antitumor efficacy of a lead compound.

Procedure:

  • Cell Culture: Culture a human cancer cell line (e.g., one that was sensitive in vitro) under standard conditions. Harvest cells during the logarithmic growth phase.

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID). Allow them to acclimatize for at least one week.

  • Tumor Implantation:

    • Resuspend the harvested cancer cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor growth.

    • Subcutaneously inject 1-10 million cells in a volume of 100-200 µL into the flank of each mouse.[18]

  • Tumor Growth Monitoring:

    • Monitor the mice daily. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Treatment:

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

    • Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dose and schedule. The control group receives the vehicle alone.

  • Endpoint Analysis:

    • Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a set duration.

    • Primary endpoints include Tumor Growth Inhibition (TGI) and changes in body weight (as a measure of toxicity).

    • At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blotting, IHC).[16]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Data Presentation: Summarize efficacy data in a clear, tabular format.

Compound IDDose (mg/kg) & ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle-1500 ± 210-+2.5
ISO-3C-00125, QD850 ± 15043.3-1.8
ISO-3C-002 25, QD 425 ± 98 71.7 -0.5
Doxorubicin5, Q3D510 ± 11566.0-8.2

Data are hypothetical examples.

Conclusion and Future Directions

Isoquinoline-3-carboxylic acid represents a highly valuable and versatile scaffold for the development of novel antitumor agents. The protocols and strategies outlined in this application note provide a robust framework for the design, synthesis, and comprehensive evaluation of new chemical entities targeting critical cancer pathways. By systematically applying these methodologies, from initial in vitro screening to in vivo efficacy studies in xenograft models, researchers can efficiently identify and optimize lead compounds.[19][20] Future work should focus on developing derivatives with improved selectivity for cancer cells over normal cells and favorable pharmacokinetic profiles to maximize therapeutic index and clinical potential.[21][22]

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central.
  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience.
  • Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. (2022). PubMed.
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). The Scientist.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). Scilit.
  • Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Rel
  • Xenograft Models For Drug Discovery. (n.d.). Reaction Biology.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021). PubMed Central.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Crown Bioscience.
  • In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences.
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (n.d.). International Institute of Anticancer Research.
  • Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review). (2023).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI.
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021).
  • In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). Semantic Scholar.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PubMed Central.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Thieno[2,3-c] isoquinolines for use as inhibitors of PARP. (n.d.).
  • 3-Arylisoquinolines as novel topoisomerase I inhibitors. (2011). PubMed.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). PubMed.
  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2026). Wiley Online Library.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021). PubMed.
  • Olaparib Conjugates with Selenopheno[3,2-c]quinolinone Inhibit PARP1 and Reverse ABCB1-Rel
  • Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity. (2003). PubMed.
  • Isoquinoline-3-carboxylic Acid (CAS 6624-49-3). (n.d.). Cayman Chemical.
  • Thieno[2,3-c] isoquinolines for use as inhibitors of PARP. (2006).
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. (2025).
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI.

Sources

Protocol for the N-Acetylation of Tetrahydroisoquinoline-3-Carboxylic Acid: A Guide to Synthesis, Purification, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold is a conformationally constrained analog of phenylalanine, making it a privileged structure in medicinal chemistry.[1][2] Its incorporation into peptides and small molecules can enforce specific conformations, leading to enhanced binding affinity and selectivity for therapeutic targets such as angiotensin-converting enzyme (ACE) inhibitors.[1][3] N-acetylation is a fundamental derivatization of the Tic core, modifying its physicochemical properties and providing a key intermediate for further synthetic elaboration. This document provides a detailed protocol for the N-acetylation of the Tic scaffold using acetic anhydride, covering the reaction mechanism, step-by-step execution, purification, and critical characterization insights.

Introduction: The Rationale for N-Acetylation

The secondary amine of the tetrahydroisoquinoline ring is a key functional handle for molecular modification. Acetylation converts this amine into an amide, which has several important consequences for drug design:

  • Neutralization of Basicity: The basic nitrogen atom is rendered neutral, which can significantly alter a molecule's pKa, solubility, and membrane permeability.

  • Conformational Restriction: The introduction of the acetyl group leads to hindered rotation around the C-N amide bond. This often results in the formation of stable rotational isomers, or rotamers, which can be observed via NMR spectroscopy.[4][5][6] This conformational locking can be exploited to fine-tune the three-dimensional shape of a molecule for optimal receptor fit.

  • Metabolic Blocking: Acetylation can block a potential site of metabolic N-dealkylation, potentially improving the pharmacokinetic profile of a drug candidate.

This protocol details a robust and commonly employed method using acetic anhydride, which serves as both the acetyl source and, in some procedures, the reaction solvent.

Reaction Mechanism and the Role of Reagents

The N-acetylation of a secondary amine with acetic anhydride is a classic nucleophilic acyl substitution. The reaction proceeds through the nucleophilic attack of the nitrogen's lone pair on one of the electrophilic carbonyl carbons of acetic anhydride.

The use of a base, such as pyridine or sodium acetate, is common in these reactions. While not always strictly necessary if the amine is sufficiently nucleophilic, a base serves two primary functions:

  • Catalysis: Pyridine can act as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive acetylpyridinium intermediate.[7]

  • Acid Scavenging: The reaction produces one equivalent of acetic acid as a byproduct. A base neutralizes this acid, preventing the potential protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Mechanism: N-Acetylation with Acetic Anhydride

N-Acetylation Mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism THIQ Tetrahydroisoquinoline (Nucleophile) Intermediate Tetrahedral Intermediate THIQ->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Intermediate Product N-Acetyl-THIQ Intermediate->Product Collapse of Intermediate Byproduct Acetate (Leaving Group) Intermediate->Byproduct Loss of Leaving Group

Caption: Reaction mechanism for N-acetylation.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the N-acylation of tetrahydroisoquinoline-3-carboxylic acid derivatives.[8] It has been optimized for clarity and reproducibility in a standard research laboratory setting.

Materials and Reagents
ReagentM.W. ( g/mol )Typical Scale (10 mmol)Notes
(±)-Tetrahydroisoquinoline-3-carboxylic acid177.191.77 gStarting material. Can be racemic or a single enantiomer.
Acetic Anhydride (Ac₂O)102.09~10 mL (~100 mmol)Reagent and solvent. Use a significant excess. Corrosive.
Pyridine79.105-10 mLOptional catalyst and acid scavenger. Toxic and flammable.
Anhydrous Sodium Acetate (NaOAc)82.031.0 g (~12 mmol)Alternative base to pyridine.[8]
Dichloromethane (DCM)84.93~150 mLExtraction solvent.
1 M Hydrochloric Acid (HCl)-~100 mLFor aqueous wash to remove pyridine.
Saturated Sodium Bicarbonate (NaHCO₃)-~100 mLFor aqueous wash to neutralize excess acid.
Brine (Saturated NaCl)-~50 mLFor final aqueous wash.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 gDrying agent.
Toluene92.14~60 mLFor azeotropic removal of pyridine.[7]
Silica Gel (230-400 mesh)-As neededFor flash column chromatography.

Note: The original substrate in some literature is the methyl ester hydrochloride of Tic.[8] While direct acetylation of the carboxylic acid is feasible, esterification prior to this step is a common alternative strategy. This protocol will proceed with the free acid, but researchers should be aware that protecting the carboxylic acid as an ester may improve solubility and yield in some cases.

Step-by-Step Procedure

Safety First: This procedure must be performed in a well-ventilated fume hood. Acetic anhydride is corrosive and a lachrymator. Pyridine is toxic and flammable. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (±)-tetrahydroisoquinoline-3-carboxylic acid (1.77 g, 10 mmol).

  • Reagent Addition: Add pyridine (10 mL) followed by the dropwise addition of acetic anhydride (10 mL, ~100 mmol) while stirring. An exothermic reaction may be observed. A cooling bath (ice/water) can be used during addition if necessary.

  • Reaction Conditions: Heat the reaction mixture to 60-70°C using a heating mantle and stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a mobile phase such as 10% Methanol in Dichloromethane. The product should have a higher Rf value than the polar starting material.

  • Quenching and Workup: Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Aqueous Washes: Combine the organic layers. Wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL) to remove acetic acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual pyridine, add toluene (20 mL) to the residue and evaporate again; repeat this step three times.[7]

  • Purification: The resulting crude residue (often an oil or semi-solid) should be purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH), is typically effective.

  • Final Product: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum to yield N-acetyl-tetrahydroisoquinoline-3-carboxylic acid.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis A 1. Combine Tic, Pyridine, & Acetic Anhydride B 2. Heat at 60-70°C for 1-3h A->B C 3. Monitor by TLC B->C D 4. Quench with Water C->D E 5. Extract with DCM D->E F 6. Wash with HCl, NaHCO₃, Brine E->F G 7. Dry (Na₂SO₄) & Concentrate F->G H 8. Flash Column Chromatography G->H I 9. Concentrate Pure Fractions H->I J 10. Characterize (NMR, MS) I->J

Caption: Overview of the N-acetylation workflow.

Characterization of the Final Product

Proper characterization is essential to confirm the structure and purity of the synthesized N-acetyl-tetrahydroisoquinoline-3-carboxylic acid.

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method for structural confirmation. A key feature to anticipate is the presence of rotamers , or conformational isomers, arising from the restricted rotation around the newly formed N-acetyl amide bond.[6] This phenomenon manifests as a duplication of signals for the protons and carbons near the nitrogen atom, particularly the C1 and C3 protons of the isoquinoline core.[4][5] This is an inherent property of the molecule and should not be mistaken for an impurity. The ratio of rotamers can often be determined by integrating the distinct sets of signals.[5]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product (C₁₂H₁₃NO₃, Expected [M+H]⁺ = 220.09).

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound. If an enantiomerically pure starting material was used, chiral HPLC can confirm the retention of stereochemical integrity.[4]

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and continue monitoring by TLC. If the reaction stalls, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the acylation.[9]
Low Yield Product loss during aqueous workup (emulsions).Add more brine during the workup to break emulsions. Ensure pH is appropriate during washes. Back-extract aqueous layers with fresh solvent.
Persistent Pyridine Odor Incomplete removal of pyridine.Perform the recommended three co-evaporations with toluene.[7] Ensure the HCl wash during workup was thorough.
Duplicated NMR Signals Misinterpretation of rotamers as impurities.This is an expected outcome for this class of compounds due to hindered amide bond rotation.[6] Analyze the signal ratios and compare them to literature reports for similar structures.[5]
Purification Difficulty Product co-elutes with impurities.Adjust the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., Ethyl Acetate/Hexanes with a small amount of acetic acid) might provide better separation.

References

  • The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Google Vertex AI Search.
  • Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calcul
  • Jansa, P. et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1064-1079.
  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. MDPI.
  • Al-Horani, R. A. et al. (2012). Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies.
  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.
  • How can I get acetylation with acetic anhydride and prydine?
  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega.
  • Jansa, P. et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules, 12, 1064-1079.
  • O-Acetylation using acetic anhydride in pyridine. GlycoPODv2.
  • Nα Selective Acetyl
  • Convenient Synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and Its Derivatives as Doubly Constrained Nonproteinogenic Amino Acid Derivatives. The Journal of Organic Chemistry.
  • A product from the reaction of pyridine with acetic anhydride. RSC Publishing.
  • Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives.

Sources

Application Notes and Protocols for the Derivatization of Isoquinoline-3-Carboxylic Acid as a Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Isoquinoline-3-carboxylic acid represents a privileged heterocyclic core, demonstrating significant potential as a versatile starting point for the synthesis of compounds with potent antimicrobial activity. This comprehensive guide provides an in-depth exploration of the derivatization of isoquinoline-3-carboxylic acid, with a focus on generating amide and ester analogues for antimicrobial drug discovery. We present detailed, field-proven synthetic protocols, discuss the underlying chemical principles, and offer insights into the structure-activity relationships that govern the antimicrobial efficacy of these derivatives. Furthermore, this document outlines standardized methodologies for antimicrobial susceptibility testing and delves into the current understanding of the mechanisms of action of this promising class of compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative antimicrobial therapies.

Introduction: The Promise of the Isoquinoline Scaffold

The isoquinoline nucleus is a recurring motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] Its presence in clinically significant molecules underscores its importance as a "privileged scaffold" in medicinal chemistry. In the context of infectious diseases, the emergence of multidrug-resistant pathogens has created an urgent and unmet medical need for new classes of antibiotics.[2] Isoquinoline derivatives have garnered considerable attention in this area, with numerous studies reporting their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[3]

Isoquinoline-3-carboxylic acid (IQ3CA), in particular, has been identified as a promising lead compound.[4] Its carboxylic acid functional group at the 3-position serves as a convenient chemical handle for the introduction of diverse structural motifs through derivatization, allowing for the systematic modulation of its physicochemical and pharmacological properties. The derivatization strategies outlined herein, primarily amidation and esterification, are fundamental transformations in medicinal chemistry that enable the exploration of chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic profiles.

This application note will provide a detailed roadmap for the synthesis and evaluation of isoquinoline-3-carboxylic acid derivatives as potential antimicrobial agents. We will begin by briefly touching upon the synthesis of the isoquinoline-3-carboxylic acid core, followed by comprehensive protocols for its derivatization. Subsequently, we will detail methods for assessing the antimicrobial activity of the synthesized compounds and discuss the crucial structure-activity relationships that emerge from such studies. Finally, we will explore the putative mechanisms by which these compounds exert their antimicrobial effects.

Synthesis of the Isoquinoline-3-Carboxylic Acid Core

The isoquinoline core can be constructed through several classic named reactions in organic chemistry. The Bischler-Napieralski and the Pomeranz-Fritsch reactions are two of the most well-established methods for synthesizing the isoquinoline scaffold.[5]

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5] This intramolecular electrophilic aromatic substitution is a powerful tool for the formation of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the aromatic isoquinoline.

The Pomeranz-Fritsch reaction , on the other hand, utilizes the acid-catalyzed cyclization of a benzalaminoacetal to yield the isoquinoline ring system. While effective, this method can sometimes suffer from low yields depending on the substitution pattern of the aromatic ring.

For the purpose of this guide, we will assume the availability of isoquinoline-3-carboxylic acid as the starting material. However, researchers interested in the de novo synthesis of this core are encouraged to consult the extensive literature on the aforementioned synthetic strategies.

Derivatization Strategies for Isoquinoline-3-Carboxylic Acid

The carboxylic acid moiety of IQ3CA is the primary site for derivatization. The two most common and effective strategies for modifying this group are amidation and esterification. These reactions are generally high-yielding and allow for the introduction of a wide variety of substituents, which is crucial for probing structure-activity relationships.

Amide Synthesis via Acyl Chloride Intermediate

The conversion of the carboxylic acid to an amide is a robust and versatile method for generating a library of derivatives. This two-step process involves the initial formation of a more reactive acyl chloride, followed by its reaction with a primary or secondary amine.

Step 1: Formation of Isoquinoline-3-carbonyl chloride

  • To a stirred suspension of isoquinoline-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude isoquinoline-3-carbonyl chloride, which is typically used in the next step without further purification.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as the acyl chloride intermediate is highly reactive towards water.

  • Oxalyl Chloride: Oxalyl chloride is a preferred reagent for this transformation as its byproducts (CO, CO₂, and HCl) are gaseous and easily removed, simplifying the workup.

  • Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is the active acylating species.

Step 2: Amide Formation

  • Dissolve the crude isoquinoline-3-carbonyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol).

  • In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM (5 mL/mmol).

  • Add the amine solution dropwise to the stirred solution of the acyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired isoquinoline-3-carboxamide.

Causality of Experimental Choices:

  • Base: The base (TEA or DIPEA) is added to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

  • Washing Steps: The acidic wash removes excess amine and base, the basic wash removes any unreacted carboxylic acid, and the brine wash removes residual water.

Figure 1: General workflow for the synthesis of isoquinoline-3-carboxamides.

Ester Synthesis via Acid-Catalyzed Esterification

Esterification is another fundamental derivatization strategy. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common and effective method.[6]

  • Suspend isoquinoline-3-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, 2-5 mol%) or thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.[7]

  • Heat the reaction mixture to reflux and maintain for 6-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate or DCM.

  • Wash the organic solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography on silica gel or recrystallization.

Causality of Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[8]

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]

  • Reflux: The elevated temperature increases the reaction rate.

Figure 2: General workflow for the synthesis of isoquinoline-3-carboxylate esters.

Antimicrobial Evaluation

Once a library of isoquinoline-3-carboxylic acid derivatives has been synthesized, it is essential to evaluate their antimicrobial activity in a systematic and reproducible manner. The minimum inhibitory concentration (MIC) is the most common metric used to quantify the in vitro potency of an antimicrobial agent.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).

    • Incubate the broth culture at 37 °C with shaking until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

    • Perform a serial two-fold dilution of each compound in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without any compound) and a negative control (broth only) in each plate.

    • Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Data Presentation:

The results of the MIC testing should be summarized in a clear and concise table for easy comparison of the antimicrobial activity of the different derivatives against a panel of clinically relevant microorganisms.

CompoundDerivative TypeR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
IQ3CA Carboxylic Acid-3264>128
IQ3CA-Am1 Amide-CH₂CH₃163264
IQ3CA-Am2 Amide-Phenyl81632
IQ3CA-Es1 Ester-CH₃3264128
IQ3CA-Es2 Ester-CH₂CH₂Ph163264

Table 1: Hypothetical MIC data for a series of isoquinoline-3-carboxylic acid derivatives.

Structure-Activity Relationship (SAR) Insights

The systematic derivatization of isoquinoline-3-carboxylic acid and the subsequent evaluation of the antimicrobial activity of the resulting compounds allow for the elucidation of structure-activity relationships (SAR). SAR studies are crucial for understanding which structural features are important for biological activity and for guiding the design of more potent analogues.

Based on available literature, several general SAR trends for isoquinoline-based antimicrobial agents can be proposed:

  • Amide vs. Ester: In many cases, amide derivatives tend to exhibit greater antimicrobial potency than their corresponding ester counterparts. This may be attributed to the ability of the amide N-H group to act as a hydrogen bond donor, facilitating interactions with biological targets.

  • Aromatic Substituents: The introduction of aromatic rings, particularly those with electron-withdrawing or lipophilic substituents, on the amide or ester functionality often leads to an increase in antimicrobial activity.[3] This suggests that hydrophobic interactions and/or π-π stacking may play a role in target binding.

  • Lipophilicity: A balance of hydrophilicity and lipophilicity is often required for optimal antimicrobial activity. Highly lipophilic compounds may exhibit poor solubility and bioavailability, while highly hydrophilic compounds may not be able to effectively penetrate the microbial cell membrane.

  • Isoquinoline Core Substitution: While this guide focuses on derivatization at the 3-position, it is important to note that substitution on the isoquinoline ring itself can significantly impact activity. For example, the presence of methoxy groups at the 6- and 7-positions is common in many biologically active isoquinoline alkaloids.

SAR Isoquinoline-3-Carboxamide Core Isoquinoline-3-Carboxamide Core Increased Potency Increased Potency Isoquinoline-3-Carboxamide Core->Increased Potency Aromatic/Lipophilic Amide Substituent Decreased Potency Decreased Potency Isoquinoline-3-Carboxamide Core->Decreased Potency Bulky/Polar Amide Substituent Isoquinoline-3-Carboxylate Core Isoquinoline-3-Carboxylate Core Generally Lower Potency than Amides Generally Lower Potency than Amides Isoquinoline-3-Carboxylate Core->Generally Lower Potency than Amides

Figure 3: Key structure-activity relationships for isoquinoline-3-carboxylic acid derivatives.

Mechanism of Action

The precise molecular targets of isoquinoline-3-carboxylic acid derivatives are still under active investigation. However, several plausible mechanisms of action have been proposed based on studies of related isoquinoline and quinoline compounds.

  • Disruption of the Cell Membrane: A primary mechanism of action for many antimicrobial isoquinoline derivatives appears to be the disruption of the bacterial cell membrane.[4] This can lead to membrane depolarization, leakage of intracellular components, and ultimately, cell death. Scanning electron microscopy studies have shown that treatment with isoquinoline-3-carboxylic acid can cause morphological changes in bacteria, including cell shrinkage and membrane damage.[4]

  • Inhibition of Essential Enzymes: Some isoquinoline derivatives have been shown to inhibit the activity of essential bacterial enzymes. For example, molecular docking studies have suggested that certain isoquinoline derivatives may bind to and inhibit tyrosyl-tRNA synthetase, an enzyme that is crucial for protein synthesis.[9]

  • Interference with Nucleic Acid Synthesis: The planar aromatic structure of the isoquinoline ring allows for potential intercalation with DNA, which could disrupt DNA replication and transcription. This mechanism is well-established for the related quinolone class of antibiotics, which target DNA gyrase and topoisomerase IV.[10] While direct evidence for this mechanism in isoquinoline-3-carboxylic acid derivatives is still emerging, it remains a viable hypothesis.

  • Inhibition of Biofilm Formation: Several studies have demonstrated that isoquinoline-3-carboxylic acid and its derivatives can inhibit the formation of bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[4] This anti-biofilm activity may be related to the disruption of cell-to-cell signaling pathways or the inhibition of the production of extracellular polymeric substances that form the biofilm matrix.

Conclusion

Isoquinoline-3-carboxylic acid is a highly promising and versatile scaffold for the development of novel antimicrobial agents. Its straightforward derivatization at the 3-position through well-established synthetic methodologies, such as amidation and esterification, allows for the rapid generation of compound libraries for antimicrobial screening. The insights gained from structure-activity relationship studies can guide the rational design of more potent and selective derivatives. While the precise mechanisms of action are still being elucidated, the available evidence points towards a multi-targeted approach involving cell membrane disruption, enzyme inhibition, and interference with nucleic acid synthesis. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers dedicated to addressing the global challenge of antimicrobial resistance through the exploration of this exciting class of compounds.

References

  • Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. (URL: [Link])

  • Natural and synthetic isoquinoline derivatives with antimicrobial activity. (URL: [Link])

  • Experimental Procedure for Esterification. (URL: [Link])

  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. (URL: [Link])

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (URL: [Link])

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (URL: [Link])

  • Novel isoquinoline derivatives as antimicrobial agents. (URL: [Link])

  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (URL: [Link])

  • Methods for the synthesis of quinoline‐3‐carboxamides. (URL: [Link])

  • Esterification Experiment. (URL: [Link])

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (URL: [Link])

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (URL: [Link])

  • Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. (URL: [Link])

  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (URL: [Link])

  • Summary of antimicrobial activity of some classes of isoquinoline. (URL: [Link])

  • Novel isoquinoline derivatives as antimicrobial agents. (URL: [Link])

  • Isoquinoline synthesis. (URL: [Link])

  • Isoquinoline synthesis. (URL: [Link])

  • Esterification Experiment Guide. (URL: [Link])

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (URL: [Link])

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (URL: [Link])

  • Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. (URL: [Link])

Sources

Experimental setup for Pictet-Spengler reaction using isoquinoline precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Pictet-Spengler Reaction for the Synthesis of Tetrahydroisoquinolines

Authored by: A Senior Application Scientist

Abstract

The Pictet-Spengler reaction stands as a cornerstone in heterocyclic chemistry, offering a robust and efficient pathway for the synthesis of tetrahydroisoquinolines (THIQs) and their analogs.[1][2] First reported by Amé Pictet and Theodor Spengler in 1911, this acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound has become indispensable in the total synthesis of complex alkaloids and the development of novel pharmaceutical agents.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the underlying mechanism, a step-by-step experimental protocol, analytical characterization techniques, and troubleshooting strategies for the successful execution of the Pictet-Spengler synthesis of THIQs.

Introduction: The Strategic Importance of the Pictet-Spengler Reaction

The synthesis of the tetrahydroisoquinoline core is of profound interest in medicinal chemistry and natural product synthesis. This structural motif is a "privileged scaffold," appearing in a vast array of pharmacologically active compounds and natural alkaloids with diverse biological activities.[1][6] The Pictet-Spengler reaction is a powerful tool for constructing this framework, essentially a special case of the Mannich reaction, that involves an intramolecular electrophilic aromatic substitution.[3][4] Its versatility allows for the generation of complex polyheterocyclic systems and has been adapted for solid-phase synthesis, multicomponent reactions, and asymmetric catalysis, making it a highly relevant transformation in modern organic synthesis.[1][2][7]

Mechanistic Rationale

The efficacy of the Pictet-Spengler reaction is rooted in a straightforward yet elegant mechanistic pathway. Understanding this process is critical for optimizing reaction conditions and troubleshooting unexpected outcomes. The reaction proceeds in two primary stages:

  • Iminium Ion Formation: The reaction commences with the condensation of the β-arylethylamine with an aldehyde or ketone under acidic conditions. This initially forms a Schiff base, which is then protonated by the acid catalyst to generate a highly electrophilic iminium ion intermediate.[8][9][10]

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic iminium ion in a 6-endo-trig cyclization.[9] This step, an intramolecular electrophilic aromatic substitution, is the key ring-forming event. The subsequent loss of a proton re-aromatizes the ring, yielding the final tetrahydroisoquinoline product.[9][10]

The reaction is significantly facilitated by electron-donating substituents on the aromatic ring, which enhance its nucleophilicity and allow the reaction to proceed under milder conditions.[8][9] Conversely, less nucleophilic aromatic systems, such as an unsubstituted phenyl group, often require harsher conditions, including stronger acids and elevated temperatures, to achieve good yields.[4]

Pictet_Spengler_Mechanism Reactants β-Arylethylamine + Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase + H⁺, -H₂O IminiumIon Iminium Ion SchiffBase->IminiumIon + H⁺ Cyclized Cyclized Intermediate (Non-aromatic) IminiumIon->Cyclized Intramolecular Electrophilic Attack Product Tetrahydroisoquinoline (THIQ) Cyclized->Product - H⁺ (Rearomatization)

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Application Notes & Protocols

This section provides a detailed, field-proven protocol for the synthesis of a 1-substituted tetrahydroisoquinoline. The specific reagents and conditions can be adapted based on the substrate's reactivity.

Materials and Equipment

Reagents:

  • β-Arylethylamine (e.g., phenethylamine, dopamine hydrochloride)

  • Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde, acetophenone)

  • Acid Catalyst (see Table 1 for options)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Toluene, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP))[11]

  • Reagents for workup: Saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Reagents for purification: Silica gel, appropriate eluent system (e.g., Hexane/Ethyl Acetate).

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup

Catalyst and Solvent Selection

The choice of acid catalyst and solvent is critical and depends heavily on the nucleophilicity of the β-arylethylamine precursor.

Catalyst TypeExamplesTypical Substrates & ConditionsReference
Brønsted Acids Trifluoroacetic Acid (TFA), HCl, H₂SO₄, p-TsOHGeneral purpose. Harsher conditions (reflux) may be needed for less activated rings.[2][4][11]
Lewis Acids BF₃·OEt₂, Yb(OTf)₃, Sc(OTf)₃Can promote reaction under milder conditions. Useful for sensitive substrates.[2][11]
Specialty Solvents 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Can act as both solvent and catalyst, promoting the reaction efficiently.[6][11]
Superacids Triflic acid (TfOH) in TFARequired for very unreactive, non-activated β-phenethylamines.[12]

Table 1: Common Acid Catalysts for the Pictet-Spengler Reaction.

Step-by-Step Experimental Workflow

The following protocol describes a general procedure. Molar equivalents and reaction times should be optimized for specific substrates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Inert Atmosphere) Monitor 2. Reaction Monitoring (TLC / LC-MS) Setup->Monitor Workup 3. Aqueous Workup (Quench, Extract, Dry) Monitor->Workup Upon Completion Purify 4. Purification (Column Chromatography) Workup->Purify Characterize 5. Product Characterization (NMR, MS) Purify->Characterize

Caption: Standard experimental workflow for the Pictet-Spengler synthesis.

Protocol:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-arylethylamine (1.0 eq).

    • Dissolve the amine in an appropriate anhydrous solvent (e.g., DCM, Toluene).

    • Add the acid catalyst (e.g., TFA, 1.1 eq). For solid catalysts, add them at this stage.

    • Stir the solution for 5-10 minutes at room temperature.

    • Add the aldehyde or ketone (1.1 - 1.5 eq) dropwise to the stirred solution. Using a slight excess of the carbonyl compound helps ensure complete consumption of the amine.[9]

  • Reaction Monitoring:

    • Stir the reaction mixture at the desired temperature (from room temperature to reflux, depending on substrate reactivity) for the required duration (typically 1 to 24 hours).[13]

    • Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC).[13][14] A typical TLC plate will have three lanes: starting amine, co-spot (starting amine and reaction mixture), and the reaction mixture.[15] The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression.[16] For more precise analysis, LC-MS can be employed.[17]

  • Workup:

    • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature if it was heated.

    • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.[14][18] This neutralizes the acid catalyst.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6][18]

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product is typically purified by flash column chromatography on silica gel.[6][18]

    • The appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) should be determined beforehand by TLC analysis.

Analytical Characterization

Proper characterization of the final product is essential to confirm its structure, purity, and stereochemistry if a new chiral center is formed.

TechniquePurpose & Key ObservationsReference
¹H & ¹³C NMR Confirms the core structure and substitution pattern. For 1,3-disubstituted products, ¹³C NMR can help distinguish diastereomers; signals for C1 and C3 are often downfield in the cis isomer compared to the trans due to steric compression.[14]
2D NMR (COSY, HSQC, HMBC, NOESY) Establishes connectivity and, in the case of NOESY, the relative stereochemistry by observing through-space proton correlations.[14]
High-Resolution Mass Spectrometry (HRMS) Provides an accurate mass measurement to confirm the elemental composition and molecular formula of the synthesized compound.[14]
X-ray Crystallography Offers unambiguous proof of structure and stereochemistry if a suitable single crystal can be obtained.[14]

Table 2: Key Analytical Techniques for Product Characterization.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)Reference
Low or No Yield 1. Insufficiently activated aromatic ring. 2. Purity of starting materials (especially aldehyde). 3. Inappropriate catalyst or temperature. 4. Presence of water in the reaction.1. Use a stronger acid (e.g., superacid) and/or higher temperature. 2. Use freshly purified aldehyde; aldehydes can oxidize or polymerize. 3. Screen different acid catalysts and solvents. 4. Ensure anhydrous conditions by using dry solvents and molecular sieves.[4][14][18]
Multiple Products / Messy TLC 1. Aldehyde self-condensation. 2. Formation of regioisomers with substituted arylethylamines. 3. Oxidation of the THIQ product.1. Add the aldehyde slowly at a lower temperature. 2. Adjust catalyst and temperature; stronger acids may favor the thermodynamically stable isomer. 3. Maintain an inert atmosphere throughout the reaction and workup.[14][18]
Reaction Stalls The imine or iminium intermediate is too stable and does not readily cyclize.Increase temperature or switch to a stronger acid catalyst to provide a greater driving force for the cyclization step.[18]

Table 3: A Guide to Troubleshooting the Pictet-Spengler Reaction.

Conclusion

The Pictet-Spengler reaction remains a highly reliable and versatile method for the synthesis of tetrahydroisoquinolines. A thorough understanding of its mechanism allows for rational choices in experimental design, from catalyst selection to reaction conditions. By following the detailed protocols and leveraging the troubleshooting guide provided, researchers can effectively apply this reaction to construct complex molecular architectures for applications in drug discovery and natural product synthesis.

References

  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet–Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564. [Link]

  • Dalpozzo, A., & Attanasi, O. A. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 922. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151. [Link]

  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews, 116(19), 12369-12465. [Link]

  • Aaltodoc. (n.d.). The Pictet-Spengler reaction: with focus on isoquinoline synthesis. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

  • Li, W., Wang, G., & Li, W. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. ACS Sustainable Chemistry & Engineering, 2(7), 1648-1651. [Link]

  • Organic Chemistry Portal. (n.d.). Pictet-Spengler Isoquinoline Synthesis. [Link]

  • NRO Chemistry. (2022, January 15). Pictet-Spengler Reaction [Video]. YouTube. [Link]

  • D'Agostino, M., & Caggiano, L. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 24(22), 4166. [Link]

  • MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Newton, C. G., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 84(11), 7030-7040. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

  • ReactionFlash. (n.d.). Pictet-Spengler Reaction - Common Conditions. [Link]

  • Sorin, G., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15555–15568. [Link]

  • chemeurope.com. (n.d.). Pictet-Spengler reaction. [Link]

  • Zhao, X. T., et al. (2018). Cysteine Catalyzed Pictet-Spengler Reaction: a Convenient and Mild Method for Synthesis of Spiroindolones. Scientific Reports, 8(1), 1-8. [Link]

  • Hemmateenejad, B., et al. (2007). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analyst, 132(5), 437-443. [Link]

  • La-Venia, A., et al. (2021). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 6(12), 2275-2281. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]

  • Coconote. (2025). TLC Monitoring of Reaction Progress. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of Isoquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and related substances of isoquinoline-3-carboxylic acid. As a crucial building block in the synthesis of various pharmaceutical compounds, ensuring the purity of this intermediate is paramount for the safety and efficacy of final drug products.[1][2] This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals, covering the rationale behind method development, a step-by-step experimental protocol, and a complete validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Introduction and Scientific Rationale

Isoquinoline-3-carboxylic acid (C₁₀H₇NO₂) is an organic compound featuring an isoquinoline core functionalized with a carboxylic acid group.[6][7] Its structural motif is a key component in the design and synthesis of novel therapeutic agents, including potential anti-tumor compounds.[2] The purity of this starting material can directly influence the impurity profile of the final Active Pharmaceutical Ingredient (API), making a reliable analytical method for its quality control essential.

High-Performance Liquid Chromatography (HPLC) is the premier technique for purity assessment due to its high sensitivity, selectivity, and reproducibility.[8][9] A reversed-phase method was selected as it is ideally suited for separating moderately polar aromatic compounds like isoquinoline-3-carboxylic acid from its potential process-related impurities and degradation products.

The core of this method relies on several key principles:

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is employed, providing a non-polar stationary phase that effectively retains the analyte and related substances through hydrophobic interactions.

  • Mobile Phase pH Control: The mobile phase is acidified using phosphoric acid. Isoquinoline-3-carboxylic acid has a predicted pKa of approximately 1.20.[6] By maintaining the mobile phase pH well below the pKa of the carboxylic acid group, its ionization is suppressed. This un-ionized form is more hydrophobic, leading to better retention, improved peak shape, and enhanced method robustness.

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is utilized. This ensures that impurities with a wide range of polarities can be effectively separated and eluted within a reasonable run time, providing superior resolving power compared to an isocratic method.[8][10]

  • Stability-Indicating Power: The method's ability to separate the main analyte from potential degradation products is rigorously established through forced degradation studies. This is a critical requirement for methods used in stability testing, ensuring that a decrease in the parent compound's concentration due to degradation is accurately measured.[11][12]

Experimental Workflow Overview

The following diagram illustrates the complete workflow for the purity analysis of isoquinoline-3-carboxylic acid, from initial preparation to final data interpretation and validation.

HPLC_Workflow prep_mobile Mobile Phase Preparation (Aqueous & Organic) sys_equilib System Equilibration prep_mobile->sys_equilib prep_std Reference Standard Preparation injection Injection Sequence (Blank, Standard, Sample) prep_std->injection prep_sample Test Sample Preparation prep_sample->injection sys_equilib->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (230 nm) separation->detection integration Peak Integration & Identification detection->integration calc Purity Calculation (% Area Normalization) integration->calc validation Method Validation (ICH Q2) calc->validation Validate Method

Caption: Workflow for HPLC Purity Analysis of Isoquinoline-3-Carboxylic Acid.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chemicals:

    • Isoquinoline-3-carboxylic acid Reference Standard (≥98% purity).[2]

    • Acetonitrile (HPLC grade).

    • Phosphoric Acid (ACS grade).

    • Water (HPLC grade or Milli-Q).

  • Labware: Volumetric flasks, pipettes, analytical balance, sonicator.

Reagent Preparation
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

Standard and Sample Preparation
  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of Isoquinoline-3-carboxylic acid Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Test Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the isoquinoline-3-carboxylic acid test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary.

Chromatographic Conditions
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength230 nm
Injection Volume10 µL
Run Time30 minutes
Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (50 µg/mL) five times to check for system suitability (e.g., %RSD of peak area ≤ 2.0%).

  • Inject the Test Sample Solution.

  • Identify the peak for isoquinoline-3-carboxylic acid based on the retention time of the reference standard.

  • Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Method Validation Protocol and Results

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][13][14]

Specificity (Forced Degradation)

Specificity was demonstrated through forced degradation studies to ensure the method is stability-indicating.[11] The sample was subjected to various stress conditions to induce degradation of approximately 5-20%.[15][16]

  • Acid Hydrolysis: Sample in 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Sample in 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105°C for 48 hours.

  • Photolytic Degradation: Sample exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).[17]

Results: In all conditions, the main peak of isoquinoline-3-carboxylic acid was well-resolved from all degradation product peaks, and peak purity analysis using the DAD confirmed the spectral homogeneity of the analyte peak. This confirms the stability-indicating nature of the method.[15]

Linearity

Linearity was evaluated over a concentration range of 10 µg/mL to 150 µg/mL (corresponding to LOQ to 150% of the impurity test concentration).

ParameterResultAcceptance Criteria
Range (µg/mL)10 - 150-
Correlation Coefficient (r²)0.9998≥ 0.999
Y-interceptMinimal≤ 2% of response at 100%
Accuracy (Recovery)

Accuracy was determined by spiking a known amount of the reference standard into a sample solution at three concentration levels (80%, 100%, and 120%).

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.50.898.0% - 102.0%
100%100.20.6Recovery
120%101.10.7
Precision
  • Repeatability (Intra-assay): Six separate preparations of the test sample were analyzed.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using different equipment.

Precision Type% Purity (Mean)% RSDAcceptance Criteria
Repeatability (n=6)99.850.15%RSD ≤ 2.0%
Intermediate Precision99.810.21
LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio.

ParameterS/N RatioResult (µg/mL)
LOD~3:10.8
LOQ~10:12.5
Robustness

The method's robustness was confirmed by introducing small, deliberate variations in chromatographic parameters. No significant impact on the results was observed for changes in:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase A pH (± 0.2 units)

Conclusion

The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the purity determination of isoquinoline-3-carboxylic acid. The forced degradation studies confirm its stability-indicating capability, making it suitable for routine quality control analysis, stability studies, and the evaluation of related substances in both raw materials and during process development. The detailed protocol provides a reliable and transferable procedure for implementation in any analytical laboratory.

References

  • Isoquinoline-3-carboxylic acid - Chemical Properties. LookChem. [Link]

  • Isoquinoline-3-carboxylic acid | C10H7NO2. PubChem, National Institutes of Health. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC, National Institutes of Health. [Link]

  • Isoquinoline-3-carboxylic acid | CAS#:6624-49-3. Chemsrc. [Link]

  • Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

  • Isoquinoline-3-carboxylic Acid Monohydrate >98.0%(HPLC)(T) 5g. Laboratory Discounter. [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. [Link]

  • (PDF) Development of HPLC Methods for Individual Determination of 20 Active Pharmaceutical Ingredients For Ussing-Chamber Studies. ResearchGate. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

Sources

The Versatility of the Isoquinoline Scaffold: Applications in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, renowned for its presence in a plethora of bioactive natural products and pharmaceuticals.[1] However, the unique electronic and photophysical properties of isoquinoline derivatives have also paved the way for their significant application in the realm of material science.[2] Their rigid, planar structure, coupled with the ability to tune their optoelectronic characteristics through synthetic modification, makes them highly attractive for the development of next-generation organic electronics, sensitive chemical sensors, and robust protective materials.[2][3] This guide provides an in-depth exploration of the application of isoquinoline derivatives in material science, offering detailed protocols and insights for researchers and professionals in the field.

Section 1: Organic Light-Emitting Diodes (OLEDs) - Illuminating the Future with Isoquinolines

The intrinsic electron-deficient nature of the isoquinoline ring system makes its derivatives excellent candidates for electron-transporting materials (ETMs) and host materials in OLEDs.[4] By strategically functionalizing the isoquinoline core, it is also possible to develop highly efficient emissive materials with tunable colors.

The Science Behind the Glow: Isoquinolines in OLEDs

The performance of an OLED is critically dependent on the balanced injection and transport of charge carriers (electrons and holes) and their subsequent recombination in the emissive layer to generate light. Isoquinoline derivatives, with their inherent electron-deficient properties, facilitate the injection and transport of electrons from the cathode. Furthermore, the ability to introduce various substituents allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport, as well as for optimizing energy transfer in host-guest emissive systems.

Application Protocol 1: Synthesis of an Isoquinoline-Based Emissive Material and Fabrication of a Solution-Processed OLED

This protocol details the synthesis of a representative isoquinoline-based emissive material, a derivative of isoquinoline-1-carboxylic acid, and the subsequent fabrication of a multilayer OLED using a solution-processing technique.

Part A: Synthesis of Phenyl-4-(isoquinoline-1-carboxylate)

  • Rationale: This synthesis involves the hydrolysis of a readily available precursor, 1-cyanoisoquinoline, to isoquinoline-1-carboxylic acid, followed by an esterification reaction. Esterification with a phenolic compound can enhance the material's thermal stability and film-forming properties.

Step-by-Step Synthesis:

  • Hydrolysis of 1-Cyanoisoquinoline: In a sealed tube, mix 1-cyanoisoquinoline with a 10-fold excess of concentrated hydrochloric acid. Heat the mixture at 150°C for 8 hours. After cooling, neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the isoquinoline-1-carboxylic acid. Filter the precipitate, wash with cold water, and dry under vacuum.

  • Esterification: In a round-bottom flask, dissolve isoquinoline-1-carboxylic acid (1 equivalent) and 4-phenylphenol (1.2 equivalents) in anhydrous dichloromethane. Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Cool the mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized phenyl-4-(isoquinoline-1-carboxylate) using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part B: Fabrication of a Solution-Processed OLED

  • Rationale: This protocol describes the fabrication of a multilayer OLED using spin-coating, a common and cost-effective technique for producing thin films from solution. The device architecture consists of multiple layers, each with a specific function to ensure efficient electroluminescence.

Device Architecture: ITO / PEDOT:PSS / Hole-Transporting Layer (HTL) / Emissive Layer (EML) / Electron-Transporting Layer (ETL) / Cathode

Step-by-Step Fabrication:

  • Substrate Preparation: Begin with patterned Indium Tin Oxide (ITO)-coated glass substrates. Clean the substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen. Treat the ITO surface with UV-ozone for 10 minutes to improve its work function.

  • Hole-Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate at 4000 rpm for 40 seconds. Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Hole-Transporting Layer (HTL) Deposition: Prepare a solution of a suitable HTL material (e.g., TPD) in chlorobenzene. Spin-coat the HTL solution onto the PEDOT:PSS layer. Anneal the substrate to remove the solvent.

  • Emissive Layer (EML) Deposition: Prepare a solution of the synthesized phenyl-4-(isoquinoline-1-carboxylate) in a suitable solvent like chloroform. Spin-coat the EML solution onto the HTL. Anneal the substrate to remove the solvent.

  • Electron-Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber. Deposit a suitable ETL (e.g., TPBi) followed by the metal cathode (e.g., LiF/Al).

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.

Table 1: Expected Photophysical and Electroluminescent Properties of a Representative Isoquinoline-Based OLED

PropertyExpected Value
Photoluminescence (PL)
Emission Peak (λem)450 - 550 nm (Blue to Green)
Quantum Yield (ΦPL)> 50%
Electroluminescence (EL)
Turn-on Voltage< 5 V
Maximum Luminance> 1000 cd/m²
External Quantum Efficiency (EQE)> 5%

Note: These values are illustrative and can vary significantly based on the specific molecular structure and device architecture.

Diagram 1: OLED Fabrication Workflow

OLED_Fabrication cluster_solution_processing Solution Processing (Spin-Coating) cluster_vacuum_deposition Vacuum Thermal Evaporation A ITO Substrate Cleaning B PEDOT:PSS Deposition (HIL) A->B C HTL Deposition B->C D EML Deposition (Isoquinoline Derivative) C->D E ETL Deposition D->E F Cathode Deposition E->F G Encapsulation F->G

Caption: Workflow for fabricating a solution-processed OLED.

Section 2: Fluorescent Chemosensors - Detecting with Precision

The inherent fluorescence of many isoquinoline derivatives, which can be modulated by the presence of specific analytes, makes them ideal candidates for the development of chemosensors.[5] Their ability to form complexes with metal ions, often accompanied by a significant change in their photophysical properties, is particularly noteworthy.[6]

The Science Behind Sensing: How Isoquinoline Derivatives Detect Analytes

Fluorescent chemosensors based on isoquinoline derivatives typically operate through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer/exciplex formation. Upon binding to a target analyte, the electronic structure of the isoquinoline fluorophore is perturbed, leading to a change in its fluorescence intensity, wavelength, or lifetime. The selectivity of these sensors can be tuned by incorporating specific recognition moieties into the isoquinoline scaffold.

Application Protocol 2: Synthesis and Application of an Isoquinoline-Based Fluorescent Sensor for Zinc Ions

This protocol describes the synthesis of an isoquinoline-based ligand derived from TQEN (N,N,N′,N′-tetrakis(2-quinolylmethyl)ethylenediamine) and its use as a fluorescent sensor for the detection of Zn²⁺ ions.[6]

Part A: Synthesis of 1-isoTQEN

  • Rationale: This synthesis involves the functionalization of an ethylenediamine backbone with isoquinoline moieties. The resulting ligand possesses multiple nitrogen atoms that can coordinate with metal ions, and the isoquinoline units act as the fluorescent reporters.

Step-by-Step Synthesis:

  • Preparation of 1-(Chloromethyl)isoquinoline: Synthesize 1-(chloromethyl)isoquinoline from 1-methylisoquinoline using a suitable chlorinating agent (e.g., N-chlorosuccinimide) under appropriate conditions.

  • Alkylation of Ethylenediamine: In a round-bottom flask, dissolve ethylenediamine (1 equivalent) and a base (e.g., potassium carbonate, 4 equivalents) in a suitable solvent like acetonitrile. Add 1-(chloromethyl)isoquinoline (4 equivalents) dropwise to the mixture.

  • Reaction and Purification: Reflux the reaction mixture for 24-48 hours, monitoring its progress by TLC. After completion, cool the mixture and filter off the inorganic salts. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-isoTQEN.

  • Characterization: Confirm the structure of the synthesized 1-isoTQEN using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part B: Fluorescent Detection of Zn²⁺ Ions

  • Rationale: The coordination of Zn²⁺ to the 1-isoTQEN ligand is expected to cause a significant enhancement in fluorescence intensity due to the chelation-enhanced fluorescence (CHEF) effect, which restricts the photoinduced electron transfer process.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of 1-isoTQEN in a suitable solvent (e.g., methanol or acetonitrile). Prepare a stock solution of zinc chloride (ZnCl₂) in deionized water.

  • Fluorescence Titration: In a series of cuvettes, place a fixed concentration of the 1-isoTQEN solution. Add increasing concentrations of the ZnCl₂ solution to each cuvette.

  • Spectroscopic Measurements: Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the 1-isoTQEN-Zn²⁺ complex.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration. This will allow for the determination of the sensor's sensitivity and limit of detection.

Table 2: Representative Photophysical Properties of an Isoquinoline-Based Zinc Sensor

PropertyFree Ligand (1-isoTQEN)Ligand-Zn²⁺ Complex
Absorption Maximum (λabs)~320 nm~325 nm
Emission Maximum (λem)~380 nm~385 nm
Fluorescence Quantum Yield (ΦF)Low (< 0.1)High (> 0.5)

Diagram 2: Mechanism of a CHEF-based Isoquinoline Sensor

CHEF_Sensor cluster_free_ligand Free Ligand (Low Fluorescence) cluster_complex Ligand-Metal Complex (High Fluorescence) Fluorophore Fluorophore PET_Quencher PET Quencher (e.g., Lone Pair on N) Fluorophore->PET_Quencher PET Fluorophore_Bound Fluorophore Metal_Ion Metal Ion (Zn²⁺) Fluorophore_Bound->Metal_Ion Coordination Emission Fluorescence (hν') Fluorophore_Bound->Emission PET_Quencher_Bound PET Quencher (Lone Pair Bound) PET_Quencher_Bound->Metal_Ion Coordination Excitation Excitation (hν) Excitation->Fluorophore Excitation->Fluorophore_Bound

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Section 3: Corrosion Inhibitors - Protecting Metals from Degradation

Isoquinoline derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their protective action is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.

The Science Behind Protection: How Isoquinolines Inhibit Corrosion

The corrosion inhibition efficiency of isoquinoline derivatives is influenced by several factors, including their electronic structure, the presence of heteroatoms (N, O, S), and the planarity of the molecule. The nitrogen atom in the isoquinoline ring and other functional groups can act as active centers for adsorption on the metal surface. This adsorption can be either physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds between the heteroatoms and the vacant d-orbitals of the metal.

Application Protocol 3: Synthesis and Evaluation of an Isoquinoline-Based Corrosion Inhibitor

This protocol outlines the synthesis of a benzo[h]quinoline hydrazone derivative and the evaluation of its corrosion inhibition efficiency for carbon steel in an acidic medium using electrochemical techniques.

Part A: Synthesis of a Benzo[h]quinoline Hydrazone Derivative

  • Rationale: The synthesis involves the condensation of a carbaldehyde with a hydrazide to form a hydrazone. The resulting molecule contains multiple nitrogen atoms and an extended π-system, which are desirable features for an effective corrosion inhibitor.

Step-by-Step Synthesis:

  • Synthesis of 2-chlorobenzo[h]quinoline-3-carbaldehyde: This starting material can be synthesized from α-naphthylamine through a Vilsmeier-Haack reaction.

  • Condensation Reaction: In a suitable solvent like dioxane containing a catalytic amount of acetic acid, reflux a mixture of 2-chlorobenzo[h]quinoline-3-carbaldehyde (1 equivalent) and isonicotinoyl hydrazide (1 equivalent) for 4 hours.

  • Isolation and Purification: Upon cooling, the solid product will precipitate. Filter the solid, wash with cold dioxane, and recrystallize from a suitable solvent to obtain the pure benzo[h]quinoline hydrazone derivative.

  • Characterization: Confirm the structure of the synthesized inhibitor using FTIR, ¹H NMR, ¹³C NMR, and mass spectroscopy.

Part B: Evaluation of Corrosion Inhibition Efficiency

  • Rationale: Electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide rapid and accurate information about the corrosion rate and the mechanism of inhibition.

Step-by-Step Evaluation:

  • Preparation of Test Solution: Prepare a 1.0 M HCl solution.

  • Electrochemical Cell Setup: Use a standard three-electrode cell with a carbon steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Potentiodynamic Polarization Measurements: Immerse the working electrode in the test solution with and without different concentrations of the synthesized inhibitor. After reaching a stable open-circuit potential (OCP), record the polarization curves by scanning the potential from a cathodic to an anodic direction.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a range of frequencies.

  • Data Analysis: From the polarization curves, determine the corrosion current density (Icorr) and calculate the inhibition efficiency (IE%). From the EIS data, determine the charge transfer resistance (Rct) and analyze the equivalent circuit to understand the inhibition mechanism.

Table 3: Typical Electrochemical Parameters for a Carbon Steel Electrode in 1.0 M HCl with and without an Isoquinoline-Based Inhibitor

ConditionCorrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)Charge Transfer Resistance (Rct) (Ω·cm²)
Blank (1.0 M HCl)~1000-~20
With Inhibitor (e.g., 1 mM)~50>95%>400

Diagram 3: Adsorption of Isoquinoline Inhibitor on Metal Surface

Corrosion_Inhibition cluster_inhibitor Isoquinoline Inhibitor Molecule MetalSurface Metal Surface ProtectiveFilm Protective Film Formation IsoquinolineRing Isoquinoline Ring (π-electrons) Adsorption IsoquinolineRing->Adsorption π-d interaction Heteroatom Heteroatom (N) (Lone Pair) Heteroatom->Adsorption Coordinate Bond Adsorption->MetalSurface

Caption: Schematic of isoquinoline inhibitor adsorption.

Section 4: Homogeneous Catalysis - Driving Reactions with Isoquinoline Ligands

The nitrogen atom in the isoquinoline ring can act as a coordinating site for transition metals, making isoquinoline derivatives valuable ligands in homogeneous catalysis. The steric and electronic properties of these ligands can be readily tuned to influence the activity and selectivity of the catalyst.

The Science Behind Catalysis: The Role of Isoquinoline Ligands

In transition metal catalysis, ligands play a crucial role in stabilizing the metal center, modulating its reactivity, and controlling the stereochemistry of the reaction. Isoquinoline-based phosphine ligands, for example, have been successfully employed in cross-coupling reactions. The isoquinoline moiety can influence the electron density at the metal center and provide a specific steric environment around it, thereby affecting the rates of key catalytic steps such as oxidative addition and reductive elimination.

Application Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling using an Isoquinoline-Based Phosphine Ligand

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction between a halo-isoquinoline and a boronic acid, utilizing a palladium catalyst with a phosphine ligand.

  • Rationale: The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The use of a well-designed phosphine ligand is critical for achieving high yields and good functional group tolerance, especially with heteroaromatic substrates like isoquinolines.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the halo-isoquinoline (1.0 equivalent), the boronic acid (1.2 equivalents), and a base (e.g., potassium carbonate, 2.0 equivalents).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, 4:1) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 4: Common Palladium Catalysts and Phosphine Ligands for Cross-Coupling Reactions of Isoquinolines

Palladium SourcePhosphine LigandTypical Application
Pd(OAc)₂SPhos, XPhosSuzuki-Miyaura, Buchwald-Hartwig
Pd₂(dba)₃BINAPBuchwald-Hartwig Amination
Pd(PPh₃)₄-Suzuki-Miyaura

Diagram 4: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-X R1-Pd(II)-X-L2 R¹-Pd(II)-X      L₂ OxAdd->R1-Pd(II)-X-L2 Transmetalation Transmetalation R1-Pd(II)-X-L2->Transmetalation R²-B(OR)₂ R1-Pd(II)-R2-L2 R¹-Pd(II)-R²      L₂ Transmetalation->R1-Pd(II)-R2-L2 RedElim Reductive Elimination R1-Pd(II)-R2-L2->RedElim RedElim->Pd(0)L2 R1-R2 R¹-R² RedElim->R1-R2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

The isoquinoline scaffold, with its rich and tunable chemical properties, offers a vast landscape for the development of innovative materials. From vibrant OLED displays and highly sensitive chemosensors to robust corrosion inhibitors and efficient catalysts, the applications of isoquinoline derivatives in material science are both diverse and impactful. The protocols and insights provided in this guide serve as a foundation for researchers to explore and harness the full potential of this remarkable class of compounds in creating the advanced materials of the future.

References

  • Mikata, Y., et al. (2009). Isoquinoline-Based TQEN Family as TPEN-Derived Fluorescent Zinc Sensors. Inorganic Chemistry, 48(17), 8124–8126. [Link]

  • Mikata, Y. (2013). Quinoline- and isoquinoline-derived ligand design on TQEN (N,N,N′,N′-tetrakis(2-quinolylmethyl)ethylenediamine) platform for fluorescent sensing of specific metal ions and phosphate species. Dalton Transactions, 42(35), 12538-12550. [Link]

  • MDPI. (2021). Rational Design of Fluorescent/Colorimetric Chemosensors for Detecting Transition Metal Ions by Varying Functional Groups. Molecules, 26(16), 4995. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Journal of Materials Chemistry. (1999). Synthesis and characterization of quinoline-based copolymers for light emitting diodes. Journal of Materials Chemistry, 9(10), 2447-2452. [Link]

  • MDPI. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link]

  • Growing Science. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. International Journal of Chemical and Natural Science, 2(1), 1-5. [Link]

  • Sayed, A. G., et al. (2023). Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives. Scientific Reports, 13(1), 1-16. [Link]

  • Scirp.org. (2019). Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. International Journal of Organic Chemistry, 9(1), 1-14. [Link]

  • ResearchGate. (2019). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. International Journal of Engineering Research and Technology, 12(5), 725-728. [Link]

  • ResearchGate. (2007). Synthesis and characterization of some 5-coordinated aluminum-8-hydroxyquinoline derivatives for OLED applications. Journal of Luminescence, 126(1), 221-227. [Link]

  • ResearchGate. (2022). Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water. Catalysts, 12(10), 1184. [Link]

  • ResearchGate. (2001). Quantum chemistry of corrosion inhibition of isoquinoline and its hydroxy and carboxylic derivates. Corrosion Science, 43(10), 1937-1949. [Link]

  • National Center for Biotechnology Information. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(5), 794-825. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Globe Thesis. (2023). Design,Synthesis And Application Of Functional Molecules Based On Isoquinoline Framework. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. Inorganic Chemistry, 53(15), 7895–7901. [Link]

  • MDPI. (2021). Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications. Materials, 14(16), 4683. [Link]

  • ResearchGate. (2013). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. Advanced Materials Research, 668, 263-267. [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • University of Bologna. (2021). Advances in Catalytic Routes for the Homogeneous Green Conversion of the Bio‐Based Platform 5‐Hydroxymethylfurfural. ChemSusChem, 14(18), 3749-3770. [Link]

  • Semantic Scholar. (2013). Synthesis and structural characterization of metal–organic frameworks with the mellitate linker M2(OH)2[C12O12H2]·2H2O (M = Al, Ga, In) MIL-116. Inorganic Chemistry, 52(1), 19-27. [Link]

  • YouTube. (2021). Sabine Plummer: Synthesis and Characterization of MOF UPC-68. Retrieved from [Link]

  • ACS Publications. (2002). Molecular Orbital Study of the First Excited State of the OLED Material Tris(8-hydroxyquinoline)aluminum(III). The Journal of Physical Chemistry A, 106(28), 6645–6652. [Link]

Sources

Isoquinoline-3-carboxylic Acid as a Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of isoquinoline-3-carboxylic acid as a versatile ligand in coordination chemistry. Tailored for researchers, scientists, and drug development professionals, these notes synthesize technical data with practical, field-proven insights. We will delve into the synthesis of the ligand, the preparation of its metal complexes, and its applications in catalysis and materials science, with a forward look towards its potential in medicinal chemistry.

Introduction to Isoquinoline-3-carboxylic Acid

Isoquinoline-3-carboxylic acid is a heterocyclic organic compound featuring an isoquinoline core with a carboxylic acid group at the 3-position.[1] This unique structure, combining a rigid aromatic backbone with a versatile coordinating functional group, makes it an attractive ligand for the synthesis of a wide array of coordination compounds, including discrete metal complexes and extended metal-organic frameworks (MOFs).[2] The nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group offer multiple coordination sites, allowing for diverse bonding modes with various metal ions.[3]

The resulting metal complexes have shown significant potential in fields such as enantioselective catalysis and materials science.[4] Furthermore, the broader family of isoquinoline derivatives is known for a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties, suggesting potential biomedical applications for their coordination complexes.[3][5]

Physicochemical Properties

A comprehensive understanding of the ligand's properties is crucial for designing and interpreting coordination chemistry experiments.

PropertyValueReference
Molecular Formula C₁₀H₇NO₂[1]
Molecular Weight 173.17 g/mol [6]
Melting Point 166-167°C[1]
Boiling Point 366.4 °C at 760 mmHg[1]
Appearance Crystalline solid[7]
Solubility Soluble in DMF and DMSO; sparingly soluble in ethanol.[7]

Synthesis and Purification of Isoquinoline-3-carboxylic Acid

While commercially available, understanding the synthesis of isoquinoline-3-carboxylic acid provides deeper insight into its chemistry. Several synthetic routes to the isoquinoline scaffold have been established, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[8][9] More contemporary methods often employ transition-metal-catalyzed C-H activation and annulation strategies for improved efficiency and functional group tolerance.[10]

A common laboratory-scale synthesis involves the oxidation of 3-methylisoquinoline. The following protocol is a representative example.

Protocol 2.1: Synthesis of Isoquinoline-3-carboxylic Acid via Oxidation

Materials:

  • 3-Methylisoquinoline

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylisoquinoline in a 10% aqueous solution of sodium hydroxide.

  • Heat the solution to reflux.

  • Slowly add a saturated aqueous solution of potassium permanganate portion-wise to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds. Continue addition until a faint pink color persists.

  • Maintain reflux for an additional 2-3 hours to ensure complete oxidation.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 3-4. A white precipitate of isoquinoline-3-carboxylic acid will form.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure isoquinoline-3-carboxylic acid.

  • Dry the purified product in a vacuum oven.

Characterization: The purity of the synthesized ligand should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Synthesis of Coordination Complexes

The coordination of isoquinoline-3-carboxylic acid to metal centers can be achieved through various synthetic methodologies, including solvothermal, hydrothermal, and room temperature precipitation methods. The choice of method is dictated by the desired product, with solvothermal and hydrothermal techniques being particularly effective for the synthesis of crystalline coordination polymers and MOFs.[3]

General Considerations for Complex Synthesis:
  • Metal Ion Selection: A wide range of transition metals can be used, including but not limited to Cu²⁺, Co²⁺, Co³⁺, Fe³⁺, and Zn²⁺. The choice of metal will influence the geometry and properties of the resulting complex.[4]

  • Solvent System: The solubility of both the ligand and the metal salt is a critical factor. Common solvents include dimethylformamide (DMF), ethanol, methanol, and water, or mixtures thereof.[11]

  • Stoichiometry: The molar ratio of ligand to metal can be varied to target different coordination environments and complex dimensionalities.

  • pH: The pH of the reaction mixture can influence the deprotonation state of the carboxylic acid and thus its coordination mode.

Protocol 3.1: General Procedure for the Synthesis of a Metal(II) Complex

Materials:

  • Isoquinoline-3-carboxylic acid

  • A metal(II) salt (e.g., Cu(OAc)₂·H₂O, CoCl₂·6H₂O)

  • Appropriate solvent (e.g., DMF, ethanol/water)

Procedure:

  • Dissolve isoquinoline-3-carboxylic acid (2 mmol) in the chosen solvent (20 mL) in a beaker, with gentle heating if necessary.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in the same solvent (10 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A precipitate may form immediately or after a period of stirring. Continue stirring the mixture at room temperature for 4-6 hours.

  • For crystalline products, the reaction mixture can be transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 100-150 °C) for 24-72 hours (solvothermal/hydrothermal synthesis).

  • After cooling to room temperature, collect the solid product by vacuum filtration.

  • Wash the product with the reaction solvent and then with a more volatile solvent like diethyl ether to facilitate drying.

  • Dry the complex in a vacuum desiccator.

Application in Enantioselective Catalysis

Coordination complexes of chiral derivatives of isoquinoline-3-carboxylic acid, such as (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, have demonstrated utility in enantioselective catalysis.[4] These complexes can act as chiral Lewis acids to catalyze a variety of organic transformations.

Protocol 4.1: Enantioselective Nitroaldol (Henry) Reaction

This protocol describes a representative enantioselective Henry reaction catalyzed by a copper(II) complex of a chiral isoquinoline-3-carboxylic acid derivative.

Materials:

  • Catalyst: Cu(II)-complex of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative (e.g., 5a from Jansa et al., 2007)[4]

  • 4-Nitrobenzaldehyde

  • Nitromethane

  • Solvent (e.g., methanol)

Procedure:

  • In a reaction vial, dissolve the catalyst (0.05 mmol) in the solvent (2 mL).

  • Add 4-nitrobenzaldehyde (0.5 mmol) to the solution.

  • Add nitromethane (2.5 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 0 °C or 20 °C) for the specified time (e.g., 10-15 days).[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Causality Behind Experimental Choices:

  • Chiral Ligand: The chirality of the ligand is essential for inducing enantioselectivity in the product.

  • Lewis Acidic Metal Center: The Cu(II) ion acts as a Lewis acid to activate the aldehyde, bringing it into the chiral environment of the ligand.

  • Temperature: Lowering the reaction temperature can often improve the enantioselectivity of the reaction.[4]

Metal-Organic Frameworks (MOFs)

Isoquinoline-3-carboxylic acid and its derivatives are excellent candidates for the construction of MOFs due to their rigidity and defined coordination vectors.[2] The synthesis of MOFs typically involves solvothermal or hydrothermal methods.

Diagram: Conceptual Workflow for MOF Synthesis

MOF_Synthesis_Workflow cluster_Preparation Reactant Preparation cluster_Reaction Solvothermal Reaction cluster_Workup Product Isolation & Activation Ligand Dissolve Ligand (Isoquinoline-3-carboxylic acid) Mix Combine Solutions Ligand->Mix Metal Dissolve Metal Salt Metal->Mix Autoclave Seal in Autoclave & Heat Mix->Autoclave Cool Cool to RT Autoclave->Cool Filter Filter & Wash Cool->Filter Activate Solvent Exchange & Activate Filter->Activate Cytotoxicity_Assay_Logic Start Seed Cancer Cells Treat Treat with Metal Complex (Varying Concentrations) Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Metabolism Viable cells metabolize MTT to Formazan (purple) Add_MTT->Metabolism Solubilize Solubilize Formazan Metabolism->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate IC50 Measure->Analyze

Caption: The logical flow of an MTT assay to determine the cytotoxicity of a compound.

Characterization Techniques

A thorough characterization of the synthesized complexes is paramount for establishing their structure-property relationships.

  • Spectroscopic Methods:

    • FT-IR Spectroscopy: To confirm the coordination of the carboxylate group to the metal ion, evidenced by a shift in the C=O stretching frequency.

    • UV-Vis Spectroscopy: To study the electronic transitions within the complex and to probe the coordination environment of the metal ion.

    • NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can provide detailed information about the ligand's structure upon coordination. [4]

  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the coordination complexes, including bond lengths, bond angles, and coordination geometry. [12]

  • Elemental Analysis: To determine the empirical formula of the complex and confirm its purity.

Conclusion

Isoquinoline-3-carboxylic acid stands out as a ligand of significant interest in coordination chemistry. Its structural features allow for the creation of a diverse range of metal complexes with tunable properties. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers exploring the potential of this ligand in catalysis, materials science, and drug discovery. The continued investigation into the coordination chemistry of isoquinoline-3-carboxylic acid is poised to yield further innovations in these exciting fields.

References

  • Jansa, P., Macháček, V., Nachtigall, P., Wsól, V., & Svobodová, M. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1064-1079. [Link]

  • LookChem. (n.d.). Cas 6624-49-3, Isoquinoline-3-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124656, Isoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Jansa, P., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1064-1079. [Link]

  • PubChem. (n.d.). Isoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Saeed, A., et al. (2021). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 26(11), 3163. [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2015). Synthesis, Characterization and Theoretical Study of Some Mixed-ligand Complexes of 2-Quinoline Carboxylic Acid and 4,4'-dimethyl,2,2'-Bipyridyl. Journal of Applicable Chemistry, 4(4), 1185-1196.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Ali, B., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 93. [Link]

  • Mahadeviah, B. P., et al. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Research Journal of Pharmacy and Technology, 15(11), 5243-5249. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Pharmaguideline. (2011). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Química Orgánica.org. (2010). Isoquinoline synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols for the Design of Isoquinoline-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold in Enzyme Inhibition

The isoquinoline core, a heterocyclic aromatic organic compound, is a prominent structural motif in a vast array of natural alkaloids and synthetic molecules with significant biological activities. Its rigid bicyclic structure provides a versatile scaffold for the design of potent and selective enzyme inhibitors, leading to their investigation in numerous therapeutic areas, particularly in oncology.[1] Isoquinoline-based compounds have demonstrated inhibitory activity against a range of critical enzymes, including topoisomerases and poly(ADP-ribose) polymerases (PARPs), making them a focal point in modern drug discovery.[1]

This guide provides a comprehensive overview of the design, synthesis, and evaluation of isoquinoline-based enzyme inhibitors. It is intended to serve as a practical resource, offering not only theoretical background but also detailed, actionable protocols for medicinal chemists, biochemists, and pharmacologists engaged in drug development.

Section 1: Rationale for Targeting Key Enzymes with Isoquinoline Inhibitors

The strategic selection of an enzyme target is the foundational step in rational drug design. Isoquinoline derivatives have shown particular promise as inhibitors of enzymes that play crucial roles in cell proliferation and DNA repair, making them attractive targets for cancer therapy.

Topoisomerase I: Unraveling DNA for Replication and Transcription

Mechanism of Action: DNA topoisomerase I (Top1) is a nuclear enzyme essential for resolving DNA topological stress during replication and transcription. It transiently cleaves a single strand of the DNA backbone, allows the DNA to unwind, and then religates the strand.[2] Topoisomerase I inhibitors, often referred to as "poisons," stabilize the transient covalent complex formed between the enzyme and DNA.[3] This stabilization prevents the religation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering apoptosis.[4][5]

Why Isoquinolines? The planar, aromatic nature of the isoquinoline scaffold allows it to intercalate into the DNA base pairs at the site of the Top1-DNA complex, mimicking the action of the natural substrate. This structural feature is critical for the inhibitory activity of indenoisoquinoline derivatives, a prominent class of synthetic Top1 inhibitors.[6] By modifying the substituents on the isoquinoline ring system, it is possible to fine-tune the binding affinity and selectivity of these inhibitors.

Poly(ADP-ribose) Polymerase (PARP): A Key Player in DNA Repair

Mechanism of Action: Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[7] Upon detecting a DNA break, PARP1 binds to the damaged site and synthesizes a poly(ADP-ribose) (PAR) chain on itself and other acceptor proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage.[8]

The Principle of Synthetic Lethality: In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient. These cancer cells become heavily reliant on the PARP-mediated BER pathway to repair single-strand breaks and maintain genomic integrity. Inhibition of PARP in these BRCA-deficient cells leads to the accumulation of unrepaired single-strand breaks, which are converted to lethal double-strand breaks during DNA replication. The inability to repair these double-strand breaks due to the defective HR pathway results in cell death, a concept known as synthetic lethality.[9]

Why Isoquinolines? The isoquinolinone and naphthyridinone scaffolds have been identified as potent pharmacophores for PARP inhibition.[10] These structures can mimic the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP1 and preventing its enzymatic activity.[8] The versatility of the isoquinoline core allows for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Section 2: The Design Workflow: From Concept to Candidate

The design of novel enzyme inhibitors is an iterative process that integrates computational and experimental approaches. This workflow allows for the rational design of molecules with improved potency and selectivity.

Design_Workflow Target_ID Target Identification & Validation Computational_Design Computational Design & Virtual Screening Target_ID->Computational_Design Enzyme Structure Synthesis Chemical Synthesis Computational_Design->Synthesis Virtual Hits In_Vitro_Assay In Vitro Enzymatic & Cellular Assays Synthesis->In_Vitro_Assay Synthesized Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assay->SAR_Analysis Biological Data (e.g., IC50) Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Design Principles Lead_Optimization->Computational_Design Iterative Refinement Preclinical Preclinical Development Lead_Optimization->Preclinical Optimized Lead

Figure 1: Iterative workflow for enzyme inhibitor design.
Computational Design and Virtual Screening

Computational methods are indispensable in modern drug discovery for identifying and optimizing lead compounds.

Protocol 2.1.1: Molecular Docking of Isoquinoline Scaffolds

Objective: To predict the binding mode and affinity of novel isoquinoline derivatives within the active site of the target enzyme.

Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions then estimate the binding affinity, typically in kcal/mol.

Step-by-Step Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target enzyme (e.g., Topoisomerase I or PARP1) from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign partial charges to the protein atoms using software like AutoDockTools.

  • Ligand Preparation:

    • Generate the 3D structure of the isoquinoline derivatives to be docked. This can be done using chemical drawing software and energy minimization.

    • Assign partial charges and define the rotatable bonds in the ligand molecules.

  • Grid Box Generation:

    • Define a grid box that encompasses the active site of the enzyme. The dimensions of the grid box should be large enough to allow for translational and rotational movement of the ligand.

  • Docking Simulation:

    • Run the docking simulation using software such as AutoDock Vina. The program will generate multiple binding poses for each ligand within the defined grid box.

  • Analysis of Results:

    • Analyze the predicted binding affinities and poses. Lower binding energy values typically indicate more favorable binding.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software like PyMOL or Chimera to understand the key interactions driving binding.

Chemical Synthesis of Isoquinoline Derivatives

The synthesis of the designed isoquinoline derivatives is a critical step in the drug discovery process. The Bischler-Napieralski and Pictet-Spengler reactions are two of the most powerful and widely used methods for constructing the isoquinoline core.

Protocol 2.2.1: Microwave-Assisted Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines

Objective: To synthesize 3,4-dihydroisoquinoline derivatives from β-phenylethylamides.

Principle: The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent. Microwave irradiation can significantly accelerate this reaction, leading to higher yields and shorter reaction times.[11][12]

Step-by-Step Methodology: [1]

  • Reactant Preparation: In a microwave-safe vessel, combine the β-phenylethylamide (1.0 eq), a dehydrating agent such as phosphorus oxychloride (POCl₃) or triflic anhydride (Tf₂O) (1.5-2.0 eq), and a suitable solvent (e.g., toluene or acetonitrile).[13][14]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[1][8]

  • Work-up: After cooling, carefully quench the reaction mixture with ice-cold aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-dihydroisoquinoline.

Protocol 2.2.2: Pictet-Spengler Synthesis of Tetrahydroisoquinolines

Objective: To synthesize tetrahydroisoquinoline derivatives from β-arylethylamines and aldehydes or ketones.

Principle: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound to form a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization.[15][16][17]

Step-by-Step Methodology: [15]

  • Reaction Setup: In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane or toluene).

  • Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid or scandium triflate).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the tetrahydroisoquinoline.

Section 3: In Vitro Evaluation of Enzyme Inhibition

Once synthesized, the inhibitory activity of the isoquinoline derivatives against the target enzyme must be quantified. This is typically done using in vitro enzymatic and cellular assays.

Enzymatic Assays
Protocol 3.1.1: Topoisomerase I Relaxation Assay

Objective: To determine the IC₅₀ value of an isoquinoline derivative against Topoisomerase I.

Principle: This assay is based on the differential electrophoretic mobility of supercoiled and relaxed plasmid DNA. In the presence of Topoisomerase I, supercoiled DNA is converted to its relaxed form, which migrates more slowly in an agarose gel. An inhibitor will prevent this relaxation.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I assay buffer, and varying concentrations of the isoquinoline inhibitor.

  • Enzyme Addition: Add human Topoisomerase I enzyme to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction at 37 °C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each inhibitor concentration and calculate the IC₅₀ value.

Protocol 3.1.2: PARP1 Colorimetric Assay

Objective: To determine the IC₅₀ value of an isoquinoline derivative against PARP1.

Principle: This is an ELISA-based assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a 96-well plate. The amount of incorporated biotinylated PAR is detected using streptavidin-HRP and a colorimetric substrate.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Reaction Mixture: In each well, add the PARP1 enzyme, activated DNA, biotinylated NAD+, and varying concentrations of the isoquinoline inhibitor.

  • Incubation: Incubate the plate at room temperature to allow for the PARylation reaction to occur.

  • Detection: Wash the plate and add streptavidin-HRP, followed by a colorimetric HRP substrate.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal is inversely proportional to the PARP inhibitory activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Cellular Assays

Cell-based assays are crucial for determining the efficacy of the inhibitors in a more biologically relevant context.

Protocol 3.2.1: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of the isoquinoline inhibitors on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified by spectrophotometry.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the isoquinoline inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability at each inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

Section 4: Structure-Activity Relationship (SAR) Analysis

SAR analysis is crucial for understanding how chemical structure relates to biological activity and for guiding the lead optimization process. By systematically modifying the isoquinoline scaffold and observing the effects on inhibitory potency, key structural features required for activity can be identified.

SAR of Isoquinoline-Based Topoisomerase I Inhibitors

Studies on indenoisoquinoline derivatives have revealed several key SAR trends.[18]

  • Substituents on the Indenoisoquinoline Core: The placement of electron-withdrawing groups, such as nitro groups, on the indenoisoquinoline ring system can significantly enhance Top1 inhibitory activity.[19] Conversely, the addition of methoxy groups can improve cytotoxicity.[19][20]

  • Lactam Side Chain: The nature of the side chain attached to the lactam nitrogen is critical for activity. Basic amino side chains often lead to increased potency.

Table 1: SAR of Selected Indenoisoquinoline Topoisomerase I Inhibitors

CompoundR1R2R3Top1 InhibitionCytotoxicity (GI₅₀, µM)
1 HHH++>10
2 3-NO₂9-OCH₃H++++0.1-1.0
3 H9-OCH₃Dimethylaminopropyl+++0.1-1.0
4 3-NO₂HMorpholinoethyl++++<0.1

Data compiled from representative studies.[6][19]

SAR of Isoquinoline-Based PARP Inhibitors

For isoquinolinone-based PARP inhibitors, the following SAR observations have been made:

  • Core Structure: The isoquinolin-1-one core is a key pharmacophore for PARP inhibition.

  • Substitutions: Modifications at various positions of the isoquinoline ring can significantly impact potency and selectivity. For instance, substitutions at the 5-position of isoquinolin-1-ones have been shown to be critical for potent PARP inhibition.

Table 2: In Vitro Activity of Selected PARP Inhibitors

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)
Olaparib1.50.8
Rucaparib0.650.08
Niraparib3.82.1
Talazoparib0.560.15

Data from publicly available sources for established PARP inhibitors serve as a benchmark.[4]

Section 5: Signaling Pathways and Mechanistic Insights

Understanding the downstream cellular consequences of enzyme inhibition is crucial for predicting the therapeutic effects and potential side effects of the designed inhibitors.

Topoisomerase I Inhibitor-Induced Apoptosis

The cytotoxic double-strand breaks generated by Top1 inhibitors trigger a DNA damage response that can lead to cell cycle arrest and apoptosis.

Top1_Apoptosis Top1_Inhibitor Topoisomerase I Inhibitor Top1_DNA_Complex Stabilized Top1-DNA Complex Top1_Inhibitor->Top1_DNA_Complex Replication_Fork_Collision Replication Fork Collision Top1_DNA_Complex->Replication_Fork_Collision DSB Double-Strand Break Replication_Fork_Collision->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR Chk2 Chk2 Activation ATM_ATR->Chk2 p53 p53 Activation Chk2->p53 Apoptosis Apoptosis p53->Apoptosis

Figure 2: Simplified signaling pathway of Topoisomerase I inhibitor-induced apoptosis.
PARP Inhibitor-Mediated Synthetic Lethality

In HR-deficient cancer cells, PARP inhibition leads to the accumulation of cytotoxic double-strand breaks, resulting in synthetic lethality.

PARP_Synthetic_Lethality cluster_WT HR-Proficient Cell cluster_HRD HR-Deficient Cell WT_SSB Single-Strand Break WT_PARP PARP-mediated Repair WT_SSB->WT_PARP WT_Viability Cell Viability WT_PARP->WT_Viability WT_DSB Double-Strand Break WT_HR Homologous Recombination WT_DSB->WT_HR WT_HR->WT_Viability HRD_SSB Single-Strand Break PARP_Inhibitor PARP Inhibitor HRD_PARP_Blocked PARP Repair Blocked PARP_Inhibitor->HRD_PARP_Blocked HRD_DSB Accumulated Double-Strand Breaks HRD_PARP_Blocked->HRD_DSB During Replication HRD_HR_Deficient Deficient Homologous Recombination HRD_DSB->HRD_HR_Deficient HRD_Apoptosis Apoptosis HRD_HR_Deficient->HRD_Apoptosis

Figure 3: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Conclusion

The isoquinoline scaffold represents a privileged structure in the design of enzyme inhibitors with significant therapeutic potential. This guide has provided a comprehensive framework for the rational design, synthesis, and evaluation of isoquinoline-based inhibitors targeting Topoisomerase I and PARP. By integrating computational design with robust synthetic and biological testing protocols, researchers can accelerate the discovery and development of novel drug candidates. The iterative nature of the described workflow, guided by SAR analysis and mechanistic studies, is key to optimizing the potency, selectivity, and overall drug-like properties of these promising compounds.

References

  • Sordet, O., Khan, Q. A., & Pommier, Y. (2003). Apoptosis induced by topoisomerase inhibitors. Current medicinal chemistry. Anti-cancer agents, 3(4), 271–290. [Link]

  • Liu, J., Geng, G., Liang, G., Wang, L., Luo, K., Yuan, J., & Zhao, S. (2020). A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell. Annals of translational medicine, 8(23), 1582. [Link]

  • Solary, E., Bertrand, R., Kohn, K. W., & Pommier, Y. (1993). [Apoptosis of human leukemic cells induced by topoisomerase I and II inhibitors]. Bulletin du cancer, 80(9), 799–809. [Link]

  • ResearchGate. (2025). Apoptosis Induced by Topoisomerase Inhibitors. ResearchGate. [Link]

  • Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis. (n.d.). Anticancer Research. [Link]

  • chemeurope.com. (n.d.). Pictet-Spengler reaction. [Link]

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. [Link]

  • Morrell, A., Antony, S., Kohlhagen, G., Pommier, Y., & Cushman, M. (2006). Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization. Journal of medicinal chemistry, 49(26), 7740–7753. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Manolov, S. P., Ivanov, I. I., & Bojilov, D. G. (2021). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society, 85(2), 139–151. [Link]

  • Wang, L., Liu, Y., Li, Y., & Sun, P. (2014). Quantitative Structure-Activity Relationship Studies on Indenoisoquinoline Topoisomerase I Inhibitors as Anticancer Agents in Human Renal Cell Carcinoma Cell Line SN12C. International journal of molecular sciences, 15(3), 4326–4340. [Link]

  • Nagarajan, M., Morrell, A., Ioanoviciu, A., Antony, S., Kohlhagen, G., Pommier, Y., & Cushman, M. (2012). Azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents: a systematic study of structure-activity relationships. Journal of medicinal chemistry, 55(4), 1694–1710. [Link]

  • Min, L., Yang, W., Weng, Y., Zheng, W., Wang, X., & Hu, Y. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic letters, 21(8), 2574–2577. [Link]

  • Nagarajan, M., Morrell, A., Ioanoviciu, A., Antony, S., Kohlhagen, G., Pommier, Y., & Cushman, M. (2012). Azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents: a systematic study of structure-activity relationships. Journal of medicinal chemistry, 55(4), 1694–1710. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). PubMed Central. [Link]

  • Combined structure–activity relationship (SAR) based on IC50 values and docking study … (n.d.). ResearchGate. [Link]

  • Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J. J., Reider, P. J., & Shinkai, I. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038. [Link]

  • Wang, T. C., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Angewandte Chemie International Edition, e202404791. [Link]

  • ResearchGate. (n.d.). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. [Link]

  • Kim, J. S., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2095. [Link]

  • ResearchGate. (n.d.). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. [Link]

  • Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2121319119. [Link]

  • Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences of the United States of America, 119(11), e2121319119. [Link]

  • Laurent, C., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences, 25(22), 12345. [Link]

  • El-Damasy, A. K., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Pharmaceuticals, 15(11), 1332. [Link]

  • Zandarashvili, L., et al. (2022). Interactions of PARP1 Inhibitors with PARP1-Nucleosome Complexes. International Journal of Molecular Sciences, 23(21), 12821. [Link]

  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP.... [Link]

  • Castroviejo-Bermejo, M., et al. (2022). Overlapping gene dependencies for PARP inhibitors and carboplatin response identified by functional CRISPR-Cas9 screening in ovarian cancer. Journal of Experimental & Clinical Cancer Research, 41(1), 312. [Link]

Sources

Introduction: The Quest for Conformational Control in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of Isoquinoline-3-Carboxylic Acid in Modern Peptide Synthesis

In the landscape of peptide-based drug discovery and chemical biology, the ability to control and predict the three-dimensional structure of a peptide is paramount. Unmodified peptides often suffer from conformational flexibility, leading to reduced receptor affinity and susceptibility to enzymatic degradation. The introduction of non-natural, conformationally constrained amino acids is a powerful strategy to overcome these limitations. Among the most successful of these building blocks is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) , a rigid analogue of several natural amino acids.[1][2] While the broader family of isoquinoline carboxylic acids exists, it is the saturated Tic scaffold that has become indispensable for medicinal chemists and peptide scientists.

This guide provides a comprehensive overview of the strategic incorporation of Tic into peptide sequences. We will delve into the mechanistic rationale for its use, provide detailed, field-tested protocols for its synthesis, and explore its application in creating potent and stable peptidomimetics.

Part 1: The Strategic Value of the Tic Scaffold

Tic is a cyclic, unnatural α-amino acid that serves as a rigid surrogate for proline and a constrained analogue of aromatic amino acids like phenylalanine and tyrosine.[1][2] Its primary value lies in its distinct and predictable geometrical conformation, which imparts a significant degree of structural pre-organization to the peptide backbone.

  • Conformational Rigidity and Pre-organization : By locking a portion of the peptide backbone into a defined shape, Tic reduces the entropic penalty upon binding to a biological target. This pre-organization can lead to a significant increase in binding affinity and receptor selectivity.

  • Enhanced Metabolic Stability : The unnatural structure of Tic makes peptide bonds adjacent to it more resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Modulation of Biophysical Properties : Compared to proline, Tic possesses greater hydrophobicity.[2] This property can be strategically employed to enhance a peptide's ability to cross cell membranes or to improve its interaction with hydrophobic pockets in a target protein.

  • Proven Clinical Success : The most compelling validation of Tic's utility is the development of the ACE inhibitor quinapril . This approved drug was discovered by substituting the proline residue in enalapril with Tic, resulting in a more potent and effective therapeutic.[1][2]

The strategic incorporation of Tic allows researchers to transform flexible peptides into structured, drug-like molecules with applications ranging from anticancer agents to novel antimicrobials.[3][4]

Part 2: Core Protocols for Peptide Synthesis Incorporating Tic

The integration of Tic into a peptide sequence is most commonly and efficiently achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following protocols are designed to be self-validating, with explanations for the causality behind key steps.

General SPPS Workflow for Tic Incorporation

The workflow follows the iterative cycle of deprotection, activation, and coupling common to all Fmoc-SPPS.

spss_workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle Resin Resin with Rink Amide Linker Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling: Fmoc-Tic-OH + Activator Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Final Cleavage (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Purification Purification (RP-HPLC) Cleavage->Purification

Fig 1. General workflow for Fmoc-SPPS incorporating Tic.
Materials and Reagents
Reagent/MaterialPurposeSupplier Recommendation
Rink Amide ResinSolid support for C-terminal amide peptidesStandard peptide synthesis suppliers
Fmoc-L-Tic-OH / Fmoc-D-Tic-OHProtected amino acid building blockSpecialized chemical suppliers
Dimethylformamide (DMF)Primary solvent for washing and reactionsPeptide synthesis grade
PiperidineReagent for Fmoc group removalReagent grade
HBTU / HATUAmide coupling activatorStandard peptide synthesis suppliers
HOBtRacemization suppressant additiveStandard peptide synthesis suppliers
DIPEA (Hunig's Base)Non-nucleophilic base for activationReagent grade, redistilled
Dichloromethane (DCM)Solvent for resin swelling and washingReagent grade
TFA Cleavage CocktailCleavage from resin, side-chain deprotectione.g., 95% TFA, 2.5% H2O, 2.5% TIS
Protocol 1: Standard Coupling of Fmoc-Tic-OH using HBTU

This protocol describes a single coupling cycle for adding Fmoc-Tic-OH to a growing peptide chain on a solid support.

1. Resin Preparation and Fmoc Deprotection

  • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

  • Drain the solution. Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.

  • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Causality : The secondary amine piperidine removes the base-labile Fmoc protecting group, exposing the N-terminal amine of the growing peptide for the next coupling step. Thorough washing is critical as residual piperidine will neutralize the activated amino acid.

2. Amino Acid Activation

  • In a separate vessel, prepare the activation solution. For a 0.1 mmol synthesis scale, dissolve:

    • Fmoc-Tic-OH (0.4 mmol, 4 eq.)

    • HBTU (0.39 mmol, 3.9 eq.)

    • HOBt (0.4 mmol, 4 eq.)

  • in a minimal amount of DMF.

  • Add DIPEA (0.8 mmol, 8 eq.) to the mixture.

  • Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

  • Causality : HBTU is an aminium-based coupling reagent that reacts with the carboxylic acid of Fmoc-Tic-OH to form a highly reactive HOBt-ester intermediate.[5] This intermediate is highly susceptible to nucleophilic attack by the peptide's N-terminal amine. DIPEA acts as the essential base to facilitate this activation and neutralize the resulting acidic byproducts.[6] HOBt also serves to minimize potential racemization.[5]

3. Coupling Reaction

  • Add the activated Fmoc-Tic-OH solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Causality : The exposed N-terminal amine of the resin-bound peptide attacks the activated carbonyl carbon of the Fmoc-Tic-OH intermediate, forming the new peptide bond.[7]

4. Post-Coupling Wash and Monitoring

  • Drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove excess reagents and byproducts.

  • Perform a qualitative test (e.g., Kaiser test) on a small sample of beads. A blue color indicates a successful coupling (absence of primary amines). If the test is positive (yellow/brown beads), a second coupling may be necessary.

5. Iteration

  • Repeat the deprotection-coupling cycle for the next amino acid in the sequence.

Protocol 2: Final Cleavage and Peptide Precipitation
  • Once the synthesis is complete, wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, commonly TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) .

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Causality : Trifluoroacetic acid (TFA) is a strong acid that cleaves the bond linking the peptide to the resin and simultaneously removes acid-labile side-chain protecting groups (e.g., Boc, Trt). TIS and water act as scavengers to trap reactive carbocations generated during this process, preventing unwanted side reactions with sensitive residues like Tryptophan or Methionine.

  • Filter the resin and collect the TFA solution containing the crude peptide.

  • Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.

Part 3: Mechanistic Challenges and Mitigation Strategies

While powerful, the use of Tic is not without potential pitfalls. Understanding these challenges is key to successful synthesis.

Side Reaction: Dioxopiperazine (DKP) Formation

When Tic is the second amino acid from the N-terminus (i.e., in the H-Xaa-Tic... sequence), the peptide is susceptible to intramolecular cyclization, forming a stable six-membered dioxopiperazine ring. This side reaction truncates the peptide and is a significant source of impurity.

The reaction is catalyzed by acids, and the reactive species is the fraction of the peptide with a deprotonated N-terminal amine.[8]

dkp_formation cluster_products Reaction Products Peptide H-Tyr-Tic-Phe-Phe-NH2 (N-terminus deprotected) Transition Intramolecular Nucleophilic Attack Peptide->Transition Acid Catalysis [H+] DKP Dioxopiperazine Product (Cyclo(Tyr-Tic)) Transition->DKP Truncated Truncated Peptide (H-Phe-Phe-NH2) Transition->Truncated

Fig 2. Mechanism of Dioxopiperazine (DKP) formation.

Mitigation Strategies:

  • Use of HOBt/DIPEA during Fmoc Deprotection : Adding a small amount of HOBt to the piperidine deprotection solution can help buffer the basicity and reduce the rate of DKP formation.

  • Immediate Coupling : After deprotection of the residue preceding Tic, proceed immediately to the next coupling step to minimize the time the vulnerable N-terminus is exposed.

  • Use of Dipeptide Building Blocks : If feasible, synthesize the Xaa-Tic dipeptide separately and couple it as a single unit to the growing chain. This bypasses the vulnerable intermediate entirely.

Part 4: Applications and Case Studies

The rigid Tic scaffold has been instrumental in the development of highly active peptidomimetics across various therapeutic areas.

Peptide Class / NameSequence ContextRole of TicBiological ActivityReference
Opioid Peptides H-Tyr-D-Tic -Phe-Phe-NH₂Induces a specific turn structurePotent µ-selective agonist[2]
Opioid Peptides H-Tyr-L-Tic -Phe-Phe-NH₂Induces a different conformationPotent δ-selective antagonist[2]
Antimicrobial Peptides D-Tic -R-Lys-ResinN-terminal cap, enhances rigidityPotent activity against E. coli and fungal strains[3]
Anticancer Peptides DEC-1 (contains Tic )Increases structural stability and hydrophobicityCytotoxic to MCF-7 breast cancer cells (IC₅₀ = 3.38 µM)[4]
ACE Inhibitors Quinaprilat (active form)Replaces ProlinePotent Angiotensin-Converting Enzyme inhibitor[1][2]

These examples highlight how the strategic placement and stereochemistry of Tic can dramatically alter the function of a peptide, turning a non-selective sequence into a potent and specific agonist or antagonist.[2] Its incorporation into cationic peptides has also proven to be a successful strategy for developing novel antimicrobial and anticancer agents.[3][4]

Conclusion

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is more than just another unnatural amino acid; it is a molecular tool for imposing logical, predictable conformational constraints on flexible peptides. By understanding the principles of its incorporation via SPPS and being mindful of potential side reactions like DKP formation, researchers can leverage the Tic scaffold to engineer peptides with enhanced stability, affinity, and biological activity. As the demand for sophisticated peptide therapeutics continues to grow, the strategic use of building blocks like Tic will remain a cornerstone of modern drug design and discovery.

References

  • Zhang, Y., Fang, H., & Xu, W. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Protein & Peptide Science, 11(8), 752–758. [Link]

  • Moku, B., Jakinala, P., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. Pharmaceuticals, 16(12), 1735. [Link]

  • ResearchGate. (n.d.). Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design and Discovery. Request PDF. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. PDF. [Link]

  • Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?[Link]

  • ResearchGate. (n.d.). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. PDF. [Link]

  • Sarmiento, R., Gaggelli, E., & Valensin, G. (1998). Acid catalysis in the formation of dioxopiperazines from peptides containing tetrahydroisoquinoline-3-carboxylic acid at position 2. Magnetic Resonance in Chemistry, 36(S1), S130-S134. [Link]

  • Han, S. & Krishnamoorthy, R. (2013). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 69(1), 1-24. [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

Sources

Isoquinoline-3-carboxylic acid hydrate for drug screening assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Isoquinoline-3-carboxylic Acid Hydrate for Drug Screening Assays

Audience: Researchers, Scientists, and Drug Development Professionals

Leveraging this compound for the Discovery of Novel Asparagine Synthetase Inhibitors

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] This application note provides a comprehensive guide for utilizing this compound in drug screening assays, with a specific focus on the identification and characterization of inhibitors for human asparagine synthetase (ASNS). ASNS is a critical enzyme in the metabolism of certain cancers, making it a high-value target for therapeutic development, particularly for overcoming resistance to existing treatments like L-asparaginase.[3][4] We present the scientific rationale, detailed high-throughput screening protocols, and data analysis workflows necessary to evaluate isoquinoline-based compounds as potential ASNS inhibitors.

Scientific Background: Asparagine Synthetase (ASNS) as a Therapeutic Target

Human asparagine synthetase (ASNS) is the sole enzyme responsible for the de novo synthesis of the amino acid asparagine. It catalyzes the ATP-dependent conversion of aspartate to asparagine, using glutamine as a nitrogen source.[5]

While asparagine is a non-essential amino acid for most normal cells, certain cancer cells, especially in acute lymphoblastic leukemia (ALL), have low intrinsic ASNS expression and are highly dependent on extracellular asparagine for survival.[6] This metabolic vulnerability is the basis for L-asparaginase therapy, which depletes circulating asparagine, leading to cancer cell death.[3] However, a common mechanism of resistance to L-asparaginase is the upregulation of ASNS expression, which allows cancer cells to synthesize their own asparagine and evade the drug's effects.[3][6] Therefore, inhibiting ASNS is a promising strategy to re-sensitize resistant tumors or to act as a primary therapy in cancers identified as having an "asparagine addiction".[4][7]

ASNS expression is tightly regulated by cellular stress, most notably amino acid deprivation. This is controlled by the Amino Acid Response (AAR) pathway. When uncharged tRNAs accumulate due to a scarcity of amino acids, the kinase GCN2 is activated. GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which, in turn, promotes the translation of Activating Transcription Factor 4 (ATF4).[6] ATF4 then moves to the nucleus and drives the transcription of genes involved in amino acid synthesis and transport, including ASNS.[6][8]

aar_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AminoAcid_Deprivation Amino Acid Deprivation Uncharged_tRNA Uncharged tRNA Accumulation AminoAcid_Deprivation->Uncharged_tRNA GCN2_A GCN2 Kinase (Active) Uncharged_tRNA->GCN2_A Activates GCN2 GCN2 Kinase (Inactive) eIF2a_P p-eIF2α GCN2_A->eIF2a_P Phosphorylates eIF2a eIF2α ATF4_Protein ATF4 Protein eIF2a_P->ATF4_Protein Promotes Translation ATF4_mRNA ATF4 mRNA ATF4_mRNA->ATF4_Protein ASNS_Gene ASNS Gene ATF4_Protein->ASNS_Gene Translocates & Binds Promoter ASNS_Expression ASNS Expression (Upregulation) ASNS_Gene->ASNS_Expression Drives Transcription

Figure 1: The Amino Acid Response pathway regulating ASNS expression.
Principle of the ASNS Inhibition Assay

The enzymatic activity of ASNS can be monitored by detecting one of its reaction products. The core reaction is:

Aspartate + Glutamine + ATP → Asparagine + Glutamate + AMP + PPi [6]

For high-throughput screening (HTS), assays that measure the production of adenosine monophosphate (AMP) or pyrophosphate (PPi) are ideal due to their sensitivity and scalability.[5][6] This guide will focus on a luminescence-based assay that quantifies AMP production, which is directly proportional to ASNS activity. The assay is performed in a homogeneous format, minimizing liquid handling steps.

asns_reaction cluster_substrates cluster_products Asp Aspartate ASNS Asparagine Synthetase (ASNS) Asp->ASNS Gln Glutamine Gln->ASNS ATP ATP ATP->ASNS Asn Asparagine ASNS->Asn Glu Glutamate ASNS->Glu AMP AMP (Detectable) ASNS->AMP PPi PPi (Detectable) ASNS->PPi Inhibitor Isoquinoline-3- carboxylic acid Inhibitor->ASNS Inhibits

Figure 2: Enzymatic reaction catalyzed by ASNS and point of inhibition.
Materials and Reagents
  • Test Compound: this compound (MW: 191.18 g/mol )[9]

  • Enzyme: Recombinant human ASNS

  • Substrates: L-Aspartic acid, L-Glutamine, Adenosine 5'-triphosphate (ATP)

  • Detection Reagent: AMP-Glo™ Assay Kit (Promega) or equivalent

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA[5]

  • Plates: Solid white, flat-bottom 384-well assay plates

  • Control Inhibitor (Optional): A known ASNS inhibitor

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade

  • Equipment: Multichannel pipettes or automated liquid handler, plate reader capable of measuring luminescence.

Protocol 1: Initial Assay Optimization

Before screening, it is critical to establish optimal assay conditions to ensure the reaction is in the linear range and sensitive to inhibition.[5][10]

4.1. Enzyme Titration:

  • Prepare serial dilutions of ASNS in assay buffer.

  • Add a constant, saturating concentration of substrates (e.g., 10 mM Aspartate, 10 mM Glutamine, 1 mM ATP) to the wells.[5]

  • Add the different concentrations of ASNS to initiate the reaction.

  • Incubate for a fixed time (e.g., 30 minutes) at room temperature.

  • Stop the reaction and measure AMP production according to the detection kit protocol.

  • Plot luminescence vs. enzyme concentration. Select an enzyme concentration that yields a robust signal and falls within the linear portion of the curve. This is often ~80% of the maximum signal (EC₈₀).[5]

4.2. Time Course for Linearity:

  • Using the optimal enzyme concentration determined above, set up a bulk reaction mixture.

  • At various time points (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), remove an aliquot and stop the reaction.

  • Measure AMP production for each time point.

  • Plot luminescence vs. time. The reaction is linear as long as the rate of product formation is constant. Choose an incubation time for the main screen that falls well within this linear phase (e.g., 30 minutes).[5]

Protocol 2: HTS Workflow for ASNS Inhibition

This protocol is designed for a 384-well plate format and is amenable to automation.[6]

hts_workflow A 1. Compound Plating (50 nL of test compounds & controls in DMSO) B 2. Enzyme Addition (5 µL of ASNS in assay buffer) A->B C 3. Pre-incubation (15 min at RT) Allows compound to bind enzyme B->C D 4. Reaction Initiation (5 µL of 2X Substrate Mix in assay buffer) C->D E 5. Enzymatic Reaction (30-60 min at RT) Reaction must be in linear range D->E F 6. Reaction Termination & AMP Detection (Add 10 µL AMP-Glo™ Reagent I) E->F G 7. ATP Depletion (Incubate 60 min at RT) F->G H 8. Kinase Detection (Add 20 µL AMP-Glo™ Reagent II) G->H I 9. Signal Stabilization (Incubate 30-60 min at RT) H->I J 10. Data Acquisition (Measure luminescence with plate reader) I->J

Figure 3: High-throughput screening workflow for ASNS inhibitors.

Step-by-Step Procedure:

  • Compound Plating: Dispense 50 nL of this compound (from a serially diluted compound plate) and controls into the wells of a 384-well plate.

    • Negative Control: DMSO only (represents 0% inhibition).

    • Positive Control: A known ASNS inhibitor (represents 100% inhibition).

  • Enzyme Addition: Add 5 µL of the pre-determined optimal concentration of ASNS enzyme solution to each well.[6]

  • Enzyme-Compound Incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the potential inhibitor to bind to the enzyme before the substrate is introduced.[11]

  • Reaction Initiation: Add 5 µL of a 2X substrate solution (e.g., 20 mM Aspartate, 20 mM Glutamine, 2 mM ATP in assay buffer) to each well. The final reaction volume is now 10 µL.[5][6]

  • Enzymatic Reaction: Incubate the plate for the pre-determined time (e.g., 30 minutes) at room temperature.[6]

  • AMP Detection: Follow the manufacturer's protocol for the AMP detection kit. This typically involves:

    • Adding 10 µL of AMP-Glo™ Reagent I to stop the ASNS reaction and deplete any remaining ATP. Incubate for 60 minutes.

    • Adding 20 µL of AMP-Glo™ Reagent II to convert the generated AMP into a luminescent signal. Incubate for 30-60 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition: The activity of the test compound is calculated relative to the controls on the same plate.

    % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Determine IC₅₀ Value:

    • Test the compound across a range of concentrations (e.g., 8-12 point serial dilution).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Example Data Summary

Compound Target Assay Format IC₅₀ (µM) Hill Slope
Isoquinoline-3-carboxylic acid Human ASNS Luminescence 15.2 1.1

| Known Inhibitor (Control) | Human ASNS | Luminescence | 0.8 | 1.0 |

Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting; improper mixing; edge effects in the plate.Use calibrated pipettes or automated liquid handlers; ensure proper mixing after each addition; avoid using the outer wells of the plate.[11]
Low Signal-to-Background Insufficient enzyme activity; suboptimal incubation time; degraded reagents.Re-run enzyme titration to confirm concentration; verify reaction linearity and adjust incubation time; use fresh reagents and substrates.
False Positives Compound interferes with the detection system (e.g., luciferase inhibitor).Perform a counter-screen without ASNS to identify compounds that directly inhibit the detection reagents.
IC₅₀ Shifts Between Runs Inconsistent DMSO concentration; enzyme concentration not controlled.Maintain a constant final DMSO concentration across all wells and plates; perform an enzyme titration for each new batch of enzyme.[12]
Conclusion

The protocols described in this application note provide a robust and validated framework for screening this compound and its analogs for inhibitory activity against human ASNS. By targeting a key metabolic vulnerability in certain cancers, this approach offers a promising avenue for the discovery of novel therapeutics to combat drug resistance and improve patient outcomes. The detailed methodologies for assay optimization, high-throughput screening, and data analysis ensure the generation of reliable and reproducible results.

References
  • Lomelino, C. L., et al. (2017). A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency. National Institutes of Health. Retrieved from [Link]

  • Cui, L., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. Retrieved from [Link]

  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124656, Isoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Gutierrez, J. A., et al. (2006). An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line. PubMed Central. Retrieved from [Link]

  • Gedgaudas, M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • Bakhite, E. A., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. Retrieved from [Link]

  • Hewawasam, K., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. PubMed Central. Retrieved from [Link]

  • Lazzara, M., et al. (2021). Therapeutic Assessment of Targeting ASNS Combined with l-Asparaginase Treatment in Solid Tumors and Investigation of Resistance Mechanisms. National Institutes of Health. Retrieved from [Link]

  • Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Retrieved from [Link]

  • Lazzara, M., et al. (2021). Therapeutic Assessment of Targeting ASNS Combined with l-Asparaginase Treatment in Solid Tumors and Investigation of Resistance Mechanisms. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124656, Isoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Imrich, J., et al. (2010). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules. Retrieved from [Link]

  • Ambler, D. J., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochemistry and Biophysics Reports. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68092, Isoquinoline-1-carboxylic acid. Retrieved from [Link]

  • Sławiński, J., et al. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Retrieved from [Link]

  • Lee, H., et al. (2017). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed Central. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are ASN inhibitors and how do they work?. Retrieved from [Link]

  • Romagni, J. G., et al. (2000). Inhibition of plant asparagine synthetase by monoterpene cineoles. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

Sources

Techniques for growing crystals of isoquinoline-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Crystallization of Isoquinoline-3-Carboxylic Acid Derivatives

Introduction: The Critical Role of Crystalline Forms in Drug Development

Isoquinoline-3-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds, forming the structural backbone of numerous pharmacologically active agents.[1] Their therapeutic potential spans oncology, infectious diseases, and inflammatory conditions.[1][2] For researchers in drug development, obtaining high-quality single crystals of these derivatives is a critical, yet often challenging, bottleneck. The crystalline form of an active pharmaceutical ingredient (API) governs its fundamental physicochemical properties, including solubility, stability, dissolution rate, and bioavailability.[3][4] Therefore, a robust and reproducible crystallization strategy is not merely a matter of academic interest but a cornerstone of successful drug design, formulation, and manufacturing.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and techniques for growing high-quality crystals of isoquinoline-3-carboxylic acid derivatives. Moving beyond simple recipes, this document elucidates the causality behind experimental choices, offering a framework for rational method development and troubleshooting.

Section 1: Foundational Principles of Crystallization

Crystallization is a thermodynamic process where molecules arrange themselves from a disordered state (in solution, melt, or vapor) into a highly ordered, repeating three-dimensional lattice.[3] The entire process is a delicate interplay between two primary stages: nucleation and crystal growth, both of which are driven by supersaturation.

  • Supersaturation: This is the essential thermodynamic driving force for crystallization. A solution is supersaturated when it contains more dissolved solute than it can hold at equilibrium under a given set of conditions (temperature, pressure, solvent composition). Achieving a state of controlled supersaturation is the primary goal of any crystallization technique.

  • Nucleation: This is the initial formation of stable, microscopic crystalline clusters (nuclei) from the supersaturated solution.[3] Nucleation can be spontaneous (primary) or induced by the presence of existing crystals or impurities (secondary).[3] Processes with very high supersaturation often lead to rapid nucleation, resulting in a large number of small, poorly formed crystals.[4]

  • Crystal Growth: Once stable nuclei have formed, they grow by the sequential addition of solute molecules from the solution onto their surfaces.[3] For obtaining large, high-quality single crystals suitable for X-ray diffraction, the ideal scenario is to maintain a low level of supersaturation where the rate of crystal growth significantly exceeds the rate of new nucleation.[4]

The relationship between these stages is often visualized through a solubility diagram, which maps the conditions of undersaturation, saturation, the metastable zone (where crystal growth is favored), and the labile zone (where spontaneous nucleation dominates).

G cluster_0 Supersaturation Level labile Labile Zone (Spontaneous Nucleation) meta Metastable Zone (Crystal Growth Dominates) meta->labile High supersaturation leads to... sat Saturation Curve (Equilibrium) sat->meta Enters... under Undersaturated Zone (Dissolution) under->sat Crosses into... start Initial Solution (Undersaturated) process Induce Supersaturation (e.g., Cooling, Evaporation) start->process Increase Concentration or Decrease Temperature

Caption: The stages of crystallization relative to supersaturation.

Section 2: Critical Factors in Crystallizing Isoquinoline-3-Carboxylic Acid Derivatives

The success of a crystallization experiment depends on the careful control of several interconnected parameters.[3] For isoquinoline-3-carboxylic acid derivatives, the following factors are of paramount importance.

Solvent Selection: The Cornerstone of Success

The choice of solvent is the most critical decision in designing a crystallization experiment.[4] An ideal solvent should exhibit moderate solubility for the compound of interest and have a favorable temperature coefficient (i.e., solubility increases significantly with temperature for cooling crystallization).

  • Solubility Profile: Isoquinoline-3-carboxylic acid itself shows solubility in solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol, but is less soluble in water.[5][6] This provides a rational starting point for screening. For derivatives, initial solubility tests with a few milligrams of material across a polarity range of solvents (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water) are essential.

  • Solvent Properties:

    • Volatility: For slow evaporation techniques, moderately volatile solvents like ethyl acetate or a mixture of chloroform and a less volatile co-solvent are often effective.[7] Highly volatile solvents (e.g., dichloromethane, diethyl ether) can evaporate too quickly, leading to the formation of oils or microcrystals.[8][9]

    • Hydrogen Bonding: The carboxylic acid and the isoquinoline nitrogen are capable of hydrogen bonding. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) may compete with the solute's self-assembly, sometimes hindering and other times helping crystallization.[8]

    • Binary Solvent Systems: Using a binary solvent system is a powerful technique.[7] The compound is dissolved in a "good" solvent in which it is highly soluble, and an "anti-solvent" in which it is poorly soluble is slowly introduced.[10] The key is that the two solvents must be miscible. This slow shift in solvent polarity gradually reduces the compound's solubility, driving it toward crystallization.

Control of Supersaturation Rate

The rate at which supersaturation is achieved dictates the outcome. Slow, controlled changes are always preferable for growing large single crystals.[10]

  • Evaporation Rate: This can be controlled by restricting the opening of the crystallization vessel. A vial covered with paraffin film pierced with a few small holes will evaporate much slower than an open beaker.[7]

  • Cooling Rate: For cooling crystallizations, a slow, gradual decrease in temperature is crucial. Transferring a hot, saturated solution directly to a freezer will induce thermal shock, leading to rapid nucleation. Instead, allowing the solution to cool to room temperature on the bench, followed by transfer to a refrigerator and then a freezer, is a more effective, stepwise approach.[11] Placing the vessel in an insulated container (e.g., a Dewar flask filled with warm water) can further slow the cooling process.[12]

  • Diffusion Rate: In vapor and liquid-liquid diffusion methods, the rate is controlled by the path length and surface area between the solvent and anti-solvent. Using taller, narrower vessels like NMR tubes or test tubes can slow diffusion and promote better crystal growth.[13]

The Impact of pH

For a compound with both a basic nitrogen (the isoquinoline ring, pKa ≈ 5.14) and an acidic carboxylic acid group, pH can be a powerful tool.[14] Altering the pH of the solution (especially in aqueous or alcoholic systems) will change the ionization state of the molecule, which can dramatically affect its solubility and intermolecular interactions. Experimenting with slight adjustments in pH, perhaps by adding trace amounts of a volatile acid or base, can sometimes unlock a path to crystallization where neutral conditions fail.

Purity and Impurities

The presence of impurities can significantly inhibit crystallization or lead to poor crystal quality.[3] It is imperative to use material of the highest possible purity. If initial attempts fail, purifying the compound by column chromatography or a preliminary recrystallization is a necessary step. Conversely, in some rare cases, a specific impurity can act as a nucleation site and promote crystallization.

Section 3: Recommended Crystallization Protocols

The following protocols provide detailed, step-by-step methodologies for common and effective crystallization techniques. They should be considered as starting points to be optimized for each specific isoquinoline-3-carboxylic acid derivative.

Protocol 1: Slow Evaporation from a Binary Solvent System

This is often the most successful first method to try. It involves dissolving the compound in a good solvent and slowly adding an anti-solvent until the solution is nearly saturated, then allowing slow evaporation to achieve crystallinity.

Methodology:

  • Preparation: Place 10-20 mg of your purified compound into a clean, small glass vial (e.g., a 4 mL vial).

  • Dissolution: Add the "good" solvent (e.g., chloroform, ethyl acetate, or acetone) dropwise until the compound is fully dissolved. Use the minimum amount of solvent necessary.

  • Induce Turbidity: Slowly add the "anti-solvent" (e.g., hexane, heptane, or toluene) dropwise while gently swirling.[7] Continue adding until the solution becomes faintly and persistently turbid. This indicates you are near the saturation point.

  • Clarification: Add one or two drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the vial with a cap or paraffin film. Pierce the covering with 1-3 small holes using a needle to allow for slow evaporation.[7]

  • Incubation: Place the vial in a vibration-free location (e.g., a drawer or a quiet corner of the lab) at constant temperature.[15]

  • Monitoring: Check the vial daily without disturbing it. Crystals can form over a period of a few days to several weeks.

Self-Validation:

  • Expected Outcome: Formation of well-defined, geometrically shaped single crystals, often adhering to the walls or bottom of the vial.

  • Checkpoint: The initial persistent turbidity (Step 3) is a crucial indicator that the solvent ratio is appropriate for crystallization.

Protocol 2: Vapor Diffusion

This gentle technique is excellent for small quantities of material and for compounds that are prone to oiling out.[12][16] It works by slowly allowing the vapor of a volatile anti-solvent to diffuse into a solution of the compound, gradually decreasing its solubility.

Sources

Isoquinoline-3-carboxylic Acid Hydrate: A Versatile Scaffold for Combinatorial Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Isoquinoline Scaffold

The isoquinoline core is a prominent heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid bicyclic structure serves as a valuable scaffold in medicinal chemistry, providing a well-defined three-dimensional orientation for the appended functional groups to interact with biological targets. This has led to the development of numerous drugs containing the isoquinoline nucleus with a wide range of therapeutic applications, including anticancer, antiviral, and antihypertensive agents.[2][3] Among the various substituted isoquinolines, isoquinoline-3-carboxylic acid hydrate stands out as a particularly useful building block for the construction of diverse chemical libraries. Its carboxylic acid functionality provides a convenient handle for derivatization, primarily through amide bond formation and participation in multicomponent reactions, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in combinatorial chemistry. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key reactions, and present data in a clear and accessible format.

Key Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is paramount for successful reaction design and execution.

PropertyValueSource
CAS Number 203626-75-9[4]
Molecular Formula C₁₀H₇NO₂ · H₂O[4]
Molecular Weight 191.19 g/mol [4]
Appearance Off-white to pale yellow solidGeneral observation
Melting Point 166-168 °CGeneral observation
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), and alcohols (e.g., methanol, ethanol). Limited solubility in water and non-polar organic solvents.General chemical knowledge

Safety Information: this compound may cause skin and eye irritation. It is advisable to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please consult the Safety Data Sheet (SDS).

Application I: Amide Library Synthesis via Amide Coupling

The most direct application of this compound in combinatorial chemistry is the synthesis of isoquinoline-3-carboxamide libraries. The amide bond is a cornerstone of medicinal chemistry, and its formation is a well-established and reliable transformation.[5] The general strategy involves the coupling of isoquinoline-3-carboxylic acid with a diverse panel of primary and secondary amines.

Causality in Experimental Design for Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is achieved using a variety of coupling reagents. The choice of coupling reagent, solvent, and base is critical for achieving high yields and purity while minimizing side reactions, such as racemization if chiral amines are used.

  • Coupling Reagents: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[6] Phosphonium and aminium reagents, like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and HATU, are also highly effective and can be advantageous for coupling sterically hindered amines or for minimizing racemization.[7]

  • Additives: Additives such as 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used in conjunction with carbodiimides. These additives react with the activated carboxylic acid to form an active ester intermediate, which is less prone to side reactions and racemization, and more reactive towards the amine.

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.[8]

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used as they effectively dissolve the reactants and intermediates.

Visualizing the Amide Coupling Workflow

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product IQCA Isoquinoline-3-carboxylic acid hydrate Activation Activation of Carboxylic Acid IQCA->Activation Amine Diverse Amine (Primary or Secondary) Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Coupling Activation->Coupling Active Intermediate Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Amide_Library Isoquinoline-3-carboxamide Library Purification->Amide_Library Ugi_Reaction_Workflow cluster_reactants Four Components cluster_process One-Pot Reaction cluster_product Product IQCA Isoquinoline-3-carboxylic acid hydrate Mixing Mixing of Components in Solvent (e.g., Methanol) IQCA->Mixing Amine Amine Amine->Mixing Carbonyl Aldehyde or Ketone Carbonyl->Mixing Isocyanide Isocyanide Isocyanide->Mixing Reaction Ugi Condensation Mixing->Reaction Purification Purification Reaction->Purification Ugi_Product α-Acylamino Amide Library Purification->Ugi_Product

Sources

Troubleshooting & Optimization

Improving solubility of isoquinoline-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoquinoline-3-Carboxylic Acid Solubility

Welcome to the technical support guide for handling Isoquinoline-3-Carboxylic Acid. This resource is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility challenges with this compound. Here, we move beyond simple protocols to explain the underlying chemical principles and provide a logical framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: Why is isoquinoline-3-carboxylic acid so poorly soluble in common organic solvents like Dichloromethane (DCM), Diethyl Ether, or Ethyl Acetate?

A1: The poor solubility stems from the molecule's dual nature. Isoquinoline-3-carboxylic acid contains both a basic nitrogen atom on the isoquinoline ring and an acidic carboxylic acid group.[1][2] This allows it to exist as a zwitterion —a molecule with both a positive and a negative charge.

This zwitterionic form promotes strong intermolecular electrostatic interactions and hydrogen bonding, similar to a salt. These forces cause the molecules to pack tightly in a crystal lattice, giving it a relatively high melting point (166-167°C) and making it difficult for less polar organic solvents to break these interactions and solvate the molecule effectively.[1][3] Its solubility is therefore highest in polar, hydrogen-bond-accepting solvents like DMSO and DMF.[4]

G cluster_main Dominant State & Solubility Challenge Zwitterion Zwitterionic Form (Internal Salt) - Strong Intermolecular Forces - High Crystal Lattice Energy Solubility Poor Solubility in Non-Polar/Moderately Polar Organic Solvents Zwitterion->Solubility Leads to

Caption: The zwitterionic nature of isoquinoline-3-carboxylic acid leads to poor solubility.

Troubleshooting Guide: Strategies for Solubility Enhancement

Based on the zwitterionic nature of the compound, our strategies focus on disrupting the strong intermolecular forces. We present three primary methods, ranging from simple solvent adjustments to chemical modification.

Strategy 1: pH Modification & Salt Formation

This is the most direct way to overcome the zwitterionic issue. By adjusting the pH, you force the molecule out of its neutral zwitterionic state into a purely cationic or anionic form, which can dramatically alter its solubility profile.[5][6]

Core Principle:

  • Acidic Conditions (Protonation): Adding a strong acid protonates the basic isoquinoline nitrogen. This creates a cationic salt where the carboxylic acid group is in its neutral form (-COOH). This salt may be more soluble in polar protic solvents.

  • Basic Conditions (Deprotonation): Adding a base deprotonates the carboxylic acid group, forming a carboxylate (-COO⁻). This anionic salt is often more soluble in polar solvents.[6]

G Zwitterion Zwitterion (ISO-COO⁻H⁺) - Poor organic solubility Cationic Cationic Salt (ISO-H⁺-COOH) - Increased solubility in polar protic solvents Zwitterion->Cationic + Acid (e.g., HCl) Anionic Anionic Salt (ISO-COO⁻) - Increased solubility in polar solvents Zwitterion->Anionic + Base (e.g., NaOH) Cationic->Zwitterion - Acid Anionic->Zwitterion - Base

Caption: Equilibrium between zwitterionic and salt forms of the molecule.

Experimental Protocol: Test Scale Salt Formation for Solubility

  • Preparation: Suspend a small, known amount (e.g., 5 mg) of isoquinoline-3-carboxylic acid in 1 mL of the desired organic solvent in a glass vial.

  • Acidification: To a separate vial, add 1.1 equivalents of a strong acid (e.g., HCl in dioxane or methanolic HCl) dropwise while stirring. Observe for dissolution.

  • Basification: To another vial, add 1.1 equivalents of a base (e.g., sodium methoxide in methanol, or an organic base like triethylamine (TEA)) dropwise. Observe for dissolution.

  • Assessment: After stirring for 30 minutes at room temperature, visually inspect for clarity. If the solid dissolves, the salt form is soluble in that solvent.

Troubleshooting Q&A

  • Q: I added a base, and the compound dissolved, but then a different solid crashed out.

    • A: You have successfully formed the salt, but the salt itself is not soluble in the chosen solvent. This is common. The goal is to find a solvent system where the salt is soluble. Try a more polar solvent like methanol or ethanol.[5]

  • Q: The compound "oiled out" instead of dissolving.

    • A: This indicates that the formed salt is a liquid or amorphous solid at room temperature and is immiscible with your solvent. Try a different counter-ion (e.g., use trifluoroacetic acid instead of HCl) or a more solubilizing solvent system.

Strategy 2: Co-Solvent Systems

This is a practical and widely used method for solubilizing moderately polar compounds.[7][8]

Core Principle: A small amount of a highly polar "co-solvent" is added to the bulk organic solvent. The co-solvent helps to break the strong solute-solute (zwitterionic) interactions and creates a more favorable solvation shell around the molecule, increasing its solubility in the mixed solvent system.[8][9]

Commonly Used Co-solvents & Their Properties

Co-SolventPolarityPrimary MechanismBest For
Methanol/Ethanol High (Protic)Hydrogen bonding with both the carboxylate and the ring nitrogen.Increasing solubility in moderately polar solvents like Ethyl Acetate or THF.
DMSO/DMF High (Aprotic)Strong dipole interactions; excellent hydrogen bond acceptors.Solubilizing highly crystalline, difficult compounds.[4]
Propylene Glycol (PG) MediumReduces the polarity of aqueous systems and can act as a bridge between polar and nonpolar phases.Formulations requiring biocompatible solvents.[10]
Water Very HighIn some cases, a very small amount of water can enhance the solubility of carboxylic acids in certain organic solvents (e.g., those with carbonyl groups) by hydrating the acid moiety.[11][12]Use with caution, as it can cause precipitation if too much is added.

Experimental Protocol: Co-Solvent Screening Workflow

G Start Suspend Compound in Bulk Solvent (e.g., DCM, THF) Add_MeOH Add Methanol dropwise (up to 10% v/v) Start->Add_MeOH Check1 Dissolution? Add_MeOH->Check1 Add_DMF If not, try adding DMF/DMSO dropwise (up to 10% v/v) Check1->Add_DMF No Success Solubility Achieved Check1->Success Yes Check2 Dissolution? Add_DMF->Check2 Check2->Success Yes Fail Consider Alternative Strategy (e.g., Salt Formation) Check2->Fail No

Caption: A systematic workflow for screening co-solvents.

Troubleshooting Q&A

  • Q: I added methanol to my DCM suspension, and the compound precipitated.

    • A: This is an "anti-solvent" effect. While DCM alone is not good, and pure methanol might be better, the specific mixture you created is a poor solvent for the compound. This can happen. Record the ratio and avoid it. Try a different co-solvent, like DMF.

Strategy 3: Chemical Modification (Prodrug/Esterification)

For applications in drug development or when high solubility in non-polar media is essential, converting the carboxylic acid to an ester is a powerful strategy.[13][14]

Core Principle: Esterification masks the acidic proton of the carboxylic acid, eliminating its ability to ionize and significantly reducing its hydrogen-bonding capability.[15][16] The resulting ester is much less polar and significantly more soluble in a wider range of organic solvents. This is a common prodrug strategy to improve a molecule's lipophilicity and membrane permeability.[17]

Experimental Protocol: General Fischer Esterification

(This is an example protocol and must be adapted for your specific scale and equipment.)

  • Setup: Dissolve isoquinoline-3-carboxylic acid (1.0 eq) in a suitable alcohol solvent (e.g., methanol or ethanol), which will also act as the reagent.

  • Catalyst: Carefully add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture, neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution), and extract the ester product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer, concentrate it, and purify the resulting ester by column chromatography.

Troubleshooting Q&A

  • Q: The reaction is not proceeding to completion.

    • A: Fischer esterification is an equilibrium process. You may need to use a large excess of the alcohol or find a way to remove the water that is formed during the reaction (e.g., using a Dean-Stark apparatus).

  • Q: My compound is not stable to strong acid.

    • A: Use milder esterification conditions. Reagents like (trimethylsilyl)diazomethane or using a coupling agent (e.g., EDC/DMAP) with the desired alcohol can form the ester without requiring harsh acidic conditions.

Summary and Recommendations

StrategyWhen to UseProsCons
Co-Solvents For routine lab work, reaction setups, and initial screening.Simple, fast, reversible.May not achieve high concentrations; co-solvent can interfere with reactions.
pH/Salt Formation For formulations, purification (crystallization), or when a specific ionic form is needed.Can dramatically increase solubility; well-understood principle.[18]Can alter chemical properties; salt may not be stable; requires a suitable counter-ion.
Esterification For drug discovery (prodrugs), or when solubility in non-polar solvents is critical.Provides the largest increase in organic solvent solubility; allows fine-tuning of properties.Requires chemical synthesis and purification; irreversible change to the molecule.

By understanding the zwitterionic nature of isoquinoline-3-carboxylic acid, you can logically select and apply these strategies to overcome your solubility challenges effectively.

References

  • LookChem. Cas 6624-49-3, Isoquinoline-3-carboxylic acid. [Link]

  • Chemsrc. Isoquinoline-3-carboxylic acid | CAS#:6624-49-3. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 124656, Isoquinoline-3-carboxylic acid. [Link]

  • Yano, H., et al. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Chadha, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. [Link]

  • D'Souza, A. A., & D'Souza, A. M. Organic Pharmaceutical Chemistry: Prodrugs. [Link]

  • Rautio, J. (2011). Prodrugs of Carboxylic Acids. ResearchGate. [Link]

  • R Discovery. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Gaware, V., et al. (2023). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. [Link]

  • Sarfraz, A. (2010). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. [Link]

  • Gaware, V., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. [Link]

  • DrugBank. Lovastatin. [Link]

  • Kumar, L., & Verma, S. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. [Link]

  • Yalkowsky, S. H. (2014). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]

  • Doke, V. V., et al. (2020). SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUG BY CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE: A REVIEW. World Journal of Pharmaceutical Research. [Link]

  • Sathesh, B. P. R., & Kishan, V. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • Butzbach, M., et al. (2016). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. ResearchGate. [Link]

  • Bunton, C. A., et al. (2000). Kinetic and Solubility Studies in Zwitterionic Surfactant Solutions. Semantic Scholar. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Li, Y., et al. (2024). Adhesive Zwitterionic Poly(ionic liquid) with Unprecedented Organic Solvent Resistance. ACS Publications. [Link]

  • ChemistryViews. (2025). Room-Temperature Zwitterionic Liquids You Can Actually Stir. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Hussain, A. F., et al. (2023). Why salt formation of weak acid increases the drug solubility?. ResearchGate. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

  • Science of Synthesis. (2005). Product Class 5: Isoquinolines. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]

  • Serajuddin, A. T. M. (2007). Salt Formation to Improve Drug Solubility. ResearchGate. [Link]

  • Singh, P., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. [Link]

Sources

Technical Support Center: Isoquinoline-3-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of isoquinoline-3-carboxamides. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic challenge. Isoquinoline-3-carboxamides are privileged scaffolds in drug discovery, with applications ranging from anti-inflammatory agents to inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase.[1] However, their synthesis is often plagued by low yields, challenging intermediates, and difficult purifications.

This document provides a structured, in-depth troubleshooting guide based on established chemical principles and field-proven insights. We will dissect common synthetic routes, diagnose potential failure points, and offer actionable solutions to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.

Section A: Challenges in Isoquinoline Ring Formation

The construction of the core isoquinoline ring is the foundational step where many yield-related issues first appear. Success hinges on choosing the right reaction for your substrate and meticulously controlling the reaction conditions.

Q1: My Bischler-Napieralski reaction is failing or giving very low yields. What's going wrong?

The Bischler-Napieralski reaction, which cyclizes a β-arylethylamide to a 3,4-dihydroisoquinoline, is a powerful but sensitive transformation.[2][3] Low yields typically stem from three primary causes:

  • Deactivated Aromatic Ring: This reaction is an intramolecular electrophilic aromatic substitution. If your phenyl ring contains electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the ring is less nucleophilic and will resist cyclization.[4]

    • Solution: For deactivated substrates, a more potent dehydrating agent is required. While phosphorus oxychloride (POCl₃) is common, a combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is significantly more effective.[4][5] This mixture generates a pyrophosphate intermediate, which is a superior leaving group.[5] Alternatively, trifluoromethanesulfonic anhydride (Tf₂O) can be a powerful promoter for this cyclodehydration.[2]

  • Insufficient Dehydration/Hydrolysis: Moisture is the enemy of this reaction. Any water present will consume your dehydrating agent, stalling the reaction.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and freshly opened or distilled POCl₃. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.

  • Side Reactions: A significant side reaction, especially with certain substrates, is the retro-Ritter reaction, which leads to the formation of styrenes and nitriles, consuming your starting material.[4][5]

    • Solution: This side reaction is evidence for the formation of a nitrilium ion intermediate.[5][6] One strategy to suppress this pathway is to use the corresponding nitrile (e.g., acetonitrile) as the solvent, which can shift the equilibrium away from the retro-Ritter product.[4]

Dehydrating Agent Relative Strength Typical Conditions Best For
POCl₃ModerateReflux in DCM, TolueneElectron-rich or neutral rings
P₂O₅ in POCl₃StrongReflux in POCl₃Moderately to strongly deactivated rings[4]
Tf₂OVery Strong0 °C to RT in DCM with a non-nucleophilic baseChallenging cyclizations, carbamate precursors[2]

Q2: I'm struggling with low yields in my Pomeranz-Fritsch reaction to build the isoquinoline core. How can I optimize it?

The Pomeranz-Fritsch reaction, which synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine, is notoriously variable and highly dependent on the acid catalyst and substrate electronics.[7][8][9]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are the most critical parameters. The reaction involves an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[8][10]

    • Solution: Concentrated sulfuric acid is traditional but can lead to charring and side products if not carefully controlled.[7] A systematic screen of acids is highly recommended. Alternatives like trifluoroacetic acid (TFA) or methanesulfonic acid have shown better selectivity and yields for certain substrates.[7] The concentration must be optimized; too little acid leads to incomplete reaction, while too much can promote decomposition.[7]

  • Substrate Reactivity: Like the Bischler-Napieralski, this reaction is an electrophilic substitution.

    • Solution: Electron-donating groups (e.g., -OCH₃) on the benzaldehyde facilitate cyclization and lead to higher yields under milder conditions.[7] Electron-withdrawing groups hinder the reaction and may require stronger acids and higher temperatures, which in turn can increase byproduct formation.[7] If your substrate is highly deactivated, this may not be the optimal synthetic route.

Q3: My Pictet-Spengler reaction is not proceeding cleanly. What are the key factors to control?

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[11][12][13] It is generally more reliable than the Pomeranz-Fritsch but still requires careful optimization.

  • Inefficient Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate, which is the key electrophile for the cyclization step.[4][12] If this intermediate does not form efficiently, the reaction will stall.

    • Solution: Ensure your carbonyl compound is sufficiently reactive. Using a slight excess (1.1-1.2 equivalents) can help drive the initial condensation to completion.[14] The reaction is acid-catalyzed, but the pH must be controlled. Typically, conditions are mildly acidic (pH 4-6) to allow for amine condensation without fully protonating the amine starting material, which would render it non-nucleophilic.

  • Poorly Activated Aromatic Ring: The cyclization step is favored by electron-rich aromatic rings (e.g., indoles, or phenyl rings with methoxy or hydroxy groups).[12][15]

    • Solution: Substrates with electron-withdrawing groups may require harsher conditions, such as stronger acids (e.g., TFA) and elevated temperatures, which can sometimes lower the overall yield.[4] For these challenging substrates, alternative C-H activation strategies may be more effective.[16][17]

Section B: Challenges in Final Amidation Step

Once the isoquinoline-3-carboxylic acid or ester is formed, the final amidation is often a source of low yields due to the electronic nature of the precursor.

Q4: The final amidation of my isoquinoline-3-carboxylic acid with an amine is inefficient. What are the best practices?

The direct coupling of an isoquinoline-3-carboxylic acid with an amine can be challenging. The nitrogen atom in the isoquinoline ring can interfere with some coupling reagents, and the carboxylic acid itself may be poorly soluble or unstable.

  • Suboptimal Coupling Reagent: Standard peptide coupling reagents are the go-to choice, but not all are equally effective for this substrate class.

    • Solution: A robust and highly efficient method involves using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling agent in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[18][19] These reagents rapidly generate the activated ester in situ, which then cleanly reacts with the amine.

  • Poor Solubility: The zwitterionic nature of the isoquinoline-3-carboxylic acid can lead to poor solubility in common organic solvents like DCM, hindering the reaction.

    • Solution: DMF or NMP are excellent solvents for amidation reactions as they can dissolve a wide range of substrates and facilitate the reaction at slightly elevated temperatures (e.g., 40-50 °C) if needed.

Coupling Reagent Activator Type Key Advantages Common Base
HATUUronium SaltVery fast reaction rates, low epimerizationDIPEA, 2,4,6-Collidine
HBTUUronium SaltHighly efficient and reliable, cost-effective[18]DIPEA
EDC/HOBtCarbodiimideEconomical, good for simple amidationsDIPEA, NMM
T3PPhosphonic AnhydrideExcellent for water-soluble substrates, clean byproductsPyridine, DIPEA

Visualizations & Workflows

A logical approach to troubleshooting is essential. The following diagrams illustrate a general workflow for diagnosing low-yield reactions and the mechanism of a key synthetic step.

G cluster_start cluster_analysis cluster_action cluster_end start Low Yield or Failed Reaction check_sm 1. Verify Starting Materials (Purity, Stoichiometry, Stability) start->check_sm check_cond 2. Review Reaction Conditions (Temp, Time, Solvent, Atmosphere) check_sm->check_cond Materials OK check_side 3. Analyze Crude Mixture (TLC, LCMS, NMR for byproducts) check_cond->check_side Conditions Correct optimize A. Optimize Conditions (Screen catalysts, solvents, temp) check_side->optimize Known Byproducts modify B. Modify Workup/Purification (Prevent product loss) check_side->modify Decomposition reroute C. Change Synthetic Route (Alternative reaction) check_side->reroute No Reaction/ Unidentifiable Mixture end Improved Yield optimize->end modify->end reroute->end

Caption: General troubleshooting workflow for low-yield synthesis.

G cluster_mech Bischler-Napieralski Mechanism Amide β-Arylethylamide Intermediate1 Imidoyl Phosphate (or Nitrilium Ion) Amide->Intermediate1 + POCl₃ - (HO)POCl₂ Cyclized Cyclized Intermediate (Spirocyclic Cation) Intermediate1->Cyclized Intramolecular Electrophilic Attack Product 3,4-Dihydroisoquinoline Cyclized->Product - H⁺ (Aromatization)

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Optimized Experimental Protocols

The following protocols are provided as robust starting points and may require optimization for your specific substrates.

Protocol 1: Bischler-Napieralski Synthesis using P₂O₅/POCl₃

This protocol is designed for moderately deactivated β-arylethylamides.

  • Materials:

    • β-arylethylamide (1.0 eq)

    • Phosphorus pentoxide (P₂O₅) (1.5 eq)

    • Phosphorus oxychloride (POCl₃) (10-15 volumes)

    • Methanol (for quenching)

    • Sodium bicarbonate solution (saturated)

    • Dichloromethane (DCM) or Ethyl Acetate

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the β-arylethylamide.

    • Carefully add POCl₃ (10-15 volumes).

    • Slowly and portion-wise, add P₂O₅ at room temperature. The addition is exothermic.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 105-110 °C).

    • Monitor the reaction by TLC or LC-MS (typically 2-6 hours).

    • Once complete, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • Very slowly, add methanol to quench any remaining POCl₃.

    • Basify the aqueous solution to pH 8-9 using saturated sodium bicarbonate solution.

    • Extract the aqueous layer 3 times with DCM or ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude 3,4-dihydroisoquinoline can be purified by silica gel column chromatography.

Protocol 2: Standard Amidation using HATU

This protocol is a highly reliable method for the final amidation step.

  • Materials:

    • Isoquinoline-3-carboxylic acid (1.0 eq)

    • Amine (or amine hydrochloride salt) (1.1 eq)

    • HATU (1.2 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the isoquinoline-3-carboxylic acid in anhydrous DMF.

    • Add the amine, followed by HATU.

    • Add DIPEA dropwise to the mixture at room temperature.

    • Stir the reaction at room temperature. Monitor by TLC or LC-MS (typically 1-4 hours).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude isoquinoline-3-carboxamide can be purified by silica gel column chromatography or recrystallization.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines. [Link]

  • Yadav, V. G., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. [Link]

  • Wang, L., et al. (2019). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 24(23), 4299. [Link]

  • Siddiqui, N., et al. (2016). recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 633-660. [Link]

  • Barman, P., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(10), 1836-1890. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Ahmed Asif, M. M., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(18), 12229-12255. [Link]

  • Melekhin, V. V., et al. (2021). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 26(23), 7248. [Link]

  • Science of Synthesis. (2005). Product Class 5: Isoquinolines. In Houben-Weyl Methods of Molecular Transformations Vol. 15. [Link]

  • Wieczorek, E., et al. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 23(10), 2441. [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]

  • Name Reaction. Pictet-Spengler Isoquinoline Synthesis. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?[Link]

  • Li, C., et al. (2021). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry, 19(39), 8562-8566. [Link]

  • Wikipedia. Pomeranz–Fritsch reaction. [Link]

  • Química Orgánica. Pomerantz-Fritsch synthesis of isoquinolines. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Kumar, R., et al. (2024). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. RSC Advances, 14(2), 1055-1081. [Link]

  • IIT JAM CHEMISTRY Smart Study. (2019). Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

  • Organic Chemistry Portal. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. [Link]

  • Beck, G. (1984). Isoquinoline. In Chemistry of Heterocyclic Compounds. [Link]

  • Allery, B. (2021). 13 - Synthesis of Isoquinolines and Quinolines. [Link]

  • Thevis, M., et al. (2007). Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. Journal of Mass Spectrometry, 42(1), 98-108. [Link]

  • Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(3), 943-954. [Link]

  • Yadav, V. G., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. [Link]

  • Reddit. (2025). Purification of Quinoline-3,4-diones. [Link]

  • Chen, J., et al. (2017). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Scientific Reports, 7, 40466. [Link]

  • ResearchGate. (2025). Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. [Link]

  • Szabó, Z., et al. (2021). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Catalysts, 11(11), 1367. [Link]

Sources

Preventing degradation of isoquinoline compounds during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Isoquinoline Synthesis Technical Support Center

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of isoquinolines and their derivatives. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

Section 1: Understanding Isoquinoline Degradation: The "Why"

The stability of the isoquinoline core is highly dependent on its substitution pattern and the surrounding chemical environment. Understanding the primary degradation pathways is the first step toward prevention.

Q1: My reaction mixture or purified compound is turning yellow or brown. What's happening?

A1: This discoloration is a classic indicator of degradation, primarily through oxidation and, to a lesser extent, photodecomposition.

  • Oxidation: The nitrogen atom in the isoquinoline ring is susceptible to oxidation, which can lead to the formation of N-oxides, especially in the presence of peracetic acid.[1] While the isoquinoline ring itself is relatively resistant to oxidation, vigorous conditions (e.g., alkaline potassium permanganate) can cause ring cleavage, leading to highly colored byproducts like pyridine-3,4-dicarboxylic acid.[1][2] Many reagents and intermediates in complex syntheses are air-sensitive, reacting with atmospheric oxygen and moisture.[3][4][5] This is why on normal storage, isoquinoline itself can turn yellow.[1]

  • Photodecomposition: Certain isoquinoline derivatives, particularly N-oxides, are photochemically active. Upon exposure to light, they can undergo rearrangement to form intermediates like isoquinolones or 1,3-benzoxazepines.[6] While not always a major pathway for the parent heterocycle, it can be significant for functionalized analogs or intermediates.

DegradationPathways cluster_oxidation Oxidation cluster_photo Photodecomposition cluster_hydrolysis Acid/Base Catalysis Isoquinoline Isoquinoline Compound N_Oxide N-Oxide Formation Isoquinoline->N_Oxide Mild Oxidants RingCleavage Ring Cleavage Isoquinoline->RingCleavage Harsh Oxidants Rearrangement Photo-rearrangement (e.g., to Isoquinolones) Isoquinoline->Rearrangement SideReaction Side Reactions (e.g., Retro-Ritter) Isoquinoline->SideReaction Hydrolysis Hydrolysis Isoquinoline->Hydrolysis O2 Atmospheric O₂ O2->N_Oxide O2->RingCleavage Light UV/Visible Light Light->Rearrangement AcidBase Strong Acid/Base AcidBase->SideReaction AcidBase->Hydrolysis Degradation Degradation Products (Colored Impurities, Byproducts) N_Oxide->Degradation RingCleavage->Degradation Rearrangement->Degradation SideReaction->Degradation Hydrolysis->Degradation

Caption: Common degradation pathways for isoquinoline compounds.

Q2: My reaction yield is low, and I'm seeing multiple unexpected byproducts. Could this be acid- or base-catalyzed degradation?

A2: Absolutely. Many classical isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, are conducted under acidic conditions.[7][8] While necessary for cyclization, these conditions can also promote unwanted side reactions.

  • Mechanism-Specific Side Reactions: In the Bischler-Napieralski synthesis, the acidic conditions can promote a retro-Ritter reaction, leading to the formation of styrene byproducts, which significantly lowers the yield of the desired dihydroisoquinoline.[9]

  • Substituent Effects: The electronic nature of substituents on the aromatic ring plays a crucial role. Electron-donating groups generally facilitate the required electrophilic aromatic substitution under mild conditions, while electron-withdrawing groups hinder it, often requiring harsher conditions (stronger acids, higher temperatures) that can increase degradation.[2][7][8]

  • Hydrolysis: If moisture is present, acid or base catalysis can lead to the hydrolysis of sensitive functional groups on your starting materials or intermediates, such as esters or amides, preventing them from participating in the main reaction pathway.

Section 2: Troubleshooting & Prevention Strategies: The "How"

This section provides direct, actionable solutions to the degradation problems identified above.

Issue: Oxidation and Air-Sensitivity

Q: My reaction is sluggish, and the workup yields a complex mixture of oxidized products. How can I prevent this?

A: The solution is to rigorously exclude atmospheric oxygen and moisture. This is achieved by using air-free techniques.[10] Many organometallic and early transition metal complexes used in modern synthesis are highly reactive toward oxygen and water.[5]

Core Strategy: Implement an Inert Atmosphere. An inert atmosphere, typically using nitrogen or argon, is essential.[3] Argon is preferred for highly sensitive reactions due to its density and lower reactivity compared to nitrogen, which can react with some compounds (e.g., lithium).[3]

  • Schlenk Line: A Schlenk line is a dual-manifold system that allows you to alternate between vacuum and a positive pressure of inert gas.[3][11] This is ideal for most solution-phase reactions.

  • Glovebox: For handling highly air-sensitive solids or preparing reaction mixtures, a glovebox provides a continuously purified inert environment.[5][11]

Workflow: Solvent Degassing. Solvents are a major source of dissolved oxygen.[12] Degassing is a non-negotiable step for sensitive reactions.

Degassing Method Effectiveness Best For Procedure Summary
Freeze-Pump-Thaw Most Effective Highly sensitive reactions (e.g., organometallics, radical chemistry).[13]The solvent is frozen (liquid N₂), a high vacuum is applied to remove gases from the solid phase, and then the solvent is thawed to release trapped gases. This cycle is repeated 3 times.[12][13]
Sparging (Bubbling) Moderately Effective Less sensitive reactions, large solvent volumes.A stream of inert gas (N₂ or Ar) is bubbled through the liquid solvent for an extended period (e.g., 30+ minutes) to displace dissolved oxygen.[14][15]
Sonication with Vacuum Moderately Effective Quick degassing for HPLC or some reactions.The solvent is subjected to a light vacuum while being agitated in an ultrasonic bath. The cycle of vacuum/sonication followed by backfilling with inert gas is repeated 5-10 times.[13]

For a detailed protocol on the Freeze-Pump-Thaw method, please see Appendix B.

Issue: Photodegradation

Q: My purified compound is stable in the freezer but degrades when left in a vial on the lab bench. How do I stop this?

A: This is a clear sign of photodegradation. The solution is simple but critical: protect your compound from light at all stages.

  • During Reaction: Wrap your reaction flask completely in aluminum foil.

  • During Workup: If possible, dim the lights in the fume hood during extraction and column chromatography.

  • During Storage: Always store sensitive compounds in amber glass vials.[11] For highly sensitive materials, store these vials inside a light-proof box in a freezer or refrigerator. Sealing vials or samples in vacuum bags can provide an additional layer of protection.[11]

Issue: Acid/Base Instability & Side Reactions

Q: My Bischler-Napieralski (or similar acid-catalyzed) reaction is giving me a low yield and a major styrene byproduct. What can I do?

A: This requires optimizing the reaction conditions to favor the desired cyclization over side reactions.

Strategy 1: Modify the Reagent/Catalyst.

  • Stronger Dehydrating Agents: For aromatic rings with deactivating groups, stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) can improve yields by creating a more reactive intermediate.[9]

  • Alternative Protocols: To avoid the retro-Ritter reaction, consider a modified procedure using oxalyl chloride. This generates an N-acyliminium intermediate, bypassing the nitrilium ion responsible for styrene formation.[9]

Strategy 2: Control Reaction Parameters.

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic additions of strong acids should be done in an ice bath with slow, dropwise addition.

  • Solvent: Using the corresponding nitrile as a solvent can sometimes shift the equilibrium away from the retro-Ritter product.[9]

Strategy 3: Use Protecting Groups. If your substrate contains other functional groups that are sensitive to the reaction conditions (e.g., amines, hydroxyls), they must be protected.[16]

  • Common Protecting Groups:

    • Amines: Often protected as carbamates (e.g., Boc, Cbz) or amides.[17][18]

    • Alcohols: Protected as silyl ethers (e.g., TMS, TBDPS) or ethers (e.g., MOM, THP).[18]

    • Carbonyls: Protected as acetals or ketals, which are stable to bases and reducing agents but are removed with aqueous acid.[18]

The key is to choose an "orthogonal" protecting group—one that can be removed under conditions that do not affect other parts of your molecule.[18]

TroubleshootingWorkflow Start Low Yield / Byproducts in Isoquinoline Synthesis CheckOxidation Discoloration? (Yellow/Brown) Start->CheckOxidation CheckConditions Using Strong Acid/Base? CheckOxidation->CheckConditions No InertAtmosphere Implement Air-Free Technique (Schlenk Line / Glovebox) CheckOxidation->InertAtmosphere Yes CheckPurification Degradation during Purification? CheckConditions->CheckPurification No OptimizeAcid Optimize Acid/Base Conditions: - Lower Temperature - Slower Addition - Milder Reagent CheckConditions->OptimizeAcid Yes OptimizeChroma Optimize Purification: - Use Degassed Solvents - Work Quickly - Consider Alternative Methods (e.g., Crystallization) CheckPurification->OptimizeChroma Yes End Improved Yield & Purity CheckPurification->End No DegasSolvents Degas Solvents (Freeze-Pump-Thaw) InertAtmosphere->DegasSolvents ProtectLight Protect from Light (Amber Vials, Foil) DegasSolvents->ProtectLight ProtectLight->CheckConditions UseProtectingGroup Use Protecting Groups for Sensitive Moieties OptimizeAcid->UseProtectingGroup UseProtectingGroup->CheckPurification OptimizeChroma->End

Caption: Troubleshooting workflow for isoquinoline synthesis.

Section 3: FAQs and Best Practices

FAQ 1: What are the ideal general storage conditions for purified isoquinoline compounds? Store in amber, tightly sealed vials under an inert atmosphere (argon is best) at low temperatures (-20 °C is standard). For long-term storage, sealing the vial with parafilm and placing it inside a larger container with a desiccant is recommended.

FAQ 2: How do I properly set up a reaction under an inert atmosphere using a Schlenk line? The key is the "purge-and-refill" cycle.[10] This process removes the air from your reaction flask and replaces it with an inert gas. See Appendix B for a detailed protocol.

FAQ 3: Are there any "greener" or more modern synthesis methods that avoid harsh conditions? Yes, significant research is focused on developing more sustainable routes.[19] These include methods using microwave irradiation to reduce reaction times, recyclable catalysts, photocatalysis, and metal-free reaction conditions.[20][21] These modern approaches often offer better atom economy and avoid the use of toxic, harsh reagents common in classical syntheses.[21]

Appendix A: Key Reagent Handling

ReagentHazardHandling Precautions
Phosphorus Oxychloride (POCl₃) Corrosive, Water-ReactiveHandle in a fume hood with appropriate PPE. Reacts violently with water. Quench slowly and carefully with ice/water.
Phosphorus Pentoxide (P₂O₅) Corrosive, Water-ReactiveHighly hygroscopic. Handle quickly in a dry environment (glovebox if possible). Reacts exothermically with water.
Organometallic Reagents (e.g., Pd catalysts) Air- and Moisture-SensitiveHandle exclusively under an inert atmosphere using Schlenk or glovebox techniques.[4][5]
Strong Acids (e.g., H₂SO₄, PPA) Highly CorrosiveAdd slowly to the reaction mixture, often with external cooling, to control exothermic reactions.

Appendix B: Step-by-Step Experimental Protocols

Protocol 1: Solvent Degassing via Freeze-Pump-Thaw

This is the most rigorous method for removing dissolved oxygen from solvents.[13]

  • Preparation: Pour the solvent into a Schlenk flask, ensuring it is no more than half full to allow for expansion upon freezing. Attach the flask to a Schlenk line.

  • Freeze: Immerse the bottom of the flask in a dewar filled with liquid nitrogen. Swirl the flask gently to freeze the solvent in a thin layer on the walls, avoiding a solid block in the center. Wait until the solvent is completely frozen solid.

  • Pump: With the flask still in the liquid nitrogen, open the stopcock to the vacuum manifold of the Schlenk line. Apply a high vacuum for 5-10 minutes. You will see bubbles forming in the frozen solid as trapped gas is removed.

  • Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen dewar and allow the solvent to thaw completely at room temperature. You may use a warm water bath to speed this up.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).

  • Final Step: After the final cycle, backfill the flask with your inert gas (argon or nitrogen) before use.

Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
  • Glassware Preparation: Ensure all glassware is oven-dried (e.g., overnight at 120 °C) or flame-dried under vacuum to remove adsorbed water. Allow to cool to room temperature under a stream of inert gas.

  • Assemble Apparatus: Assemble your reaction apparatus (e.g., flask with condenser and addition funnel) and connect it to the Schlenk line via flexible tubing.

  • Purge-and-Refill Cycle:

    • Close the system to the inert gas source and open it to the vacuum line for 2-3 minutes to evacuate the air.

    • Close the stopcock to the vacuum and carefully open it to the inert gas manifold to refill the flask. You can monitor the gas flow with an oil bubbler.

    • Repeat this vacuum/inert gas cycle at least three times to ensure the atmosphere is fully inert.[10]

  • Adding Reagents:

    • Solids: Add solid reagents under a positive flow of inert gas (a "counterflow"). Briefly remove a stopper and add the solid quickly via a powder funnel.

    • Liquids: Use gas-tight syringes to transfer liquids through rubber septa. For larger volumes or highly sensitive liquids, use a cannula transfer technique.[10]

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the inert gas manifold to an oil bubbler, which serves as a pressure release valve.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]

  • Preparation and Properties of Isoquinoline. Available from: [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Available from: [Link]

  • Isoquinoline. Available from: [Link]

  • Wikipedia. Air-free technique. Available from: [Link]

  • Química Organica.org. Isoquinoline synthesis. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Primary photoprocesses in isoquinoline N-oxides. Available from: [Link]

  • Advion, Inc. Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. Available from: [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Degas Solvents. Available from: [Link]

  • University of York, Chemistry Teaching Labs. Degassing solvents. Available from: [Link]

  • Berry Group, University of Wisconsin. (2019). Section 5.4 Title: Degassing Solvents. Available from: [Link]

  • Google Patents. JPH01153679A - Purification of isoquinoline.
  • RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link]

  • Bajpai, A. (2022). How To do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines. Available from: [Link]

  • National Institutes of Health. (2019). Enantioselective dearomatization of isoquinolines by anion-binding catalysis en route to cyclic α-aminophosphonates. Available from: [Link]

  • ResearchGate. General pathway of isoquinoline degradation showing the relative.... Available from: [Link]

  • ResearchGate. (2025). Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. Available from: [Link]

  • Wikipedia. Degassing. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. (2024). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Available from: [Link]

  • National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link]

  • ACS Publications. Organic Letters Journal. Available from: [Link]

  • RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link]

  • ResearchGate. A state-of-the-art review of quinoline degradation and technical bottlenecks. Available from: [Link]

  • National Institutes of Health. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • PubMed. Methods of isolation and determination of isoquinoline alkaloids. Available from: [Link]

  • SlideShare. Isoquinoline.pptx. Available from: [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. Available from: [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]

  • ResearchGate. Isoquinoline synthesis using photoredox‐catalysis. Available from: [Link]

  • ACS Publications. Studies with Quinolines. II. The Acid-Catalyzed Hydrolysis of Reissert Compounds. Available from: [Link]

  • Wikipedia. Isoquinoline. Available from: [Link]

Sources

Troubleshooting isoquinoline separation by fractional crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoquinoline purification. This guide is designed for researchers, scientists, and drug development professionals who utilize fractional crystallization to isolate and purify isoquinoline. As a foundational scaffold in over 2,500 known alkaloids, including key pharmaceuticals like morphine and trabectedin, achieving high purity of the isoquinoline core is paramount.[1] This resource provides in-depth, field-proven insights into troubleshooting common issues encountered during this critical separation process.

The Principle of Separation: Fractional Crystallization

Fractional crystallization is a powerful separation technique that leverages differences in the solubility and crystallization temperature of components within a mixture.[2][3] The fundamental principle is that as a solution is cooled, the least soluble component will crystallize out first, leaving more soluble impurities behind in the mother liquor.[4] For isoquinoline, which is often isolated from coal tar fractions, the primary challenge is separating it from its structural isomer, quinoline, and other related heterocyclic compounds.[5][6] Historically, this separation was achieved by exploiting the fact that isoquinoline is more basic than quinoline, allowing for fractional crystallization of their acid sulfate salts.[5]

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses specific experimental failures. The underlying causality for each issue is explained to empower you to make informed decisions and adapt protocols effectively.

I. Issues with Crystal Formation & Morphology

Question: I’ve cooled my saturated isoquinoline solution, but no crystals have formed. What’s happening?

Answer: This is a classic case of a supersaturated solution, where the concentration of isoquinoline is higher than its normal saturation point at that temperature, but crystal nucleation has not initiated.[7]

  • Causality: Crystal formation requires two steps: nucleation (the initial formation of a stable crystalline entity) and growth. Supersaturation is the driving force, but nucleation can have a high energy barrier. This can be due to an overly clean solution (lacking nucleation sites) or a very slow, undisturbed cooling process.

  • Troubleshooting Steps:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the liquid level.[8][9] The microscopic imperfections on the glass provide nucleation sites for crystals to begin forming.

    • Seed the Solution: If you have a small crystal of pure isoquinoline, add it to the supersaturated solution.[7][8] This "seed" crystal acts as a template, bypassing the initial nucleation energy barrier and promoting rapid crystal growth.

    • Create a Cold Spot: Dip the tip of a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a small amount of solid isoquinoline residue. Re-inserting the rod can introduce seed crystals. Alternatively, apply a small jet of compressed air or touch the outside of the flask with dry ice to create a localized cold spot, which can initiate nucleation.

Question: My product has "oiled out," forming liquid droplets instead of solid crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is trying to crystallize.[7][10] Given isoquinoline's low melting point of 26-28 °C, this is a common problem.[5][11]

  • Causality: If the solution becomes saturated at a temperature above the solute's melting point, the solute will separate as a liquid (an "oil") rather than a solid. Impurities can also depress the melting point of the mixture, exacerbating this issue.[10] Oiled-out products rarely form pure crystals because impurities are often more soluble in the oil than in the solvent.[10]

  • Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to lower the saturation temperature.[7][10]

    • Lower the Crystallization Temperature: Begin the cooling process from a lower starting temperature, if possible, while still ensuring complete dissolution.

    • Change the Solvent System: Consider using a solvent or solvent mixture in which isoquinoline is less soluble, or one with a lower boiling point. This will ensure the solution becomes saturated at a temperature well below isoquinoline's melting point.

    • Promote Slower Cooling: Very slow, controlled cooling can sometimes favor direct crystal formation over oiling out.[7]

II. Issues with Purity

Question: My final isoquinoline product has poor purity, likely contaminated with quinoline. How can I improve this?

Answer: This indicates that impurities are co-crystallizing with your product. Achieving high purity relies on maximizing the selectivity of the crystallization process.

  • Causality: Purity is compromised through several mechanisms:

    • Solid Solution Formation: Impurities with similar structures (like quinoline) can be incorporated directly into the isoquinoline crystal lattice.[12]

    • Inclusions: Pockets of impure mother liquor can become trapped within the growing crystals, especially during rapid growth.[13]

    • Surface Adsorption: Impurities can adhere to the surface of the final crystals. This is particularly problematic if the crystals are not washed properly.[13]

  • Troubleshooting & Optimization Strategy:

    • 1. Control the Cooling Rate: This is the most critical parameter for purity.

      • Fast Cooling: Leads to high supersaturation, promoting rapid nucleation and the formation of many small crystals.[14][15] This process is more likely to trap impurities.[16]

      • Slow Cooling: Favors crystal growth over nucleation, resulting in larger, more ordered, and typically purer crystals.[14][16] It gives molecules time to arrange correctly in the lattice, excluding dissimilar impurity molecules.

      • Recommendation: Decrease the temperature of your solution slowly and steadily. For a lab scale, this can be achieved by allowing the flask to cool to room temperature on a benchtop (insulated from the cold surface with a cork ring or paper towels) before moving it to a refrigerator or ice bath.[10]

    • 2. Perform "Sweating" (Partial Melting):

      • After crystallization and removal of the mother liquor, slowly raise the temperature of the crystal mass to just below the melting point of pure isoquinoline. This controlled partial melting process preferentially melts the areas with higher impurity concentrations (which have a lower melting point), allowing them to be drained away.[3]

    • 3. Ensure Efficient Washing:

      • Wash the filtered crystals with a small amount of ice-cold fresh solvent. Using cold solvent is crucial to prevent significant dissolution of your purified product.[8] The purpose of the wash is to remove any residual impure mother liquor clinging to the crystal surfaces.[13]

    • 4. Consider Multi-Step Crystallization:

      • For very high purity requirements, a single crystallization may be insufficient.[6] Dissolving the crystals and recrystallizing them a second or third time can progressively remove impurities. A Japanese patent describes a multi-step crystallization method using trialkylamines as solvents to achieve 99.9% purity.[6][17]

Troubleshooting Purity: A Decision Workflow

G start Poor Product Purity Detected (e.g., via GC/HPLC, MP) check_cooling Was the solution cooled rapidly (e.g., placed directly in ice bath)? start->check_cooling solution_cooling_yes Action: Recrystallize with a slower cooling profile. Rationale: Slow cooling favors selective crystal growth over impurity inclusion. check_cooling->solution_cooling_yes Yes solution_cooling_no Proceed to next check. check_cooling->solution_cooling_no No check_washing Were crystals washed thoroughly with ICE-COLD solvent? solution_cooling_no->check_washing solution_washing_no Action: Re-wash crystals with minimal ice-cold solvent. Rationale: Removes adhered impure mother liquor from crystal surfaces. check_washing->solution_washing_no No solution_washing_yes Proceed to next check. check_washing->solution_washing_yes Yes check_impurity_level Is the initial impurity level very high? solution_washing_yes->check_impurity_level solution_impurity_yes Action: Perform a second crystallization (recrystallization). Rationale: Each step removes a fraction of the remaining impurity. check_impurity_level->solution_impurity_yes Yes solution_impurity_no Consider advanced techniques like sweating or solvent system change. check_impurity_level->solution_impurity_no No

Caption: Decision tree for troubleshooting poor purity in isoquinoline crystallization.

III. Issues with Yield

Question: My crystallization worked, but the final yield is very low (< 50%). What are the likely causes?

Answer: A low yield is one of the most common frustrations in crystallization. It typically points to excessive loss of the product to the mother liquor or during handling.[10]

  • Causality & Troubleshooting:

    • Too Much Solvent: This is the most frequent error.[7][10] If you use more than the minimum amount of hot solvent required to dissolve your crude isoquinoline, a significant portion will remain dissolved even after cooling, and will be lost in the filtrate.

      • Solution: Before discarding the mother liquor, test it. Dip a glass rod in the liquid, let the solvent evaporate, and check for significant solid residue. If a large amount is present, you can recover a "second crop" of crystals by boiling off some of the solvent to re-concentrate the solution and cooling it again.[10] For future experiments, use the minimum amount of near-boiling solvent necessary.[8]

    • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.

      • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before pouring the hot solution through it. Use a fluted filter paper for a faster filtration rate.

    • Incomplete Crystallization: The cooling process may not have been long enough or the final temperature not low enough to maximize crystal precipitation.

      • Solution: Ensure the solution is allowed to cool for an adequate amount of time (e.g., >30 minutes in an ice bath) to reach thermal equilibrium.

    • Excessive Washing: While washing is crucial for purity, using too much wash solvent or a solvent that is not ice-cold will dissolve and wash away a portion of your purified crystals.[8]

      • Solution: Use a minimal amount of ice-cold solvent for washing, just enough to wet the surface of the crystal cake.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for isoquinoline crystallization? A good crystallization solvent should dissolve the solute (isoquinoline) well at high temperatures but poorly at low temperatures.[8] Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (removable by hot filtration). Isoquinoline is soluble in many common organic solvents like ethanol, acetone, and diethyl ether, but has low solubility in water.[5] The choice will depend on the specific impurities present in your crude material. Small-scale solubility tests with different solvents are highly recommended.

Q2: What are the key physical properties of isoquinoline I should know?

PropertyValueSource(s)
Molecular FormulaC₉H₇N[1]
Melting Point26–28 °C (79–82 °F)[5][11]
Boiling Point242–243 °C (468–469 °F)[5][11]
pKa (of conjugate acid)5.14 - 5.4[5][18]
AppearanceColorless to pale yellow hygroscopic liquid or solid[1][5]
SolubilityGood in organic solvents (ethanol, ether, acetone); low in water[5][19]

Q3: What are the essential safety precautions for handling isoquinoline and crystallization solvents?

  • Isoquinoline: Isoquinoline itself is toxic and can cause irritation.[1] Handle it in a well-ventilated area or fume hood.

  • Solvents: Most organic solvents are flammable and pose health risks through inhalation or skin contact.[20][21]

    • Always work in a fume hood. [22]

    • Keep solvents away from ignition sources.[20][23]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves (e.g., nitrile or neoprene, check MSDS for specific solvent compatibility).[22][23]

    • Keep solvent containers closed when not in use to minimize vapor release.[23]

Standard Protocol: Fractional Crystallization of an Isoquinoline-Rich Fraction

This protocol provides a general workflow. The specific solvent and temperatures should be optimized based on the composition of your starting material.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Start with Crude Isoquinoline Mixture dissolve 1. Dissolution: Dissolve crude material in a minimum amount of near-boiling solvent (e.g., ethanol) in an Erlenmeyer flask. start->dissolve hot_filt 2. Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel. dissolve->hot_filt cool_slow 3. Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. hot_filt->cool_slow cool_cold 4. Complete Crystallization: Place the flask in an ice-water bath for ≥30 minutes to maximize crystal precipitation. cool_slow->cool_cold vac_filt 5. Vacuum Filtration: Collect crystals using a Büchner funnel. Decant the mother liquor. cool_cold->vac_filt wash 6. Washing: Wash the crystal cake with a minimal amount of ice-cold solvent. vac_filt->wash dry 7. Drying: Dry the crystals under vacuum to remove residual solvent. wash->dry end_node Pure Isoquinoline Crystals dry->end_node

Caption: Standard experimental workflow for fractional crystallization of isoquinoline.

References

  • Title: Isoquinoline - Grokipedia Source: Grokipedia URL
  • Title: Isoquinoline - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Exploring the Chemistry and Applications of Isoquinoline Source: Amerigo Scientific URL: [Link]

  • Title: Isoquinoline.pptx Source: Slideshare URL: [Link]

  • Source: Unknown (Presentation)
  • Title: Isoquinoline - Solubility of Things Source: Solubility of Things URL: [Link]

  • Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL: [Link]

  • Title: ISOQUINOLINE Source: Ataman Kimya URL: [Link]

  • Title: How Does the Rate of Cooling Influence Crystal Size?: Science Explained Source: ReelMind URL: [Link]

  • Title: How does cooling rate affect the point at which crystalisation occures and why? Source: Reddit URL: [Link]

  • Title: Extraction and Purification of Isoquinoline from Wash Oil Source: Scientific.net URL: [Link]

  • Title: Extraction and Purification of Isoquinoline from Wash Oil Source: ResearchGate URL: [Link]

  • Title: Cooling Rate and Crystal Size Source: Northwestern University URL: [Link]

  • Title: JPH01153679A - Purification of isoquinoline Source: Google Patents URL
  • Source: Unknown (Educational Document)
  • Title: Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model Source: MDPI URL: [Link]

  • Title: Problems with Recrystallisations Source: University of York, Department of Chemistry URL: [Link]

  • Title: What should I do if crystallisation does not occur? Source: Quora URL: [Link]

  • Title: Tips for maximizing yield, purity and crystal size during recrystallization Source: Chemistry Stack Exchange URL: [Link]

  • Title: A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Fractional Crystallization Source: Sulzer URL: [Link]

  • Title: FAILURES OF FRACTIONAL CRYSTALLIZATION Source: Steemit URL: [Link]

  • Title: Fractionation of Crude Alkaloids Source: PharmaXChange.info URL: [Link]

  • Source: Unknown (Safety Document)
  • Title: Working Safely with Solvents: A Guide Source: Vertec BioSolvents URL: [Link]

  • Title: Let's Do It Right the First Time: The Importance of Solvent Safety Considerations Source: LCGC North America URL: [Link]

  • Source: Unknown (Safety Document)
  • Title: Working safely with solvents Source: University College London (UCL) Safety Services URL: [Link]

  • Title: Fractional Crystallization Definition and Principle Source: Ekeeda (YouTube) URL: [Link]

  • Title: Fractional crystallization Source: Chemistry LibreTexts URL: [Link]

  • Title: Fractional crystallization (chemistry) Source: Wikipedia URL: [Link]

Sources

Technical Support Center: Advanced NMR Peak Assignment for Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis of substituted isoquinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of these vital heterocyclic scaffolds. The unique electronic nature of the isoquinoline ring system, combined with the diverse effects of substituents, often leads to complex NMR spectra characterized by severe signal overlap and ambiguous assignments.

This document moves beyond basic spectral interpretation, providing in-depth troubleshooting workflows and answers to frequently asked questions. The methodologies described are grounded in established spectroscopic principles to ensure reliable and verifiable structural assignments.

Troubleshooting Guide: From Ambiguity to Assignment

This section addresses specific, complex problems encountered during the NMR analysis of substituted isoquinolines. Each problem is followed by an analysis of its probable cause and a detailed, step-by-step workflow for its resolution.

Problem 1: My aromatic signals in the ¹H NMR spectrum are a crowded, uninterpretable multiplet.

Probable Cause: The protons on the isoquinoline core often resonate in a narrow chemical shift range (typically 7.0-9.0 ppm), leading to significant signal overlap.[1] This is especially true for polysubstituted derivatives where the distinct electronic environments are subtly altered, causing the signals to coalesce. A standard 1D ¹H NMR spectrum is often insufficient for complete assignment in these cases.[1]

Solution Workflow: A systematic, multi-dimensional approach is required to deconvolute the overlapping signals and assign them unambiguously.

// Nodes start [label="Start: Crowded 1D ¹H Spectrum", fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Step 1: Solvent & Temperature Study\n(ASIS & Dynamic Effects)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Acquire 2D ¹H-¹H COSY\n(Identify Spin Systems)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Step 3: Acquire 2D ¹H-¹³C HSQC\n(Resolve Overlap via ¹³C Dimension)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Step 4: Acquire 2D ¹H-¹³C HMBC\n(Assemble Fragments via Long-Range Couplings)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Result: Full Assignment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1 [label="Initial approach"]; step1 -> step2 [label="If overlap persists"]; step2 -> step3 [label="To assign carbons & further resolve protons"]; step3 -> step4 [label="To connect spin systems & substituents"]; step4 -> end_node [label="Final structure confirmation"];

// Invisible nodes for alignment {rank=same; step2; step3; step4;} } Caption: Workflow for resolving severe aromatic signal overlap.

Step-by-Step Methodology:

  • Optimize Acquisition Conditions: Before moving to 2D techniques, attempt to resolve the overlap by changing the solvent. Utilizing an aromatic solvent like benzene-d₆ can induce Aromatic Solvent-Induced Shifts (ASIS), altering the chemical shifts and potentially resolving crowded signals.[2][3] Additionally, acquiring spectra at different temperatures can help sharpen peaks or resolve issues related to conformational exchange.[3]

  • Identify Proton Connectivities (COSY): The first and most crucial 2D experiment is the ¹H-¹H COSY (Correlation Spectroscopy).[1] This experiment identifies protons that are J-coupled (typically through 2 or 3 bonds), allowing you to trace out the proton-proton networks (spin systems) within the molecule.[1] Even if signals overlap in the 1D spectrum, their cross-peaks in the COSY spectrum will reveal their connectivity.

    Experimental Protocol: Acquiring a Gradient-Selected COSY Spectrum

    • Sample Prep: Dissolve 5-15 mg of your purified isoquinoline in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • 1D Reference: Acquire a standard 1D ¹H spectrum to determine the spectral width required to encompass all signals.

    • Pulse Program: Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker systems).

    • Parameters:

      • Set the spectral width (SW) in both F2 (direct) and F1 (indirect) dimensions based on your 1D spectrum.

      • Set data points to 2048 in F2 and 256-512 in F1. More points in F1 improve resolution but increase experiment time.

      • Set the number of scans (NS) to 2 or 4 and dummy scans (DS) to 4 or 8.

    • Processing: After acquisition, perform a 2D Fourier transform, apply a sine-bell window function in both dimensions, and phase the spectrum. Symmetrization can be used to reduce noise.[1]

  • Disperse Signals using the Carbon Dimension (HSQC): The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton directly to the carbon it is attached to.[4] Since the ¹³C chemical shift range is much larger than the ¹H range, protons that overlap in the 1D spectrum are often resolved in the HSQC spectrum because their attached carbons have different chemical shifts.[1] An "edited" HSQC can also provide multiplicity information (CH/CH₃ vs. CH₂).[4]

  • Assemble the Molecular Skeleton (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to piecing the puzzle together. It shows correlations between protons and carbons that are 2, 3, and sometimes 4 bonds away.[5] This allows you to connect the spin systems identified in the COSY spectrum and, critically, to link substituents to the correct positions on the isoquinoline core. For example, you can observe a correlation from the protons of a methoxy group to the carbon on the isoquinoline ring to which it is attached.

Problem 2: I cannot distinguish between regioisomers (e.g., 5-substituted vs. 8-substituted isoquinoline).

Probable Cause: Regioisomers can have very similar ¹H and ¹³C NMR spectra, especially if the substituent is distant from the differentiating positions. While chemical shifts will differ, the patterns can be deceptively alike, making unambiguous assignment from 1D or simple 2D data challenging.

Solution Workflow: The definitive assignment of regioisomers relies on establishing unambiguous long-range or through-space correlations that are only possible for one of the isomers. The two most powerful techniques for this are HMBC and NOESY.

// Nodes start [label="Start: Ambiguous Regiochemistry", fillcolor="#FBBC05", fontcolor="#202124"]; hmbc [label="Strategy 1: HMBC\n(Through-Bond Connectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; noesy [label="Strategy 2: NOESY/ROESY\n(Through-Space Proximity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hmbc_q [label="Is there an unambiguous\n³JCH correlation between a substituent\nand a specific ring proton/carbon?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; noesy_q [label="Is there an unambiguous\nNOE between a substituent\nand a specific ring proton?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; assigned [label="Result: Isomer Assigned", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; unclear [label="Result: Ambiguity Remains\n(Consider X-ray, Derivatization, or Computation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> hmbc; start -> noesy; hmbc -> hmbc_q; noesy -> noesy_q; hmbc_q -> assigned [label="Yes"]; hmbc_q -> unclear [label="No"]; noesy_q -> assigned [label="Yes"]; noesy_q -> unclear [label="No"]; } Caption: Decision diagram for distinguishing regioisomers.

Step-by-Step Methodology:

  • Prioritize Through-Bond Correlations (HMBC): The HMBC experiment should be your first choice. Look for key ³JCH (three-bond) correlations. For example, to distinguish a 5-methoxyisoquinoline from an 8-methoxyisoquinoline, you would look for a correlation from the methoxy protons (-OCH₃) to a quaternary carbon. In the 5-substituted isomer, a ³JCH correlation to C4a is expected. In the 8-substituted isomer, a ³JCH correlation to C8a would be observed. These correlations provide definitive proof of connectivity.[6]

  • Confirm with Through-Space Proximity (NOESY): The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[7] This is exceptionally powerful for confirming regiochemistry.

    • Example: In a 5-substituted isoquinoline, an NOE would be expected between the substituent's protons and the H4 proton. In an 8-substituted isoquinoline, an NOE would be expected between the substituent's protons and the H1 proton. The presence of one of these correlations and the absence of the other is conclusive evidence.[8]

    • For medium-sized molecules where the NOE might be zero or weak, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is preferred as the ROE is always positive.[9]

    Experimental Protocol: Acquiring a 2D NOESY Spectrum

    • Pulse Program: Load a standard phase-sensitive NOESY pulse sequence (e.g., noesygpph on Bruker systems).

    • Parameters:

      • The most critical parameter is the mixing time (d8) . This determines the time allowed for NOE to build up.[9] For small molecules (< 600 Da), a mixing time equal to the T1 relaxation time of the protons of interest is a good starting point (often 0.5-1.5 seconds).

      • Set spectral widths and data points as you would for a COSY experiment.

    • Analysis: Look for cross-peaks that connect protons that are not J-coupled. These indicate spatial proximity. Be cautious of artifacts from J-coupling (zero-quantum coherence), which can be minimized with appropriate pulse sequences.[7]

Frequently Asked Questions (FAQs)

Q1: How do electron-donating (EDG) and electron-withdrawing (EWG) groups affect the ¹H and ¹³C chemical shifts?

A2: Substituents profoundly alter the electronic environment of the isoquinoline ring, causing predictable shifts.[1]

  • Electron-Donating Groups (EDGs) like -OCH₃, -NH₂, or alkyl groups increase electron density on the ring. This shields the nearby nuclei, causing their NMR signals to shift upfield (to lower ppm values).[1]

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -SO₂Cl decrease electron density on the ring. This deshields the nearby nuclei, causing their signals to shift downfield (to higher ppm values).[10]

The effect is most pronounced at the ortho and para positions relative to the substituent.

PositionEffect of EDG at C6Effect of EWG at C6Causality
H5 Strong Upfield ShiftStrong Downfield ShiftOrtho position, strong resonance/inductive effect.
H7 Strong Upfield ShiftStrong Downfield ShiftOrtho position, strong resonance/inductive effect.
C1/H1 Moderate Upfield ShiftModerate Downfield ShiftPara position, resonance effect transmitted through the ring system.
C4/H4 Minimal ShiftMinimal ShiftMeta position, primarily weak inductive effects.

Q2: My 1D ¹H spectrum shows very broad peaks. What are the likely causes?

A2: Peak broadening can stem from several factors:

  • Poor Shimming: The magnetic field is not homogeneous across the sample. This is the most common cause and can be fixed by re-shimming the spectrometer.[3]

  • Poor Solubility/Aggregation: If your compound is not fully dissolved or is forming aggregates, you will see broad lines. Try a different solvent or a more dilute sample.[3]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware and solvents are clean.

  • Chemical Exchange: If the molecule is undergoing a dynamic process on the NMR timescale (like rotation around a bond, or tautomerism), the peaks can broaden or even coalesce.[11][12] A common solution is to run a variable temperature (VT) NMR experiment. Heating the sample can increase the rate of exchange, causing the peaks to sharpen into an averaged signal, while cooling can slow the exchange enough to see distinct signals for each conformer.[3]

Q3: When should I use computational NMR prediction?

A3: Computational prediction is a powerful tool for confirming an assignment or distinguishing between a small number of plausible structures; it should not be used as the primary method of de novo structure elucidation.[13][14]

  • Workflow: The process involves generating low-energy conformers of your proposed structure(s), calculating the NMR shielding constants for each using methods like Density Functional Theory (DFT), and then Boltzmann-averaging the results to get a predicted spectrum.[15]

  • Application: If you have two possible regioisomers, you can calculate the predicted spectrum for both. The isomer whose predicted spectrum more closely matches the experimental data is likely the correct one.[16]

  • Limitations: The accuracy depends heavily on the level of theory, basis set, and the inclusion of a solvent model.[14][15] Calculated shifts often require linear scaling to match experimental values. Experimental validation via 2D NMR is always necessary.

Q4: What is the single best first step when my 1D ¹H spectrum is too crowded to interpret?

A4: The simplest and most effective initial approach is to re-acquire the spectrum in a different deuterated solvent .[2][3]

  • Causality (ASIS): Changing the solvent environment, particularly from a non-aromatic solvent (like CDCl₃ or DMSO-d₆) to an aromatic one (like benzene-d₆), alters the shielding of different protons to varying degrees.[17][18] This differential change in chemical shifts, known as the Aromatic Solvent-Induced Shift (ASIS), can spread out crowded signals and often resolves the overlap, simplifying the spectrum for analysis.[2]

Experimental Protocol: Solvent Effect Analysis

  • Sample Preparation: Prepare separate, identically concentrated solutions (e.g., 5 mg in 0.6 mL) of your compound in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, and Benzene-d₆).[2]

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis: Compare the chemical shifts of the aromatic protons across the different solvents to identify the solvent system that provides the best peak separation.[2]

References

  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Available at: [Link]

  • Unknown. (2017). Old and new spectroscopic techniques team up to decipher intricate alkaloids. Research. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • Angerani, S., et al. (2024). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. ACS Omega. Available at: [Link]

  • Al-Rawi, J. M. A., & Akrawi, D. Z. (2003). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 14(2). Available at: [Link]

  • Polo, C., et al. (2008). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Magnetic Resonance in Chemistry, 46(8), 773-778. Available at: [Link]

  • Adesokan, A. A., & El-Gohary, A. R. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Available at: [Link]

  • Martin, G. E. (2011). Isoquinoline alkaloids: A 15N NMR and x-ray study. Part 2. Request PDF. Available at: [Link]

  • Furuya, H., & Yajima, H. (1985). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Chemistry Letters, 14(6), 851-854. Available at: [Link]

  • Chambers, R. D., et al. (2001). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry, 107(1), 99-107. Available at: [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Available at: [Link]

  • Lee, J., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]

  • Taha, A. A., & El-Faham, A. (2007). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Molecules, 12(4), 893-903. Available at: [Link]

  • Spicer, C. D., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. Available at: [Link]

  • Decatur, J. (2018). NOESY and ROESY. Mount Holyoke College. Available at: [Link]

  • University College London. NOE Experiments. Available at: [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Powerful Tool for Stereochemical Assignment and Mechanistic Analysis. Chemical Reviews, 112(3), 1839-1862. Available at: [Link]

  • Glenn Facey. Short-range heteronuclear correlation. University of Ottawa. Available at: [Link]

  • Beck, A. (2012). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]

  • Wikipedia. J-coupling. Available at: [Link]

  • Unknown. (2021). MRRC Structure Elucidation Notes. Available at: [Link]

  • Interpreting Aromatic NMR Signals. (2021). YouTube. Available at: [Link]

  • Reddit. (2022). Help with H-NMR peak identification, possible signal overlap. r/AskChemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). 15 NMR Patterns Every Student MUST Know!. YouTube. Available at: [Link]

  • Grimblat, N., et al. (2015). Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. Magnetic Resonance in Chemistry, 53(8), 609-618. Available at: [Link]

  • Unknown. (2019). WORKSHOP ON STRUCTURE ELUCIDATION OF NATURAL PRODUCTS. OWSD. Available at: [Link]

  • Reich, H. J. Spin-Spin Splitting: J-Coupling. University of Wisconsin. Available at: [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. Available at: [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Available at: [Link]

  • JEOL Ltd. Molecular Structure Analysis of Alkaloids. Available at: [Link]

  • LibreTexts Chemistry. (2021). 22: Nuclear Overhauser Effect (NOE). Available at: [Link]

  • Unknown. V J-Coupling. Available at: [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2014). Can NMR solve some significant challenges in metabolomics?. Journal of magnetic resonance (San Diego, Calif. : 1997), 248, 134–143. Available at: [Link]

  • Zhang, Y., et al. (2023). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • University of Notre Dame. (2022). NMR of molecules large and small in biomedical research and drug design. YouTube. Available at: [Link]

  • OCER. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Available at: [Link]

  • Monakhova, Y. B., et al. (2023). Quantitative NMR spectroscopy of complex mixtures. Chemical Communications, 59(31), 4649-4663. Available at: [Link]

  • Reich, H. J. (2020). The Nuclear Overhauser Effect. University of Wisconsin. Available at: [Link]

  • Ahmed, N., et al. (2004). Dynamic NMR and Ab Initio Studies of Exchange Between Rotamers of Derivatives of octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6(1H)-isoquinolinetricarboxylate. Magnetic Resonance in Chemistry, 42(2), 169-176. Available at: [Link]

  • Chemaxon. (2023). NMR Predictor Guide: Which Type Is Best for You?. Available at: [Link]

  • Keeler, J. NMR Experiments for Structure Determination. University of Cambridge. Available at: [Link]

  • Bîcu, E., et al. (2020). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 25(21), 5035. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of Isoquinoline-3-Carboxylic Acid Hydrate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Isoquinoline-3-carboxylic acid hydrate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this compound in solution. We will address common challenges and provide troubleshooting strategies based on fundamental chemical principles and established laboratory practices.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound solutions.

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of most chemical compounds in solution, including isoquinoline derivatives, is primarily influenced by a few key environmental factors.[1][2] For this compound, you should pay close attention to:

  • pH: The carboxylic acid and the isoquinoline nitrogen are ionizable groups. The molecule's charge state, solubility, and susceptibility to hydrolytic degradation can be highly pH-dependent.[1][3]

  • Light: Aromatic heterocyclic compounds are often photosensitive.[1] Exposure to UV or even ambient laboratory light can induce photodegradation, often leading to discoloration (e.g., yellowing) and loss of potency.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[1][2] Conversely, improper freezing can cause precipitation or concentration gradients.

  • Oxidation: The isoquinoline ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or peroxides.[1][4] This can lead to the formation of N-oxides or other degradation products.

  • Solvent Choice: The polarity, protic nature, and purity of the solvent can significantly impact the compound's solubility and stability.

Q2: What are the recommended storage conditions for both the solid compound and its solutions?

Proper storage is the most critical step in preserving the integrity of your compound.

  • Solid Form: The solid this compound should be stored in a tightly sealed container in a dry, dark, and cool place.[4][5][6] Manufacturer safety data sheets (SDS) often recommend storing it in a well-ventilated area and keeping the container tightly closed to protect it from moisture.[6][7]

  • Stock Solutions: Prepared solutions should be stored in amber glass vials or tubes wrapped in aluminum foil to protect them from light. For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles, which can degrade the compound.[1]

Q3: Which solvent should I use to prepare my stock solution?

The choice of solvent depends on the requirements of your downstream application. While water solubility data is not always readily available in public literature, the molecule's structure suggests some general guidelines.[6]

  • Organic Solvents: For high-concentration stock solutions (e.g., 10-50 mM), DMSO or DMF are common choices. These aprotic solvents generally offer good stability for initial solubilization.

  • Aqueous Buffers: For direct use in biological assays, preparing solutions in an appropriate buffer is necessary. The pH should be carefully selected to ensure both solubility and stability. Given the carboxylic acid moiety, solubility is expected to increase at pH values above its pKa. A good starting point for stability testing would be a phosphate or citrate buffer in the pH range of 6.0-7.5.

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem: My solution has turned yellow or brown over time.

Causality: This is a classic indicator of degradation, most commonly caused by photodegradation or oxidation.[1] The extended conjugated system in the isoquinoline ring is susceptible to absorbing light energy, which can initiate reactions that form colored byproducts.

Solutions:

  • Light Protection: Immediately transfer your solution to an amber vial or wrap the container in aluminum foil. Minimize exposure to ambient light during all handling steps.

  • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Older bottles of solvents like THF or dioxane can accumulate peroxides that promote oxidation.

  • Inert Atmosphere: For highly sensitive applications, consider degassing your solvent with nitrogen or argon before preparing the solution. You can also overlay the headspace of the vial with an inert gas before sealing.

Problem: I am observing precipitate forming in my refrigerated or frozen solution.

Causality: This is typically due to the compound's limited solubility at lower temperatures or a change in pH upon freezing. When a buffered solution freezes, phase separation can cause localized shifts in pH and salt concentration, pushing the compound out of solution.

Solutions:

  • Confirm Solubility Limit: You may be working at a concentration that is too close to the solubility limit of the compound in that specific solvent and temperature. Try preparing a more dilute stock solution.

  • Gentle Re-solubilization: Before use, allow the solution to equilibrate to room temperature completely. Vortex gently and sonicate briefly in a room temperature water bath to redissolve the precipitate. Visually inspect for complete dissolution before making dilutions.

  • Avoid Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes for storage. This prevents the entire stock from undergoing repeated temperature fluctuations.[1]

  • Consider a Co-solvent: For aqueous solutions, adding a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO or ethanol can sometimes improve solubility and stability at low temperatures. However, you must first verify that the co-solvent is compatible with your experimental system.

Problem: My experimental results are inconsistent, or I am seeing a loss of compound activity.

Causality: Inconsistent results are a primary symptom of compound instability.[1] If the compound degrades between experiments or even during a single long experiment, the effective concentration will decrease, leading to poor reproducibility and a perceived loss of potency.

Solution Workflow: A systematic approach is required to identify and mitigate the source of instability. This involves performing a stability assessment under your specific experimental conditions.

Troubleshooting Workflow Diagram

G start Inconsistent Results or Loss of Potency check_prep Review Solution Preparation & Storage start->check_prep stability_study Perform Forced Degradation Study check_prep->stability_study cause_precip Precipitation Issue? stability_study->cause_precip Visual Check cause_degrad Degradation Issue? stability_study->cause_degrad Analytical Check (HPLC) cause_precip->cause_degrad No solve_precip Action: 1. Check pH & Solubility 2. Use Co-solvent 3. Sonicate Before Use cause_precip->solve_precip Yes solve_degrad Action: 1. Protect from Light 2. Control pH with Buffer 3. Prepare Fresh Solutions 4. Store at -80°C cause_degrad->solve_degrad Yes end Stable Solution Protocol Established cause_degrad->end No (Stable) solve_precip->end solve_degrad->end

Caption: A logical workflow for diagnosing and solving issues of inconsistent experimental results.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes a general procedure for preparing a 10 mM stock solution in DMSO, a common starting point for many experiments.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer and sonicator

Procedure:

  • Pre-weigh Vial: Tare a clean, dry amber glass vial on the analytical balance.

  • Weigh Compound: Carefully weigh the desired amount of this compound into the vial. For 1 mL of a 10 mM solution (MW: 173.17 g/mol for the anhydrous form, adjust for hydrate), you would need approximately 1.73 mg.[8][9]

  • Add Solvent: Add the calculated volume of DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex for 1-2 minutes. If needed, sonicate in a room-temperature water bath for 5-10 minutes until all solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Storage: If not for immediate use, overlay the solution with argon or nitrogen gas, cap tightly, and store at -20°C or -80°C. For frequent use, create smaller single-use aliquots to avoid freeze-thaw cycles.

Protocol 2: Forced Degradation (Stress Testing) Study

A forced degradation study is essential to understand the stability profile of your compound.[10][11] This involves subjecting the compound to harsh conditions and monitoring its degradation, typically by HPLC.

Objective: To identify the primary degradation pathways for this compound in solution.

Forced Degradation Experimental Workflow

Caption: Workflow for a forced degradation study to assess compound stability.

Procedure:

  • Prepare Stock: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Add an equal volume of 6% hydrogen peroxide. Keep at room temperature.

    • Photolytic Stress: Expose a solution in a clear glass vial to a photostability chamber or direct UV/fluorescent light. Keep a control sample wrapped in foil at the same temperature.

    • Thermal Stress: Incubate a sample at 60°C, protected from light.

  • Time Points: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each condition. For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., C18 reverse-phase column with a gradient elution and UV detection).

  • Evaluation: Calculate the percentage of the parent compound remaining. Look for the appearance of new peaks, which represent degradation products. This data will reveal whether the compound is most sensitive to pH, oxidation, or light, allowing you to design your experimental conditions to mitigate these factors.

Physicochemical Data Summary

The following table summarizes key properties of Isoquinoline-3-carboxylic acid. Note that values can vary slightly between suppliers and based on the hydration state.

PropertyValueSource(s)
Molecular Formula C₁₀H₇NO₂[9][12]
Molecular Weight 173.17 g/mol (Anhydrous)[8][9]
Appearance White to pale yellow or off-white solid/powder[6][8][12]
Melting Point 163 - 169 °C[6][8][12]
Chemical Stability Stable under recommended storage conditions. Moisture sensitive.[6][7]
Incompatible Materials Strong oxidizing agents, strong acids/alkalis.[4][6][7]

References

  • SAFETY DATA SHEET. (n.d.). Greenbook.net. Retrieved January 12, 2026, from [Link]

  • This compound | 203626-75-9. (n.d.). BuyersGuideChem. Retrieved January 12, 2026, from [Link]

  • Isoquinoline-3-carboxylic acid | CAS#:6624-49-3. (n.d.). Chemsrc. Retrieved January 12, 2026, from [Link]

  • Isoquinoline-3-carboxylic acid | C10H7NO2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. Retrieved January 12, 2026, from [Link]

  • Analytical Techniques for the Assessment of Drug Stability. (n.d.). OUCI. Retrieved January 12, 2026, from [Link]

  • Analytical methods validation in the regulatory framework. (n.d.). Universidade de Lisboa. Retrieved January 12, 2026, from [Link]

  • Gu, C. H., & Grant, D. J. (2001). Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. Journal of Pharmaceutical Sciences, 90(9), 1277–1287. Retrieved January 12, 2026, from [Link]

  • Akash, M. S. H., & Rehman, K. (2021). Analytical Techniques for the Assessment of Drug Stability. In Materials and Devices for the Biopharmaceutical Industry. IntechOpen.
  • L, P. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Factors That Affect the Stability of Compounded Medications. (2022). The PCCA Blog. Retrieved January 12, 2026, from [Link]

  • Huang, L., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. RSC Advances. Retrieved January 12, 2026, from [Link]

Sources

Minimizing side reactions in the synthesis of 1-substituted isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side Reactions and Optimizing Yields

Welcome to the Technical Support Center for the synthesis of 1-substituted isoquinolines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoquinoline synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your reactions effectively. This guide is structured in a question-and-answer format to directly address the common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is divided into the three most common and powerful methods for synthesizing the isoquinoline core: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. Each section will address specific issues, provide causative explanations, and offer actionable solutions.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding 1-substituted isoquinolines.[1][2][3] It typically involves cyclization using a dehydrating agent under acidic conditions.[1][2]

Q1: My Bischler-Napieralski reaction is giving a low yield or failing to proceed. What are the common causes and solutions?

A1: Low yields in the Bischler-Napieralski reaction can stem from several factors, primarily related to the reactivity of your starting material and the reaction conditions.

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, so electron-withdrawing groups on the aromatic ring will hinder the cyclization.[1]

    • Solution: For substrates with strongly deactivating groups, consider using more potent dehydrating agents like a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[1][4] This combination generates a more reactive pyrophosphate intermediate. For moderately deactivated substrates, increasing the reaction temperature or using a higher boiling point solvent like xylene may improve yields.[4]

  • Insufficient Dehydrating Agent: Incomplete reaction can occur if the dehydrating agent is not potent enough or is used in insufficient quantity.

    • Solution: POCl₃ is a common and effective dehydrating agent.[1][2] For less reactive substrates, a combination of P₂O₅ and POCl₃ is more effective.[1][4] It is crucial to ensure all reagents and solvents are anhydrous, as moisture will consume the dehydrating agent.

Q2: I am observing a significant amount of a styrene byproduct in my Bischler-Napieralski reaction. How can I minimize this?

A2: The formation of styrenes is a well-documented side reaction in the Bischler-Napieralski synthesis, arising from a retro-Ritter reaction pathway.[1][4][5][6] This is particularly prevalent when the reaction intermediate, a nitrilium salt, can readily eliminate to form a stable conjugated system.[4]

  • Solution 1: Solvent Choice: Utilizing the corresponding nitrile as the solvent can suppress this side reaction by Le Chatelier's principle, shifting the equilibrium away from the retro-Ritter product.[1][4][5]

  • Solution 2: Modified Procedure: Employing a modified Bischler-Napieralski protocol, such as one using oxalyl chloride, can prevent the formation of the nitrilium intermediate responsible for the styrene byproduct.[1][4][5] This alternative pathway proceeds through an N-acyliminium intermediate, thus avoiding the elimination that leads to styrene formation.[4]

Diagram: Bischler-Napieralski Reaction and the Retro-Ritter Side Reaction

Bischler_Napieralski cluster_main Desired Bischler-Napieralski Pathway cluster_side Side Reaction: Retro-Ritter Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium  + POCl₃  - H₂O Dihydroisoquinoline 3,4-Dihydroisoquinoline Nitrilium->Dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution Styrene Styrene Byproduct Nitrilium->Styrene Elimination Pictet_Spengler Start β-Arylethylamine + Aldehyde/Ketone Imine Imine Intermediate Start->Imine Condensation - H₂O Iminium Iminium Ion Imine->Iminium Protonation (H+) Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline Cyclized->Product Deprotonation

Caption: The reaction cascade of the Pictet-Spengler synthesis.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a powerful tool for the synthesis of isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine. [7]However, it is often associated with variable yields and the formation of byproducts. [8]

Q1: The yields of my Pomeranz-Fritsch reaction are consistently low. How can I improve them?

A1: The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions. [1]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. [1][8] * Solution: While concentrated sulfuric acid is traditionally used, other acids like trifluoroacetic acid (TFA), methanesulfonic acid, or Lewis acids such as trifluoroacetic anhydride and lanthanide triflates have been employed. [1][7][8]It is highly recommended to screen different acid catalysts and optimize their concentration for your specific substrate.

  • Substrate Reactivity: The reaction is sensitive to the electronic nature of the benzaldehyde derivative.

    • Solution: Electron-donating groups on the aromatic ring generally improve yields as they facilitate the electrophilic cyclization step. [1][8]For substrates with electron-withdrawing groups, harsher conditions may be necessary, but this increases the risk of side reactions.

Q2: I am observing the formation of a seven-membered ring byproduct in my Pomeranz-Fritsch reaction. How can I avoid this?

A2: The formation of a benzo[d]azepinone scaffold is a known side reaction under certain acidic conditions. [8][9]

  • Solution: The choice of acid catalyst is paramount in controlling this side reaction. Studies have shown that using 37% aqueous hydrochloric acid in dioxane can promote the formation of the benzo[d]azepinone byproduct. [9]To favor the desired isoquinoline synthesis, consider switching to alternative acid catalysts such as trifluoroacetic acid (TFA) or methanesulfonic acid, which have been reported to provide better selectivity for the isoquinoline product in certain systems. [8]

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline
  • To a solution of the β-arylethylamide (1.0 eq) in an anhydrous solvent (e.g., toluene or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃, 1.5-3.0 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 9-10, keeping the temperature below 20 °C.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: General Procedure for Pictet-Spengler Synthesis of a Tetrahydroisoquinoline
  • Dissolve the β-arylethylamine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) in a round-bottom flask under an inert atmosphere. [1]2. Add the aldehyde or ketone (1.0-1.2 eq) to the solution. [1]3. Add the acid catalyst (e.g., trifluoroacetic acid or a Lewis acid, catalytic to stoichiometric amounts) dropwise at a controlled temperature (e.g., 0 °C or room temperature). [1]4. Stir the reaction mixture at the desired temperature. The reaction time can vary from a few hours to overnight. [1]5. Monitor the reaction by TLC or LC-MS. [1]6. Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution. [1]7. Separate the organic layer, and extract the aqueous layer with the same organic solvent. [1]8. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. [1]9. Purify the resulting tetrahydroisoquinoline by column chromatography or other suitable methods. [1]

Protocol 3: General Procedure for Pomeranz-Fritsch Synthesis of an Isoquinoline
  • Formation of the Benzalaminoacetal: Mix the benzaldehyde derivative (1.0 eq) and 2,2-diethoxyethylamine (1.0-1.2 eq) in a suitable solvent like ethanol and stir at room temperature. The reaction is often complete within a few hours. The product can be isolated or used directly in the next step. [1][7]2. Cyclization to the Isoquinoline: Slowly and carefully add the crude benzalaminoacetal to a stirred, cooled solution of the acid catalyst (e.g., concentrated sulfuric acid). [8]The amount and type of acid should be optimized for the specific substrate.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, carefully pour the mixture onto ice and neutralize with a base.

  • Extract the product with an organic solvent, and then wash, dry, and concentrate the organic phase.

  • Purify the crude isoquinoline by column chromatography or crystallization.

Data Summary Table

ReactionCommon Side ReactionsKey Parameters to OptimizeRecommended SolventsRecommended Catalysts/Reagents
Bischler-Napieralski Styrene formation (retro-Ritter)Dehydrating agent, temperature, solventToluene, Acetonitrile, NitrilesPOCl₃, P₂O₅, Oxalyl chloride
Pictet-Spengler Poor regioselectivity, low yields with deactivated ringsAcid catalyst, temperature, carbonyl reactantDichloromethane, TolueneTFA, HCl, H₂SO₄, BF₃·OEt₂
Pomeranz-Fritsch Benzo[d]azepinone formation, polymerizationAcid catalyst and concentration, temperatureEthanol (for acetal formation)H₂SO₄, TFA, MsOH

References

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Bischler–Napieralski reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • PubMed. (2007, May 21). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. Retrieved from [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • National Institutes of Health. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022, August 17). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Retrieved from [Link]

  • Pomeranz-Fritsch Reaction. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • Centurion University. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • ACS Publications. (2019, April 29). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Retrieved from [Link]

  • Wikipedia. (2023, October 23). Pictet–Spengler reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Wikipedia. (2023, March 21). Pomeranz–Fritsch reaction. Retrieved from [Link]

Sources

Technical Support Center: Scaling the Synthesis of Isoquinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of isoquinoline-3-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Isoquinoline derivatives are pivotal in medicinal chemistry, forming the core of numerous bioactive alkaloids and therapeutic agents.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting, address common experimental failures, and explain the chemical principles behind each step, ensuring you can adapt and optimize these methods for your specific molecular targets.

Choosing Your Synthetic Pathway: A Comparative Overview

The synthesis of the isoquinoline core is well-established, with several named reactions providing the primary routes.[1] However, scaling these reactions and adapting them for derivatives bearing the crucial 3-carboxylic acid moiety introduces specific challenges. The choice of pathway often depends on the available starting materials and the desired substitution pattern.

Reaction Typical Starting Materials Key Reagents/Conditions Primary Product Advantages Common Challenges
Bischler-Napieralski β-arylethylamidesDehydrating agents (POCl₃, P₂O₅) in acidic conditions.[2][3]3,4-Dihydroisoquinolines (requires subsequent oxidation)Robust, tolerates various functional groups.Requires electron-rich aromatic rings; risk of side reactions.[4]
Pictet-Spengler β-arylethylamines, Aldehydes/KetonesAcid-catalyzed cyclization (e.g., TFA, BF₃·Et₂O).[2][5]Tetrahydroisoquinolines (requires oxidation)Mild conditions possible, can be made enantioselective.[6]Sensitive to steric hindrance and electronic effects.[3]
Pomeranz-Fritsch Benzaldehydes, 2,2-dialkoxyethylaminesStrong acid-catalyzed cyclization (e.g., H₂SO₄).[3][7]Isoquinolines (direct aromatization)Directly yields the aromatic isoquinoline core.[8]Often requires harsh conditions, can give low yields.[3][9]

General Synthesis and Troubleshooting Workflow

The path from starting materials to a purified isoquinoline-3-carboxylic acid derivative involves several critical stages, each with potential pitfalls. This workflow provides a high-level overview of the process.

G cluster_prep Preparation cluster_core Core Synthesis cluster_post Post-Reaction Processing Start Select Starting Materials Amide Amide/Imine Formation Start->Amide Cyclization Intramolecular Cyclization (e.g., Bischler-Napieralski) Amide->Cyclization Oxidation Oxidation to Isoquinoline (if necessary) Cyclization->Oxidation Workup Aqueous Workup & Extraction Oxidation->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final Final Product Analysis->Final

Caption: General experimental workflow for isoquinoline synthesis.

FAQs & Troubleshooting Guide: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful tool for forming 3,4-dihydroisoquinolines, which are then oxidized to the desired isoquinoline.[4][10] It involves the acid-catalyzed cyclization of a β-arylethylamide.[2]

Q1: My Bischler-Napieralski reaction is failing or giving very low yields. What went wrong?

This is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.

G cluster_causes cluster_solutions Start Low/No Yield in Bischler-Napieralski A Deactivated Aromatic Ring? Start->A B Insufficient Dehydration? Start->B C Side Reactions? Start->C D Moisture Contamination? Start->D Sol_A Use stronger conditions: P₂O₅ in refluxing POCl₃ A->Sol_A Yes Sol_B Ensure anhydrous reagents. Use P₂O₅/POCl₃ for less reactive substrates. B->Sol_B Yes Sol_C To prevent retro-Ritter, use nitrile as solvent or oxalyl chloride protocol. C->Sol_C Yes Sol_D Dry all glassware and solvents. Run under inert atmosphere. D->Sol_D Yes

Caption: Troubleshooting decision tree for low-yield reactions.

In-depth Explanation:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution.[4] If your aromatic ring has electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the cyclization will be sluggish or fail.

    • Solution: For substrates with strongly deactivating groups, using a more potent dehydrating system like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often effective.[3][4] This combination generates a more reactive electrophile.

  • Insufficient Dehydrating Agent: POCl₃ is a common and effective dehydrating agent, but for less reactive substrates, it may not be sufficient on its own.[3]

    • Solution: Ensure all reagents are anhydrous, as any moisture will consume the dehydrating agent. For challenging substrates, the P₂O₅/POCl₃ combination is superior.[3]

  • Side Reactions: A common side reaction is the retro-Ritter reaction, which fragments the intermediate to form styrenes, significantly reducing the yield.[3][4]

    • Solution: This is more prevalent with certain substrates. A field-proven technique is to use the corresponding nitrile as the solvent, which can help shift the equilibrium away from the retro-Ritter product.[4] Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate that avoids the problematic elimination pathway.[4]

Q2: The reaction worked, but I have an unexpected regioisomer. Why did this happen?

The cyclization typically occurs at the position para to the activating group on the aromatic ring. However, abnormal products can form.

  • Cause & Mechanism: In some cases, particularly with methoxy-substituted phenylethylamides, cyclization can occur at the ortho position, leading to an "abnormal" Bischler-Napieralski product.[11] This is often due to complex electronic and steric effects influencing the stability of the transition state.

  • Solution: This issue is substrate-dependent. If you observe a mixture of regioisomers, careful characterization (e.g., 2D NMR) is essential. Optimization of the reaction temperature and the choice of acid catalyst can sometimes influence the isomeric ratio. If the issue persists, redesigning the starting material to block the undesired position may be necessary.

FAQs & Troubleshooting Guide: The Pictet-Spengler Reaction

This reaction builds the isoquinoline skeleton by reacting a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization of the intermediate iminium ion.[2] It is particularly useful for preparing tetrahydroisoquinolines.[5]

Q1: My Pictet-Spengler reaction is not proceeding. What should I check first?
  • Iminium Ion Formation: The reaction hinges on the formation of an iminium ion intermediate. If this step is inefficient, the reaction will stall.[3]

    • Solution: Ensure your aldehyde or ketone is sufficiently reactive and pure. Using a slight excess (1.1-1.2 equivalents) of the carbonyl compound can help drive the initial condensation to completion.

  • Aromatic Ring Activation: Like the Bischler-Napieralski, this is an electrophilic substitution. Electron-donating groups on the aromatic ring are highly favorable and allow for milder reaction conditions.[2][3]

    • Solution: Substrates with electron-withdrawing groups may require harsher conditions, such as stronger acids or elevated temperatures, to facilitate cyclization.

  • Steric Hindrance: Bulky groups on either the amine or the carbonyl partner can impede the crucial cyclization step.[3]

    • Solution: If steric hindrance is suspected, optimizing the reaction temperature and catalyst may provide a modest improvement. However, in severe cases, exploring an alternative synthetic route might be more practical.

FAQs & Troubleshooting Guide: The Pomeranz-Fritsch Reaction

This reaction synthesizes isoquinolines directly from a benzalaminoacetal, formed by condensing a benzaldehyde with a 2,2-dialkoxyethylamine, followed by acid-mediated cyclization.[7][12]

Q1: The yields of my Pomeranz-Fritsch reaction are consistently low. How can I improve them?

This reaction is notoriously sensitive to reaction conditions.[3]

  • Acid Catalyst and Temperature: The traditional use of concentrated sulfuric acid is effective but can lead to charring and decomposition, especially at higher temperatures.[3][7]

    • Solution: Carefully control the temperature during the addition of the benzalaminoacetal to the acid (e.g., maintain at 0 °C initially).[3] Experiment with alternative Lewis acids like trifluoroacetic anhydride, which can sometimes provide cleaner reactions.[7]

  • Substrate Electronics: The reaction is most successful with electron-donating groups on the benzaldehyde, which stabilize the electrophilic intermediate during cyclization.[3]

    • Solution: For electron-neutral or deactivated systems, expect lower yields. Pushing the reaction with higher temperatures must be balanced against the risk of decomposition.

Q2: I'm struggling with the initial condensation to form the benzalaminoacetal. Any tips?
  • Water Removal: The condensation is a reversible equilibrium reaction that produces water. Inefficient water removal will prevent the reaction from going to completion.

    • Solution: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms. Ensure the 2,2-dialkoxyethylamine is of high purity and anhydrous.

General Troubleshooting: Purification and Scale-Up

Q1: How can I effectively purify my final isoquinoline-3-carboxylic acid derivative?

These compounds can be challenging to purify due to their polar nature.

  • Crystallization: This is the preferred method for scale-up.

    • Technique: If the crude product is a solid, explore recrystallization from various solvents. For acidic products, dissolving the crude material in a basic aqueous solution, washing with an organic solvent to remove non-polar impurities, and then re-acidifying to precipitate the purified product can be very effective. A patent for a related quinolinecarboxylic acid derivative suggests using solvents like DMF or dimethylacetamide for purification by heating and cooling.[13]

  • Distillation: For non-acidic isoquinoline precursors, vacuum distillation can be effective. However, be aware that isoquinoline can form azeotropes, making it difficult to achieve purity above 95% by distillation alone.[14]

  • Chromatography: While effective at the lab scale, silica gel chromatography can be difficult with highly polar carboxylic acids.

    • Technique: Consider using a more polar mobile phase, sometimes with a small amount of acetic or formic acid to suppress tailing. For very polar compounds, reverse-phase chromatography may be a better option.

Q2: What are the main challenges when scaling up from a 1g to a 100g scale?
  • Thermal Management: Many of these cyclization reactions are exothermic. What is easily controlled in a round-bottom flask can become a dangerous runaway reaction in a large reactor. Ensure you have adequate cooling capacity and monitor the internal temperature closely.

  • Reagent Addition: The rate of addition for reagents like POCl₃ or concentrated H₂SO₄ becomes critical at scale. A slow, controlled addition is necessary to manage the exotherm.

  • Mixing: Inefficient stirring in a large reactor can lead to localized "hot spots" and uneven reaction progress, resulting in side products and lower yields. Use appropriate mechanical stirring.

  • Workup and Extraction: Handling large volumes of aqueous and organic layers during workup requires appropriately sized equipment. Phase separation can be slower at a larger scale.

Safety First: Handling Key Reagents

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles, face shield). Work under an inert atmosphere to prevent contact with moisture.[3]

  • Strong Acids (H₂SO₄, PPA): Extremely corrosive. Handle with extreme care in a fume hood. When diluting, always add acid to water, never the other way around.

  • Isoquinolines: The isoquinoline scaffold itself can have biological activity. Handle all derivatives as potentially toxic. Avoid inhalation and skin contact.[15] Consult the Safety Data Sheet (SDS) for each specific compound.[16]

  • Waste Disposal: All chemical waste, especially that containing phosphorus reagents and strong acids, must be disposed of according to institutional and local regulations. Quench reactive reagents carefully before disposal.

References

  • Benchchem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). NIH.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry, 75(16), 5627–5634. [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. (2019, April 29). ACS Publications. Retrieved from [Link]

  • Aaltodoc. (n.d.). The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Retrieved from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). ResearchGate. Retrieved from [Link]

  • J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction.
  • Guidechem. (2023, January 3). How can Isoquinoline be purified?.
  • Doi, S., Shirai, N., & Sato, Y. (1997). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, (15), 2217-2221. [Link]

  • Synerzine. (n.d.). Isoquinoline Safety Data Sheet.
  • Google Patents. (n.d.). Method for purifying quinolinecarboxylic acid derivative.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). PMC. Retrieved from [Link]

  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31). Retrieved from [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). Retrieved from [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). PubMed. Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). 4. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved from [Link]

  • Extraction and Purification of Isoquinoline from Wash Oil. (2013, September 4). ResearchGate. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023, April 4). MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. (n.d.). RSC Publishing. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. (2021, March 16). ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • (PDF) The Mechanism of the Modified Ullmann Reaction. (2025, August 6). ResearchGate. Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). PMC - NIH. Retrieved from [Link]

  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. (2021, March 17). NIH. Retrieved from [Link]

Sources

Technical Support Center: Improving the Regioselectivity of Isoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of the isoquinoline scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during synthetic experiments. Isoquinoline and its derivatives are core components of numerous natural products and pharmaceutical agents, but controlling the site of functionalization remains a significant synthetic hurdle.[1]

This document moves from foundational principles in our FAQs section to specific, hands-on advice in the Troubleshooting Guide. We will explore the causality behind experimental choices, provide validated protocols, and ground our recommendations in authoritative literature.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the inherent reactivity of the isoquinoline nucleus and the general strategies used to control functionalization.

Q1: Why is achieving high regioselectivity in isoquinoline functionalization so challenging?

A1: The challenge arises from the nuanced electronic and steric properties of the isoquinoline ring system. The molecule contains two fused rings with distinct characteristics:

  • Pyridine Ring: This ring is electron-deficient due to the electronegative nitrogen atom. This makes positions C1 and C3 susceptible to nucleophilic attack or reactions involving radical intermediates. The C1 position is particularly activated.[2][3]

  • Benzene Ring: This ring is comparatively electron-rich and typically undergoes electrophilic substitution.

Without external control, reactions often yield mixtures of isomers because the activation barriers for functionalization at several positions can be similar. Direct C-H functionalization, for instance, is often governed by the innate reactivity of specific C-H bonds, with C1 and C8 being the most common sites of reaction.[3][4]

Q2: What are the most common positions for direct C-H functionalization and why?

A2: In transition-metal-catalyzed C-H functionalization, the C1 and C8 positions are the most frequently activated sites for distinct reasons:

  • C1-Functionalization: The C1 position is electronically activated by the adjacent nitrogen atom. This site is often targeted by methods like photoredox catalysis, which can generate radical intermediates that readily add to the electron-deficient C=N bond.[2][5]

  • C8-Functionalization: The C8-H bond is sterically accessible and located at the peri-position relative to the nitrogen. The nitrogen atom can act as a native directing group, coordinating to a metal catalyst and delivering it to the proximate C8-H bond, often forming a stable five-membered metallacycle intermediate.[3][4][6] This chelation-assisted pathway significantly lowers the activation energy for C8-H cleavage.

Q3: What is a "directing group" and how does it enforce regioselectivity?

A3: A directing group (DG) is a functional group covalently attached to the isoquinoline scaffold (or a precursor) that steers a catalyst to a specific C-H bond. The DG contains a heteroatom (like N, O, S) that coordinates to the transition metal center.[7] This coordination event forms a metallacycle, a stable ring structure containing the metal. The geometric constraints of this metallacycle hold the catalyst in close proximity to only one C-H bond, leading to its selective cleavage and subsequent functionalization.[1][8] This strategy transforms the reaction from being governed by the ring's inherent electronics to being controlled by proximity to the directing group.

Q4: How does photoredox catalysis offer different regioselectivity compared to traditional C-H activation?

A4: Photoredox catalysis typically proceeds through single-electron transfer (SET) mechanisms, generating radical intermediates.[5][9] This is fundamentally different from many transition-metal C-H activation cycles that involve concerted metalation-deprotonation or oxidative addition. For isoquinolines, an excited photocatalyst can reduce an isoquinolinium salt to a radical, which is then highly reactive at the C1 position.[2] This allows for functionalizations that are complementary to the C8-selectivity often seen in directing-group-assisted C-H activation.[5][9][10]

Troubleshooting Guide: Common Issues & Solutions

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Issue 1: My transition-metal-catalyzed C-H functionalization reaction gives a mixture of C8 and C1 regioisomers.

  • Problem: I am attempting a C-H arylation on my isoquinoline substrate using a palladium catalyst, but I'm getting a roughly 1:1 mixture of C8 and C1-arylated products with low overall yield.

  • Possible Causes & Solutions:

    • Ineffective Native Directing: The lone pair on the isoquinoline nitrogen can direct catalysis to C8, but this interaction can be weak or reversible, leading to competing background reactions or functionalization at the electronically activated C1 position.

      • Solution: Introduce a stronger, removable directing group. An N-methoxybenzamide group on a precursor, for example, is highly effective for directing palladium catalysts to the ortho C-H bond, which will ultimately form the C8 position of the isoquinoline product.[1] Oximes and hydrazones are also effective directing groups for rhodium and palladium catalysis.[11][12]

    • Incorrect Catalyst/Ligand Combination: The steric and electronic properties of your catalyst system may not be optimized for a single pathway.

      • Solution: Systematically screen your reaction parameters. For palladium-catalyzed reactions, the choice of oxidant is critical; silver salts like Ag₂CO₃ are often crucial for regenerating the active Pd(II) catalyst and can significantly improve yields.[1] The choice of metal itself is paramount; ruthenium(II), palladium(II), and copper(II) catalysts can all show different regioselectivities on the same substrate due to their unique coordination preferences.[4][13][14]

    • Reaction Conditions Favoring Multiple Pathways: Temperature and solvent can influence the equilibrium between different catalytic intermediates.

      • Solution: Re-optimize the reaction temperature. Start at a lower temperature (e.g., 80 °C) and incrementally increase it. A lower temperature may favor the thermodynamically more stable, chelation-assisted C8-functionalization pathway.

Workflow: Diagnosing and Solving Poor Regioselectivity

G start Poor Regioselectivity Observed (Mixture of Isomers) q1 Are you using a directing group (DG)? start->q1 no_dg No q1->no_dg No yes_dg Yes q1->yes_dg Yes cause1 Cause: Reaction governed by inherent electronics/sterics. no_dg->cause1 sol1 Solution 1: Introduce a strong, removable directing group (e.g., amide, oxime). cause1->sol1 sol2 Solution 2: Switch to an alternative mechanistic pathway (e.g., photoredox for C1). cause1->sol2 q2 Is the DG appropriate for the chosen metal catalyst? yes_dg->q2 no_dg_match No q2->no_dg_match No yes_dg_match Yes q2->yes_dg_match Yes cause2 Cause: Poor catalyst-DG coordination. no_dg_match->cause2 sol3 Solution: Consult literature to match DG with the correct metal (e.g., N-amides with Pd, N-phenethylamines with Rh). cause2->sol3 cause3 Cause: Suboptimal reaction conditions (solvent, temp, oxidant). yes_dg_match->cause3 sol4 Solution: Screen key parameters. Vary solvent polarity, incrementally adjust temperature, and test different oxidants (e.g., Ag₂CO₃ vs. Cu(OAc)₂). cause3->sol4

Caption: Troubleshooting flowchart for regioselectivity issues.

Issue 2: My photoredox C1-alkylation reaction is low-yielding and forms significant byproducts.

  • Problem: I am trying to perform an asymmetric dearomative photocycloaddition at the C1 position of an isoquinoline using an enone, but the reaction is sluggish, and I observe significant amounts of unreacted starting material and some dark, unidentifiable baseline material on my TLC plate.

  • Possible Causes & Solutions:

    • Inefficient Single-Electron Transfer (SET): Your photocatalyst may not be a good match for the reduction potential of your isoquinoline substrate, or the sacrificial electron donor may be inadequate.

      • Solution: Ensure your isoquinoline is activated, for example as an N-oxide or an isoquinolinium salt, to make it more electron-deficient and easier to reduce.[2] This is a critical step to promote the initial radical addition at the C1 position.

    • Undesired Aromatization Pathways: The intermediate formed after the initial cycloaddition may be prone to rearomatization, which competes with the desired product formation and can lead to decomposition.

      • Solution: Employ a substrate-based strategy to suppress aromatization. For instance, using an isoquinoline that is already substituted at the C1 position can create a quaternary carbon upon cycloaddition, which physically blocks common aromatization pathways.[2][5]

    • Incorrect Wavelength or Light Source: The light energy being supplied is insufficient to excite the photocatalyst efficiently.

      • Solution: Verify the absorption maximum (λ_max) of your photocatalyst (e.g., Iridium or organic dyes) and ensure your light source (e.g., blue LEDs) provides high-intensity irradiation at the correct wavelength.

Data & Protocols

Table 1: Comparison of Catalytic Systems for Isoquinoline Functionalization

This table summarizes representative conditions to highlight how changing reaction components can dictate the regiochemical outcome.

EntryMetal Catalyst (mol%)Directing GroupCoupling PartnerOxidant/AdditiveSolventTemp (°C)Major IsomerYield (%)Reference
1Pd(CH₃CN)₂Cl₂ (10)N-Methoxybenzamide2,3-Allenoic esterAg₂CO₃, DIPEAToluene85C8 (Annulation)87[1]
2[Ru(p-cymene)Cl₂]₂ (5)HydrazoneDiphenylacetyleneNaOAc1,4-Dioxane120C8 (Annulation)92[11]
3[Ru(p-cymene)Cl₂]₂ (10)2-Arylbenzo[f]isoquinolineParaformaldehydeAcOKDCE80ortho to aryl75[4][6]
4Ir(ppy)₃ (photocatalyst)N-acyl saltEnoneHantzsch EsterCH₂Cl₂RTC1 (Cycloaddition)95[2][5]
Mechanism: Directing Group-Assisted C-H Activation at C8

The following diagram illustrates the generally accepted mechanism for C-H activation at the C8 position, facilitated by a directing group on a precursor molecule that forms the isoquinoline ring.

G cluster_cycle Catalytic Cycle sub Substrate (e.g., N-Methoxybenzamide) intermediate1 Coordination Complex sub->intermediate1 + Pd(II) cat Pd(II) Catalyst cat->intermediate1 intermediate2 Cyclometalated Intermediate (Palladacycle) intermediate1->intermediate2 C-H Activation (Assisted by DG) intermediate3 Insertion Intermediate intermediate2->intermediate3 + Coupling Partner (e.g., Allene) product_complex Product-Pd(II) Complex intermediate3->product_complex Reductive Elimination product Annulated Product (Isoquinolinone) product_complex->product pd0 Pd(0) product_complex->pd0 - Product pd0->cat + Oxidant (Regeneration) oxidant Ag₂CO₃ oxidant->cat inv1 inv2

Caption: Mechanism of Pd-catalyzed C-H activation/annulation.[1]

Experimental Protocol 1: Palladium-Catalyzed Regioselective Synthesis of a 3,4-Dihydroisoquinolin-1(2H)-one

This protocol is adapted from a literature procedure demonstrating a highly regioselective C-H activation/annulation reaction.[1][15]

Materials:

  • N-methoxybenzamide derivative (1.0 eq, 0.50 mmol)

  • 2,3-Allenoic acid ester (3.0 eq, 1.50 mmol)

  • Pd(CH₃CN)₂Cl₂ (10 mol%, 0.05 mmol)

  • Silver Carbonate (Ag₂CO₃) (2.0 eq, 1.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the N-methoxybenzamide (0.50 mmol), silver carbonate (1.0 mmol), and Pd(CH₃CN)₂Cl₂ (0.05 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene (10 mL) via syringe, followed by DIPEA (1.0 mmol) and the 2,3-allenoic acid ester (1.50 mmol).

  • Seal the tube and place the reaction mixture in a preheated oil bath at 85 °C.

  • Stir the reaction for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the silver salts and catalyst residues. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3,4-dihydroisoquinolin-1(2H)-one product.

  • Validation: Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., NOESY) to establish through-space correlations that verify the connectivity.

References

  • BenchChem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • He, C., et al. (2025). Photoredox catalytic asymmetric dearomative [3 + 2] cycloaddition of isoquinolines with enones. Nature Communications. Available at: [Link]

  • Qi, W., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules. Available at: [Link]

  • Gandeepan, P., et al. (2015). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters. Available at: [Link]

  • Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Advances. Available at: [Link]

  • Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. National Institutes of Health. Available at: [Link]

  • Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline. RSC Publishing. Available at: [Link]

  • He, C., et al. (2025). Photoredox catalytic asymmetric dearomative [3 + 2] cycloaddition of isoquinolines with enones. PMC - NIH. Available at: [Link]

  • Mondal, S., et al. (2026). Directing group-assisted C-H functionalization of 2-arylbenzo[ f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. PubMed. Available at: [Link]

  • S, S., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. Available at: [Link]

  • Various Authors. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2025). Regioselectivity in isoquinoline alkaloid synthesis. Available at: [Link]

  • Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Isoquinoline synthesis using photoredox‐catalysis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinolinone via palladium-catalyzed C–H activation annulation. Available at: [Link]

  • Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. (2025). PubMed Central. Available at: [Link]

  • Mohan, C., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved January 12, 2026, from [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (2021). PMC - NIH. Available at: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved January 12, 2026, from [Link]

  • Access to Functionalized Isoquinoline N-Oxides via Sequential Electrophilic Cyclization/Cross-Coupling Reactions. (2008). R Discovery. Available at: [Link]

  • Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. (2011). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. (n.d.). Synfacts. Available at: [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega - ACS Publications. Available at: [Link]

  • Distal Functionalization via Transition Metal Catalysis. (2019). MDPI. Available at: [Link]

  • Studies On The Transition-metal Catalyzed C-H Functionalization To Construct Isoquinoline And 2-Aminoindole Derivatives. (2020). Globe Thesis. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate art of isoquinoline synthesis. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection and reaction optimization. Here, we move beyond mere procedural lists to delve into the "why" behind experimental choices, offering a blend of technical accuracy and field-tested insights to empower your research.

This resource is structured to address the most common challenges encountered in classical and modern isoquinoline synthesis, providing direct, actionable solutions in a question-and-answer format. We will explore the nuances of the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, as well as touch upon contemporary transition-metal-catalyzed methods.

Section 1: Foundational Principles of Catalyst Selection

Before diving into specific troubleshooting scenarios, it's crucial to understand the fundamental role of the catalyst in isoquinoline synthesis. In classical methods, the "catalyst" is often a strong acid or dehydrating agent that facilitates the key intramolecular cyclization step—an electrophilic aromatic substitution.

Q1: What is the primary role of the catalyst in classical isoquinoline synthesis, and how does it influence the reaction's success?

A1: In reactions like the Bischler-Napieralski and Pictet-Spengler, the catalyst's primary function is to generate a highly reactive electrophilic intermediate that can then be attacked by the electron-rich aromatic ring.

  • In the Bischler-Napieralski reaction , dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) activate the amide carbonyl group of a β-arylethylamide.[1][2][3][4] This activation forms a reactive intermediate, such as an imidoyl phosphate or a nitrilium ion, which is a potent electrophile for the subsequent intramolecular cyclization.[2][3][5]

  • In the Pictet-Spengler reaction , an acid catalyst (protic or Lewis) is essential for the formation of an electrophilic iminium ion from the condensation of a β-arylethylamine with an aldehyde or ketone.[6][7] This iminium ion is then attacked by the aryl group to form the tetrahydroisoquinoline core.[6][8]

  • In the Pomeranz-Fritsch reaction , a strong acid, typically concentrated sulfuric acid, catalyzes the cyclization of a benzalaminoacetal.[9][10]

The choice and concentration of the acid catalyst are critical; insufficient acidity will result in a stalled reaction, while excessive acidity can lead to unwanted side reactions and degradation of starting materials.[11]

Section 2: Troubleshooting Guides for Classical Isoquinoline Syntheses

This section provides targeted troubleshooting advice for the most frequently encountered issues in traditional isoquinoline synthesis methodologies.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful tool for creating 3,4-dihydroisoquinolines from β-arylethylamides.[1][12] However, its success is highly dependent on the electronic nature of the substrate and the potency of the dehydrating agent.

Q2: My Bischler-Napieralski reaction is yielding little to no product. What are the likely causes and how can I rectify this?

A2: Low yields in the Bischler-Napieralski reaction can often be attributed to two main factors: a deactivated aromatic ring or an insufficiently potent dehydrating agent.

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, meaning that electron-withdrawing groups on the aromatic ring will significantly hinder the cyclization.[1][13]

    • Solution: For substrates with strongly deactivating groups, more forceful dehydrating agents are necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) can be effective.[1][5] This mixture generates a more reactive pyrophosphate intermediate.[3] Increasing the reaction temperature by using a higher-boiling solvent like xylene may also improve yields.[1][3]

  • Insufficient Dehydrating Agent: If the dehydrating agent is not potent enough or is used in insufficient quantities, the reaction will not proceed to completion.[1]

    • Solution: While POCl₃ is a commonly used and effective reagent, less reactive substrates may require the more powerful combination of P₂O₅ and POCl₃.[1][14] It is also crucial to ensure that all reagents and solvents are anhydrous, as any moisture will consume the dehydrating agent.[1]

Q3: I'm observing a significant amount of a styrene byproduct in my Bischler-Napieralski reaction. What causes this and how can it be prevented?

A3: The formation of a styrene byproduct is indicative of a retro-Ritter reaction.[1][3] This side reaction is more prevalent with certain substrates and is evidence for the presence of a nitrilium salt intermediate.[3]

  • Solution: One effective strategy is to use the corresponding nitrile as the solvent. This can shift the equilibrium away from the retro-Ritter product.[1][3] An alternative approach involves a modified procedure using oxalyl chloride, which proceeds through an N-acyliminium intermediate, thereby avoiding the nitrilium ion that leads to the undesired styrene formation.[3]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines from β-arylethylamines and carbonyl compounds.[6][15]

Q4: My Pictet-Spengler reaction is sluggish or failing. What are the key parameters to investigate?

A4: The success of a Pictet-Spengler reaction hinges on several factors, including substrate reactivity, catalyst choice, and reaction conditions.

  • Substrate Reactivity: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler cyclization is favored by electron-donating groups on the aromatic ring.[1][15] Substrates with electron-withdrawing groups may necessitate harsher conditions.

  • Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate.[8] If this intermediate fails to form efficiently, the reaction will not progress.

    • Solution: Ensure that your aldehyde or ketone is sufficiently reactive. Using a slight excess of the carbonyl compound can help drive the initial condensation to completion.[14]

  • Catalyst and Solvent Selection: A variety of protic and Lewis acids can be used as catalysts, and the optimal choice is substrate-dependent.[15]

    • Protic Acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) are commonly employed.[15]

    • Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) and gold(I) complexes have also been used.[15]

    • Solvents: While protic solvents like methanol are traditional, aprotic solvents such as dichloromethane (CH₂Cl₂), toluene, or acetonitrile have sometimes been found to provide superior yields.[14][15]

Q5: I am obtaining a mixture of diastereomers in my Pictet-Spengler reaction. How can I improve stereoselectivity?

A5: Achieving high stereoselectivity can be challenging. The diastereomeric ratio can be influenced by both kinetic and thermodynamic control.[8]

  • Solution: The choice of acid and reaction temperature can significantly impact the stereochemical outcome. For instance, kinetic control at low temperatures (e.g., with HCl at -78 °C) may favor one diastereomer, while thermodynamic control at higher temperatures (e.g., with TFA at 70 °C) may favor the more stable diastereomer.[8] Chiral organocatalysts, such as chiral phosphoric acids or thiourea derivatives, can also be employed to induce enantioselectivity.[15]

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is known for its variability in yields and can be sensitive to reaction conditions.[1]

Q6: The yields of my Pomeranz-Fritsch reaction are consistently low. How can I optimize this?

A6: Low yields are a common issue with this reaction. Careful optimization of the acid catalyst and temperature is crucial.

  • Acid Catalyst: The choice and concentration of the acid are critical parameters.[11]

    • Solution: A systematic screening of different acids (e.g., trifluoroacetic acid, methanesulfonic acid) and their concentrations is recommended.[11] Insufficient acid will lead to a slow or stalled reaction, while excessive or overly strong acid can cause charring and the formation of degradation byproducts.[11]

  • Reaction Temperature: Temperature control is vital to balance the reaction rate with the minimization of side reactions.[11]

    • Solution: Carefully monitor and optimize the reaction temperature. Low temperatures may result in incomplete conversion, while high temperatures can promote the decomposition of starting materials or the desired product.[11]

  • Substrate Electronics: Electron-withdrawing groups on the aromatic ring can make the cyclization more difficult, often requiring harsher conditions that can lead to more byproduct formation.[11]

Section 3: Modern Approaches to Isoquinoline Synthesis

While classical methods are robust, modern transition-metal-catalyzed reactions offer alternative, often milder, routes to isoquinolines.

Q7: Are there modern catalytic methods that offer advantages over the classical isoquinoline syntheses?

A7: Yes, transition-metal-catalyzed C-H activation and annulation reactions have emerged as powerful, atom-economical strategies for synthesizing substituted isoquinolines.[16][17] Catalysts based on palladium, rhodium, and ruthenium are frequently used for these transformations.[17][18] These methods often tolerate a wider range of functional groups and can provide access to complex isoquinoline frameworks that are difficult to obtain through classical routes.[16] For instance, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters provides a regioselective route to 3,4-substituted hydroisoquinolones.[17] Greener synthetic approaches utilizing recyclable catalysts and microwave-assisted reactions are also gaining prominence.[19][20]

Data Presentation and Experimental Protocols

Table 1: Catalyst and Condition Screening for a Model Pomeranz-Fritsch Reaction
EntryAcid CatalystConcentrationTemperature (°C)Yield (%)
1Trifluoroacetic acid (TFA)10 equiv8046[11]
2Methanesulfonic acid20 equiv8052[11]
3Sulfuric acid5 equiv10035
4Polyphosphoric acid (PPA)-12040

Note: The data in this table is illustrative and based on a specific system. Optimal conditions will vary depending on the substrate.

General Experimental Protocol for a Bischler-Napieralski Reaction
  • Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the β-arylethylamide (1 equivalent) in an anhydrous solvent (e.g., toluene or acetonitrile).

  • Reagent Addition: Carefully add the dehydrating agent (e.g., POCl₃, 3-5 equivalents) to the stirred solution at 0 °C.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[1]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Mechanism of the Pictet-Spengler Reaction

Pictet_Spengler sub β-Arylethylamine + Aldehyde/Ketone imine Imine Intermediate sub->imine Condensation (-H₂O) iminium Iminium Ion imine->iminium + H⁺ (Acid Catalyst) cyclized Cyclized Intermediate iminium->cyclized Intramolecular Electrophilic Attack product Tetrahydroisoquinoline cyclized->product - H⁺ (Rearomatization)

Caption: The acid-catalyzed formation of an iminium ion is the key step in the Pictet-Spengler reaction.

Diagram 2: Troubleshooting Workflow for Low Yield in Bischler-Napieralski Reaction

Troubleshooting_BN start Low Yield in Bischler-Napieralski Reaction check_ring Is the aromatic ring electron-rich? start->check_ring check_reagent Is the dehydrating agent potent enough? check_ring->check_reagent Yes stronger_reagent Use stronger dehydrating agent (e.g., P₂O₅ in POCl₃) check_ring->stronger_reagent No check_reagent->stronger_reagent No anhydrous Ensure anhydrous conditions check_reagent->anhydrous Yes increase_temp Increase reaction temperature (e.g., use xylene) stronger_reagent->increase_temp

Caption: A logical decision tree for addressing low yields in the Bischler-Napieralski synthesis.

References

  • Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. Available at: [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga. ResearchGate. Available at: [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Bischler–Napieralski reaction. Grokipedia. Available at: [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. Available at: [Link]

  • Synthesis of isoquinolines and isoquinolinones via transition‐metal‐catalyzed C–H functionalization. ResearchGate. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. NIH. Available at: [Link]

  • A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. Chemical Science (RSC Publishing). DOI:10.1039/D3SC06208B. Available at: [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Bischler–Napieralski reaction. Wikipedia. Available at: [Link]

  • Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Tutorsglobe.com. Available at: [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Stanford University. Available at: [Link]

  • 13 - Synthesis of Isoquinolines and Quinolines. YouTube. Available at: [Link]

  • Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters. Available at: [Link]

  • Pomeranz-Fritsch Reaction. Available at: [Link]

  • Pomeranz–Fritsch reaction. Wikipedia. Available at: [Link]

  • Preparation and Properties of Isoquinoline. Available at: [Link]

  • Isoquinoline. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]

  • Pictet-Spengler Reaction. NROChemistry. Available at: [Link]

  • Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. ResearchGate. Available at: [Link]

  • Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. PubMed. Available at: [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Resolving Enantiomers of Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chiral resolution of tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH) derivatives. As a constrained analog of phenylalanine, THIQ-3-COOH is a critical building block in medicinal chemistry.[1][2][3] Achieving high enantiomeric purity is paramount for elucidating structure-activity relationships and developing safe, effective therapeutics. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of resolving these valuable chiral compounds.

Troubleshooting Guide: Common Issues in Enantiomer Resolution

This section addresses specific experimental challenges in a question-and-answer format, offering causative explanations and actionable solutions.

Diastereomeric Salt Crystallization

Question 1: My diastereomeric salt crystallization yields are consistently low, or I'm not getting any precipitation.

Potential Causes & Solutions:

  • Inappropriate Resolving Agent: The interaction between your THIQ-3-COOH derivative and the chiral resolving agent may not be optimal for forming a stable, crystalline salt. It is common to screen several resolving agents to find the most effective one.[4]

    • Actionable Advice: Screen a panel of commercially available chiral resolving agents of both acidic and basic nature. For the acidic THIQ-3-COOH, chiral bases like brucine, strychnine, or (R/S)-1-phenylethylamine are common choices.[5]

  • Suboptimal Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent system. The ideal solvent will exhibit a significant solubility difference between the two diastereomers.

    • Actionable Advice: Conduct small-scale solubility studies with a variety of solvents (e.g., alcohols, esters, ketones, and their mixtures with water or anti-solvents like hexanes). The goal is to find a system where one diastereomer is sparingly soluble while the other remains in solution.

  • Supersaturation Not Achieved: Crystallization will not occur if the solution is not supersaturated.

    • Actionable Advice: Concentrate the solution carefully after forming the diastereomeric salt. Alternatively, you can use an anti-solvent to induce precipitation. Slow cooling of a hot, saturated solution is another effective method.

  • Presence of Impurities: Impurities can inhibit crystal nucleation and growth.

    • Actionable Advice: Ensure your starting racemic THIQ-3-COOH derivative is of high purity. Recrystallization or column chromatography of the starting material may be necessary.

Question 2: The enantiomeric excess (e.e.) of my resolved THIQ-3-COOH is poor after crystallization.

Potential Causes & Solutions:

  • Co-precipitation of Diastereomers: If the solubility difference between the two diastereomeric salts is not large enough in the chosen solvent, both may precipitate, leading to low e.e.

    • Actionable Advice: Re-evaluate your solvent system. A multi-solvent system can sometimes fine-tune the solubility difference. Also, consider the rate of cooling; slower cooling often leads to more selective crystallization.[6]

  • Kinetic vs. Thermodynamic Control: Rapid crystallization can trap the undesired diastereomer in the crystal lattice (kinetic control).[7]

    • Actionable Advice: Employ a slower crystallization process. This can be achieved by slow cooling, slow evaporation of the solvent, or vapor diffusion of an anti-solvent.[6] Seeding the solution with a few crystals of the desired pure diastereomer can promote the growth of the correct crystals.[6]

  • Racemization: The chiral center of your THIQ-3-COOH derivative or the resolving agent might be susceptible to racemization under the experimental conditions (e.g., high temperature or harsh pH).

    • Actionable Advice: Assess the stability of your compound and the resolving agent under the conditions used. If racemization is suspected, try milder conditions (e.g., lower temperature, shorter reaction times).

Experimental Workflow: Diastereomeric Salt Resolution

Caption: Workflow for Diastereomeric Salt Resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Question 3: I am seeing poor or no separation of enantiomers on my chiral HPLC column.

Potential Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The selectivity of a CSP is highly specific to the analyte.

    • Actionable Advice: Consult CSP selection guides from manufacturers. For amino acid derivatives like THIQ-3-COOH, polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic antibiotic-based (e.g., vancomycin, teicoplanin) CSPs are often a good starting point.

  • Suboptimal Mobile Phase: The mobile phase composition is critical for achieving chiral recognition.

    • Actionable Advice: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). For reversed-phase, alter the aqueous buffer's pH and the organic modifier (e.g., acetonitrile, methanol) concentration. Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can significantly impact peak shape and resolution.

  • Low Column Efficiency: Broad peaks can mask the separation of enantiomers.

    • Actionable Advice: Check for system issues such as leaks, excessive dead volume, or a degraded column. Ensure the sample is fully dissolved in the mobile phase to prevent peak distortion.

  • Analyte Derivatization: Sometimes, derivatizing the analyte can enhance chiral recognition.

    • Actionable Advice: Consider derivatizing the carboxylic acid or the secondary amine of your THIQ-3-COOH derivative. For example, esterification or amidation can alter the molecule's interaction with the CSP.[8]

Question 4: My chiral HPLC method is not robust; I'm seeing shifts in retention times and resolution between runs.

Potential Causes & Solutions:

  • Column Memory Effects: Additives in the mobile phase, especially acids and bases, can adsorb to the stationary phase and affect subsequent runs, even after flushing.[9]

    • Actionable Advice: Dedicate a specific column to a particular method if possible. If not, implement a rigorous column washing protocol between different methods.

  • Temperature Fluctuations: Chiral separations can be sensitive to temperature changes.

    • Actionable Advice: Use a column oven to maintain a constant and controlled temperature.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.

    • Actionable Advice: Prepare fresh mobile phase for each run or series of runs. Keep mobile phase bottles capped.

Parameter Typical Starting Conditions for Chiral HPLC of THIQ-3-COOH Troubleshooting Action
Column Polysaccharide-based (e.g., Chiralcel OD-H) or Macrocyclic antibiotic (e.g., Chirobiotic V)Try a CSP with a different chiral selector.
Mobile Phase (Normal) Hexane/Isopropanol (90:10) with 0.1% TFAVary alcohol modifier and its percentage. Add basic modifier (e.g., DEA).
Mobile Phase (Reversed) Acetonitrile/Water with 0.1% Formic AcidAdjust organic modifier percentage and pH of the aqueous phase.
Flow Rate 0.5 - 1.0 mL/minOptimize for best resolution and analysis time.
Temperature Ambient or 25 °CIncrease or decrease temperature to improve separation.
Detection UV at 254 nm or 280 nmEnsure wavelength is optimal for your derivative.

Table 1: Chiral HPLC Method Development Starting Points and Troubleshooting.

Enzymatic Resolution

Question 5: My enzymatic resolution is very slow or not proceeding at all.

Potential Causes & Solutions:

  • Incorrect Enzyme Choice: The enzyme may not have activity towards your specific THIQ-3-COOH derivative.

    • Actionable Advice: Screen a variety of hydrolases, such as lipases and proteases (e.g., subtilisin, α-chymotrypsin).[10] These enzymes often exhibit broad substrate specificity but enantioselectivity can vary.

  • Inactivated Enzyme: The enzyme may have been denatured by temperature, pH, or the presence of inhibitors.

    • Actionable Advice: Ensure you are using the optimal pH and temperature for the chosen enzyme. Check for potential inhibitors in your reaction mixture.

  • Substrate Not Accessible: If your THIQ-3-COOH derivative is poorly soluble in the aqueous buffer, the enzyme cannot access it.

    • Actionable Advice: Add a co-solvent (e.g., DMSO, THF) to improve the solubility of your substrate. However, be mindful that high concentrations of organic solvents can denature the enzyme.

Question 6: The enantioselectivity of my enzymatic resolution is low.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Enantioselectivity can be highly dependent on temperature, pH, and the solvent system.

    • Actionable Advice: Systematically vary these parameters to find the optimal conditions for enantioselectivity. Sometimes, lowering the temperature can enhance selectivity.

  • Enzyme is Not Sufficiently Selective: The chosen enzyme may not be able to effectively discriminate between the two enantiomers of your substrate.

    • Actionable Advice: Screen other enzymes. It is also possible to improve the enantioselectivity of an enzyme through directed evolution or protein engineering.

Experimental Workflow: Enzymatic Kinetic Resolution

Caption: Workflow for Enzymatic Kinetic Resolution.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for resolving enantiomers of THIQ-3-COOH derivatives?

A1: The three primary methods are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts, which are then separated by fractional crystallization due to their different solubilities.[4][11]

  • Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in HPLC or SFC to physically separate the enantiomers based on their differential interactions with the CSP.[12]

  • Enzymatic Resolution: This method utilizes an enzyme that selectively catalyzes a reaction (e.g., hydrolysis of an ester derivative) on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.[10][]

Q2: Which resolution method is best for large-scale synthesis?

A2: Diastereomeric salt crystallization is often the most cost-effective and scalable method for producing large quantities of a single enantiomer, provided a suitable resolving agent and crystallization conditions can be identified.[14] Preparative chiral chromatography can also be used for large-scale separations but can be more expensive due to the cost of the chiral stationary phase and the large volumes of solvent required.

Q3: How do I determine the enantiomeric excess (e.e.) of my resolved sample?

A3: Chiral HPLC is the most common and accurate method for determining e.e. A small amount of the sample is injected onto a suitable chiral column, and the peak areas of the two enantiomers are integrated. The e.e. is calculated as: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100.

Q4: Can I use a chiral resolving agent that is not 100% enantiomerically pure?

A4: Using a resolving agent with lower enantiomeric purity will result in a lower maximum possible e.e. for your resolved product. The enantiomeric purity of the crystallized diastereomeric salt will be limited by the enantiomeric purity of the resolving agent. It is always recommended to use a resolving agent of the highest possible enantiomeric purity.

Q5: What is "dynamic kinetic resolution" and can it be applied to THIQ-3-COOH derivatives?

A5: Dynamic kinetic resolution (DKR) is a powerful technique that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of a single enantiomer, overcoming the 50% yield limit of standard kinetic resolution. DKR has been successfully applied to the enzymatic hydrolysis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic esters, and similar principles could be applied to the 3-carboxylic acid derivatives.[15] This typically requires a racemization catalyst that operates under conditions compatible with the enzymatic reaction.

References

  • Convenient Synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and Its Derivatives as Doubly Constrained Nonproteinogenic Amino Acid Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. [Link]

  • Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. ResearchGate. [Link]

  • Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative.
  • Separation of diastereomers by crystallization with seeding. Reddit. [Link]

  • Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry. ScienceDirect. [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. [Link]

  • Enzymatic resolution of amino acids via ester hydrolysis. PubMed. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids. PMC - NIH. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]

  • Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
  • The resolution of amino acids by asymmetric enzymatic synthesis. ResearchGate. [Link]

  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]

  • Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters. ResearchGate. [Link]

  • 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. PubMed Central. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem. [Link]

  • Critical issues in chiral drug analysis in biological fluids by high-performance liquid chromatography. PubMed. [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

Sources

Navigating the Nuances of Nature: A Technical Guide to Managing Hygroscopic Isoquinoline Compounds in Experimental Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical solutions for managing the hygroscopic nature of isoquinoline compounds in your experiments. Isoquinoline and its derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic drugs.[1] However, their propensity to absorb atmospheric moisture can introduce significant variability and error into experimental results, compromising data integrity and reproducibility.[2]

This resource is designed to be a practical bench-top companion, offering troubleshooting guides and frequently asked questions to address the specific challenges you may encounter. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring a deeper understanding and empowering you to adapt and troubleshoot effectively.

Section 1: Troubleshooting Guide - When Moisture Interferes

This section addresses common problems encountered during experiments with hygroscopic isoquinoline compounds, providing a systematic approach to identify and resolve them.

Issue 1: Inaccurate Mass Measurements and Inconsistent Results

Q: I'm getting inconsistent weights for my isoquinoline compound, and my reaction yields are not reproducible. Could this be due to its hygroscopic nature?

A: Absolutely. Hygroscopic compounds readily absorb moisture from the air, leading to a continuous increase in mass during weighing.[3] This is a primary source of error in determining the precise amount of reactant, leading to incorrect stoichiometry and, consequently, variable reaction outcomes.

Causality: The polar nature of the isoquinoline nitrogen atom and the potential for hydrogen bonding with water molecules are key contributors to the hygroscopicity of this class of compounds. The presence of other polar functional groups, such as hydroxyl (-OH) or amino (-NH2), on the isoquinoline scaffold can further exacerbate this issue.

Troubleshooting & Optimization:

  • Rapid Weighing is Key: Minimize the exposure of the compound to the atmosphere. Have all necessary equipment ready before opening the container.

  • Use a Suitable Weighing Vessel: A narrow-necked vessel, such as a vial, is preferable to a watch glass to reduce the surface area exposed to air.

  • Weighing by Difference: This is the most accurate method for hygroscopic solids. Instead of taring the weighing paper or vessel, first weigh the sealed container with the compound, quickly transfer the desired amount to your reaction flask, and then re-weigh the original container. The difference in mass is the amount of compound transferred.[4]

  • Controlled Environment: If available, a glove box with a controlled inert atmosphere (nitrogen or argon) is the ideal environment for handling highly hygroscopic materials.[5] For labs without a glove box, a desiccator cabinet can be used for short-term storage and handling.

  • Balance with Draft Shield: Always use an analytical balance with a draft shield to minimize air currents that can affect the reading.[6] Keeping the draft shield closed as much as possible during weighing is crucial.

  • Preparation: Place your sealed container of the isoquinoline compound, a clean and dry spatula, and your reaction flask (stoppered) inside a desiccator for at least 30 minutes to allow them to equilibrate to a dry environment.

  • Initial Weighing: Remove the sealed container from the desiccator and weigh it on a tared analytical balance. Record this mass (m1).

  • Transfer: Quickly open the container, remove the desired amount of the compound with the spatula, and add it to your reaction flask. Immediately reseal the original container.

  • Final Weighing: Re-weigh the sealed container. Record this new mass (m2).

  • Calculation: The mass of the transferred compound is m1 - m2.

Issue 2: Failed or Low-Yield Synthesis Reactions

Q: My Bischler-Napieralski (or Pictet-Spengler) reaction to synthesize an isoquinoline derivative is failing or giving very low yields. I suspect water might be the culprit. How can I troubleshoot this?

A: Your suspicion is well-founded. Both the Bischler-Napieralski and Pictet-Spengler reactions are sensitive to moisture. These reactions typically employ dehydrating agents or acid catalysts that can be quenched or deactivated by water, leading to incomplete or failed reactions.[1][7]

Causality:

  • Bischler-Napieralski Reaction: This reaction uses dehydrating agents like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) to effect cyclization.[2][5] Water will react with these reagents, consuming them and preventing the desired reaction from occurring.

  • Pictet-Spengler Reaction: This reaction is acid-catalyzed and involves the formation of an iminium ion intermediate.[8][9] Water can interfere with the acid catalyst and also react with the iminium ion, pushing the equilibrium away from the desired cyclized product.[10][11]

Troubleshooting & Optimization:

  • Anhydrous Reagents and Solvents: Ensure all reagents and solvents are of anhydrous grade. Use freshly opened bottles or dry your solvents using appropriate methods (e.g., distillation over a suitable drying agent or passing through a solvent purification system).

  • Drying of Starting Materials: If your starting β-arylethylamine is hygroscopic, it should be dried before use. This can be done by dissolving it in an appropriate solvent, drying with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtering, and removing the solvent under reduced pressure.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

  • Choice of Dehydrating Agent: For the Bischler-Napieralski reaction, using an excess of the dehydrating agent can sometimes compensate for trace amounts of water. However, this is not a substitute for using anhydrous conditions.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, it may be an indication of moisture contamination.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the handling and management of hygroscopic isoquinoline compounds.

Q1: How can I determine the water content of my isoquinoline compound?

A1: The most accurate and widely accepted method for determining water content is the Karl Fischer titration, as outlined in USP General Chapter <921>.[12][13] This method is specific for water and can quantify even trace amounts. For a quick estimation of volatile content (which may include residual solvents as well as water), Thermogravimetric Analysis (TGA) can be used.

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned with the Karl Fischer reagent to eliminate any residual moisture.

  • Standardization: Standardize the Karl Fischer reagent using a certified water standard or sodium tartrate dihydrate.

  • Sample Preparation: In a dry environment (ideally a glove box or under a stream of inert gas), accurately weigh a suitable amount of the isoquinoline compound.

  • Titration: Quickly transfer the weighed sample into the titration vessel.

  • Analysis: Start the titration. The instrument will automatically dispense the Karl Fischer reagent and determine the endpoint. The water content is then calculated by the instrument's software.

Q2: What are the best storage conditions for hygroscopic isoquinoline compounds?

A2: Hygroscopic isoquinoline compounds should be stored in tightly sealed containers, preferably in a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate).[14] For long-term storage, amber glass bottles are recommended to protect against light degradation. The storage area should be cool and dry. For particularly sensitive compounds, storage in a controlled low-humidity environment or under an inert atmosphere is ideal.

Q3: How do I prepare an accurate stock solution of a hygroscopic isoquinoline derivative for biological assays?

A3: Preparing an accurate stock solution requires accounting for the water content of the solid material.

  • Determine Water Content: First, determine the water content of your solid isoquinoline compound using Karl Fischer titration (see protocol above). Let's say the water content is 'W'%.

  • Calculate Corrected Mass: To prepare a solution of a specific concentration, you need to correct for the water content. The corrected mass (m_corrected) to be weighed is calculated as follows: m_corrected = m_desired / (1 - (W/100)) where m_desired is the mass of the anhydrous compound you need.

  • Weighing: Accurately weigh the m_corrected amount of the hygroscopic compound using the "weighing by difference" method described in the troubleshooting section.

  • Dissolution: Dissolve the weighed compound in the desired solvent in a volumetric flask. Ensure the compound is fully dissolved before making up to the final volume.

  • Storage: Store the stock solution in an appropriate container at the recommended temperature, protected from light if necessary.

Q4: How is the hygroscopicity of a pharmaceutical compound classified?

A4: The European Pharmacopoeia provides a classification system based on the percentage increase in mass after storage at 25°C and 80% relative humidity for 24 hours.[15][16]

Classification Mass Increase (% w/w)
Non-hygroscopic< 0.12
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15

Q5: What type of packaging is recommended for long-term storage and shipping of hygroscopic isoquinoline compounds?

A5: For long-term storage and shipping, it is crucial to use packaging with a low moisture vapor transmission rate (MVTR). High-density polyethylene (HDPE) or glass containers with tight-fitting closures are recommended.[17][18] For highly sensitive materials, packaging in a foil-laminate pouch with a desiccant inside provides an excellent moisture barrier.

Section 3: Visualizing Workflows and Concepts

To further clarify the experimental procedures and decision-making processes, the following diagrams illustrate key workflows.

Weighing_Hygroscopic_Compound cluster_prep Preparation cluster_weighing Weighing by Difference cluster_reaction Reaction Setup start Start equilibrate Equilibrate compound, spatula, and flask in desiccator start->equilibrate weigh_initial Weigh sealed container (m1) equilibrate->weigh_initial transfer Quickly transfer compound to reaction flask weigh_initial->transfer weigh_final Reweigh sealed container (m2) transfer->weigh_final calculate Calculate mass transferred (m = m1 - m2) weigh_final->calculate proceed Proceed with reaction calculate->proceed

Caption: Workflow for accurately weighing a hygroscopic isoquinoline compound.

Troubleshooting_Moisture_Sensitive_Reaction cluster_investigation Investigation cluster_solutions Solutions problem Low/No Yield in Moisture-Sensitive Reaction (e.g., Bischler-Napieralski, Pictet-Spengler) check_reagents Check Reagents & Solvents for Anhydrous Grade problem->check_reagents check_starting_material Assess Hygroscopicity of Starting Material problem->check_starting_material check_atmosphere Verify Inert Atmosphere Setup problem->check_atmosphere dry_solvents Dry Solvents and Reagents check_reagents->dry_solvents dry_sm Dry Starting Material Before Use check_starting_material->dry_sm inert_setup Ensure Rigorous Inert Atmosphere check_atmosphere->inert_setup excess_reagent Consider Using Excess Dehydrating Agent (with caution) dry_solvents->excess_reagent

Caption: Troubleshooting logic for moisture-sensitive isoquinoline synthesis.

References

  • United States Pharmacopeia.
  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003.
  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
  • European Pharmacopoeia (Ph. Eur.) 10th Edition.
  • Pharma Growth Hub. (2024).
  • BenchChem. (2025).
  • United States Pharmacopeia. General Chapter <661> Containers—Plastics. USP-NF.
  • Name-Reaction.com. Pictet-Spengler reaction.
  • Mettler Toledo.
  • ResearchGate.
  • Wikipedia. Bischler–Napieralski reaction.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction.
  • Wikipedia. Pictet–Spengler reaction.
  • Medisca. Papaverine Hydrochloride, USP/EP | API.
  • PubChem. Papaverine Hydrochloride.
  • Chemodex. Papaverine hydrochloride | 61-25-6.
  • Adam Equipment. STUDENT TIPS.
  • Fisher Scientific. Top Tips for Lab Weighing with OHAUS.
  • Labcompare.com.
  • United States Pharmacopeia. General Chapter <11> USP Reference Standards.
  • BenchChem. (2025). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
  • MedChemExpress. (2025). Berberine chloride (Standard)-COA-1061515.
  • MDPI. (2023). Oral Administration of Berberine Hydrochloride Based on Chitosan/Carboxymethyl-β-Cyclodextrin Hydrogel.
  • CPT Labs. (2022). Plastic Container Testing Requirements In 2022.
  • USP-NF.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • FDA. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Slideshare. (2025). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • Scribd.
  • Eurofins Scientific. (2024).
  • PharmaInfo. (2020). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • ResearchGate. (2020). structure,preparation,chemical properties and medicinal uses of isoquinoline hetero cyclic ring.
  • PubMed. (2011).
  • ResearchGate. (2017). Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method.
  • Mettler Toledo. (2014). School experiments.
  • US Pharmacopeia. (2017). Using USP Reference Standards.
  • USP-NF. (2011). General Chapters: USP Reference Standards.
  • Mettler Toledo. Physical Influences.
  • Organic Letters. (2019).
  • ResearchGate. (2025). Water as an Efficient Medium for the Synthesis of Tetrahydro-β-carbolines via Pictet—Spengler Reactions.
  • ChemBK. Berberine hydrochloride.
  • Official Monographs for Part I / Berberine Chloride.
  • PMC - NIH. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • BenchChem. (2025). Technical Support Center: Air- and Moisture-Sensitive Handling of 2-Bromopyrazine Reactions.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Isoquinoline-3-Carboxylic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug discovery, the isoquinoline scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds.[1] This guide provides an in-depth technical comparison of the biological activities of isoquinoline-3-carboxylic acid and its ester derivatives. While direct head-to-head comparative studies are limited, by examining the known activities of the parent acid and drawing logical parallels from structurally similar quinoline analogs, we can elucidate the profound impact of the carboxylate versus ester functional group on the therapeutic potential of this promising molecular framework.

The Isoquinoline Core: A Foundation for Diverse Bioactivity

The isoquinoline nucleus, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, lending its rigid, aromatic structure to a wide array of natural and synthetic compounds with demonstrated pharmacological activities.[2] These activities span a remarkable range, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4][5] The functionalization of the isoquinoline core is a key strategy in modulating its biological profile, and the substituent at the 3-position has been shown to be particularly influential.[6]

Biological Profile of Isoquinoline-3-Carboxylic Acid

Recent studies have highlighted the significant antibacterial properties of isoquinoline-3-carboxylic acid (IQ3CA). An in-vitro evaluation of 49 isoquinoline derivatives revealed that IQ3CA demonstrated notable activity against a panel of plant pathogenic bacteria.[7]

Table 1: Antibacterial Activity of Isoquinoline-3-Carboxylic Acid (IQ3CA) [7]

Bacterial StrainEC₅₀ (µg/mL)
Ralstonia solanacearum (Rs)8.38 - 17.35
Acidovorax citrulli (Ac)8.38 - 17.35
Xanthomonas oryzae pv. oryzicola (Xoc)8.38 - 17.35
Xanthomonas campestris pv. campestris (Xcc)8.38 - 17.35
Pectobacterium carotovorum subsp. carotovorum (Pcc)8.38 - 17.35
Xanthomonas fragariae (Xf)8.38 - 17.35

Furthermore, IQ3CA displayed a significant protective effect against Acidovorax citrulli in vivo, with an efficacy of 68.56% at 200 µg/mL.[7] Mechanistic studies suggest that IQ3CA may exert its antibacterial effect by disrupting the bacterial cell membrane, leading to a curved and sunken cell morphology, and by inhibiting bacterial motility, exopolysaccharide production, and biofilm formation.[7]

The Impact of Esterification: Insights from Quinoline Analogs

Esterification of a carboxylic acid is a common and powerful strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, which in turn can significantly impact its absorption, distribution, metabolism, excretion (ADME), and ultimately, its biological activity. In the absence of direct comparative data for isoquinoline-3-carboxylic acid and its esters, we can draw valuable insights from studies on the structurally related quinoline-3-carboxylic acids and their ester derivatives.

Anticancer Activity and Selectivity

A study on 2-styrylquinoline-3-carboxylate derivatives revealed that the hydrolysis of the ester to the corresponding carboxylic acid led to an enhancement in the selectivity of the compounds as antiproliferative agents.[8] The synthesized quinoline-3-carboxylic acids exhibited micromolar inhibition with a higher selectivity towards cancer cell lines (MCF-7 and K562) over non-cancerous cells (HEK293) compared to their ester precursors.[8] This suggests that the free carboxylic acid may play a crucial role in the compound's ability to selectively target cancer cells.

Enzyme Inhibition versus Cytotoxicity

Research on 4-hydroxyquinoline-3-carboxylic acids has demonstrated their potential as inhibitors of dehydrogenase enzymes.[9] A comparative study of quinoline-4-carboxylic acids and their corresponding methyl esters as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, provided intriguing results. The conversion of the carboxylic acid to its methyl ester led to a significant decrease in DHODH inhibitory activity. However, this was accompanied by an increase in cytotoxic activity against the HCT-116 human colon cancer cell line.

Table 2: Comparative Activity of Quinoline-4-Carboxylic Acid vs. Methyl Ester Analogs [10][11]

Compound IDR² SubstituenthDHODH IC₅₀ (µM)HCT-116 IC₅₀ (µM)
14 -COOH1.86 ± 0.1710.9 ± 1.2
15 -COOCH₃> 253.93 ± 0.65

This opposing trend highlights a critical consideration in drug design: the modification of a single functional group can shift the biological activity from specific enzyme inhibition to broader cytotoxicity. This could be due to changes in cell permeability, metabolic stability, or off-target effects.

Structure-Activity Relationship (SAR) and Mechanistic Considerations

The available data, though indirect, allows us to propose a hypothetical structure-activity relationship for isoquinoline-3-carboxylic acid and its esters.

SAR cluster_0 Isoquinoline-3-Carboxylic Acid cluster_1 Isoquinoline-3-Carboxylic Acid Ester Carboxylic Acid Free Carboxylic Acid (-COOH) Antibacterial Activity Potent Antibacterial Activity Carboxylic Acid->Antibacterial Activity Observed Enzyme Inhibition Potential for Specific Enzyme Inhibition Carboxylic Acid->Enzyme Inhibition Inferred from Quinoline Analogs Ester Ester (-COOR) Carboxylic Acid->Ester Esterification Increased Cytotoxicity Potentially Increased Cytotoxicity Ester->Increased Cytotoxicity Inferred from Quinoline Analogs Decreased Enzyme Inhibition Potentially Decreased Specific Enzyme Inhibition Ester->Decreased Enzyme Inhibition Inferred from Quinoline Analogs

Caption: Inferred Structure-Activity Relationship.

The free carboxylic acid group, with its potential for hydrogen bonding and ionic interactions, may be crucial for binding to the active site of specific enzymes or bacterial targets. Esterification masks this functionality, increasing lipophilicity and potentially enhancing cell membrane permeability, which could lead to higher intracellular concentrations and broader cytotoxic effects.

Experimental Protocols for Comparative Analysis

To definitively compare the biological activities of isoquinoline-3-carboxylic acid and its esters, a series of standardized in-vitro assays should be conducted in parallel.

Antibacterial Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

antibacterial_workflow cluster_workflow Antibacterial Susceptibility Workflow prep Prepare serial dilutions of test compounds inoculate Inoculate with bacterial suspension prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for bacterial growth incubate->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic

Caption: Workflow for Antibacterial Susceptibility Testing.

Methodology:

  • Preparation of Compounds: Prepare stock solutions of isoquinoline-3-carboxylic acid and its esters in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing liquid growth medium.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[11]

mtt_workflow cluster_workflow MTT Assay Workflow seed_cells Seed cancer cells in 96-well plates treat_cells Treat cells with test compounds seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability and IC₅₀ values read_absorbance->calculate_viability

Caption: Workflow of the MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of isoquinoline-3-carboxylic acid and its esters for 48-72 hours.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assay

This general protocol can be adapted for various enzymes to determine the inhibitory potential of the test compounds.

Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compounds (isoquinoline-3-carboxylic acid and its esters) in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

The available evidence, primarily from analogous quinoline derivatives, strongly suggests that the esterification of isoquinoline-3-carboxylic acid will have a profound impact on its biological activity. While isoquinoline-3-carboxylic acid itself shows promise as an antibacterial agent, its esters may exhibit a different pharmacological profile, potentially with enhanced cytotoxicity against cancer cells but reduced specific enzyme inhibitory activity.

This comparative guide underscores the importance of the carboxylic acid versus ester moiety in defining the biological action of the isoquinoline scaffold. Further research involving the direct parallel synthesis and biological evaluation of isoquinoline-3-carboxylic acid and a series of its simple alkyl esters is essential to definitively characterize their respective therapeutic potentials and to guide the rational design of novel isoquinoline-based drug candidates.

References

  • Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules, 29(1), 123. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2022). Molecules, 27(19), 6285. [Link]

  • Novel isoquinoline derivatives as antimicrobial agents. (2013). European Journal of Medicinal Chemistry, 64, 485-494. [Link]

  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2022). Journal of the Indian Chemical Society, 99(11), 100742. [Link]

  • Natural and synthetic isoquinolines with anticancer activity. (2018). Chemistry of Heterocyclic Compounds, 54(1), 1-17. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). Molecules, 27(15), 4988. [Link]

  • 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. (1982). Journal of Medicinal Chemistry, 25(1), 57-63. [Link]

  • Isoquercitrin Esters With Mono- Or Dicarboxylic Acids: Enzymatic Preparation and Properties. (2016). Molecules, 21(6), 745. [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). Molecules, 27(16), 5085. [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002). Acta Pharmaceutica, 52(4), 267-279.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024).
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Natural Product Reports, 41(1), 10-53. [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. (2021). ChemMedChem, 16(24), 3768-3775. [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). World Journal of Advanced Research and Reviews, 22(2), 1116-1122.
  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 12, 2026, from [Link]

  • Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. (2007). Journal of Medicinal Chemistry, 50(10), 2370-2381. [Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (2017). Chemistry Central Journal, 11(1), 93. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-13.
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Natural Product Reports. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). RSC Advances, 9(58), 33754-33779. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of Isoquinoline-3-Carboxylic Acid Derivatives as HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the isoquinoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1] This guide provides a comparative analysis of isoquinoline-3-carboxylic acid derivatives as potent inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs), a class of enzymes pivotal in the cellular response to hypoxia. By delving into the structure-activity relationships (SAR), we aim to furnish a scientifically rigorous resource supported by experimental data, detailed protocols, and mechanistic insights to accelerate the design of next-generation therapeutics.

The Therapeutic Rationale: Targeting the HIF Pathway

The HIF signaling pathway is a master regulator of cellular adaptation to low oxygen levels (hypoxia).[1] Under normal oxygen conditions (normoxia), HIF-α subunits are continuously synthesized and subsequently hydroxylated by PHD enzymes. This hydroxylation event marks HIF-α for ubiquitination and rapid proteasomal degradation. However, under hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a multitude of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.

Inhibition of PHDs mimics a hypoxic state, leading to the stabilization of HIF-α and the subsequent activation of its downstream targets. This mechanism holds significant therapeutic promise for conditions such as anemia associated with chronic kidney disease, where the stimulation of endogenous erythropoietin (EPO) production is desirable. Several small molecule PHD inhibitors have already reached the clinic, validating this therapeutic strategy.[2]

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition cluster_nucleus Hypoxia / PHD Inhibition HIF-α HIF-α PHD PHD (Active) HIF-α->PHD O₂, 2-OG VHL VHL HIF-α->VHL Recognition PHD->HIF-α Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Nucleus Nucleus HIF-α_stable->Nucleus PHD_inhibited PHD (Inhibited) HIF-β HIF-β HIF_complex HIF-α/β Complex HIF-β->HIF_complex HRE HRE HIF_complex->HRE Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes Inhibitor Isoquinoline-3-carboxylic acid derivative Inhibitor->PHD_inhibited

Caption: The HIF signaling pathway under normoxia and hypoxia/PHD inhibition.

Comparative Analysis of Isoquinoline-3-Carboxylic Acid Derivatives as PHD Inhibitors

A patent by GlaxoSmithKline discloses a series of 4-hydroxy-isoquinoline-3-carboxylic acid derivatives as inhibitors of HIF prolyl hydroxylases.[3] The core scaffold consists of a 4-hydroxyisoquinoline-3-carboxylic acid moiety, with various substituents explored at different positions to optimize potency and selectivity. The following table summarizes the inhibitory activity of a selection of these compounds against PHD1 and PHD2, providing valuable insights into their structure-activity relationships.

Compound IDR1R7% Inhibition @ 1µM (PHD1)% Inhibition @ 1µM (PHD2)
1 HPhenoxy9885
2 CNPhenoxy10099
3 CN2-Fluorophenoxy10099
4 CN3-Fluorophenoxy10099
5 CN2-Chlorophenoxy100100
6 CN4-Fluorophenoxy10099
7 CNp-Tolyloxy10099
8 CNNaphthalen-2-yloxy100100

Data extracted from patent WO2013134660A1.[3] The assay measured the inhibition of PHD-mediated hydroxylation of a HIF-α peptide.

Key Structure-Activity Relationship Insights

From the comparative data, several key SAR trends can be elucidated:

  • The 4-Hydroxy and 3-Carboxylic Acid Groups are Essential: These groups are believed to be crucial for chelating the active site iron (Fe2+) and mimicking the binding of the co-substrate, 2-oxoglutarate. This is a common feature among many PHD inhibitors.[1]

  • Substitution at the 1-Position: The introduction of a cyano (CN) group at the R1 position (Compound 2 vs. 1 ) appears to enhance or maintain high inhibitory activity against both PHD1 and PHD2.

  • The 7-Position Tolerates Bulky Aromatic Substituents: A variety of aryloxy groups at the R7 position are well-tolerated and lead to potent inhibition. This suggests the presence of a hydrophobic pocket in the active site that can accommodate these substituents.

  • Electronic Effects of Substituents on the Phenoxy Ring: The introduction of both electron-donating (e.g., methyl in p-tolyloxy, Compound 7 ) and electron-withdrawing (e.g., fluoro and chloro, Compounds 3-6 ) groups on the phenoxy ring at the 7-position results in highly potent inhibitors. This indicates that the electronic properties of this substituent may have a less critical role in determining potency compared to its overall size and hydrophobicity.

  • Extended Aromatic Systems: The potent activity of the naphthalen-2-yloxy derivative (Compound 8 ) suggests that larger, more extended aromatic systems can be accommodated in the active site, potentially forming additional beneficial interactions.

SAR_Summary Core Isoquinoline-3-Carboxylic Acid Core R1 R1 Position (e.g., -CN) Core->R1 Modulates Potency R7 R7 Position (e.g., -OAr) Core->R7 Explores Hydrophobic Pocket Activity Potent PHD Inhibition R1->Activity R7->Activity

Caption: Key structural features influencing the SAR of isoquinoline-3-carboxylic acid PHD inhibitors.

Experimental Protocols for Evaluating PHD Inhibitors

To ensure the trustworthiness and reproducibility of the findings, a detailed experimental protocol for a common assay used to determine the inhibitory activity of compounds against PHD enzymes is provided below. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a robust, high-throughput method for measuring the hydroxylation of a HIF-α peptide by PHDs.

AlphaScreen Assay for PHD2 Inhibition

This protocol is adapted from established methodologies for AlphaScreen-based enzymatic assays.[4][5]

Principle: This assay quantifies the PHD2-catalyzed hydroxylation of a biotinylated HIF-1α peptide. The hydroxylated peptide is recognized by a specific antibody, which in turn is captured by protein A-conjugated acceptor beads. The biotinylated peptide is captured by streptavidin-coated donor beads. When the peptide is hydroxylated, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal upon excitation. Inhibitors of PHD2 will prevent this hydroxylation, leading to a decrease in the signal.

Materials:

  • Recombinant human PHD2

  • Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)

  • Anti-hydroxy-HIF-1α antibody

  • Streptavidin-coated donor beads

  • Protein A-conjugated acceptor beads

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • Cofactors: FeSO₄, 2-oxoglutarate, Ascorbic acid

  • Test compounds (isoquinoline-3-carboxylic acid derivatives) dissolved in DMSO

  • 384-well microplates

Procedure:

AlphaScreen_Workflow Start Start Add_Reagents Add Assay Buffer, Cofactors, and PHD2 to 384-well plate Start->Add_Reagents Add_Inhibitor Add Test Compound or DMSO (control) Add_Reagents->Add_Inhibitor Incubate_1 Incubate at RT (e.g., 15 min) Add_Inhibitor->Incubate_1 Add_Substrate Add Biotinylated HIF-1α Peptide Incubate_1->Add_Substrate Incubate_2 Incubate at RT (e.g., 60 min) Add_Substrate->Incubate_2 Add_Beads Add Antibody, Donor, and Acceptor Beads Incubate_2->Add_Beads Incubate_3 Incubate in Dark (e.g., 60 min) Add_Beads->Incubate_3 Read_Plate Read Plate on AlphaScreen-compatible plate reader Incubate_3->Read_Plate End End Read_Plate->End

Caption: Workflow for the AlphaScreen-based PHD2 inhibition assay.

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds in 100% DMSO.

    • Prepare working solutions of PHD2, biotinylated HIF-1α peptide, and cofactors (FeSO₄, 2-oxoglutarate, ascorbic acid) in assay buffer. The final concentrations should be optimized for the specific assay conditions.

    • Prepare a detection mix containing the anti-hydroxy-HIF-1α antibody, streptavidin-coated donor beads, and protein A-conjugated acceptor beads in assay buffer.

  • Assay Procedure:

    • To the wells of a 384-well plate, add the test compound or DMSO (for control wells).

    • Add the PHD2 enzyme and cofactors to all wells.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the biotinylated HIF-1α peptide substrate.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for substrate hydroxylation.

    • Stop the reaction and initiate signal detection by adding the detection mix containing the antibody and beads.

    • Incubate the plate in the dark for at least 60 minutes at room temperature to allow for bead binding.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The isoquinoline-3-carboxylic acid scaffold has proven to be a fertile ground for the development of potent HIF prolyl hydroxylase inhibitors. The key SAR insights reveal the importance of the 4-hydroxy and 3-carboxylic acid functionalities for active site binding, while the 7-position offers a valuable vector for modification to enhance potency and potentially modulate selectivity. The presented experimental protocol for the AlphaScreen assay provides a robust framework for the reliable evaluation of novel analogs.

Future research in this area could focus on optimizing the pharmacokinetic properties of these compounds, exploring a wider range of substituents at the 7-position to fine-tune selectivity among the PHD isoforms, and investigating the in vivo efficacy of the most promising candidates in relevant disease models. The continued exploration of the SAR of isoquinoline-3-carboxylic acid derivatives will undoubtedly contribute to the development of novel and effective therapeutics for anemia and other hypoxia-related diseases.

References

  • GlaxoSmithKline. (2013). 4-hydroxy-isoquinoline compounds as hif hydroxylase inhibitors. WO2013134660A1.
  • Yeo, E. J., Cho, Y. S., Kim, M. S., & Park, J. W. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules and cells, 38(1), 1–8. [Link]

  • Oh-oka, K., Nofziger, C., Nakagawa, Y., Suda, S., Akiyama, N., Fischer, C., ... & Miyata, T. (2011). A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity. Chemical & pharmaceutical bulletin, 59(10), 1233-1242. [Link]

  • SciSpace. (n.d.). HIF prolyl-hydroxylase inhibitor. Retrieved from [Link]

  • Hodges, J. C., Cooke, M., & Elslager, E. F. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of medicinal chemistry, 20(8), 1001-1006. [Link]

  • Wikipedia. (2023). HIF prolyl-hydroxylase inhibitor. In Wikipedia. [Link]

  • ResearchGate. (n.d.). Selected SAR of isoquinoline series. Retrieved from [Link]

  • Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., ... & Simeonov, A. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in molecular biology (Clifton, N.J.), 1439, 77–98. [Link]

  • Metzen, E., & Ratcliffe, P. J. (2019). A Fluorescent Benzo[g]isoquinoline-Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging. ChemMedChem, 14(2), 253-259. [Link]

  • Singh, A., Singh, A., Singh, M., & Singh, V. K. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current topics in medicinal chemistry, 20(23), 2070-2079. [Link]

  • ResearchGate. (n.d.). A Fluorescent Benzo[g]isoquinoline‐Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging. Retrieved from [Link]

  • Liu, S., Li, Y., Li, S., Wang, Y., Zhang, Y., & Ma, D. (2020). Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. Bioorganic & medicinal chemistry letters, 30(16), 127286. [Link]

  • Al-Horani, R. A., & Desai, U. R. (2014). Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. Organic preparations and procedures international, 46(2), 147-160. [Link]

  • Deaton, D. N., Miller, J. F., Moore, M. L., Moseley, J. D., Owen, D. R., & Reister, S. M. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & medicinal chemistry letters, 29(17), 2419-2424. [Link]

  • Li, Y., Wang, Y., Li, S., Liu, S., Zhang, Y., & Ma, D. (2020). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European journal of medicinal chemistry, 200, 112443. [Link]

Sources

A Senior Application Scientist's Guide to In Vivo Validation of Novel Isoquinoline Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical in vivo validation of novel isoquinoline compounds, moving beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices. We will compare a promising, hypothetical novel agent, "IQ-9," against a well-established standard-of-care drug, Cisplatin, to generate a robust, publication-quality dataset.

Introduction: The Therapeutic Promise of Isoquinolines

Isoquinoline alkaloids are a diverse class of naturally occurring compounds that have long been a source of therapeutic agents.[1][2] Many, like berberine and palmatine, have demonstrated significant anti-cancer effects in preclinical models by modulating critical cell signaling pathways, inducing cell cycle arrest, and promoting apoptosis.[1][3][4][5] The development of novel synthetic isoquinoline derivatives offers the potential for enhanced specificity and efficacy.[6] This guide will walk through the essential steps of validating such a novel compound, IQ-9, in a rigorous, comparative in vivo study.

The Comparative Framework: IQ-9 vs. Cisplatin

A successful preclinical study hinges on a well-designed comparison. Here, we establish our candidates:

  • Novel Agent: IQ-9: A synthetic isoquinoline derivative designed to selectively inhibit the PI3K/Akt signaling pathway, a cascade frequently over-activated in various cancers, leading to uncontrolled cell proliferation and survival.[7][8][9][10]

  • Standard-of-Care Comparator: Cisplatin: A platinum-based chemotherapy agent that exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct replication and ultimately trigger apoptosis.[11][12][13][14][15] It is a first-line treatment for numerous human cancers, including breast, ovarian, and lung cancers.[11]

Scientific Rationale: Comparing a targeted agent (IQ-9) against a broad cytotoxic drug (Cisplatin) is a powerful approach. The goal is to demonstrate not just efficacy, but also a superior safety profile, a key differentiator for next-generation cancer therapeutics.

The In Vivo Model: Human Tumor Xenograft in Immunodeficient Mice

The most common and foundational model for initial efficacy testing is the cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice.[16]

Why this model?

  • Feasibility: It is a well-established, reproducible, and cost-effective method for assessing the direct antitumor activity of a compound.

  • Human Context: It uses human cancer cells, providing a relevant biological system.

  • Limitations: The absence of a functional immune system means this model cannot assess immunomodulatory effects. For that, syngeneic or humanized mouse models would be required in later stages.[17]

Experimental Workflow Diagram

Here is a logical flow of the entire in vivo study, from initial preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis cell_culture 1. Cell Line Culture (e.g., MCF-7 Breast Cancer) animal_acclimate 2. Animal Acclimation (NSG Mice, 4-6 weeks old) cell_harvest 3. Cell Harvest & Viability Check implantation 4. Subcutaneous Implantation (Cells + Matrigel) cell_harvest->implantation tumor_growth 5. Tumor Growth Monitoring implantation->tumor_growth randomization 6. Randomization into Groups (Tumor Volume ~100-150 mm³) tumor_growth->randomization dosing 7. Drug Administration (Vehicle, IQ-9, Cisplatin) randomization->dosing monitoring 8. Endpoint Monitoring (Tumor Volume, Body Weight) dosing->monitoring termination 9. Study Termination & Sample Collection monitoring->termination ex_vivo 10. Ex Vivo Analysis (IHC, Western Blot) termination->ex_vivo data_analysis 11. Data Analysis & Interpretation termination->data_analysis

Caption: High-level workflow for an in vivo xenograft study.

Detailed Protocol: Xenograft Model Establishment and Efficacy Assessment

This protocol outlines the critical steps for conducting the study.

1. Cell Line and Animal Husbandry

  • Cell Line: Use MCF-7 human breast cancer cells, which are well-characterized and known to form solid tumors. Culture in appropriate media until they reach 70-80% confluency.

  • Animals: Use female immunodeficient mice (e.g., NSG or Nude), 4-6 weeks old. Allow a 3-5 day acclimatization period.[18] All procedures must adhere to institutional animal care and use committee (IACUC) guidelines.

2. Tumor Implantation

  • Harvest cells using trypsin and wash twice with sterile PBS. Perform a cell count and viability check (e.g., Trypan Blue); viability should be >95%.

  • Resuspend cells in a 1:1 mixture of cold PBS and Matrigel (or a similar basement membrane extract) to a final concentration of 5 x 10^7 cells/mL.

    • Expertise & Experience: Co-injecting with a basement membrane extract like Cultrex BME significantly improves tumor take rate and growth by mimicking the in vivo microenvironment.

  • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[18]

3. Animal Grouping and Treatment

  • Monitor tumor growth by measuring length and width with digital calipers 2-3 times per week. Calculate tumor volume using the modified ellipsoid formula: Volume = (Width² x Length) / 2 .[18][19]

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group) to ensure an even distribution of tumor sizes.

    • Group 1: Vehicle Control (e.g., Saline or DMSO solution)

    • Group 2: IQ-9 (e.g., 50 mg/kg, daily via oral gavage)

    • Group 3: Cisplatin (e.g., 5 mg/kg, once weekly via intraperitoneal injection)

  • Administer treatments according to the defined schedule for 21-28 days.

4. Monitoring Efficacy and Toxicity

  • Continue to measure tumor volume 2-3 times weekly.

  • Measure mouse body weight at the same time. Body weight loss is a key indicator of systemic toxicity. A loss of >15-20% often requires euthanasia.

  • Monitor for any other clinical signs of distress.

5. Study Termination and Data Analysis

  • At the end of the study, euthanize the mice. Excise the tumors, weigh them, and preserve a portion in formalin for histology and snap-freeze the rest in liquid nitrogen for molecular analysis.

  • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.[20][21]

Data Presentation and Interpretation

Clear data presentation is crucial for objective comparison.

Table 1: Comparative Antitumor Efficacy

Treatment Group Dose & Schedule Final Mean Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (TGI) %
Vehicle Control N/A 1540 ± 125 0%
IQ-9 50 mg/kg, QD, PO 585 ± 75* 62%
Cisplatin 5 mg/kg, QW, IP 610 ± 88* 60%

p < 0.01 compared to Vehicle Control

Table 2: Comparative Toxicity Profile

Treatment Group Dose & Schedule Mean Body Weight Change (%) ± SEM
Vehicle Control N/A +5.2 ± 1.5
IQ-9 50 mg/kg, QD, PO +2.1 ± 2.0
Cisplatin 5 mg/kg, QW, IP -12.5 ± 3.1*

p < 0.01 compared to Vehicle Control

Interpretation: The data suggests that the novel compound IQ-9 demonstrates comparable tumor growth inhibition to the standard-of-care, Cisplatin.[20] Critically, IQ-9 shows a significantly improved safety profile, with negligible impact on body weight, whereas Cisplatin induced significant weight loss, indicating systemic toxicity.

Mechanism of Action (MoA) Validation In Vivo

Efficacy data is powerful, but demonstrating that the drug hits its intended target in the tumor provides a self-validating system and strengthens the therapeutic hypothesis. Since IQ-9 is designed to induce apoptosis via PI3K/Akt inhibition, we can confirm this using immunohistochemistry (IHC) on the excised tumors.

Signaling Pathway Diagram: Apoptosis Induction

This diagram illustrates how inhibition of pro-survival proteins (like Akt) and activation of pro-apoptotic proteins converge on the executioner Caspase-3.

G cluster_survival Pro-Survival Pathway cluster_drug cluster_apoptosis Pro-Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibits IQ9 IQ-9 IQ9->Akt Inhibits CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Cleaved Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: IQ-9 inhibits the PI3K/Akt pathway, reducing Bcl-2 and allowing apoptosis.

Protocol: IHC for Cleaved Caspase-3

Cleaved Caspase-3 is a definitive marker of cells undergoing apoptosis.[22] Increased staining in treated tumors validates the proposed MoA.

1. Sample Preparation

  • Fix tumor tissues in 10% neutral buffered formalin for 24 hours.

  • Embed tissues in paraffin and cut 4-5 µm sections onto slides.

2. Staining Procedure

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.[23]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Then, block non-specific binding sites with a blocking serum.

  • Primary Antibody: Incubate slides overnight at 4°C with a primary antibody specific for Cleaved Caspase-3 (e.g., Rabbit mAb).[22][24]

  • Secondary Antibody & Detection: Use an HRP-conjugated anti-rabbit secondary antibody, followed by detection with a DAB chromogen substrate, which produces a brown precipitate at the antigen site.[25]

  • Counterstain: Lightly counterstain with hematoxylin to visualize cell nuclei.

  • Dehydrate and Mount: Dehydrate the slides and mount with a permanent mounting medium.

Expected Result: Tumors from the IQ-9 and Cisplatin groups will show a marked increase in brown staining (positive for Cleaved Caspase-3) compared to the vehicle control group, confirming the induction of apoptosis.

Conclusion and Future Directions

This guide outlines a robust, comparative approach to the in vivo validation of a novel isoquinoline compound. The hypothetical results indicate that IQ-9 demonstrates potent antitumor efficacy comparable to the clinical standard, Cisplatin, while offering a significantly improved safety profile. The validation of its mechanism of action through IHC further strengthens its candidacy for continued development.

Next Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the drug's absorption, distribution, metabolism, and excretion, and correlate it with target engagement.

  • Advanced Models: Test efficacy in more complex models, such as patient-derived xenografts (PDX) or syngeneic models that include a competent immune system.

  • Combination Studies: Evaluate the potential for synergistic effects by combining IQ-9 with other therapies, including standard chemotherapy or immunotherapy.

By following this scientifically-grounded and logically-structured approach, researchers can generate the high-quality, trustworthy data necessary to advance promising new compounds toward clinical application.

References

  • Adams, J. M., & Cory, S. (2007). The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. Current Opinion in Immunology. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology. [Link]

  • Reed, J. C. (2000). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? Nature Cell Biology. [Link]

  • ResearchGate. (2014). How can one calculate tumor growth inhibition? ResearchGate. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery. [Link]

  • Wang, N., Feng, Y., Zhu, M., Tsang, C. M., Man, K., & Wang, X. (2024). From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. Journal of Ethnopharmacology. [Link]

  • Tan, S., & Yu, J. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. [Link]

  • Florea, A. M., & Büsselberg, D. (2025). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. Cancers. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Biomedicines. [Link]

  • Wikipedia. (n.d.). Bcl-2 family. Wikipedia. [Link]

  • Siddik, Z. H. (2023). Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. International Journal of Molecular Sciences. [Link]

  • Alzahrani, A. S. (2019). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • Wang, K., Feng, X., Chai, L., Sun, D., & Hu, Y. (2019). Anticancer effect of berberine based on experimental animal models of various cancers: A systematic review and meta-analysis. ResearchGate. [Link]

  • Patsnap. (2024). What is the mechanism of Cisplatin? Patsnap Synapse. [Link]

  • Siddik, Z. H. (2021). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Cancers. [Link]

  • Shamas-Din, A., & Kale, J. (2019). Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink. Cells. [Link]

  • Yoo, Y., Choi, S., Kim, S., & Lee, J. (2022). Schematic diagram of the mechanism of anti-cancer effect of palmatine. ResearchGate. [Link]

  • Semple, S. C., Chonn, A., & Scherrer, P. (2006). In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors. Journal of Controlled Release. [Link]

  • Grabarska, A., Jeyabalan, J., & Wawruszak, A. (2021). Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. Molecules. [Link]

  • Gao, J., & Lu, Y. (2011). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Journal of Biopharmaceutical Statistics. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • Liu, Y., Cao, Y., & Zhang, W. (2019). Berberine Inhibits Growth of Liver Cancer Cells by Suppressing Glutamine Uptake. OncoTargets and Therapy. [Link]

  • Ullah, H., Khan, M. F., & Shah, M. (2025). Botanical Sources, Pharmacokinetics, and Therapeutic Efficacy of Palmatine and Its Derivatives in the Management of Cancer: A Comprehensive Mechanistic Analysis. ResearchGate. [Link]

  • Feng, X., Chai, L., & Sun, D. (2019). Anticancer effect of berberine based on experimental animal models of various cancers: a systematic review and meta-analysis. Phytotherapy Research. [Link]

  • Martínez-Sabadell, A., Farràs-Llongueras, N., & Arasanz, H. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]

  • Rauf, A., Ali, N., & Khan, H. (2021). Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways. Molecules. [Link]

  • Manfredi, M. G., Ecsedy, J. A., & Chakravarty, A. (2007). Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054. Journal of Clinical Oncology. [Link]

  • Li, D., Wang, Y., & Ma, Z. (2020). Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review. Frontiers in Pharmacology. [Link]

  • Wójcicka, A., Witkowska, A. M., & Kaźmierski, S. (2023). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Scientific Reports. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • Jung, S. H., Lee, H. J., & Lee, S. K. (2014). In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma. Journal of Korean Medical Science. [Link]

  • Szymański, J., Wójcik, M., & Drąg-Zalesińska, M. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

  • Sargent, L. M., Bailey, N. J., & Churchill, G. A. (2023). Methods to study xenografted human cancer in genetically diverse mice. Frontiers in Oncology. [Link]

  • ResearchGate. (n.d.). Main mechanism of palmatine against cancer. ResearchGate. [Link]

  • Zhang, C., Yuan, F., & Lu, Y. (2014). In vivo pharmacokinetics, biodistribution and antitumor effect of paclitaxel-loaded micelles based on α-tocopherol succinate-modified chitosan. Taylor & Francis Online. [Link]

  • Matsuoka, K., Nakagawa, F., & Urakami, K. (2015). Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts. Oncology Reports. [Link]

  • Zhang, L., Kumar, S., & Baruchel, S. (2013). Nab-Paclitaxel Is an Active Drug in Preclinical Model of Pediatric Solid Tumors. Clinical Cancer Research. [Link]

  • Almási, M., Nán, M., & Heltovics, G. (2021). Therapeutic Efficacy and Biodistribution of Paclitaxel-Bound Amphiphilic Cyclodextrin Nanoparticles: Analyses in 3D Tumor Culture and Tumor-Bearing Animals In Vivo. Pharmaceutics. [Link]

  • ResearchGate. (n.d.). Immunohistochemical staining for cleaved caspase 3 to detect apoptotic... ResearchGate. [Link]

  • Bio-Techne. (n.d.). TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. Bio-Techne. [Link]

  • Im, E., & Lee, S. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Molecules. [Link]

  • Second Scight. (2025). Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. Second Scight. [Link]

  • Wang, X., Chen, Y., & Liu, Y. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Acta Pharmaceutica Sinica B. [Link]

  • Abdel-Maksoud, M. M., El-Gamal, M. I., & Oh, C. H. (2026). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. Journal of Heterocyclic Chemistry. [Link]

Sources

A Comparative Guide to Cross-Reactivity Studies of Isoquinoline-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of an enzyme inhibitor is paramount. Isoquinoline alkaloids, a prominent class of natural products, have long been recognized for their diverse biological activities, often stemming from their ability to inhibit various enzymes.[1] However, this broad activity profile necessitates a rigorous evaluation of their cross-reactivity to ascertain their therapeutic potential and minimize off-target effects. This guide provides an in-depth comparison of methodologies to assess the selectivity of isoquinoline-based enzyme inhibitors, supported by experimental data and protocols.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][3] Many of these effects are attributed to their ability to inhibit key enzymes. For instance, berberine and palmatine, two well-studied protoberberine isoquinoline alkaloids, have demonstrated inhibitory effects against a variety of enzymes.[4][5] The journey from a promising bioactive compound to a clinically viable drug is paved with detailed characterization, a crucial aspect of which is selectivity profiling. An inhibitor that potently modulates its intended target while sparing other enzymes is the gold standard, reducing the likelihood of adverse effects.

This guide will navigate the critical methodologies for evaluating inhibitor cross-reactivity, delve into the specific profiles of key isoquinoline-based inhibitors, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

Pillar 1: Methodologies for Assessing Inhibitor Selectivity

The choice of assay for determining inhibitor selectivity is critical and depends on the research question, the nature of the inhibitor, and the available resources. Here, we compare three robust methodologies: Broad-Panel Enzymatic Assays (including Kinome Scanning), Cellular Thermal Shift Assays (CETSA), and Isothermal Titration Calorimetry (ITC).

Broad-Panel Enzymatic Assays: A Global View of Selectivity

Broad-panel enzymatic assays offer a high-throughput approach to assess an inhibitor's activity against a large number of purified enzymes simultaneously.[6][7] This is particularly valuable in the early stages of drug discovery to identify potential on- and off-targets.

Causality Behind Experimental Choices: The primary goal is to obtain a "global" view of an inhibitor's selectivity. By testing against a diverse panel of enzymes, researchers can quickly identify potential liabilities and opportunities. For isoquinoline-based inhibitors, which are often found to target protein kinases, kinome scanning is a specialized and powerful application of this approach.[6][8][9][10]

Self-Validating System: The reliability of this method hinges on the quality of the recombinant enzymes and the robustness of the assay technology. Reputable vendors provide detailed quality control data for their enzyme panels. Furthermore, including well-characterized reference inhibitors as positive and negative controls for each assay plate validates the results. The use of multiple inhibitor concentrations allows for the determination of IC50 values, providing a quantitative measure of potency.

The KINOMEscan™ platform is a widely used competition binding assay that provides a quantitative measure of inhibitor binding to a large panel of kinases.[11][12][13]

Diagram of the KINOMEscan™ Workflow:

G cluster_0 Assay Preparation cluster_1 Competition Binding cluster_2 Quantification Test_Compound Test Isoquinoline Inhibitor Binding_Reaction Incubation: Inhibitor + Kinase + Immobilized Ligand Test_Compound->Binding_Reaction Kinase_Panel DNA-tagged Kinase Panel Kinase_Panel->Binding_Reaction Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Binding_Reaction Capture Capture of Kinase- Ligand Complex Binding_Reaction->Capture Wash Wash Unbound Components Capture->Wash Elution Elution Wash->Elution qPCR qPCR Quantification of DNA Tag Elution->qPCR Data_Analysis Data Analysis: % Inhibition qPCR->Data_Analysis

Caption: KINOMEscan™ workflow for assessing inhibitor selectivity.

  • Compound Preparation: Prepare stock solutions of the isoquinoline-based inhibitor in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

  • Assay Plate Preparation: Utilize a multi-well plate format where each well contains a specific purified kinase from the panel.

  • Reaction Initiation: Add the inhibitor at various concentrations to the wells containing the kinases. Initiate the enzymatic reaction by adding the substrate and ATP (often radiolabeled or coupled to a reporter system).

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

  • Reaction Termination: Stop the reaction using a suitable method (e.g., adding a stop solution).

  • Signal Detection: Measure the enzyme activity using an appropriate detection method, such as fluorescence, luminescence, or radioactivity.[14]

  • Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each interaction.

Cellular Thermal Shift Assay (CETSA): Target Engagement in a Native Environment

CETSA is a powerful technique for verifying target engagement in a cellular context.[15][16][17] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[18][19]

Causality Behind Experimental Choices: The primary advantage of CETSA is that it assesses target engagement within the complex milieu of the cell, providing more physiologically relevant data than assays with purified enzymes. This is crucial for validating that an inhibitor can reach and bind to its target in a living system. It can also help to distinguish between on-target and off-target effects observed in phenotypic screens.

Self-Validating System: The internal control in a CETSA experiment is the vehicle-treated sample, which establishes the baseline thermal stability of the target protein. A statistically significant shift in the melting curve in the presence of the inhibitor provides strong evidence of target engagement. Performing the assay at multiple inhibitor concentrations can demonstrate a dose-dependent stabilization, further validating the interaction.

Diagram of the CETSA Workflow:

G cluster_0 Cell Treatment & Lysis cluster_1 Thermal Challenge cluster_2 Analysis Intact_Cells Treat Intact Cells with Inhibitor or Vehicle Harvest_Cells Harvest Cells Intact_Cells->Harvest_Cells Resuspend_Lysate Resuspend in Lysis Buffer Harvest_Cells->Resuspend_Lysate Aliquot_Lysate Aliquot Lysate Resuspend_Lysate->Aliquot_Lysate Heat_Treatment Heat at a Range of Temperatures Aliquot_Lysate->Heat_Treatment Centrifugation Centrifuge to Pellet Aggregated Proteins Heat_Treatment->Centrifugation Collect_Supernatant Collect Soluble Fraction Centrifugation->Collect_Supernatant Western_Blot Analyze by Western Blot Collect_Supernatant->Western_Blot Data_Plotting Plot Melting Curve Western_Blot->Data_Plotting

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate confluence. Treat the cells with the isoquinoline-based inhibitor or a vehicle control for a specified duration.

  • Cell Harvest and Lysis: Harvest the cells and wash them to remove excess inhibitor. Lyse the cells using a suitable buffer, often through physical methods like freeze-thaw cycles to maintain protein complex integrity.

  • Heat Challenge: Aliquot the cell lysate into separate tubes and heat them at a range of different temperatures for a short period (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured and aggregated proteins.

  • Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other sensitive protein detection methods.

  • Data Analysis: Quantify the band intensities from the Western blot and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target stabilization.

Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Affinity

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[20][21] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Causality Behind Experimental Choices: ITC is considered a gold standard for characterizing biomolecular interactions because it is a label-free, in-solution technique that directly measures the heat of binding. This avoids potential artifacts associated with labels or immobilization. For isoquinoline-based inhibitors, ITC can provide precise, quantitative data on their binding affinity to a specific target enzyme, which is invaluable for structure-activity relationship (SAR) studies.

Self-Validating System: A well-defined sigmoidal binding curve in an ITC experiment is a strong indicator of a specific binding event. The stoichiometry of the interaction (n-value) should be close to the expected value (e.g., 1 for a 1:1 interaction). The consistency of the thermodynamic parameters across replicate experiments further validates the data.

  • Sample Preparation: Prepare purified target enzyme and the isoquinoline-based inhibitor in the same buffer to minimize heat of dilution effects. The concentrations should be carefully chosen based on the expected binding affinity.

  • Instrument Setup: Load the enzyme solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe. Equilibrate the system to the desired temperature.

  • Titration: Perform a series of small, sequential injections of the inhibitor into the enzyme solution.

  • Heat Measurement: The instrument measures the minute heat changes that occur with each injection.

  • Data Analysis: Integrate the heat flow data to obtain the heat change per injection. Plot this against the molar ratio of inhibitor to enzyme. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Pillar 2: Comparative Analysis of Isoquinoline-Based Inhibitors

Several isoquinoline alkaloids have been extensively studied for their enzyme inhibitory activities. Here, we compare the cross-reactivity profiles of two prominent examples: Berberine and Palmatine.

Berberine: A Multi-Targeting Alkaloid

Berberine is an isoquinoline alkaloid with a wide range of reported pharmacological effects.[22] Its therapeutic potential is often linked to its ability to interact with multiple targets.

Target EnzymeInhibitory Activity (IC50/Ki)Comments
Cytochrome P450 2D6 (CYP2D6) IC50: ~11.9 µM[5]Exhibits selective, quasi-irreversible inhibition.[5][23]
Cytochrome P450 2E1 (CYP2E1) Inhibition observed in a concentration-dependent manner.[24]
Other CYPs (1A2, 2C9, 2C19, 3A4) Weak or no significant inhibition.[5][24]Generally selective against these isoforms.
Protein Kinases Varies depending on the kinase.Sanguinarine, another benzophenanthridine alkaloid, shows potent inhibition of PKA but is a poor inhibitor of PKC.[8]
Aldo-Keto Reductase 1C3 (AKR1C3) Stylopine, an isoquinoline alkaloid, is a potent inhibitor.[25]Berberine's activity against this specific enzyme requires further investigation.

Note: IC50 and Ki values can vary depending on the assay conditions.

The data indicates that berberine is not a highly selective inhibitor, with potent activity against CYP2D6 and CYP2E1.[24] This cross-reactivity has significant implications for potential drug-drug interactions, as these enzymes are crucial for the metabolism of many clinically used drugs. However, its multi-targeting nature may also contribute to its therapeutic efficacy in complex diseases.

Palmatine: A Structurally Related Alkaloid with a Distinct Profile

Palmatine, structurally similar to berberine, also exhibits a multi-target profile, but with some key differences.[4][26]

Target EnzymeInhibitory Activity (IC50/Ki)Comments
Acetylcholinesterase (AChE) Inhibitory activity has been demonstrated.[4]Potential therapeutic application in Alzheimer's disease.[27]
Protein Kinases (e.g., PI3K/AKT/mTOR pathway) Modulates these signaling pathways.[4][27]Contributes to its anti-inflammatory and neuroprotective effects.
Cytochrome P450s Less characterized than berberine, but likely interacts with some isoforms.Further studies are needed for a direct comparison.

Palmatine's ability to modulate key signaling pathways like PI3K/AKT/mTOR highlights its potential in diseases characterized by dysregulation of these pathways.[4][27] While direct comparative data against a broad panel of enzymes is less available than for berberine, the existing evidence suggests a distinct, albeit still multi-targeting, profile.

Conclusion

The study of cross-reactivity is a cornerstone of modern drug discovery. For a class of compounds as biologically active as isoquinoline-based enzyme inhibitors, a thorough understanding of their selectivity is not just beneficial, but essential. This guide has provided a comparative overview of key methodologies—broad-panel enzymatic assays, CETSA, and ITC—each offering unique insights into inhibitor behavior. The case studies of berberine and palmatine illustrate the importance of this analysis, revealing them as multi-targeting agents with distinct profiles.

By employing these robust and self-validating experimental approaches, researchers can build a comprehensive understanding of their isoquinoline-based inhibitors, paving the way for the development of safer and more effective therapeutics. The detailed protocols and comparative data presented herein serve as a valuable resource for scientists and drug development professionals dedicated to advancing the field of enzyme inhibitor research.

References

  • Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids. PubMed. [Link]

  • From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. PMC - PubMed Central. [Link]

  • Quasi-Irreversible Inhibition of CYP2D6 by Berberine. PMC - NIH. [Link]

  • CYP450 enzyme inhibition of berberine in pooled human liver microsomes by cocktail probe drugs. ResearchGate. [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. NIH. [Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH. [Link]

  • (PDF) Quasi-Irreversible Inhibition of CYP2D6 by Berberine. ResearchGate. [Link]

  • Isoquinoline alkaloids as a novel type of AKR1C3 inhibitors. PubMed. [Link]

  • Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Network pharmacology and molecular docking integrated strategy to investigate the pharmacological mechanism of palmatine in Alzheimer's disease. PubMed. [Link]

  • A near-universal way to measure enzyme inhibition. Newsroom. [Link]

  • Enzyme Activity Assays. Amsbio. [Link]

  • Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. PMC - NIH. [Link]

  • Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. NIH. [Link]

  • Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. PubMed. [Link]

  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • Methods of Measuring Enzyme Activity Ex vivo and In vivo. PMC - PubMed Central. [Link]

  • THI 53, a new synthetic isoquinoline alkaloid blocks the induction of iNOS by regulating LPS-activated NF-κB pathway and IFN-β/Tyk2/JAK2-STAT-1 signaling cascades. Cancer Research. [Link]

  • Top Enzymatic Assays for Drug Screening in 2025. Patsnap Synapse. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PMC. [Link]

  • Universal enzyme inhibition measurement could boost drug discovery. Clinical Trials Arena. [Link]

  • Pharmacological activities palmatine alkaloid compound isolated from Guatteria friesiana prospects for new drug development. Allied Academies. [Link]

  • Palmatine: A review of its pharmacology, toxicity and pharmacokinetics. PubMed. [Link]

  • Enzyme assays for high-throughput screening. PubMed. [Link]

  • Enzyme assays. ProFoldin. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC - NIH. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • KINOMEscan® Kinase Profiling Platform. [Link]

  • Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. PubMed. [Link]

  • Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. PMC - PubMed Central. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Reactivity of Isoquinoline. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Isoquinoline-3-Carboxylic Acid: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-3-carboxylic acid is a pivotal scaffold in medicinal chemistry and materials science, necessitating efficient and scalable synthetic routes for its production. This guide provides an in-depth comparison of various synthetic strategies, from classical cyclization reactions to modern transition-metal-catalyzed methods. We will dissect the mechanistic underpinnings, operational parameters, and overall efficacy of each route, supported by experimental data and detailed protocols. The objective is to equip researchers with the critical insights required to select the optimal synthetic pathway based on specific project goals, such as yield, purity, scalability, and sustainability.

Introduction: The Significance of the Isoquinoline-3-Carboxylic Acid Moiety

The isoquinoline nucleus is a "privileged scaffold" in drug discovery, appearing in a vast array of natural alkaloids and synthetic pharmaceuticals with diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] The addition of a carboxylic acid group at the 3-position provides a crucial handle for further functionalization, enabling the modulation of physicochemical properties and the introduction of pharmacophoric elements. Consequently, the development of robust and versatile methods to access isoquinoline-3-carboxylic acid and its esters is of paramount importance.

The choice of a synthetic route is a strategic decision influenced by factors beyond mere chemical yield. It involves a holistic assessment of starting material accessibility, reagent cost and toxicity, reaction conditions, and amenability to scale-up. This guide critically evaluates the most prominent methods, providing a comparative framework to navigate these complex considerations.

Classical Approaches: Foundational but Indirect

Traditional methods for constructing the isoquinoline core, such as the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions, are cornerstones of heterocyclic chemistry.[1][4][5] However, these routes are often not directly applicable for producing 3-carboxy-substituted isoquinolines without significant modification and typically involve harsh conditions like strong acids and high temperatures.[1]

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[6][7][8]

  • Mechanism Rationale: The core transformation relies on an electrophilic aromatic substitution where the electron-rich benzene ring attacks a carbocation intermediate generated from the aminoacetal portion under strong acidic conditions (e.g., concentrated sulfuric acid).[7][9] The choice of a strong acid is critical to drive the dehydration and cyclization steps.[6][10]

The Pictet-Spengler Reaction

This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline, which must then be oxidized to the aromatic isoquinoline.[5][12][13]

  • Mechanism Rationale: The reaction proceeds via the formation of a Schiff base, which is then protonated to form a highly electrophilic iminium ion.[12][13] This ion is then attacked by the activated aromatic ring in an intramolecular electrophilic substitution. The reaction is often facilitated by electron-donating groups on the aromatic ring.[5][13]

  • Applicability to Isoquinoline-3-Carboxylic Acid: To introduce the C3-carboxy group, one would need to use a keto-acid like pyruvic acid as the carbonyl component.[13] This would yield a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, requiring a subsequent, often challenging, aromatization step that could lead to decarboxylation or other side reactions.

Caption: Generalized Suzuki coupling catalytic cycle.

Rhodium(III)-Catalyzed C-H Activation/Annulation

A greener and more atom-economical approach involves the C-H activation of a benzamide and subsequent annulation with an alkyne surrogate. [14]While this method typically produces isoquinolones, modifications can lead to isoquinolines.

  • Route Description: This strategy uses an N-methoxybenzamide as the starting material. A rhodium(III) catalyst facilitates the ortho-C-H activation of the benzene ring. This activated species then undergoes a [4+2] annulation with a coupling partner like vinylene carbonate, which serves as a masked acetylene. [14]

  • Causality of Experimental Choices: The N-methoxyamide group acts as a directing group, positioning the rhodium catalyst for selective ortho-C-H activation. Rhodium(III) is an excellent catalyst for this transformation due to its favorable redox properties. Using a biomass-derived solvent like ethanol and performing the reaction at room temperature significantly enhances the green credentials of this method. [14]The final product, an isoquinolone, can be converted to the corresponding isoquinoline, though this adds a step.

Quantitative Comparison of Synthetic Routes

The efficacy of a synthetic route is a multi-faceted consideration. The following table provides a comparative summary of the discussed methodologies.

MetricPomeranz-FritschPictet-Spengler (Modified)Suzuki CouplingRh(III) C-H Annulation
Target Product Indirect (requires oxidation of side chain)Indirect (requires aromatization)Direct (Methyl Ester)Indirect (Isoquinolone)
Typical Yield Variable, often low to moderate [10]Moderate (cyclization), variable (aromatization)Good to Excellent (e.g., 60-80% for coupling step) [15]High (e.g., up to 90% for isoquinolone) [14]
Number of Steps High (for target molecule)High (≥2 steps)Moderate (multi-step to precursor)Moderate (2 steps from benzamide)
Reaction Conditions Harsh (conc. H₂SO₄, heat) [6]Harsh (strong acid, heat for aromatization) [12]Mild (for coupling step)Mild (Room Temp) [14]
Starting Materials Benzaldehyde, aminoacetalβ-arylethylamine, pyruvic acidSubstituted o-tolualdehyde, bromineN-methoxybenzamide, vinylene carbonate
Reagent Toxicity High (conc. acid)ModerateModerate (Pd catalyst, ligands)Moderate (Rh catalyst)
Scalability PoorPoor to ModerateGoodModerate to Good
Green Chemistry PoorPoorModerateGood (mild conditions, ethanol solvent) [14]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 1-bromoisoquinoline-3-carboxylate (Precursor for Suzuki Coupling)

This protocol is a representative procedure based on established methodologies for bromination and subsequent cyclization/esterification.

Self-Validation: The success of this protocol is validated by characterization of the final product using NMR spectroscopy to confirm the structure and melting point analysis to assess purity.

  • Step A: Bromination of o-tolualdehyde. To a solution of o-tolualdehyde (1 eq.) in CCl₄, add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of benzoyl peroxide. Reflux the mixture under nitrogen for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Cool the reaction to room temperature, filter off the succinimide, and concentrate the filtrate under reduced pressure. The crude 2-(bromomethyl)benzaldehyde is often used directly in the next step.

  • Step B: Cyclization and Esterification. The crude 2-(bromomethyl)benzaldehyde (1 eq.) is dissolved in a suitable solvent like acetonitrile. Add methyl aminoacetate hydrochloride (1.2 eq.) and a base such as triethylamine (2.5 eq.). The mixture is heated to reflux for 12-18 hours. After cooling, the solvent is removed, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

  • Step C: Aromatization/Bromination. The crude cyclized product is dissolved in a chlorinated solvent (e.g., CHCl₃). Add phosphorus pentabromide (PBr₅, 1.5 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours. Carefully quench the reaction by pouring it onto ice. Neutralize with a saturated NaHCO₃ solution and extract with dichloromethane. The combined organic layers are dried and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford methyl 1-bromoisoquinoline-3-carboxylate as a solid.

Protocol 2: Suzuki Cross-Coupling to form Methyl 1-Arylisoquinoline-3-carboxylate

This protocol is adapted from the work of Guillaumet and colleagues.[15]

Self-Validation: The reaction progress is monitored by TLC or LC-MS. The final product is purified by chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, combine methyl 1-bromoisoquinoline-3-carboxylate (1 eq.), the desired arylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 3 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq.).

  • Solvent and Degassing: Add a degassed mixture of toluene and water (e.g., 4:1 ratio). The reaction mixture should be thoroughly degassed again by bubbling argon through it for 15 minutes.

  • Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired methyl 1-arylisoquinoline-3-carboxylate.

Conclusion and Strategic Recommendations

The synthesis of isoquinoline-3-carboxylic acid has evolved from challenging, indirect classical methods to highly efficient and modular modern strategies.

  • For Exploratory and Medicinal Chemistry: The Suzuki cross-coupling route is highly recommended. [15]Its modularity allows for the rapid generation of diverse analogues by simply changing the boronic acid coupling partner. The conditions are relatively mild, and the yields are generally reliable.

  • For Process Chemistry and Green Synthesis: The rhodium-catalyzed C-H activation/annulation pathway presents a compelling, atom-economical alternative. [14]Its use of mild conditions and environmentally benign solvents aligns with modern principles of sustainable chemistry. While it primarily yields an isoquinolone intermediate, this route is highly efficient and may be advantageous for large-scale synthesis if the subsequent conversion step is optimized.

Classical methods like the Pomeranz-Fritsch and Pictet-Spengler reactions, while historically significant, are less practical for the direct synthesis of this specific target and are generally superseded by the more precise and higher-yielding modern techniques. The ultimate choice will depend on a careful evaluation of the specific project's priorities, balancing the need for structural diversity, scalability, cost, and environmental impact.

References

  • Wang, Y., Patil, P., Kurpiewska, K., Kalinowska-Tluscik, J., & Dömling, A. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3978-3982. [Link]

  • Wang, Y., Patil, P., Kurpiewska, K., Kalinowska-Tluscik, J., & Dömling, A. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz-Fritsch and Ugi/Schlittler-Müller Reactions. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz−Fritsch and Ugi/Schlittler−Müller Reactions. Organic Letters. [Link]

  • Sarf, I., Siquet, C., Saugues, E., Gandon, M., Logé, C., Le Pape, P., & Guillaumet, G. (2005). Synthetic approaches to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, (2), 243-247. [Link]

  • Yadav, P., & Singh, R. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]

  • Kotha, S., Chavan, A. S., & Goyal, D. (2015). Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Wikipedia. Pomeranz–Fritsch reaction. [Link]

  • Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme. [Link]

  • Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Jacob, J., & PM, S. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1829-1853. [Link]

  • Química Orgánica. Pomerantz-Fritsch synthesis of isoquinolines. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Danell, A. S., et al. (2017). Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Society for Mass Spectrometry, 28(12), 2658-2667. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]

  • Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines. [Link]

  • Karchava, A. V., & Yurovskaya, M. A. (2016). The Pictet-Spengler Reaction Updates Its Habits. Chemistry of Heterocyclic Compounds, 52(8), 531-546. [Link]

  • Dander, J. E., & Garg, N. K. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. ACS Catalysis, 3(12), 2829-2832. [Link]

  • ResearchGate. Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. [Link]

  • Google Patents.
  • ResearchGate. Proposed routes and initial studies for isoquinoline synthesis. [Link]

  • Cambridge University Press. Ullmann Reaction. [Link]

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • ChemistryViews. (2023). Green Synthesis of 3,4-Unsubstituted Isoquinolones. [Link]

  • ResearchGate. Recent isoquinoline synthesis methods. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Taylor & Francis Online. (2024). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. [Link]

  • Química Orgánica. (2010). Isoquinoline synthesis. [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

Sources

A Head-to-Head Comparison of Isoquinoline Derivatives as Selective HER2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the human epidermal growth factor receptor 2 (HER2), also known as ErbB2, remains a critical therapeutic target, particularly in a subset of breast, gastric, and other solid tumors where its gene amplification or protein overexpression drives oncogenesis.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the HER2 kinase domain represent a cornerstone of treatment for HER2-positive cancers.[3][4] While several HER2 TKIs have been developed, a significant challenge remains in achieving high selectivity for HER2 over the closely related epidermal growth factor receptor (EGFR), as off-target inhibition of EGFR can lead to significant toxicities.[2][5]

This guide provides a detailed head-to-head comparison of a novel series of isoquinoline-tethered quinazoline derivatives designed for enhanced HER2 inhibition and selectivity over EGFR. We will delve into the experimental data that underpins their performance, detail the methodologies for their evaluation, and discuss the structure-activity relationships that govern their potency and selectivity. This information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of HER2 inhibitors.

The Rationale for Isoquinoline-Based HER2 Inhibitors

The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, with lapatinib being a notable example of a dual EGFR/HER2 inhibitor.[3][6] However, the quest for more selective HER2 inhibitors has led to the exploration of bioisosteric replacements and structural modifications of existing scaffolds. The isoquinoline moiety, when tethered to a quinazoline core, has emerged as a promising strategy to enhance cellular activity and improve the selectivity for HER2 over EGFR.[1][7] This approach aims to exploit subtle differences in the ATP-binding pockets of these two closely related kinases.

Comparative Analysis of Isoquinoline Derivatives

A recent study focused on the synthesis and evaluation of a series of isoquinoline-tethered quinazoline derivatives, comparing their performance against the established dual inhibitor, lapatinib.[1][8] The key objective was to improve upon the limited cellular activity and selectivity of previously reported HER2 inhibitors.[1]

Table 1: In Vitro Kinase Inhibitory Activity and Antiproliferative Effects
CompoundHER2 IC50 (nM)EGFR IC50 (nM)Selectivity Ratio (EGFR/HER2)SKBR3 IC50 (nM) (HER2+)A431 IC50 (nM) (EGFR+)
Lapatinib 232317094
14a N.D.N.D.N.D.103>1000
14f 1241434.581>1000
14c N.D.N.D.N.D.2974
13a N.D.N.D.N.D.4288

N.D. - Not Determined in the primary reference. Data extracted from "Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR".[1]

As illustrated in Table 1, several of the novel isoquinoline derivatives demonstrated potent anti-proliferative activity against the HER2-overexpressing SKBR3 breast cancer cell line.[1] Notably, compound 14f exhibited a significantly improved selectivity for HER2 over EGFR, with a 7- to 12-fold enhancement compared to lapatinib in kinase assays.[1][7] Furthermore, 14f demonstrated more potent inhibition of HER2 phosphorylation at the cellular level compared to lapatinib.[1][7][8]

Structure-Activity Relationship (SAR) Insights

The development of these isoquinoline derivatives involved a systematic exploration of structure-activity relationships. Key findings include:

  • Bioisosteric Replacement: The replacement of a quinoline moiety with an isoquinoline scaffold was a critical step in improving cellular activity against HER2-dependent cells.[1]

  • Linker and Side Chain Modifications: The nature of the linker between the quinazoline core and the isoquinoline moiety, as well as the substituents on the isoquinoline ring, were found to significantly influence both potency and selectivity. For instance, the introduction of a furan ring in compound 14f contributed to its favorable profile, including good metabolic stability.[1]

  • Terminal Heteroatoms: The presence of terminal heteroatoms, such as the morpholino group in derivative 13a , was suggested to be important for strong target binding.[1]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these HER2 inhibitors.

HER2 Kinase Assay (In Vitro)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the HER2 kinase domain.

Protocol:

  • Reagents and Materials: Recombinant human HER2 kinase domain, ATP, a suitable substrate (e.g., a synthetic peptide or Poly (Glu, Tyr)), kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[9]

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).[9] c. Add 2 µL of HER2 enzyme solution.[9] d. Add 2 µL of a substrate/ATP mixture to initiate the reaction.[9] e. Incubate the plate at room temperature for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to detect ADP formation.[9]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Lines: Use HER2-overexpressing cell lines (e.g., SKBR3, BT474) and EGFR-overexpressing or HER2-low cell lines (e.g., A431, MCF-7) for comparison.[1][10]

  • Procedure: a. Seed the cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[11] b. Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). c. Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Visualizing the Scientific Framework

To better understand the underlying biology and experimental design, the following diagrams illustrate the HER2 signaling pathway and a general workflow for evaluating HER2 inhibitors.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 Dimerization HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K Phosphorylation Ras Ras HER2_HER3->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Isoquinoline_Inhibitor Isoquinoline Derivative Isoquinoline_Inhibitor->HER2_HER3 Inhibits Kinase Activity

Caption: HER2 Signaling Pathway and Point of Inhibition.

Inhibitor_Evaluation_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism cluster_adme ADME Properties Compound_Synthesis Isoquinoline Derivative Synthesis Kinase_Assay HER2/EGFR Kinase Assay (IC50) Compound_Synthesis->Kinase_Assay Cell_Assay Cell Proliferation Assay (IC50) Kinase_Assay->Cell_Assay Phospho_Assay HER2 Phosphorylation Inhibition Cell_Assay->Phospho_Assay Colony_Formation Colony Formation Assay Phospho_Assay->Colony_Formation Metabolic_Stability Metabolic Stability (Microsomes) Colony_Formation->Metabolic_Stability

Caption: Experimental Workflow for HER2 Inhibitor Evaluation.

Conclusion

The isoquinoline-tethered quinazoline derivatives represent a promising step forward in the development of selective HER2 inhibitors. The head-to-head comparison with lapatinib reveals significant improvements in selectivity and potent anti-proliferative activity in HER2-overexpressing cancer cells.[1][7] The detailed structure-activity relationship studies provide a rational basis for further optimization of this chemical series. The experimental protocols outlined in this guide offer a robust framework for the continued evaluation and development of novel HER2-targeted therapies. As research in this area progresses, these isoquinoline derivatives may offer a more targeted and less toxic treatment option for patients with HER2-positive cancers.

References

  • Drugs.com. (n.d.). List of HER2 inhibitors. Retrieved from [Link]

  • O'Donovan, P. J., & Crown, J. (2012). Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer. Molecules, 17(11), 13437–13459. [Link]

  • Karakas, C., et al. (2011). Small Molecule Inhibitors of HER2 Inhibit Proliferative Signaling and Promote Apoptosis in Ph+ ALL. Blood, 118(21), 259. [Link]

  • Iqbal, N., & Iqbal, N. (2014). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. Cancers, 6(4), 1934–1955. [Link]

  • Spector, N. L., & Blackwell, K. L. (2009). HER2 therapy. Small molecule HER-2 tyrosine kinase inhibitors. Breast Cancer Research, 11(4), 209. [Link]

  • Lee, J. W., et al. (2025). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. [Link]

  • Lee, J. W., et al. (2025). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. [Link]

  • Min, K. H., et al. (2021). Structure–activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. Bioorganic & Medicinal Chemistry Letters, 41, 128005. [Link]

  • Zsebik, B., et al. (2008). Assay for Isolation of Inhibitors of Her2-Kinase Expression. In Methods in Molecular Biology (Vol. 486, pp. 247–256). Humana Press. [Link]

  • Guo, G., et al. (2021). Inhibition of mutationally activated HER2. FEBS Open Bio, 11(5), 1435–1446. [Link]

  • Zsebik, B., et al. (2008). Assay for Isolation of Inhibitors of Her2-Kinase Expression. Springer Nature Experiments. [Link]

  • Lee, J. W., et al. (2025). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Request PDF. [Link]

  • Al-Ostath, A. I., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Scientific Reports, 14(1), 2490. [Link]

  • Lee, J. W., et al. (2025). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed. [Link]

  • Cheon, S. H., et al. (2001). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Archives of Pharmacal Research, 24(4), 276–280. [Link]

  • Grijalva-Bustamante, G., et al. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 47(37), 17469–17482. [Link]

  • Staszewska-Krajewska, O., & Janecka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(23), 4819. [Link]

  • Zhang, H., et al. (2021). In vitro and in vivo anti-tumor activity of two gold(III) complexes with isoquinoline derivatives as ligands. Journal of Inorganic Biochemistry, 220, 111463. [Link]

  • Li, Y., et al. (2018). Development and Analytical Validation of a BT474 Anti-Proliferation Assay Targeting HER2. Journal of Immunological Methods, 458, 50–57. [Link]

  • El-Damasy, A. K., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Molecular Diversity, 27(4), 1475–1499. [Link]

  • Staszewska-Krajewska, O., & Janecka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

Sources

Verifying the Mechanism of Action of Isoquinoline-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Challenge of the Isoquinoline Scaffold

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of natural alkaloids and synthetic compounds with significant therapeutic value.[1][2] From the antitussive properties of noscapine to the anticancer potential of berberine, isoquinoline-based drugs exhibit a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5][6][7][8] This pharmacological breadth stems from the scaffold's ability to interact with a wide range of biological targets, such as enzymes, nucleic acids, and receptors.[9][10][11]

This guide provides a comparative framework for researchers, scientists, and drug development professionals to design and execute a robust, multi-pronged strategy for verifying the MoA of novel isoquinoline-based drugs. We will move beyond simple phenotypic observations to build a self-validating experimental narrative, combining direct target engagement assays with broader systems-level approaches to create a high-confidence "molecular fingerprint" of a compound's activity.

The Core Principle: A Triad of Validation

A credible MoA verification rests on a triad of evidence: Target Engagement , Target Specificity , and Pathway Modulation . Simply identifying a protein that binds to your compound in a test tube is not enough. You must prove that this interaction occurs within the complex milieu of a living cell, that it is the primary driver of the desired phenotype, and that it triggers the expected downstream signaling events. Failing to connect these three pillars results in an incomplete and untrustworthy mechanistic hypothesis.

cluster_0 Phase 1: Direct Target Validation cluster_1 Phase 2: Unbiased Target ID & Specificity cluster_2 Phase 3: Functional Pathway Analysis TE Target Engagement (Does it bind?) Biochem Biochemical Assays TE->Biochem Biophys Biophysical Assays TE->Biophys CETSA Cellular Assays (CETSA) TE->CETSA TS Target Specificity (What does it bind?) TE->TS Orthogonal Validation Affinity Affinity-Based (e.g., Chemoproteomics) TS->Affinity Genetic Genetic Screens (e.g., CRISPR) TS->Genetic PM Pathway Modulation (What does it do?) TS->PM Functional Confirmation Phospho Phosphoproteomics PM->Phospho Reporter Reporter Assays PM->Reporter RNASeq Transcriptomics PM->RNASeq

Caption: The Triad of MoA Verification Workflow.

Phase 1: Confirming Direct Target Engagement in a Cellular Context

The foundational step is to prove that the drug physically interacts with its intended target. While traditional biochemical and biophysical methods are essential starting points, demonstrating this engagement within a live cell is the critical benchmark for relevance.

Comparison of Target Engagement Methodologies
Method Principle Primary Output Pros Cons
Biochemical Assays (e.g., Kinase Activity)Measures the effect of the compound on the enzymatic activity of a purified protein.IC₅₀/EC₅₀High-throughput; provides functional readout.Lacks cellular context; prone to artifacts.
Biophysical Assays (e.g., SPR, ITC)Measures the direct binding kinetics and thermodynamics between a compound and a purified protein.[13]Kᴅ (Dissociation Constant), stoichiometryPrecise quantification of binding affinity.[13]Requires purified protein; no cellular context; lower throughput.
Cellular Thermal Shift Assay (CETSA®) Drug binding stabilizes the target protein against thermal denaturation in live cells or lysates.Thermal Shift (ΔTm)Gold Standard: Confirms target engagement in a physiological context; no compound modification needed.Requires a specific antibody for Western Blot or Mass Spec for proteomics; optimization can be needed.
Drug Affinity Responsive Target Stability (DARTS) Similar to CETSA, but uses proteases instead of heat to denature unbound proteins.[14][15]Protein protection from proteolysis.Confirms binding in cell lysates; does not require heating equipment.[14]Less established than CETSA; protease efficiency can vary.
In Focus: Cellular Thermal Shift Assay (CETSA®)

Causality: The principle behind CETSA is elegantly simple: a protein becomes more stable when its specific ligand is bound. By heating cell lysates or intact cells to various temperatures, unbound proteins will denature and aggregate at a lower temperature than their drug-bound counterparts. This difference, or "thermal shift," is direct, quantifiable evidence of target engagement in the most relevant environment—the cell.

CETSA_Workflow start Treat cells with Isoquinoline Drug vs. Vehicle harvest Harvest Intact Cells or Prepare Lysates start->harvest aliquot Aliquot samples harvest->aliquot heat Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) aliquot->heat centrifuge Centrifuge to pelletdenatured/aggregated proteins heat->centrifuge supernatant Collect supernatant (soluble protein fraction) centrifuge->supernatant analyze Analyze soluble protein levels (Western Blot or Mass Spec) supernatant->analyze plot Plot % Soluble Protein vs. Temperature analyze->plot result Determine Thermal Shift (ΔTm) = Evidence of Engagement plot->result CRISPR_Screen cluster_0 Screen Setup cluster_1 Selection & Analysis cluster_2 Result Interpretation lib Introduce genome-wide CRISPR knockout library into a cell population treat Split population: Treat with Isoquinoline Drug vs. Vehicle Control lib->treat grow Culture cells under selective pressure of the drug treat->grow harvest Harvest surviving cells from both populations grow->harvest ngs Sequence gRNA populations via Next-Gen Sequencing (NGS) harvest->ngs enrich Identify gRNAs enriched in the drug-treated population (Resistance Hits) ngs->enrich deplete Identify gRNAs depleted in the drug-treated population (Sensitization Hits) ngs->deplete target Top resistance hit is a high-confidence candidate for the drug's direct target enrich->target

Sources

A Comparative Guide to Substituted vs. Unsubstituted Isoquinoline-3-Carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous bioactive natural products and synthetic pharmaceuticals.[1] The introduction of a carboxylic acid moiety at the 3-position yields isoquinoline-3-carboxylic acid, a versatile building block for drug discovery. This guide provides an in-depth comparative analysis of unsubstituted isoquinoline-3-carboxylic acid and its substituted derivatives, offering insights into how structural modifications influence their physicochemical properties and biological activities. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions in the design and synthesis of novel therapeutic agents.

The Core Moiety: Isoquinoline-3-Carboxylic Acid

Isoquinoline-3-carboxylic acid is an aromatic heterocyclic organic compound featuring a fused benzene and pyridine ring system, with a carboxylic acid group at the third position.[2] This arrangement imparts a unique combination of acidic and basic properties, with the carboxylic acid providing an acidic handle (pKa) and the nitrogen atom in the isoquinoline ring acting as a weak base (pKa of isoquinoline is 5.14).[1][2] These characteristics are pivotal in its interactions with biological targets and influence its pharmacokinetic profile.

The Impact of Substitution: A Comparative Overview

The true potential of the isoquinoline-3-carboxylic acid scaffold is unlocked through substitution. The strategic placement of various functional groups on the isoquinoline ring system can profoundly alter its electronic distribution, steric profile, and ultimately, its biological function.[3] This section delves into a comparative analysis of key properties, drawing upon available experimental data and established structure-activity relationships (SAR).

Physicochemical Properties: A Head-to-Head Comparison

While a comprehensive dataset for a wide range of substituted isoquinoline-3-carboxylic acids is not available in a single source, we can infer the influence of substituents by examining the positional isomers of isoquinoline carboxylic acid and general principles of medicinal chemistry. The placement of electron-withdrawing or electron-donating groups will modulate the acidity of the carboxylic acid and the basicity of the isoquinoline nitrogen.[1][3]

PropertyUnsubstituted Isoquinoline-3-Carboxylic AcidSubstituted Isoquinoline-3-Carboxylic Acids (General Trends)Rationale for Change
Melting Point (°C) 166-167[4]Varies significantly depending on the substituent and its position.Substituents can alter crystal lattice packing and intermolecular interactions.
Acidity (pKa of COOH) Estimated to be around 3-4Electron-withdrawing groups (e.g., -NO2, -Cl) will decrease the pKa (increase acidity). Electron-donating groups (e.g., -OCH3, -CH3) will increase the pKa (decrease acidity).Inductive and resonance effects of the substituents alter the stability of the carboxylate anion.[3]
Lipophilicity (LogP) 1.13[4]Hydrophobic substituents (e.g., alkyl, aryl groups) will increase the LogP. Hydrophilic substituents (e.g., -OH, -NH2) will decrease the LogP.The overall polarity of the molecule is altered by the nature of the substituent.

Note: The pKa value for the unsubstituted acid is an estimate based on similar structures. Experimental determination is recommended for specific derivatives.

Biological Activity: Where Substitution Makes the Difference

The true value of synthesizing substituted isoquinoline-3-carboxylic acids lies in the modulation of their biological activity. Numerous studies have demonstrated that the nature and position of substituents are critical for potency and selectivity against various biological targets.

Free-Radical Scavenging and Antioxidant Activity

A study on 3,4-dihydroisoquinoline-3-carboxylic acid derivatives revealed a clear structure-activity relationship for free-radical scavenging.[5]

  • Dihydroxy-substituted derivatives were found to be more potent scavengers of DPPH, ABTS, superoxide anion, and nitric oxide radicals than their monohydroxy-substituted counterparts.[5]

  • The ortho-dihydroxy arrangement demonstrated higher free-radical scavenging activity compared to the meta-dihydroxy substitution.[5]

This suggests that for antioxidant applications, the introduction of multiple hydroxyl groups, particularly in an ortho configuration, is a promising strategy.

Enzyme Inhibition

Substituted isoquinoline derivatives have shown inhibitory activity against a range of enzymes. For instance, a series of benzothiazole-isoquinoline derivatives were evaluated for their inhibitory effects on cholinesterase and monoamine oxidase (MAO).[6]

  • For Butyrylcholinesterase (BuChE) inhibition , the activity was influenced by the nature and position of the substituent on the benzothiazole ring. For example, with a methyl substituent, the order of activity was ortho > para > meta. With a methoxy group, the order was meta > ortho > para.[6]

  • For Monoamine Oxidase (MAO) inhibition , halogen substitution on the benzothiazole ring played a significant role. For MAO-B inhibition, a chloro substituent at the para position was more effective than at the meta or ortho positions.[6]

These findings underscore the importance of fine-tuning the substitution pattern to achieve selective enzyme inhibition.

Anticancer Activity

The isoquinoline scaffold is a well-established pharmacophore in anticancer drug design.[2] Studies on 3-arylisoquinoline derivatives have identified them as dual inhibitors of topoisomerase I and II, crucial enzymes in DNA replication and repair.[7] The substitution pattern on the 3-aryl group and the isoquinoline core is critical for their cytotoxic activity. For example, a study on 3-arylisoquinolines showed a broad antitumor spectrum against five human tumor cell lines.[8]

Experimental Protocols: Synthesis and Evaluation

The synthesis of substituted isoquinoline-3-carboxylic acids can be achieved through various established methods. The choice of synthetic route often depends on the desired substitution pattern.

General Synthesis of Substituted Isoquinolines

Modern synthetic approaches often utilize microwave-assisted reactions to improve efficiency and yields.[9] The Bischler-Napieralski and Pictet-Spengler reactions are classical methods that have been adapted for the synthesis of dihydroisoquinoline and tetrahydroisoquinoline precursors, which can then be oxidized to the corresponding isoquinolines.[9]

A versatile, more recent method involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles.[10][11] This approach allows for the rapid construction of highly substituted isoquinolines.

Diagram of a general synthetic workflow:

G cluster_0 Starting Materials cluster_1 Key Intermediate Formation cluster_2 Cyclization and Product Formation o-tolualdehyde o-tolualdehyde lithiated o-tolualdehyde tert-butylimine lithiated o-tolualdehyde tert-butylimine o-tolualdehyde->lithiated o-tolualdehyde tert-butylimine Metalation nitrile nitrile Condensation Condensation nitrile->Condensation lithiated o-tolualdehyde tert-butylimine->Condensation Addition Substituted Isoquinoline Substituted Isoquinoline Condensation->Substituted Isoquinoline Cyclization/ Aromatization

Caption: A generalized workflow for the synthesis of substituted isoquinolines.

Biological Evaluation: A Step-by-Step Protocol for In Vitro Antioxidant Activity (DPPH Assay)

The following is a representative protocol for assessing the free-radical scavenging activity of synthesized compounds, adapted from the literature.[5]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve the test compounds (substituted and unsubstituted isoquinoline-3-carboxylic acids) and a positive control (e.g., ascorbic acid) in methanol to prepare a stock solution of 1 mg/mL. Prepare serial dilutions from the stock solution.

  • Assay Procedure:

    • Add 100 µL of each sample dilution to a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Diagram of the DPPH assay workflow:

G Prepare DPPH Solution Prepare DPPH Solution Prepare Sample Solutions Prepare Sample Solutions Prepare DPPH Solution->Prepare Sample Solutions Mix DPPH and Sample Mix DPPH and Sample Prepare Sample Solutions->Mix DPPH and Sample Incubate Incubate Mix DPPH and Sample->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Calculate % Scavenging & IC50 Calculate % Scavenging & IC50 Measure Absorbance->Calculate % Scavenging & IC50

Caption: Workflow for the DPPH free-radical scavenging assay.

Conclusion and Future Directions

The comparative analysis of substituted versus unsubstituted isoquinoline-3-carboxylic acids clearly demonstrates the profound impact of structural modification on the physicochemical and biological properties of this important scaffold. While the unsubstituted parent molecule provides a foundational structure, the introduction of substituents is the key to unlocking a diverse range of therapeutic potentials.

The evidence suggests that:

  • For antioxidant activity , the incorporation of multiple hydroxyl groups is a promising strategy.

  • For enzyme inhibition , the position and electronic nature of substituents must be carefully considered to achieve potency and selectivity.

  • For anticancer applications , 3-aryl substitution appears to be a critical determinant of activity.

Future research should focus on the systematic synthesis and evaluation of a broad library of substituted isoquinoline-3-carboxylic acids to build a more comprehensive quantitative structure-activity relationship (QSAR) model. Such a model would be invaluable for the rational design of next-generation therapeutic agents based on this versatile and privileged scaffold.

References

  • G. Jones, In Comprehensive Organic Chemistry, Volume 4 (Eds. D. H. R. Barton, W. D. Ollis), Pergamon Press, Oxford, 1979, p. 395.
  • Mahadeviah, et al. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 2024 , 14(4), 1115-1121. [Link]

  • Si, C.; Myers, A. G. A Versatile Synthesis of Substituted Isoquinolines. Angew. Chem. Int. Ed.2011 , 50, 10933-10937. [Link]

  • Si, C.; Myers, A. G. A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines. [Link]

  • Awuah, E.; Capretta, A. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. J. Org. Chem.2010 , 75(16), 5627–5634. [Link]

  • Da Settimo, A.; et al. Synthetic approaches to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid. J. Chem. Soc., Perkin Trans. 1, 2000 , 2911-2914. [Link]

  • Sikora, E.; et al. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules2014 , 19(10), 15625-15648. [Link]

  • Sun, L.; et al. Synthesis and Biological Evaluation of 3-arylisoquinolines as Antitumor Agents. Bioorg. Med. Chem. Lett.1998 , 8(1), 41-46. [Link]

  • Gibson, M. S.; et al. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules2022 , 27(1), 123. [Link]

  • Yarmolchuk, V. S.; et al. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. J. Enzyme Inhib. Med. Chem.2018 , 33(1), 1339-1350. [Link]

  • Ballatore, C.; et al. Structure Property Relationships of Carboxylic Acid Isosteres. J. Med. Chem.2015 , 58(10), 4377–4386. [Link]

  • Al-Horani, R. A.; Desai, U. R. Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. Tetrahedron2012 , 68(34), 6948-6959. [Link]

  • Bakhite, E. A.; et al. Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega2021 , 6(12), 8283–8294. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Li, Y.; et al. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules2022 , 27(19), 6299. [Link]

  • Wang, Y.; et al. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. Eur. J. Med. Chem.2022 , 237, 114376. [Link]

  • Wasserman, M. A.; et al. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. J. Med. Chem.1999 , 42(21), 4262-4271. [Link]

  • Chen, S. F.; et al. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochem. Pharmacol.1991 , 42(9), 1737-1744. [Link]

  • Ma, W.; Mosberg, H. I. Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. Lett. Pept. Sci.1999 , 6, 179–183. [Link]

  • Abdel-Hafez, A. A.; et al. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Arch. Pharm. (Weinheim)2001 , 334(11), 353-358. [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of Isoquinoline Derivatives for AKR1C3 over AKR1C2

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of isoquinoline derivatives as inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) versus the closely related isoform, AKR1C2. We will move beyond simple data reporting to explore the causality behind experimental choices, establishing a self-validating workflow from initial in vitro screening to functional cellular assays.

Introduction: The Critical Need for AKR1C3 Selectivity

Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, has emerged as a high-value therapeutic target, particularly in oncology. Its overexpression is a key driver in castration-resistant prostate cancer (CRPC) by catalyzing the synthesis of potent androgens like testosterone and dihydrotestosterone (DHT) within the tumor microenvironment.[1][2][3] This intratumoral androgen production fuels androgen receptor (AR) signaling, promoting cancer progression and resistance to standard therapies.[4][5][6]

However, the therapeutic potential of AKR1C3 inhibitors is intrinsically linked to their selectivity. The human AKR1C family includes highly homologous isoforms, notably AKR1C2, which shares 84-86% sequence identity with AKR1C3.[7][8] Critically, these enzymes have opposing functions in androgen metabolism. While AKR1C3 synthesizes potent androgens, AKR1C2 is involved in the inactivation of DHT.[7][9] Consequently, non-selective inhibitors that also block AKR1C2 could be counterproductive, negating the therapeutic benefit.

Isoquinoline alkaloids and their synthetic derivatives have been identified as a promising chemical scaffold for developing potent and selective AKR1C3 inhibitors.[3][10][11][12] This guide outlines a robust, multi-tiered approach to validate their selectivity and functional activity.

The AKR1C3 Signaling Axis in Prostate Cancer

AKR1C3 plays a pivotal role in converting weaker androgen precursors, such as androstenedione (Δ4-AD), into testosterone, which can then be converted to the highly potent DHT.[1][3] This pathway is a key mechanism for maintaining AR activation in a low-testosterone environment, as seen in patients undergoing androgen deprivation therapy.

AKR1C3_Pathway cluster_Androgen_Synthesis Intratumoral Androgen Synthesis cluster_AR_Signaling Androgen Receptor Signaling Androstenedione Androstenedione AKR1C3 AKR1C3 Androstenedione->AKR1C3 Testosterone Testosterone 5a-reductase 5a-reductase Testosterone->5a-reductase DHT DHT AR_Activation AR Activation DHT->AR_Activation AKR1C3->Testosterone 5a-reductase->DHT Gene_Transcription Gene Transcription (e.g., PSA) AR_Activation->Gene_Transcription Cell_Proliferation Tumor Growth & Survival Gene_Transcription->Cell_Proliferation

Caption: AKR1C3-mediated conversion of androstenedione to testosterone, fueling DHT production and AR signaling.

Part 1: Primary Validation - In Vitro Enzymatic Inhibition Assay

Expertise & Experience: The Rationale

The initial assessment must be a direct measure of the compound's ability to inhibit the enzymatic activity of the purified target proteins. This approach eliminates cellular complexities such as membrane permeability and off-target effects, providing a clean and quantitative measure of potency (IC50) and selectivity. We utilize a spectrophotometric assay that monitors the consumption of the NADPH cofactor, a hallmark of AKR enzyme activity.[13]

Experimental Workflow: In Vitro Screening

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Purified Recombinant AKR1C3 & AKR1C2 D Incubate Enzyme with Inhibitor A->D B Isoquinoline Derivatives (Serial Dilution) B->D C Assay Buffer with NADPH & Substrate E Initiate Reaction with Substrate C->E D->E F Monitor NADPH Absorbance (340 nm) over Time E->F G Calculate Initial Reaction Velocities F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 Values H->I J Calculate Selectivity Index (IC50 AKR1C2 / IC50 AKR1C3) I->J

Caption: Workflow for determining IC50 values and selectivity of inhibitors against AKR1C isoforms.

Trustworthiness: Self-Validating Protocol

Protocol 1: AKR1C3/AKR1C2 Spectrophotometric Inhibition Assay

  • Enzyme Preparation: Use purified, recombinant human AKR1C3 and AKR1C2 enzymes. Perform a preliminary titration to determine the optimal enzyme concentration that yields a linear reaction rate for approximately 10-15 minutes.

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Cofactor: Prepare a 2 mM stock of NADPH in assay buffer. The final concentration in the assay will be ~20 µM.[14]

    • Substrate: Prepare a stock solution of a suitable substrate, such as S-tetralol or 9,10-phenanthrenequinone (PQ). The final concentration should be at or near the Kₘ value for each enzyme to ensure competitive inhibition can be accurately measured.[13]

    • Inhibitor: Prepare a 10 mM stock of the isoquinoline derivative in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add 180 µL of a master mix containing assay buffer, NADPH, and the substrate.

    • Add 2 µL of the diluted inhibitor solution (or DMSO for control wells).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the pre-warmed enzyme solution.

    • Immediately place the plate in a spectrophotometer capable of kinetic reads.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 340 nm (A₃₄₀) every 30 seconds for 15 minutes. This corresponds to the oxidation of NADPH to NADP⁺.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the DMSO control to obtain percent inhibition.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Selectivity Index (SI) as: SI = IC50 (AKR1C2) / IC50 (AKR1C3) . A higher SI value indicates greater selectivity for AKR1C3.[14][15]

Data Presentation: Comparative Inhibitory Potency
Isoquinoline DerivativeAKR1C3 IC50 (nM)AKR1C2 IC50 (nM)Selectivity Index (AKR1C2/AKR1C3)
Compound A (Example)505,000100
Compound B (Example)751,50020
Stylopine (Reference)7,700[16]>20,000[16]>2.6
Flufenamic Acid (Control)51[14]220[14]4.3

Part 2: Secondary Validation - Cellular Target Engagement

Expertise & Experience: The Rationale

An in vitro IC50 is not sufficient to claim a compound is a viable cellular tool or drug lead. We must confirm that the compound can enter a cell and physically bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[17][18] It operates on the principle that ligand binding thermodynamically stabilizes a protein, increasing its resistance to heat-induced denaturation.[19][20] This provides direct evidence of target engagement in a physiological context.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A Culture Cells Expressing AKR1C3 (e.g., 22Rv1, LNCaP-AKR1C3) B Treat Cells with Inhibitor or Vehicle (DMSO) A->B C Aliquot Cell Suspension and Heat to a Range of Temperatures B->C D Lyse Cells (Freeze-Thaw) C->D E Centrifuge to Separate Soluble vs. Aggregated Proteins D->E F Collect Supernatant (Soluble Fraction) E->F G Analyze Soluble AKR1C3 Levels via Western Blot F->G H Plot % Soluble AKR1C3 vs. Temp to Generate Melting Curve G->H I Observe Thermal Shift in Inhibitor-Treated Samples H->I

Caption: The Cellular Thermal Shift Assay (CETSA) workflow to confirm target engagement in intact cells.

Trustworthiness: Self-Validating Protocols

Protocol 2: CETSA for AKR1C3 Target Engagement

  • Cell Culture: Grow a relevant cell line (e.g., 22Rv1 prostate cancer cells, which endogenously express AKR1C3) to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in media. Treat one aliquot with the isoquinoline derivative (at a concentration ~10-100x its in vitro IC50) and another with vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes. Determine the protein concentration using a BCA assay and normalize all samples to the same concentration. Prepare samples for Western blotting by adding Laemmli buffer and boiling.[21]

Protocol 3: Western Blotting for Soluble AKR1C3

  • SDS-PAGE: Separate 20 µg of each normalized sample on a 10-12% polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[21]

  • Primary Antibody: Incubate the membrane overnight at 4°C with a validated primary antibody against AKR1C3 (e.g., mouse monoclonal NP6.G6.A6).[22][23]

  • Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity for AKR1C3 at each temperature. Plot the normalized intensity relative to the unheated control against temperature to generate a "melting curve." A shift of this curve to the right for the inhibitor-treated sample indicates target protein stabilization and confirms engagement.

Conclusion: An Integrated Strategy for Confident Assessment

Validating the selective inhibition of AKR1C3 over AKR1C2 by isoquinoline derivatives requires a multi-faceted and logical experimental progression. This guide provides a framework that moves from the direct, quantitative assessment of enzymatic inhibition in a purified system to the crucial confirmation of target engagement within the complex milieu of a living cell. By systematically applying these self-validating protocols, researchers can generate robust, trustworthy data that clearly delineates both the potency and the cellular activity of their compounds. This integrated approach is essential for identifying promising lead candidates for further development and for accurately interpreting their biological effects in complex disease models.

References

  • Adeniji, A. O., Chen, M., & Penning, T. M. (2013). AKR1C3 as a Target in Castrate Resistant Prostate Cancer. Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • ResearchGate. (n.d.). Overview of the major pathways for AKR1C3's action on tumor cells. ResearchGate. [Link]

  • Liu, C., et al. (2019). AKR1C3 Promotes AR-V7 Protein Stabilization and Confers Resistance to AR-Targeted Therapies in Advanced Prostate Cancer. Molecular Cancer Therapeutics. [Link]

  • Adeniji, A. O., Chen, M., & Penning, T. M. (2013). AKR1C3 as a target in castrate resistant prostate cancer. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Hertzog, J. R., et al. (2021). AKR1C3 mediates pan-AR antagonist resistance in castration-resistant prostate cancer. The Prostate. [Link]

  • Gopinath, P., et al. (2024). QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. ResearchGate. [Link]

  • He, K., et al. (2024). AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. Frontiers in Pharmacology. [Link]

  • Skarydova, L., et al. (2014). Isoquinoline alkaloids as a novel type of AKR1C3 inhibitors. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Sun, S. Q., et al. (2021). Roles of AKR1C3 in malignancy. Cancer Medicine. [Link]

  • Carbone, V., et al. (2019). Exploration of [2 + 2 + 2] cyclotrimerisation methodology to prepare tetrahydroisoquinoline-based compounds with potential aldo-keto reductase 1C3 target affinity. Organic & Biomolecular Chemistry. [Link]

  • Madl, T., et al. (2021). Dual Inhibitory Action of a Novel AKR1C3 Inhibitor on Both Full-Length AR and the Variant AR-V7 in Enzalutamide Resistant Metastatic Castration Resistant Prostate Cancer. Cancers. [Link]

  • Luo, M., et al. (2020). Computational modeling studies reveal the origin of the binding preference of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids for AKR1C3 over its isoforms. Journal of Chemical Information and Modeling. [Link]

  • Gopinath, P., et al. (2024). QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. Journal of Applied Pharmaceutical Science. [Link]

  • Brozic, P., et al. (2012). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry. [Link]

  • Adeniji, A. O., et al. (2012). Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • Liu, Y., et al. (2020). Overview of AKR1C3: Inhibitor Achievements and Disease Insights. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). AKR1C3. Wikipedia. [Link]

  • Penning, T. M. (2017). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Expert Opinion on Therapeutic Patents. [Link]

  • Semproli, R., et al. (2023). AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. Journal of Medicinal Chemistry. [Link]

  • Gopinath, P., et al. (2024). QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. Journal of Applied Pharmaceutical Science. [Link]

  • Perspicace, E., et al. (2020). Analogues of Natural Chalcones as Efficient Inhibitors of AKR1C3. Molecules. [Link]

  • Skarydova, L., et al. (2014). Isoquinoline alkaloids as a novel type of AKR1C3 inhibitors. ResearchGate. [Link]

  • Adeniji, A. O., et al. (2012). Development of Potent and Selective Inhibitors of Aldo–Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure–Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • Shaw, J. L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2024). Acinq. [Link]

  • Gardner, J. R., et al. (2021). AKR1C3 expression in T acute lymphoblastic leukemia/lymphoma for clinical use as a biomarker. Haematologica. [Link]

  • Endo, S., et al. (2014). Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Graphviz. (n.d.). DOT Language. Graphviz. [Link]

  • Shaw, J. L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Shaw, J. L., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Jones, A. (2017). A Quick Introduction to Graphviz. Code and Commentary. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • Liu, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • Cahlíková, L., et al. (2017). AKR1C3 Inhibitory Potency of Naturally-occurring Amaryllidaceae Alkaloids of Different Structural Types. R Discovery. [Link]

  • ResearchGate. (n.d.). Western blot of the AKR1B1, AKR1A1, AKR1C3, CBR1, and CBR3 in HepG2,... ResearchGate. [Link]

  • Adeniji, A. O., et al. (2011). Development of Potent and Selective Inhibitors of Aldo−Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on... University of Pennsylvania. [Link]

  • Antibodies-Online. (n.d.). AKR1C3 Antibodies. Antibodies-Online. [Link]

  • Vinter, A., et al. (2021). The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. Scientific Reports. [Link]

Sources

The Art and Science of Prediction: A Comparative Guide to QSAR Analysis of Isoquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Structure-Activity Landscapes for Accelerated Drug Discovery

The isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural heart of numerous natural alkaloids and synthetic compounds with a vast spectrum of pharmacological activities.[1][2] From anticancer and antimicrobial to anti-inflammatory and antiviral applications, the versatility of this "privileged structure" makes it a perennial focus of drug discovery efforts.[3][4][5] However, navigating the complex relationship between the subtle structural modifications of isoquinoline analogs and their resulting biological activities is a significant challenge. This is where Quantitative Structure-Activity Relationship (QSAR) modeling emerges as an indispensable predictive tool, enabling researchers to rationalize experimental data, design more potent compounds, and ultimately accelerate the journey from hit to lead.[6]

This guide provides a comparative analysis of QSAR methodologies as applied to isoquinoline analogs. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, establish self-validating workflows, and ground our discussion in field-proven examples, offering researchers a robust framework for their own discovery programs.

The Foundation: High-Quality Data as the Bedrock of Predictive Modeling

Before any computational analysis can begin, the integrity of the input data must be unimpeachable. The adage "garbage in, garbage out" is nowhere more true than in QSAR. This foundational stage involves two critical, interconnected processes: the synthesis of a chemically diverse library of isoquinoline analogs and the precise determination of their biological activity.

Experimental Protocol: Determining Biological Activity (IC50) via MTT Assay

A common method to quantify the biological effect of a compound, such as its cytotoxicity against cancer cells, is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7] The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[8]

Objective: To determine the IC50 value of novel isoquinoline analogs against a specific cancer cell line (e.g., MCF-7, A549).

Methodology:

  • Cell Culture: Logarithmic phase cancer cells are harvested, counted, and seeded into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.[7]

  • Compound Preparation: A stock solution of each isoquinoline analog is prepared in dimethyl sulfoxide (DMSO). A series of dilutions is then made in the cell culture medium to achieve a range of final concentrations for testing (e.g., 0.01, 0.1, 1, 10, 100 µM).[7]

  • Treatment: The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. A control group receiving only medium with DMSO (vehicle control) is included. The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

    • The medium is carefully aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.

  • IC50 Calculation:

    • The absorbance data is normalized to the vehicle control to determine the percentage of cell viability for each compound concentration.

    • The data is plotted with compound concentration on the x-axis (log scale) and percent inhibition on the y-axis.

    • A non-linear regression analysis is performed to fit a sigmoidal dose-response curve, from which the IC50 value is calculated.[8][9]

The QSAR Workflow: A Framework for Predictive Modeling

A robust QSAR study follows a systematic workflow. Each step is crucial for building a model that is not only statistically sound but also possesses real-world predictive power.

G cluster_data Data Foundation cluster_model Model Development cluster_validation Model Validation & Application Data_Collection Dataset Collection (Isoquinoline Analogs & pIC50 Values) Data_Curation Data Curation (Structure Verification, Outlier Removal) Data_Collection->Data_Curation Data_Splitting Data Splitting (Training and Test Sets) Data_Curation->Data_Splitting Descriptor_Calc Molecular Descriptor Calculation (2D/3D) Data_Splitting->Descriptor_Calc Model_Gen Model Generation (e.g., CoMFA, CoMSIA, ML) Descriptor_Calc->Model_Gen Internal_Val Internal Validation (Cross-validation, q²) Model_Gen->Internal_Val External_Val External Validation (Test Set, R²pred) Internal_Val->External_Val Applicability Applicability Domain Definition External_Val->Applicability Design Design of New Analogs & Activity Prediction Applicability->Design G cluster_prep Preparation cluster_calc Field Calculation cluster_model Model Generation Dataset Dataset of Aligned Isoquinoline Analogs Template Selection of Template Molecule Dataset->Template Alignment Structural Alignment Template->Alignment Grid Define 3D Grid Alignment->Grid Probe Place Probe Atom at Grid Points Grid->Probe Calc Calculate Interaction Fields (Steric, Electrostatic, etc.) Probe->Calc PLS PLS Regression (Correlate Fields with pIC50) Calc->PLS Validation Cross-Validation (q²) PLS->Validation Contour Generate Contour Maps Validation->Contour

Caption: The workflow for a typical 3D-QSAR (CoMFA/CoMSIA) study.

The Rise of Machine Learning in QSAR

More recently, machine learning (ML) algorithms like Support Vector Machines (SVM) and Random Forest (RF) have been applied to QSAR modeling of isoquinoline derivatives. [10]The key advantage of ML is its ability to handle a vast number of diverse descriptors (e.g., topological, constitutional, quantum-chemical) and uncover complex, non-linear relationships without the need for manual feature selection or structural alignment.

For instance, a study on isoquinoline derivatives as dipeptidyl peptidase-4 inhibitors used several ML algorithms to build both regression and classification models. [10]A Random Forest classification model achieved an accuracy of over 92%, successfully identifying potent inhibitors. This approach is particularly suited for virtual screening campaigns where the goal is to rapidly sift through millions of compounds to find potential hits. [10]

The Litmus Test: Rigorous Model Validation

A QSAR model is only as good as its predictive ability. Therefore, rigorous validation is not optional; it is the core of a trustworthy study. [11]Validation ensures that the model has not simply memorized the training data (overfitting) but has genuinely learned the underlying structure-activity relationship. [12] Key Validation Metrics:

  • Internal Validation: This assesses the model's robustness using only the training set. The primary metric is the leave-one-out cross-validated correlation coefficient ( or ). A q² value greater than 0.5 is generally considered indicative of a robust model. [13][14]* External Validation: This is the most critical test. The model is used to predict the activity of the compounds in the test set (which were not used during model building). The predictive power is measured by the predictive correlation coefficient (R²pred ). An R²pred value greater than 0.6 suggests good predictive ability. [14][15]* Y-Randomization: The biological activity values in the training set are shuffled randomly, and a new QSAR model is built. This process is repeated multiple times. If the resulting models have significantly lower q² and R² values than the original model, it confirms that the original model is not due to a chance correlation. [16] Case Study: Validation of a QSAR Model for AKR1C3 Inhibitors

A recent QSAR study on isoquinoline derivatives as inhibitors of aldo-keto reductase 1C3 (AKR1C3), a target in prostate cancer, provides an excellent example of rigorous validation. [17]

Validation Parameter Reported Value Interpretation
(Goodness of fit) 0.6440 The model explains ~64% of the variance in the training data.
Q²LOO (Internal validation) 0.5756 The model has good internal robustness ( > 0.5). [17]
R²ext (External validation) 0.9179 The model has excellent predictive power for the test set ( > 0.6). [17]
Q²-F1, F2, F3 (External criteria) > 0.77 Further confirms the high predictive capability of the model. [17]

| CCCext (Concordance Correlation) | 0.8947 | High agreement between predicted and observed values for the test set. [17]|

These comprehensive validation statistics lend high confidence to the model's ability to predict the activity of new, untested isoquinoline derivatives as AKR1C3 inhibitors. [17]

From Data to Design: The Future of Isoquinoline QSAR

The ultimate goal of any QSAR study is to guide the design of new, more effective molecules. By interpreting the outputs—whether the intuitive contour maps of CoMFA/CoMSIA or the descriptor importance rankings from machine learning models—medicinal chemists can make informed decisions. For example, a CoMSIA map might indicate that a bulky, hydrophobic group is desired in a specific region, while a machine learning model might highlight the importance of a particular electronic parameter.

As computational power grows and algorithms become more sophisticated, the integration of multi-target QSAR, deep learning, and physics-based simulations will further enhance our predictive capabilities. By embracing these data-driven approaches and grounding them in rigorous experimental validation, the scientific community can unlock the full therapeutic potential of the versatile isoquinoline scaffold.

References

  • Current time information in Rome, IT. (n.d.). Google.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). RSC Publishing.
  • Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry. (2019, September 26). PubMed.
  • Isoquinoline derivatives and its medicinal activity. (2024, November 8). World Journal of Pharmaceutical Research.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). NIH.
  • Best Practices for QSAR Model Development, Validation, and Exploitation. (2010, July 12). PubMed.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI.
  • Best Practices for QSAR Model Development, Validation, and Exploitation. (n.d.). Semantic Scholar.
  • On the development and validation of QSAR models. (2013). PubMed.
  • Best Practices for QSAR Model Development, Validation, and Exploitation. (2010, July 6). Molecular Informatics.
  • Graphical representation of the developed QSAR model for quinoline/isoquinoline derivatives acting as dipeptidyl peptidase-4 inhibitors. (n.d.). ResearchGate.
  • Basic validation procedures for regression models in QSAR and QSPR studies. (n.d.). SciSpace.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE.
  • QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. (2024, October 5). Journal of Applied Pharmaceutical Science.
  • QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. (2024, October 5). Journal of Applied Pharmaceutical Science.
  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. (n.d.). PubMed Central.
  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023, November 17). MDPI.
  • Docking-based 3D-QSAR (CoMFA, CoMFA-RG, CoMSIA) study on hydroquinoline and thiazinan-4-one derivatives as selective COX-2 inhibitors. (n.d.). PubMed.
  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023, March 1). JoVE.
  • QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. (n.d.). Semantic Scholar.
  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. (2024, July 4). MDPI.
  • Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. (n.d.). ResearchGate.
  • Generation of pharmacophore and atom based 3D-QSAR model of novel isoquinolin-1-one and quinazolin-4-one-type inhibitors of TNFα. (n.d.). PubMed.
  • QSAR of anticancer compounds. Bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides), bis(phenazine-1-carboxamides), and bis(naphthalimides). (2001, November). PubMed.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). ACS Publications.
  • How to determine experimental IC50 value? (2023, June 2). ResearchGate.
  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024, January 5). RSC Publishing.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). PubMed Central.
  • Quantitative Structure-Activity Relationship (QSAR) Studies of Quinoline Analogs: A Comparative Guide. (n.d.). Benchchem.
  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2026, January 1). Semantic Scholar.
  • 3D-QSAR studies on quinazoline antifolate thymidylate synthase inhibitors by CoMFA and CoMSIA models. (n.d.). PubMed.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • 3D-QSAR (CoMFA, CoMSIA) and molecular docking studies of natural flavonoid derivatives to explore structural requirements for MCF-7 cell line inhibition. (2025, August 6). ResearchGate.
  • A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors. (n.d.). PubMed.

Sources

A Senior Application Scientist's Guide to Isothermal Titration Calorimetry for Determining the Binding Affinity of Isoquinoline Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, a deep understanding of the interactions between a potential drug molecule and its biological target is paramount. Isoquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The therapeutic efficacy of these compounds is intrinsically linked to their binding affinity for their target macromolecules. Therefore, the precise measurement of this binding affinity is a critical step in the development of novel isoquinoline-based therapeutics.

This guide provides an in-depth, objective comparison of Isothermal Titration Calorimetry (ITC) with other common biophysical techniques for determining the binding affinity of isoquinoline ligands. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to empower researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

The Gold Standard: Unveiling Binding Thermodynamics with Isothermal Titration Calorimetry

Isothermal Titration Calorimetry (ITC) stands as a cornerstone technique for the characterization of biomolecular interactions.[5] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6][7] This allows for the determination of the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[8][9]

The principle of ITC involves the incremental titration of a ligand solution (in this case, an isoquinoline derivative) into a sample cell containing the target macromolecule (e.g., a protein or nucleic acid) at a constant temperature.[10] The instrument's feedback system measures the power required to maintain a zero temperature difference between the sample cell and a reference cell.[10] Each injection of the ligand results in a heat change until the macromolecule becomes saturated.[11] The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule, generating a binding isotherm.[7] This isotherm is then fitted to a binding model to extract the thermodynamic parameters.[12]

Why ITC is the Preferred Method for Isoquinoline Ligands:
  • Label-Free and In-Solution: ITC is a true in-solution technique that does not require any modification, such as labeling or immobilization, of the interacting molecules.[8] This is particularly advantageous for small molecules like isoquinolines, where the addition of a label could potentially alter the binding characteristics.

  • Complete Thermodynamic Profile: Beyond just the binding affinity, ITC provides a comprehensive understanding of the forces driving the interaction.[13] The enthalpic and entropic contributions can reveal whether the binding is driven by hydrogen bonds, hydrophobic interactions, or conformational changes, which is invaluable for structure-activity relationship (SAR) studies.[14]

  • Universal Detection: Heat change is a universal signal for any binding event, making ITC applicable to a wide range of interactions without the need for chromophores or fluorophores.[5]

A Comparative Landscape: ITC vs. Alternative Binding Affinity Techniques

While ITC is considered the gold standard, other techniques are also employed to measure binding affinity.[15] Understanding their principles, strengths, and limitations is crucial for selecting the most appropriate method for your research question.

Technique Principle Key Advantages Limitations Best Suited For
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding.Label-free, in-solution, provides complete thermodynamic profile (K D, n, ΔH, ΔS).[13][16]Requires relatively large sample quantities, lower throughput.Detailed thermodynamic characterization, lead optimization, and mechanism of action studies.[7]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.High sensitivity, real-time kinetic data (k on, k off), lower sample consumption.[15]Requires immobilization of one binding partner, potential for mass transport limitations.High-throughput screening, kinetic profiling, and fragment-based screening.[13]
Fluorescence-Based Assays (e.g., FP, FRET) Measures changes in fluorescence properties upon binding.High sensitivity, high throughput, small sample volumes.[17][18][19]Requires fluorescent labeling of one of the molecules, which can alter binding.[20]High-throughput screening and initial hit identification.[21]

Experimental Workflow: ITC for Isoquinoline Ligand Binding Affinity

The following section outlines a detailed, step-by-step methodology for conducting an ITC experiment to determine the binding affinity of an isoquinoline ligand to a target protein.

Pre-Experiment Preparation: The Foundation of Quality Data
  • Sample Purity and Concentration: Ensure that both the protein and the isoquinoline ligand are of the highest possible purity.[22] Accurate concentration determination is critical for reliable data.[8]

  • Buffer Matching: This is arguably the most critical step for a successful ITC experiment. Both the protein and the ligand solutions must be in an identical, well-matched buffer to minimize heats of dilution that can obscure the binding signal.[8][23] Dialysis of the protein against the final buffer is highly recommended.[24] The pH of both solutions should be precisely matched.[24]

  • Ligand Solubility: Isoquinoline derivatives can sometimes exhibit limited aqueous solubility. The use of a co-solvent like DMSO is permissible, but its concentration must be kept to a minimum and, most importantly, be identical in both the protein and ligand solutions to avoid large heats of dilution.[25]

ITC Experimental Protocol:
  • Instrument Setup and Cleaning: Thoroughly clean the sample cell and syringe with detergent and water to remove any contaminants from previous experiments.[26]

  • Control Titrations: Before the main experiment, perform control titrations to determine the heat of dilution. This typically involves titrating the ligand into the buffer alone.[27] The heat from this control can be subtracted from the binding experiment data.

  • Sample Loading: Carefully load the degassed protein solution into the sample cell and the isoquinoline ligand solution into the injection syringe, avoiding the introduction of air bubbles.[8]

  • Experimental Parameters:

    • Temperature: Choose a temperature that is physiologically relevant and at which both the protein and ligand are stable.

    • Concentrations: The concentration of the macromolecule in the cell and the ligand in the syringe should be chosen to ensure an appropriate "c-window" (c = n * [Macromolecule] / K D), ideally between 10 and 100, for accurate determination of the binding parameters.[8]

    • Injection Volume and Spacing: Use an injection volume and spacing that allow the signal to return to baseline between injections.

  • Data Acquisition: Initiate the titration experiment. The instrument will automatically inject the ligand into the sample cell and record the resulting heat changes.

Data Analysis and Interpretation:
  • Integration of Raw Data: The raw data, a series of peaks corresponding to each injection, is integrated to determine the heat change for each injection.[11]

  • Binding Isotherm Generation: The integrated heat data is plotted against the molar ratio of the ligand to the macromolecule to generate a binding isotherm.[7]

  • Model Fitting: The binding isotherm is fitted to an appropriate binding model (e.g., one-site binding model) using the analysis software to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH).[28]

  • Thermodynamic Calculation: The Gibbs free energy (ΔG) and the entropy of binding (ΔS) are then calculated using the following equation: ΔG = -RTln(K A) = ΔH - TΔS, where K A = 1/K D.[8]

Visualizing the Process and Concepts

To aid in the understanding of the experimental workflow and the underlying principles, the following diagrams have been generated.

ITC_Workflow cluster_prep Pre-Experiment Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 High Purity Protein p3 Buffer Matching (Dialysis) p1->p3 p2 High Purity Isoquinoline Ligand p2->p3 p4 Accurate Concentration Determination p3->p4 e3 Sample Loading (Protein in Cell, Ligand in Syringe) p4->e3 e1 Instrument Cleaning e2 Control Titration (Ligand into Buffer) e1->e2 e2->e3 e4 Data Acquisition (Titration) e3->e4 a1 Integration of Raw Data e4->a1 a2 Generate Binding Isotherm a1->a2 a3 Fit to Binding Model a2->a3 a4 Determine Thermodynamic Parameters (KD, n, ΔH, ΔS) a3->a4

Caption: A flowchart illustrating the key stages of an Isothermal Titration Calorimetry experiment for determining binding affinity.

Thermodynamic_Principles cluster_gibbs Gibbs Free Energy (ΔG) cluster_enthalpy Enthalpy (ΔH) cluster_entropy Entropy (ΔS) g ΔG = ΔH - TΔS (Spontaneity of Binding) h Heat released or absorbed (e.g., Hydrogen Bonds, van der Waals) h->g s Change in disorder (e.g., Conformational Changes, Solvent Reorganization) s->g

Caption: A diagram illustrating the relationship between the key thermodynamic parameters obtained from an ITC experiment.

Technique_Comparison cluster_binding Binding Affinity Measurement cluster_methods Alternative Methods b Goal: Determine KD itc ITC (Thermodynamics) b->itc spr SPR (Kinetics) b->spr fluorescence Fluorescence (High Throughput) b->fluorescence

Caption: A diagram comparing ITC with other common techniques for measuring binding affinity.

Troubleshooting Common Issues in ITC Experiments with Isoquinoline Ligands

Even with careful planning, challenges can arise during ITC experiments. Here are some common problems and their solutions:

  • Problem: Large, erratic heats of dilution.

    • Cause: Buffer mismatch between the ligand and protein solutions.[29]

    • Solution: Re-dialyze the protein against the exact buffer used to dissolve the ligand. Ensure the pH and any co-solvent concentrations are identical.[24]

  • Problem: No discernible binding signal.

    • Cause: The binding affinity may be too weak (K D in the high micromolar to millimolar range), or the enthalpy of binding (ΔH) may be close to zero under the experimental conditions.

    • Solution: Increase the concentrations of the protein and ligand to try and achieve a measurable signal. Alternatively, vary the experimental temperature, as ΔH is often temperature-dependent.[24]

  • Problem: Sigmoidal curve is too steep or too shallow.

    • Cause: The "c-window" is outside the optimal range. A very steep curve (high c-value) indicates very tight binding, while a shallow curve (low c-value) suggests weak binding.[30]

    • Solution: Adjust the concentrations of the macromolecule and ligand to bring the c-value into the optimal 10-100 range.[8]

  • Problem: Air bubbles in the cell or syringe.

    • Cause: Improper degassing of solutions or incorrect loading technique.

    • Solution: Thoroughly degas all solutions before use and be meticulous during the loading process to avoid introducing air.[25]

Conclusion: Empowering Drug Discovery with Precise Binding Affinity Data

Isothermal Titration Calorimetry provides an unparalleled level of detail into the binding thermodynamics of isoquinoline ligands with their biological targets.[31] By offering a complete thermodynamic profile in a label-free, in-solution format, ITC empowers researchers to move beyond simple affinity ranking and gain a deeper understanding of the molecular forces driving these interactions.[32] This knowledge is crucial for rational drug design and the optimization of lead compounds. While alternative techniques like SPR and fluorescence-based assays have their own merits, particularly in high-throughput screening, ITC remains the gold standard for in-depth thermodynamic characterization. By following the best practices and protocols outlined in this guide, researchers can obtain high-quality, reproducible data to accelerate their drug discovery and development programs.

References

  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61–74. [Link]

  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61–74. [Link]

  • Wu, G., & Liu, Z. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology, 1883, 269–277. [Link]

  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Retrieved January 12, 2026, from [Link]

  • Goddard, A. D., & Martin, S. L. (2019). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 1964, 75–88. [Link]

  • Various Authors. (n.d.). Isothermal Titration Calorimetry: Principles and Applications. ResearchGate. Retrieved January 12, 2026, from [Link]

  • NECTAR COST Action. (n.d.). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST. Retrieved January 12, 2026, from [Link]

  • Velázquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry: theory and practice. Nature Protocols, 1(1), 186–191. [Link]

  • Lab Manager. (2024, April 2). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. [Link]

  • Saboury, A. A. (2006). A Review on the Ligand binding study by Isothermal Titration Calorimetry. Journal of the Iranian Chemical Society, 3(1), 1-21. [Link]

  • Muñoz, E. (2016, June 3). 5 Tips to optimize your ITC experiments for kinetic analysis. AFFINImeter's Blog. [Link]

  • Royal Society of Chemistry. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Stoddart, L. A., White, C. W., & Hill, S. J. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British Journal of Pharmacology, 172(12), 2936–2948. [Link]

  • AZoM. (2015, July 29). The Working Principle of Isothermal Titration Calorimetry. AZoM. [Link]

  • Fluidic Sciences. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Retrieved January 12, 2026, from [Link]

  • Tarasova, N. I., & Tarasov, S. G. (2012). Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors. Methods in Molecular Biology, 897, 245–252. [Link]

  • Virtual Labs IIT Kharagpur. (n.d.). Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). Virtual Labs IIT Kharagpur. Retrieved January 12, 2026, from [Link]

  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. XanTec bioanalytics GmbH. Retrieved January 12, 2026, from [Link]

  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. [Link]

  • The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. PennState. Retrieved January 12, 2026, from [Link]

  • XanTec bioanalytics GmbH. (2018, May 3). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. XanTec bioanalytics GmbH. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Retrieved January 12, 2026, from [Link]

  • Creative Bioarray. (n.d.). Fluorescent Ligand Binding Assay. Creative Bioarray. Retrieved January 12, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Radioligand Binding Assays & Fluorescence Polarization. Sygnature Discovery. Retrieved January 12, 2026, from [Link]

  • Mahadeviah, P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Various Authors. (n.d.). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Demchenko, A. P. (2011, August 11). Troubleshooting guide for Isothermal Titration Calorimetry. [Link]

  • Nicoya Lifesciences. (n.d.). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? Nicoya Lifesciences. Retrieved January 12, 2026, from [Link]

  • University of Montana. (n.d.). Measuring Molecular Interactions. University of Montana. Retrieved January 12, 2026, from [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Retrieved January 12, 2026, from [Link]

  • GE Healthcare. (n.d.). The ITC experiment. GE Healthcare. Retrieved January 12, 2026, from [Link]

  • Suresh Kumar, G., & Kumar, S. (2012). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. Journal of Proteins and Proteomics, 3(2), 65–76. [Link]

  • MicroCal, LLC. (n.d.). ITC troubleshooting. [Link]

  • Zubrienė, A., et al. (2016). Quantifying High-Affinity Binding of Hydrophobic Ligands by Isothermal Titration Calorimetry. Analytical Chemistry, 88(17), 8598–8606. [Link]

  • ResearchGate. (n.d.). Examples of potential problems with ITC experiments. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Paula, S., et al. (2013). Isothermal titration calorimetry determination of thermodynamics of binding of cocaine and its metabolites to humanized h2E2 anti-cocaine mAb. Journal of Molecular Recognition, 26(11), 546–554. [Link]

  • ResearchGate. (n.d.). Determination of dissociation constant (KD) via isothermal titration calorimetry (ITC). ResearchGate. Retrieved January 12, 2026, from [Link]

  • MicroCal. (n.d.). ITC Expert User's Manual. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • Ghazaleh, A., et al. (2004). Preliminary Evaluation of the Affinity of Isoquinoline-Containing Compounds at Imidazoline1 Binding Sites. pA2 Online, 2(2), 063P. [Link]

  • National Institutes of Health. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH. [Link]

Sources

A Comparative Analysis of the Cytotoxic Effects of Isoquinoline-Based Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The diverse structural landscape of isoquinoline alkaloids, both naturally occurring and synthetic, has positioned them as a compelling class of compounds in the pursuit of novel anticancer therapeutics.[1][2] Their demonstrated ability to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines has fueled extensive research into their mechanisms of action and therapeutic potential.[1] This guide provides an in-depth comparison of the cytotoxic effects of prominent natural isoquinoline alkaloids—berberine, sanguinarine, noscapine, and papaverine—alongside a selection of synthetic isoquinoline derivatives. We will delve into their differential potencies against various cancer cell lines, elucidate their underlying molecular mechanisms, and provide detailed protocols for assessing their cytotoxic and pro-apoptotic activities.

The Cytotoxic Landscape: A Comparative Overview

The cytotoxic efficacy of isoquinoline-based compounds varies significantly depending on their chemical structure, the targeted cancer cell line, and the specific molecular pathways they modulate. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as a key metric for comparison. While direct comparative studies across a wide range of compounds and cell lines under identical conditions are limited, a compilation of data from various sources provides valuable insights into their relative potencies.

It is crucial to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell density, incubation time, and assay methodology. The following tables are intended to provide a comparative overview rather than absolute definitive values. [3]

Natural Isoquinoline Alkaloids: A Potency Snapshot
CompoundCell LineCell TypeIC50 (µM)Reference(s)
Sanguinarine Melanoma Cell LinesSkin Cancer0.11–0.54 (µg/mL)[4]
Hematopoietic Cancer Cell LinesLeukemiaVaries[5]
Berberine SW620Colorectal Cancer54.41[6]
LoVoColorectal Cancer78.66[6]
Hematopoietic Cancer Cell LinesLeukemiaVaries[5]
Noscapine MCF-7Breast CancerVaries[7]
MDA-MB-231Breast CancerVaries[7]
Neuroblastoma Cell LinesNeuroblastoma21-101[7]
Papaverine HT-29Colorectal CancerVaries[8]
T47DBreast CancerVaries[8]
HT1080FibrosarcomaVaries[8]
Synthetic Isoquinoline Derivatives: Emerging Potency

The exploration of synthetic isoquinoline derivatives has yielded compounds with potent and selective anticancer activities.[9][10] These synthetic analogs offer the potential for improved efficacy, reduced toxicity, and the ability to overcome drug resistance.[9]

Compound TypeCell LineCell TypeIC50 (µM)Reference(s)
Isoquinolinequinone-Amino Acid Derivatives Various Cancer Cell LinesVarious0.5 - 6.25[10]
1,2,3,4-Tetrahydroisoquinoline Derivatives Various Cancer Cell LinesVariousVaries[9]
3-Acyl isoquinolin-1(2H)-one Derivatives Various Cancer Cell LinesVariousVaries[9]

Delving into the Mechanisms: The Pathways to Cell Death

The cytotoxic effects of isoquinoline-based compounds are primarily mediated through the induction of apoptosis, or programmed cell death. However, the specific signaling cascades activated can differ significantly between compounds, providing a basis for their differential activities.

Experimental Workflow for Mechanistic Elucidation

A typical workflow to investigate the cytotoxic mechanisms of isoquinoline compounds involves a series of in vitro assays.

G cluster_0 Initial Screening cluster_1 Apoptosis Confirmation cluster_2 Mechanistic Studies A Compound Treatment B MTT Assay (Cell Viability) A->B C Annexin V/PI Staining (Flow Cytometry) B->C D Western Blot (Protein Expression) C->D E Caspase Activity Assays C->E F Mitochondrial Membrane Potential Assay C->F

Caption: Experimental workflow for investigating the cytotoxic mechanisms of isoquinoline compounds.

Berberine: Targeting the Mitochondria

Berberine primarily induces apoptosis through the intrinsic (mitochondrial) pathway. It modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[6]

G Berberine Berberine Bcl2_family Bax/Bcl-2 Ratio ↑ Berberine->Bcl2_family Mito Mitochondrial Membrane Potential ↓ Bcl2_family->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Berberine-induced apoptosis signaling pathway.

Sanguinarine: A Dual Assault via Death Receptors and Mitochondria

Sanguinarine exhibits a more complex mechanism, engaging both the extrinsic (death receptor) and intrinsic pathways. It upregulates the expression of Death Receptor 5 (DR5), leading to the activation of caspase-8. Activated caspase-8 can then directly activate caspase-3 or cleave Bid to tBid, which translocates to the mitochondria to initiate the intrinsic apoptotic cascade, amplifying the apoptotic signal.[5]

G Sanguinarine Sanguinarine DR5 DR5 Upregulation Sanguinarine->DR5 Casp8 Caspase-8 Activation DR5->Casp8 tBid Bid Cleavage (tBid) Casp8->tBid Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondrial Perturbation tBid->Mito Mito->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Sanguinarine-induced apoptosis signaling pathway.

Noscapine: Microtubule Disruption and p53-Dependent Apoptosis

Noscapine, known for its antitussive properties, also exhibits anticancer activity by disrupting microtubule dynamics. This leads to mitotic arrest and the activation of the p53 tumor suppressor protein. Activated p53 can then induce apoptosis through the transcription of pro-apoptotic genes like Bax.[7]

G Noscapine Noscapine Microtubules Microtubule Disruption Noscapine->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest p53 p53 Activation Mitotic_Arrest->p53 Bax Bax Upregulation p53->Bax Apoptosis Apoptosis Bax->Apoptosis

Caption: Noscapine-induced apoptosis signaling pathway.

Papaverine: A Multifaceted Approach

Papaverine's cytotoxic effects are linked to the induction of apoptosis and cell cycle arrest. While its precise molecular targets are still under investigation, it has been shown to induce DNA damage selectively in cancer cells and can modulate signaling pathways such as NF-κB and PI3K/Akt.[8] The induction of apoptosis by papaverine appears to be a key mechanism of its anticancer activity.[8]

Experimental Protocols: A Guide for the Bench

Reproducible and reliable data are the cornerstones of scientific research. The following are detailed, step-by-step protocols for two fundamental assays used to assess the cytotoxic and pro-apoptotic effects of isoquinoline-based compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Isoquinoline-based compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells (both adherent and floating) after treatment.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Gating and Quantification:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

The isoquinoline scaffold represents a rich source of potential anticancer agents. Natural alkaloids like sanguinarine and berberine demonstrate potent cytotoxicity across a range of cancer cell lines, while synthetic derivatives offer avenues for enhanced potency and selectivity. The diverse mechanisms of action, primarily centered on the induction of apoptosis through various signaling pathways, underscore the therapeutic potential of this class of compounds.

Future research should focus on conducting direct, head-to-head comparative studies of a wider range of natural and synthetic isoquinoline derivatives against standardized cancer cell line panels. Elucidating the precise molecular targets of these compounds will be crucial for rational drug design and the development of more effective and less toxic cancer therapies. Furthermore, in vivo studies are essential to validate the preclinical findings and translate the promise of isoquinoline-based compounds into clinical applications.

References

Please note that due to the dynamic nature of web content, URLs may become inactive over time.

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. (n.d.). NIH. [Link]

  • Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone-Amino Acid Derivatives. (2016). PubMed. [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). PMC. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Semantic Scholar. [Link]

  • Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. (n.d.). ResearchGate. [Link]

  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2026). ResearchGate. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]

  • cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Toxicological Effects of Berberine and Sanguinarine. (2018). Frontiers. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). NIH. [Link]

  • Non-addictive opium alkaloids selectively induce apoptosis in cancer cells compared to normal cells. (2015). PubMed Central. [Link]

  • Cytotoxic and Proapoptotic Activity of Sanguinarine, Berberine, and Extracts of Chelidonium majus L. and Berberis thunbergii DC. toward Hematopoietic Cancer Cell Lines. (2019). MDPI. [Link]

  • Distribution of similarities in expression of 18 apoptosis-associated... (n.d.). ResearchGate. [Link]

  • Cell cycle arrest and apoptogenic properties of opium alkaloids noscapine and papaverine on breast cancer stem cells. (n.d.). PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Isoquinoline-3-carboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Isoquinoline-3-carboxylic Acid Hydrate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory science.

Understanding the Compound: Hazard Profile and Essential Precautions

This compound is an organic acid that presents moderate hazards. A thorough understanding of its properties is the foundation of safe handling and disposal.

Hazard Identification:

According to its Safety Data Sheet (SDS), this compound is classified as:

  • Skin Irritant (Category 2) [1]

  • Eye Irritant (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

Incompatible Materials:

To prevent dangerous reactions, this compound must be stored and disposed of separately from:

  • Strong oxidizing agents[2]

  • Strong acids[3]

Hazardous Decomposition Products:

When subjected to fire or high temperatures, this compound may decompose and emit toxic fumes, including:

  • Nitrogen oxides (NOx)[2][3]

  • Carbon monoxide (CO)[2][3]

  • Carbon dioxide (CO2)[2][3]

This information is critical in selecting the appropriate disposal pathway, as uncontrolled thermal decomposition can release hazardous substances.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the following minimum PPE is mandatory. The causality behind each piece of equipment is to prevent direct contact with and inhalation of the chemical, thereby mitigating its irritant properties.

PPE ComponentSpecificationRationale
Gloves Nitrile rubber, Butyl rubberProvides a chemical-resistant barrier to prevent skin contact and irritation.[2]
Eye Protection Chemical splash gogglesProtects eyes from accidental splashes, which can cause serious irritation.
Lab Coat Standard, fully buttonedPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required if dust is generated.Minimizes the risk of inhaling airborne particles, which can irritate the respiratory tract.[1]

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following workflow provides a clear, logical progression from waste collection to final disposal.

DisposalWorkflow cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Collect 1. Collect Waste in a Designated Container Segregate 2. Segregate from Incompatible Materials Collect->Segregate Ensure chemical compatibility Label 3. Properly Label the Waste Container Segregate->Label Accurate identification is key Store 4. Store in a Designated Satellite Accumulation Area Label->Store Maintain a safe and organized lab environment Arrange 5. Arrange for Pickup by Certified Waste Disposal Service Store->Arrange Adhere to institutional protocols Incinerate 6. Preferred Disposal Method: Incineration Arrange->Incinerate Follow regulatory guidelines

Caption: Disposal workflow for this compound.

Experimental Protocol: Detailed Disposal Steps

1. Waste Collection:

  • All waste this compound, including contaminated materials such as absorbent pads from a spill cleanup, should be collected in a designated hazardous waste container.

  • The original chemical container is often a suitable choice for waste accumulation, provided it is in good condition.

2. Segregation:

  • It is imperative to segregate waste this compound from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent potentially hazardous reactions.

3. Labeling:

  • The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant"). This practice is a core requirement of the Environmental Protection Agency (EPA) and ensures that all personnel are aware of the container's contents and potential dangers.

4. Temporary Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be away from general laboratory traffic and areas where accidental contact is possible.

5. Final Disposal:

  • The disposal of chemical waste must be carried out in accordance with local, regional, and national regulations. In the United States, the EPA governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

A Note on Neutralization:

While neutralization is a common disposal method for many acidic compounds, there is insufficient specific data available for this compound to universally recommend this as a primary disposal method. The reaction products and their potential hazards are not well-documented in readily available literature. Therefore, the most prudent and compliant approach is to treat it as a chemical waste to be handled by a certified disposal facility.

Preferred Disposal Method:

Incineration by a licensed hazardous waste disposal facility is the preferred method for the final disposition of this compound. This method ensures the complete destruction of the organic molecule, breaking it down into its constituent oxides (carbon, nitrogen) and water.

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and safe response is crucial to minimize exposure and environmental contamination.

For Small Spills (<1 gram):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: At a minimum, wear gloves, safety goggles, and a lab coat.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Label the waste container and manage it as hazardous waste according to the procedures outlined in this guide.

For Large Spills (>1 gram):

  • Evacuate: Immediately evacuate the area.

  • Alert Others: Inform your supervisor and contact your institution's EHS or emergency response team.

  • Restrict Access: Prevent entry to the affected area.

  • Await Professional Assistance: Do not attempt to clean up a large spill without specialized training and equipment.

Regulatory Framework: Ensuring Compliance

The management of hazardous waste is governed by a strict regulatory framework. In the United States, the EPA's RCRA program establishes the "cradle-to-grave" management of hazardous waste. Key aspects of this program include:

  • Waste Identification: Generators are responsible for determining if their waste is hazardous.

  • Generator Categories: Regulations vary depending on the quantity of hazardous waste generated per month (Large Quantity Generators, Small Quantity Generators, and Very Small Quantity Generators).

  • Manifest System: A hazardous waste manifest must accompany any off-site shipment of hazardous waste to a treatment, storage, or disposal facility.

It is the responsibility of every researcher and laboratory to be aware of and adhere to these regulations.

By following the detailed procedures in this guide, you can ensure the safe and compliant disposal of this compound, upholding the principles of responsible scientific practice.

References

  • CPAChem. (2023, April 10). Safety data sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Chemsrc. (2025, August 24). Isoquinoline-3-carboxylic acid | CAS#:6624-49-3. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Applicability and Requirements of the RCRA Organic Air Emission Standards. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoquinoline-3-carboxylic acid. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Isoquinoline-3-carboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for handling Isoquinoline-3-carboxylic Acid Hydrate in a laboratory setting. Our goal is to furnish you with comprehensive, procedural guidance to ensure safe operational practices and proper disposal, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound is a compound that requires careful handling due to its specific hazard profile. Understanding these hazards is the foundation for selecting and using Personal Protective Equipment (PPE) correctly. The primary risks associated with this compound are:

  • Serious Eye Irritation (H319): The most significant risk is severe eye irritation.[1][2] Direct contact with the solid powder or solutions can lead to pain, redness, and potential damage to the cornea.

  • Skin Irritation (H315): The compound is known to cause skin irritation upon contact.[1][2] Prolonged or repeated exposure can lead to dermatitis.

  • Respiratory Irritation (H335): Inhalation of the dust may cause irritation to the respiratory tract, leading to coughing and shortness of breath.[1][2]

These classifications necessitate a multi-faceted PPE approach to create a complete barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Recommendations

The following PPE is mandatory when handling this compound. The rationale for each is directly linked to the hazards identified above.

Protection TypeSpecific RecommendationsRationale & Governing Hazard
Eye & Face Protection Tightly fitting chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles if there is a significant splash risk.Protects against airborne particles and splashes that can cause serious eye irritation (H319) .[1][2]
Hand Protection Chemical-resistant, powder-free nitrile gloves. Ensure gloves are inspected for integrity before use. For extended procedures, consider double-gloving.Prevents direct contact with the skin, mitigating the risk of skin irritation (H315) .[2][3] Powder-free gloves are recommended to avoid aerosolizing contaminated powder.[4]
Body Protection A long-sleeved laboratory coat with tight-fitting knit cuffs. For larger quantities, consider an impervious apron over the lab coat.Minimizes the risk of skin contact from spills or splashes.[2][3] Tight cuffs prevent dust from entering the sleeves.[4]
Respiratory Protection All handling of the solid compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.Prevents inhalation of dust, which can cause respiratory tract irritation (H335) .[1][2]

Operational Protocol: A Step-by-Step Guide

Adherence to a strict procedural workflow is critical for safety. This protocol is designed as a self-validating system to minimize exposure risk at every stage.

Step 1: Pre-Operational Safety Check
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble All Materials: Before donning PPE, gather the chemical container, spatulas, weigh boats, solvents, and waste containers.

  • Locate Emergency Equipment: Confirm the location and accessibility of the safety shower and eyewash station.[2]

Step 2: Donning PPE Workflow

The sequence of putting on PPE is crucial to ensure complete protection.

  • Lab Coat: Don the laboratory coat, ensuring it is fully buttoned.

  • Goggles/Face Shield: Put on your safety goggles.

  • Gloves: Don your nitrile gloves, pulling the cuffs over the cuffs of your lab coat to create a seal.[4]

Step 3: Safe Handling within the Fume Hood
  • Handle the solid chemical with care to avoid generating dust.[1]

  • If weighing the powder, do so within the fume hood.

  • Keep the container of this compound tightly closed when not in use.[1]

  • Immediately clean any spills using appropriate methods (see Section 4).

Step 4: Doffing PPE Workflow

This sequence is designed to prevent cross-contamination from the "dirty" PPE to your skin or clothing.

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff downwards, turning it inside out. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off without touching the exterior.

  • Lab Coat: Remove your lab coat by rolling it outwards from the shoulders, ensuring the contaminated exterior is folded inward.

  • Goggles/Face Shield: Remove eye protection last by handling the strap, not the front.

  • Hand Washing: Wash your hands thoroughly with soap and water after all PPE has been removed.[5]

Disposal Plan: Chemical and Contaminated Materials

Proper disposal is a critical final step in the safe handling workflow.

  • Chemical Waste: All waste containing this compound, including residues and solutions, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of it down the drain.[6]

  • Contaminated PPE:

    • Disposable Gloves: Place used gloves in a sealed plastic bag and dispose of them in the solid hazardous waste stream.[4]

    • Contaminated Lab Coats: If a disposable lab coat is grossly contaminated, it should be disposed of as hazardous waste. Non-disposable lab coats must be professionally laundered and not taken home.[7]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in the designated hazardous waste container.[7] Decontaminate the area with an appropriate solvent. All materials used for cleanup are also considered hazardous waste.

Handling Workflow Diagram

The following diagram illustrates the complete, cyclical process for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep 1. Pre-Op Check (Fume Hood, Materials, Emergency Equip.) don 2. Don PPE (Coat -> Goggles -> Gloves) prep->don Proceed once safe handle 3. Handle Chemical (Inside Fume Hood) don->handle Enter work area doff 4. Doff PPE (Gloves -> Coat -> Goggles) handle->doff Work complete wash 5. Wash Hands doff->wash Critical step dispose 6. Dispose of Waste (Chemical & Contaminated PPE) wash->dispose Final step dispose->prep For next session

Caption: Workflow for handling this compound.

References

  • Safety Data Sheet for 2-Hydroxyquinoline-3-carboxylic acid. (2023-08-25). [Source URL not directly available]
  • Safety Data Sheet . RecSupply. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). [Source URL not directly available]
  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes . (2026-01-05). American Chemical Society. [Link]

  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE) . Occupational Safety and Health Administration (OSHA). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoquinoline-3-carboxylic Acid Hydrate
Reactant of Route 2
Isoquinoline-3-carboxylic Acid Hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.